molecular formula C4H10ClNO3 B595341 n-Methylserine hydrochloride CAS No. 141193-65-9

n-Methylserine hydrochloride

Cat. No.: B595341
CAS No.: 141193-65-9
M. Wt: 155.578
InChI Key: ZLTMGTWVKIIMRC-DFWYDOINSA-N
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Description

n-Methylserine hydrochloride is a chemically modified amino acid ester where the amine group of serine is methylated, and the carboxylic acid is esterified, presented as a hydrochloride salt to enhance stability. This derivative is primarily valued in research for its role in peptide synthesis. The N-methylation alters the peptide's conformational properties, potentially increasing its metabolic stability and membrane permeability, which is a key strategy in the development of therapeutic peptides. Researchers utilize n-methylserine hydrochloride to introduce unique structural features into peptide chains, aiding in the study of structure-activity relationships and the creation of novel bioactive compounds. This product is intended for research and development purposes strictly within a laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-hydroxy-2-(methylamino)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3.ClH/c1-5-3(2-6)4(7)8;/h3,5-6H,2H2,1H3,(H,7,8);1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTMGTWVKIIMRC-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CO)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CO)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of n-Methylserine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Methylserine hydrochloride, a derivative of the non-essential amino acid L-serine, is a compound of significant interest in the fields of neuroscience, pharmaceutical development, and biochemistry. Its structural modification, the presence of a methyl group on the amine, confers unique properties that differentiate it from its parent compound, L-serine, making it a valuable tool for researchers. This guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, biological significance, and handling of n-Methylserine hydrochloride, intended to equip researchers and drug development professionals with the essential knowledge for its effective application.

Chemical and Physical Properties

n-Methylserine hydrochloride is a chiral compound, with the L-isomer being the most common commercially available and researched form. The hydrochloride salt enhances the compound's stability and solubility in aqueous solutions, facilitating its use in various experimental settings.

Physicochemical Data

A summary of the key physicochemical properties of n-Methyl-L-serine hydrochloride is presented in Table 1.

PropertyValueSource(s)
Chemical Name (2S)-3-hydroxy-2-(methylamino)propanoic acid hydrochloride[1][2]
Common Synonyms N-Me-L-Ser-OH·HCl[3]
CAS Number 2480-26-4[3]
Molecular Formula C₄H₉NO₃·HCl[3]
Molecular Weight 155.62 g/mol [3][4]
Appearance White to off-white solid[3][5]
Melting Point 204 °C (for N-Methyl-L-serine)[6]
Optical Rotation [α]²⁰/D = +17° to +20° (c=2 in water)[3]
Solubility Highly soluble in water.[3][7]
Storage Conditions 0-8 °C, protected from moisture.[3][5]

Note: The provided melting point is for the free amino acid N-Methyl-L-serine. The melting point of the hydrochloride salt may differ.

Synthesis and Formulation

A generalized workflow for the synthesis is depicted in the following diagram:

G cluster_0 Synthesis Workflow Start L-Serine Protect Protection of Carboxyl and Hydroxyl Groups Start->Protect e.g., Esterification, Silylation Methylate N-methylation Protect->Methylate e.g., Reductive Amination Deprotect Deprotection Methylate->Deprotect e.g., Hydrolysis Salt_Formation Hydrochloride Salt Formation Deprotect->Salt_Formation Addition of HCl End n-Methylserine Hydrochloride Salt_Formation->End

Caption: Generalized synthetic workflow for n-Methylserine hydrochloride.

Experimental Protocol: Preparation of Stock Solutions

Due to its high solubility in aqueous solutions, preparing stock solutions of n-Methylserine hydrochloride is straightforward. The following protocol provides a self-validating system for preparing a standard stock solution.

Materials:

  • n-Methylserine hydrochloride (CAS 2480-26-4)

  • Nuclease-free water

  • Calibrated analytical balance

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile-filtered pipette tips

  • Vortex mixer

Procedure:

  • Pre-weighing Validation: Tare a sterile conical tube on the analytical balance.

  • Weighing: Accurately weigh the desired amount of n-Methylserine hydrochloride into the tared tube. For a 100 mM stock solution, this would be 15.56 mg per 1 mL of solvent.

  • Solvent Addition: Add the calculated volume of nuclease-free water to the tube.

  • Dissolution: Cap the tube securely and vortex until the solid is completely dissolved. The solution should be clear and colorless.

  • Sterilization (Optional): If for use in cell culture, sterile-filter the solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use or -80°C for long-term storage.

Biological Significance and Applications

n-Methylserine hydrochloride is a versatile molecule with applications spanning several areas of life sciences research.[3] Its utility stems from its role as a modified amino acid that can influence biological systems in unique ways compared to its parent compound, L-serine.

Neuroscience Research

In the field of neuroscience, n-Methylserine hydrochloride serves as a valuable tool for studying neurotransmitter systems and neuronal signaling pathways.[3] It is utilized in the development of neuroprotective agents and has shown potential in studies related to cognitive function and neurological health.[3] While the precise mechanism of action is still under investigation, it is thought to modulate neurotransmitter activity, opening avenues for its potential use in developing treatments for neurological disorders such as depression and anxiety.[3]

Pharmaceutical Development

The unique structure of n-Methylserine allows it to act as a building block in the synthesis of peptides and proteins.[3] Its incorporation can enhance the stability and activity of these molecules, making it a person of interest in pharmaceutical and biotechnology applications.[3]

Biochemical Studies

n-Methylserine hydrochloride is employed in various biochemical assays to investigate metabolic pathways.[3] It is recognized for its ability to enhance protein synthesis and support metabolic processes.[3] One specific reported activity is the stimulation of high molecular mass hyaluronan production in human skin fibroblasts.[6]

The following diagram illustrates the key application areas of n-Methylserine hydrochloride:

G cluster_1 Applications of n-Methylserine Hydrochloride Core n-Methylserine Hydrochloride Neuro Neuroscience Research Core->Neuro Modulation of Neurotransmitter Activity Pharma Pharmaceutical Development Core->Pharma Peptide & Protein Synthesis Biochem Biochemical Studies Core->Biochem Metabolic Pathway Investigation

Caption: Key research applications of n-Methylserine hydrochloride.

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for n-Methyl-L-serine hydrochloride (CAS 2480-26-4) was not found in the search results, general laboratory safety precautions for handling chemical compounds should be followed. Based on information for related compounds, the following guidelines are recommended.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a laboratory coat.

Handling:

  • Avoid breathing dust.

  • Avoid contact with eyes, skin, and clothing.

  • Handle in a well-ventilated area.

Storage:

  • Store in a tightly sealed container in a cool, dry place.[5] The recommended storage temperature is between 0°C and 8°C.[3]

  • Protect from moisture.

Spectroscopic Data

Detailed spectroscopic data (¹H NMR, FT-IR, Mass Spectrometry) specifically for n-Methyl-L-serine hydrochloride were not available in the provided search results. The available spectra are for the related compound, L-serine methyl ester hydrochloride, and should not be used as a direct reference. Researchers should obtain analytical data for their specific batch of n-Methyl-L-serine hydrochloride for accurate characterization.

Conclusion

n-Methylserine hydrochloride is a valuable chemical tool for researchers in neuroscience, pharmaceutical development, and biochemistry. Its unique properties, conferred by the N-methylation of L-serine, offer opportunities for investigating and modulating biological systems. This guide has provided a summary of its core properties based on available data. Further research is warranted to fully elucidate its specific mechanisms of action and to expand its applications.

References

  • Chem-Impex. N-Methyl-L-serine hydrochloride. [Link]

  • P212121. N-Methyl-L-serine hydrochloride | CAS 2480-26-4. [Link]

  • PubChem. Methylserine | C4H9NO3 | CID 7009640. [Link]

  • Schouten, A., & Lutz, M. (2009). l-Serine methyl ester hydrochloride. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3026. [Link]

  • Google Patents. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride.
  • ResearchGate. (PDF) Preparation of methyl ester of L-serine. [Link]

  • NIST WebBook. L-serine, methyl ester, hydrochloride. [Link]

  • ResearchGate. FT-IR spectrum of LSMEHCl. [Link]

  • ResearchGate. (PDF) l-Serine methyl ester hydrochloride. [Link]

  • PubMed. Exploring the solubility and intermolecular interactions of biologically significant amino acids l-serine and L-cysteine in binary mixtures of H2O + DMF, H2O + DMSO and H2O + ACN in temperature range from T = 288.15 K to 308.15 K. [Link]

  • ResearchGate. Solubility and pseudo-polymorphic transition of L-serine in water-methanol systems | Request PDF. [Link]

Sources

Strategic Utilization of N-Methyl-L-Serine Hydrochloride in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 2480-26-4 Technical Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry, the modification of peptide backbones to overcome poor pharmacokinetic profiles is a dominant trend. N-Methyl-L-serine hydrochloride (CAS 2480-26-4) serves as a critical chiral building block in this domain. By introducing a methyl group at the amide nitrogen, this residue disrupts standard hydrogen bonding networks and restricts conformational freedom.[1]

This guide provides a technical deep-dive into the utility of N-Methyl-L-serine. It moves beyond basic property listing to address the "Methyl Effect" : the specific mechanisms by which this moiety confers protease resistance, enhances membrane permeability, and modulates biological activity in therapeutic peptides such as Didemnin B and amyloid inhibitors.

Chemical Identity & Structural Analysis

N-Methyl-L-serine hydrochloride is the hydrochloride salt of the non-proteinogenic amino acid N-methyl-L-serine. Unlike O-methylserine, where the side chain is modified, this compound carries the modification on the backbone amine, fundamentally altering its reactivity and contribution to peptide secondary structure.

Physicochemical Profile [2][3][4][5][6][7][8]
PropertySpecification
Chemical Name N-Methyl-L-serine hydrochloride
Synonyms (S)-3-Hydroxy-2-(methylamino)propanoic acid HCl; H-L-MeSer-OH[9]·HCl
Molecular Formula

Molecular Weight 155.62 g/mol
Stereochemistry L-isomer (S-configuration)
Solubility Highly soluble in water (>100 mg/mL); Soluble in DMSO
pKa Values Carboxyl: ~2.2
Appearance White to off-white crystalline solid
Stability Hygroscopic; Store at -20°C under inert atmosphere
Structural Visualization

The following diagram illustrates the chemical structure of N-Methyl-L-serine HCl, highlighting the site of methylation that is critical for its biological impact.

ChemicalStructure cluster_0 N-Methyl-L-Serine HCl Structure C_alpha α-Carbon (Chiral Center) Carboxyl Carboxylic Acid C_alpha->Carboxyl SideChain Hydroxymethyl Side Chain (-CH2OH) C_alpha->SideChain N_amine N-Methyl Amine (Site of Modification) N_amine->C_alpha Peptide Bond Formation Site HCL • HCl N_amine->HCL Ionic Interaction

Figure 1: Structural breakdown of CAS 2480-26-4. The N-methyl group (Red) is the functional driver of steric hindrance and lipophilicity.

The "Methyl Effect": Mechanistic Implications in Drug Design

The incorporation of N-Methyl-L-serine into a peptide sequence is not merely a structural change; it is a functional reprogramming of the molecule.

2.1. Conformational Constraint & Cis/Trans Isomerization

Standard peptide bonds predominantly adopt a trans conformation (ω ≈ 180°) to minimize steric clash. However, N-methylation reduces the energy difference between cis and trans isomers, often populating the cis conformation. This is exploited to induce specific turn structures (e.g., β-turns) required for receptor binding, as seen in cyclic peptides like Cyclosporin A and Didemnin B [1, 2].

2.2. Proteolytic Stability

The primary mechanism of peptide degradation is amide bond hydrolysis by proteases. N-methylation eliminates the amide proton (


), removing a critical hydrogen bond donor often required by proteases for substrate recognition. Furthermore, the steric bulk of the methyl group physically blocks the approach of proteolytic enzymes [3].
2.3. Membrane Permeability (The "Chameleon" Effect)

Peptides are typically poor drug candidates due to high polarity. N-methylation masks the polarity of the peptide bond (


 becomes 

), reducing the desolvation energy required to enter the lipid bilayer. This significantly enhances oral bioavailability and cell penetration [4].
Synthetic Utility: Overcoming Steric Hindrance

Integrating N-Methyl-L-serine into peptides via Solid Phase Peptide Synthesis (SPPS) presents unique challenges. The N-methyl group introduces significant steric hindrance, making both the acylation of the N-methyl residue and the acylation by the N-methyl residue difficult.

Critical Protocol: Coupling Strategies

Challenge: Standard coupling reagents (e.g., HBTU) often fail or lead to low yields/racemization when coupling to secondary amines. Solution: Use high-efficiency coupling cocktails or mixed anhydrides.

StepRecommended ReagentsMechanism/Notes
Activation HATU / HOAt / DIPEA The gold standard for hindered couplings. HOAt (7-aza-1-hydroxybenzotriazole) accelerates the reaction via the neighboring group effect.
Alternative DIC / Oxyma Pure Preferred if base-mediated racemization is a concern (e.g., C-terminal Cys or His).
Difficult Couplings Triphosgene / BTC Generates acid chlorides in situ for highly reactive coupling, though requires strict anhydrous conditions.
Monitoring Chloranil Test Standard Kaiser test (ninhydrin) does not work for secondary amines (N-methyl). Use Chloranil or Acetaldehyde/Chloranil for detection.
Workflow Visualization: The N-Methyl Cycle

SPPS_Workflow cluster_spps Fmoc-SPPS Cycle for N-Methyl-L-Serine Start Resin-Bound Peptide (Free Amine) Coupling Coupling Step: Fmoc-N-Me-Ser(tBu)-OH + HATU/HOAt/DIPEA Start->Coupling Check1 QC: Chloranil Test (Verify Coupling) Coupling->Check1 Check1->Coupling Fail (Colorless) -> Double Couple Deprotection Fmoc Removal: 20% Piperidine/DMF Check1->Deprotection Pass (Blue) NextCoupling Next AA Coupling: (Difficult Step due to Sterics) Deprotection->NextCoupling End Final Peptide NextCoupling->End Elongation

Figure 2: SPPS workflow highlighting the specific QC requirements (Chloranil test) and steric bottlenecks associated with N-methylated residues.

Experimental Protocol: Protection of Raw Material

Since CAS 2480-26-4 is supplied as the free amine hydrochloride, it must often be Fmoc-protected for SPPS applications.

Objective: Synthesis of Fmoc-N-Me-Ser(tBu)-OH from N-Me-Ser-OH·HCl.

  • Side Chain Protection (if not already tBu):

    • React N-Me-Ser-OH with isobutylene in the presence of

      
       (catalytic) to generate the t-butyl ether.
      
  • Fmoc Protection:

    • Reagents: Fmoc-OSu (Fmoc N-hydroxysuccinimide ester),

      
       (aq), Dioxane.
      
    • Procedure: Dissolve N-Me-Ser(tBu)-OH in water/dioxane (1:1). Add

      
       to pH 9. Add Fmoc-OSu (1.1 eq) dropwise at 0°C. Stir at RT for 4-6 hours.
      
    • Workup: Acidify with HCl to pH 2, extract with Ethyl Acetate.

    • Purification: Recrystallization from EtOAc/Hexane.

Biological Applications & Therapeutic Case Studies
Neurodegenerative Research

N-Methyl-L-serine is utilized to synthesize "N-methylated amyloid-β peptides". These analogues act as "β-sheet breakers." By incorporating N-methyl groups into the amyloid sequence, researchers prevent the hydrogen bonding required for fibril formation, offering a potential therapeutic pathway for Alzheimer's Disease [5].[10]

Oncology

The marine depsipeptide Didemnin B contains N-methylated residues (including N,O-dimethyltyrosine and N-methylleucine, structurally related in synthesis logic).[1] N-Methyl-L-serine derivatives are currently explored in the synthesis of Didemnin analogues to improve the therapeutic index and reduce toxicity [1].

References
  • Rinehart, K. L., et al. (1981). "Didemnins: antiviral and antitumor depsipeptides from a Caribbean tunicate." Science, 212(4497), 933-935.

  • Chatterjee, J., et al. (2008). "N-methylation of peptides: a new perspective in medicinal chemistry." Accounts of Chemical Research, 41(10), 1331-1342.

  • Kessler, H. (1982). "Conformation and biological activity of cyclic peptides." Angewandte Chemie International Edition, 21(7), 512-523.

  • Di, L. (2015). "Strategic approaches to optimizing peptide ADME properties." The AAPS Journal, 17(1), 134-143.

  • Gordon, D. J., & Meredith, S. C. (2003). "Probing the role of backbone hydrogen bonding in amyloid-β fibril propagation with a series of N-methylated peptide inhibitors." Biochemistry, 42(2), 475-485.

Sources

An In-Depth Technical Guide to the Molecular Weight of N-Methylserine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

A precise understanding of a compound's molecular weight is a foundational requirement for virtually all scientific endeavors, from fundamental biochemical research to late-stage pharmaceutical development. It governs stoichiometric calculations, informs analytical method development, and is a critical parameter for regulatory submission. This guide provides an in-depth examination of the molecular weight of N-Methylserine hydrochloride, a key amino acid derivative. We will detail its theoretical calculation, present a self-validating experimental workflow for its confirmation via mass spectrometry, and discuss the causal reasoning behind key protocol choices. This document is designed to serve as a practical and authoritative resource, grounding all claims in verifiable data and established scientific principles.

Introduction: The Foundational Importance of Molecular Weight

N-Methyl-L-serine hydrochloride is an amino acid derivative utilized in a range of biochemical applications, including protein synthesis research, the development of neuroprotective agents, and as a building block in peptide synthesis.[1] An accurate molecular weight is the cornerstone of its utility. For the researcher, it ensures the precise molar concentrations required for reproducible kinetic assays. For the drug development professional, it is a non-negotiable parameter for formulation, dosage calculations, and establishing product identity and purity.

This guide moves beyond a simple statement of the value and delves into the methodology of its determination, providing both the theoretical basis and the practical, field-proven techniques for its verification.

Theoretical Molecular Weight Determination

The molecular weight of a compound is derived from its molecular formula by summing the atomic weights of its constituent atoms. The established molecular formula for N-Methylserine hydrochloride is C₄H₉NO₃·HCl.[1][2][3]

The process begins by calculating the molecular weight of the free base, N-Methylserine (C₄H₉NO₃), and then adding the molecular weight of hydrogen chloride (HCl).[4][5]

Calculation Workflow

The theoretical calculation is a straightforward process of chemical arithmetic, grounded in the atomic weights of the elements.

cluster_0 Step 1: N-Methylserine (Free Base) cluster_1 Step 2: Hydrogen Chloride cluster_2 Step 3: Final Calculation C Carbon (C) 4 x 12.011 u H_base Hydrogen (H) 9 x 1.008 u N Nitrogen (N) 1 x 14.007 u O Oxygen (O) 3 x 15.999 u Sum_Base Sum Free Base = 119.12 u Final_MW N-Methylserine Hydrochloride MW = 119.12 + 36.461 = 155.581 u Sum_Base->Final_MW Add H_hcl Hydrogen (H) 1 x 1.008 u Cl Chlorine (Cl) 1 x 35.453 u Sum_HCl Sum HCl = 36.461 u Sum_HCl->Final_MW Add

Caption: Workflow for theoretical molecular weight calculation.

Quantitative Data Summary

The calculation, using standard atomic weights, is summarized below.

ComponentFormulaQuantityAtomic Weight (u)Subtotal (u)
N-Methylserine C₄H₉NO₃ 119.120
CarbonC412.01148.044
HydrogenH91.0089.072
NitrogenN114.00714.007
OxygenO315.99947.997
Hydrogen Chloride HCl 36.461
HydrogenH11.0081.008
ChlorineCl135.45335.453
Total C₄H₉NO₃·HCl 155.581

Based on this calculation, the theoretical molecular weight is 155.58 g/mol . Commercial suppliers often round this value to 155.62 g/mol .[1][2]

Experimental Verification by Mass Spectrometry

While theoretical calculation provides a precise value, experimental verification is essential for confirming the identity and purity of a substance. Mass spectrometry is the definitive technique for determining the molecular weight of compounds like N-Methylserine hydrochloride.[6][7]

Rationale for Methodology

Ionization Technique: Electrospray Ionization (ESI) is the method of choice.[8]

  • Expertise & Experience: N-Methylserine hydrochloride is a polar, thermally labile molecule. "Hard" ionization techniques would cause it to fragment extensively, preventing the detection of the intact molecular ion. ESI is a "soft" ionization technique that transfers the analyte from solution to the gas phase as an intact, charged ion with minimal fragmentation.[8][9] This is crucial for observing the molecular ion and confirming the molecular weight.

  • Trustworthiness: The ESI process typically produces protonated molecules [M+H]⁺ in positive ion mode.[10] For N-Methylserine hydrochloride, the free base (N-Methylserine, MW 119.12) is readily protonated. We would therefore expect to observe a prominent ion at a mass-to-charge ratio (m/z) of approximately 120.13. Observing this specific ion validates both the integrity of the molecule and the accuracy of the measurement.

Mass Analyzer: A quadrupole or Time-of-Flight (TOF) analyzer provides sufficient resolution to unambiguously identify the isotopic pattern and confirm the monoisotopic mass.

Experimental Workflow Diagram

The following diagram outlines a self-validating system for molecular weight confirmation.

cluster_prep 1. Preparation & Calibration cluster_analysis 2. ESI-MS Analysis cluster_data 3. Data Interpretation p1 Prepare Analyte (10 µM in 50:50 ACN:H2O + 0.1% FA) p3 Instrument Calibration (Ensures m/z accuracy) p1->p3 p2 Prepare Calibrant (e.g., Agilent ESI-L Low Concentration Tuning Mix) p2->p3 a1 Direct Infusion (10 µL/min) p3->a1 a2 Ionization (ESI+) (Generates [M+H]⁺ ions) a1->a2 a3 Mass Analysis (Separates ions by m/z) a2->a3 a4 Detection (Measures ion abundance) a3->a4 d1 Identify Base Peak (Expected m/z ~120.1) a4->d1 d2 Verify Isotopic Pattern (Confirms elemental composition) d1->d2 d3 Confirm Mass (Compare experimental vs. theoretical) d2->d3

Caption: Self-validating workflow for ESI-MS molecular weight confirmation.

Detailed Experimental Protocol

This protocol describes a standard procedure for confirming the molecular weight of N-Methylserine hydrochloride using direct infusion ESI-MS.

Objective: To verify the molecular weight of N-Methylserine by observing its protonated molecular ion [M+H]⁺.

Materials:

  • N-Methylserine hydrochloride sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA), LC-MS grade

  • Mass spectrometer with ESI source (e.g., Agilent 6120 Quadrupole LC/MS or equivalent)

  • Syringe pump

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of N-Methylserine hydrochloride in HPLC-grade water.

    • Prepare the analysis solution by diluting the stock solution to a final concentration of ~10 µM in a solvent of 50:50 Acetonitrile:Water with 0.1% Formic Acid.

    • Causality: The acidic mobile phase (0.1% FA) ensures the amine group of N-Methylserine is readily protonated, promoting the formation of the desired [M+H]⁺ ion for detection in positive ion mode.[10] The ACN/Water mixture is a common solvent system that provides good solubility and efficient spraying.[11]

  • Instrument Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's instructions using a certified calibration standard.

    • Trustworthiness: This step is critical. Calibration ensures that the m/z axis of the resulting spectrum is accurate, allowing for a trustworthy comparison between the measured mass and the theoretical mass.

  • Analysis:

    • Set the ESI source to positive ion mode.

    • Typical source parameters:

      • Capillary Voltage: 3500 V

      • Drying Gas (N₂): 10 L/min

      • Gas Temperature: 300 °C

    • Load the analysis solution into a syringe and place it in the syringe pump.

    • Infuse the sample directly into the ESI source at a flow rate of 10 µL/min.

    • Acquire mass spectra over a range of m/z 50-300.

  • Data Interpretation & Validation:

    • The primary ion of interest is the protonated free base, [C₄H₉NO₃ + H]⁺.

    • Expected Result: A strong signal should be observed at m/z ≈ 120.1 . This corresponds to the monoisotopic mass of the protonated N-Methylserine molecule.

    • Validation: Confirm the presence of the A+1 isotopic peak. For a molecule with four carbon atoms, the A+1 peak (due to the natural abundance of ¹³C) should be visible at m/z ≈ 121.1 with a relative abundance of approximately 4.4% of the base peak. The ability to resolve and measure this isotopic peak provides a high degree of confidence in the assigned elemental formula.

Summary of Physicochemical Properties

A correct molecular weight is a key identifier for a chemical entity. Below is a table summarizing the core properties of N-Methylserine hydrochloride.

PropertyValueSource
Molecular Formula C₄H₉NO₃·HCl[1][2][3]
Molecular Weight 155.62 g/mol [1][2]
CAS Number 2480-26-4[1][2][3]
Appearance White to off-white solid/powder[1][3]
Purity ≥98%[1][3]
Synonyms N-Me-L-Ser-OH·HCl[1][2]

Conclusion

The molecular weight of N-Methylserine hydrochloride is a fundamental constant, theoretically calculated to be 155.58 g/mol and widely reported as 155.62 g/mol .[1][2] This value is not merely academic; it is a critical parameter that underpins the compound's use in quantitative scientific research and pharmaceutical development. As demonstrated, this theoretical value can be rigorously and reliably confirmed using established analytical techniques like Electrospray Ionization Mass Spectrometry. The self-validating workflow presented in this guide, which emphasizes proper calibration and data interpretation, provides researchers with a robust framework for ensuring the identity and accuracy of this and similar compounds in their work.

References

  • Methylserine | C4H9NO3 | CID 7009640 . PubChem, National Institutes of Health. [Link]

  • N-methylserine hydrochloride | 141193-65-9 . MOLBASE Encyclopedia. [Link]

  • N-Methyl-D-serine | C4H9NO3 | CID 5288119 . PubChem, National Institutes of Health. [Link]

  • Methyl DL-serinate hydrochloride | C4H10ClNO3 | CID 517373 . PubChem, National Institutes of Health. [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte . PMC, National Institutes of Health. [Link]

  • AMINO ACID ANALYSIS . Pharmacopeia.cn. [Link]

  • Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds . ACS Publications. [Link]

  • Methods for Determining Individual Amino Acids in Biological Fluids . Biomedical Chemistry. [Link]

  • Electrospray Ionization (ESI) . University of Arizona. [Link]

  • A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry . Wiley-VCH. [Link]

  • Simultaneous detection of polar and nonpolar compounds by ambient mass spectrometry with a dual electrospray and atmospheric pressure chemical ionization source . PubMed, National Institutes of Health. [Link]

Sources

Technical Guide: High-Fidelity Synthesis of N-Methylserine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methylserine (N-Me-Ser) is a critical non-proteinogenic amino acid used to enhance the metabolic stability and membrane permeability of peptide therapeutics (peptidomimetics). Its synthesis presents a unique challenge compared to other amino acids: the presence of the


-hydroxyl side chain creates a competing nucleophile, leading to potential 

-alkylation or racemization during standard methylation protocols.

This guide details the Oxazolidine Reductive Cleavage pathway, the industry "Gold Standard" for generating high-purity N-methylserine hydrochloride. Unlike direct alkylation, this method locks the conformation of the serine molecule, protecting the chiral center and the side chain simultaneously before regioselective reduction.

Part 1: Mechanistic Analysis & Route Selection

The Challenge of Direct Methylation

Direct methylation of L-serine using methyl iodide (MeI) is operationally simple but chemically flawed for high-value applications:

  • Lack of Selectivity: The

    
    -hydroxyl group competes with the amine, leading to 
    
    
    
    -methyl and
    
    
    -dimethyl impurities.
  • Over-alkylation: Difficult to stop at the mono-methyl stage; quaternary ammonium salts form readily.

  • Racemization: Basic conditions required for alkylation often abstract the

    
    -proton, destroying enantiomeric excess (
    
    
    
    ).
The Solution: The Oxazolidine Pathway

The superior approach utilizes the serine side chain as a temporary "anchor" to direct methylation. By condensing


-protected serine with formaldehyde, an oxazolidine  (N,O-acetal) ring is formed. This ring serves two functions:
  • Protection: It masks both the amine and the hydroxyl group.

  • Activation: The methylene bridge (

    
    ) of the ring becomes the future 
    
    
    
    -methyl group.

Mechanism of Action: Treatment with a hydride donor (Triethylsilane) in acidic media (TFA) triggers a reductive ring opening . The hydride specifically attacks the acetal carbon, cleaving the


 bond while leaving the 

bond intact. The result is a monomethylated amine and a regenerated hydroxyl group, with stereochemistry fully preserved.

Part 2: Experimental Protocol (The Oxazolidine Route)

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Starting Material:

    
    -Boc-L-Serine (CAS: 3262-72-4)
    
  • Cyclization Agent: Paraformaldehyde,

    
    -Toluenesulfonic acid (
    
    
    
    TsOH)
  • Reducing System: Triethylsilane (

    
    ), Trifluoroacetic acid (TFA)
    
  • Solvents: Toluene (anhydrous), Dichloromethane (DCM), Diethyl Ether

Step-by-Step Methodology
Stage 1: Formation of the Oxazolidine Intermediate

This step creates the "locked" bicyclic intermediate.

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap, suspend

    
    -Boc-L-Serine  (1.0 eq) and Paraformaldehyde  (2.0 eq) in anhydrous Toluene  (0.1 M concentration).
    
  • Catalysis: Add a catalytic amount of

    
    TsOH  (0.05 eq).
    
  • Reflux: Heat to reflux (

    
    ). The reaction is driven by the azeotropic removal of water. Monitor by TLC (usually complete in 2–4 hours).
    
  • Workup: Cool to RT. Wash with saturated

    
     to remove acid catalyst. Dry organic layer over 
    
    
    
    and concentrate in vacuo.
  • Result:

    
    -Boc-oxazolidine (usually a viscous oil or low-melting solid). Note: This intermediate is stable and can be stored.
    
Stage 2: Reductive Ring Opening & Deprotection

This stage installs the methyl group and removes the Boc protection in a "one-pot" acidic cascade.

  • Dissolution: Dissolve the

    
    -Boc-oxazolidine intermediate in DCM  (0.2 M).
    
  • Acidification: Cool to

    
    . Slowly add TFA  (volume ratio 1:1 with DCM). This initiates Boc removal and protonates the oxazolidine oxygen.
    
  • Reduction: Add Triethylsilane (

    
    , 3.0 eq) dropwise.
    
    • Mechanistic Note: The TFA cleaves the Boc group first. The oxazolidinium ion forms, which is then reduced by the silane.[1]

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

  • Evaporation: Concentrate the mixture to remove DCM, excess TFA, and silane byproducts. The residue is the TFA salt of

    
    -methylserine.
    
Stage 3: Hydrochloride Salt Formation
  • Ion Exchange: Dissolve the oily residue in a minimal amount of Methanol.

  • Acid Swap: Add 4M HCl in Dioxane (2.0 eq). Stir for 30 minutes.

  • Precipitation: Add cold Diethyl Ether or MTBE to induce crystallization of the hydrochloride salt.

  • Filtration: Filter the white solid under inert atmosphere (hygroscopic).

  • Yield: Typically 85–90% overall yield.

Part 3: Process Visualization

Pathway Diagram (Graphviz)

The following diagram illustrates the chemical logic, highlighting the critical "Ring Lock" phase that preserves chirality.

N_Methylserine_Synthesis Start L-Serine (Starting Material) Boc_Ser N-Boc-L-Serine Start->Boc_Ser Protection Oxazolidine Oxazolidine Intermediate (Chirality Locked) Boc_Ser->Oxazolidine Cyclization Transition Iminium Ion (Transient) Oxazolidine->Transition Acid Activation Product N-Methyl-L-Serine HCl (Final Salt) Transition->Product Hydride Attack & Deprotection Reagent1 Boc2O / NaOH Reagent2 Paraformaldehyde pTsOH / Toluene (-H2O) Reagent3 TFA / Et3SiH (Reductive Cleavage) Reagent4 HCl / Dioxane

Caption: Fig 1. The Oxazolidine "Lock-and-Key" pathway ensures regioselective methylation at the Nitrogen atom while preserving the stereocenter.

Part 4: Critical Quality Attributes (CQAs) & Troubleshooting

Data Summary: Route Comparison
FeatureOxazolidine Route (Recommended) Reductive Amination (Direct)
Selectivity High (N-methylation only)Moderate (Risk of N,N-dimethylation)
Chirality Preserved (>99%

)
Risk of racemization (pH dependent)
Reagents Paraformaldehyde,

, TFA
Formaldehyde,

Scalability Good (Stable intermediates)High (Fewer steps, cheaper reagents)
Safety Moderate (TFA handling)Moderate (Cyanide waste if using

)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Step 1 Incomplete water removalEnsure Dean-Stark trap is functioning or use molecular sieves.
Racemization Detected Overheating during refluxLimit reflux time; ensure

TsOH load is <5 mol%.
Incomplete Methylation Silane quality

degrades over time. Use fresh reagent or excess (4-5 eq).
Hygroscopic Product Residual acid/waterDry final HCl salt in a vacuum desiccator over

.

References

  • Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983). Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones.[1] The Journal of Organic Chemistry, 48(1), 77–81.

  • Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). Synthetic Preparation of N-Methyl-α-amino Acids.[2][1][3][4][5] Chemical Reviews, 104(11), 5823–5846.

  • Crosignani, S., Young, A. C., & Linclau, B. (2004).[6] Synthesis of 2-oxazolines mediated by N,N′-diisopropylcarbodiimide.[6] Tetrahedron Letters, 45(52), 9611–9615. (Relevant for oxazolidine mechanistic context). [6]

  • Reductive Amination Overview (General Protocol Context).

Sources

enantioselective synthesis of n-Methylserine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Enantioselective Synthesis of N-Methylserine Hydrochloride

Introduction

N-Methyl-L-serine and its enantiomer, N-Methyl-D-serine, are non-proteinogenic amino acids of significant interest to the pharmaceutical and neuroscience research communities. N-methylated amino acids, when incorporated into peptides, can impart crucial pharmacokinetic advantages, such as increased metabolic stability against enzymatic degradation and improved cell permeability.[] Specifically, N-Methyl-D-serine is utilized in neuropharmacological studies to investigate the modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[]

The synthesis of enantiomerically pure N-Methylserine hydrochloride, however, presents a distinct set of challenges. The core difficulties lie in achieving selective mono-N-methylation without racemization of the sensitive chiral center and managing the protecting group strategy for the three functional groups—the amine, the carboxylic acid, and the hydroxyl group.

This guide provides a comprehensive overview of the primary strategies for the enantioselective synthesis of N-Methylserine hydrochloride, with a focus on the practical and widely applicable chiral pool approach. It delves into the causality behind experimental choices, provides detailed, self-validating protocols, and compares alternative methodologies to equip researchers with the knowledge to select and execute the optimal synthesis for their specific needs.

Chiral Pool Synthesis: A Robust and Foundational Approach

The most direct and often most reliable method for synthesizing an enantiomerically pure target molecule is to begin with a readily available, inexpensive, and enantiopure starting material. This is the essence of the chiral pool approach.[2] For N-Methylserine, the natural amino acids L-serine and the readily available D-serine serve as ideal starting points, embedding the desired stereochemistry from the very first step.

Principle and Strategic Overview

The synthesis of N-Methyl-D-serine hydrochloride from D-serine is used here as a representative example. The strategy involves a three-stage process:

  • Orthogonal Protection: The carboxylic acid and amino groups of the D-serine starting material are protected to prevent unwanted side reactions during the subsequent N-methylation step. The choice of protecting groups is critical; they must be stable to the methylation conditions but easily removable without affecting the molecule's stereointegrity.

  • Stereoretentive N-Methylation: The protected serine derivative undergoes selective methylation of the nitrogen atom. Reductive amination is the method of choice as it proceeds under mild conditions that preserve the chiral center.

  • Global Deprotection and Salt Formation: All protecting groups are removed, and the final product is isolated as a stable hydrochloride salt, which improves handling and shelf-life.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: N-Methylation cluster_2 Stage 3: Deprotection & Isolation start D-Serine ester D-Serine Methyl Ester HCl start->ester SOCl₂, MeOH boc_ester N-Boc-D-Serine Methyl Ester ester->boc_ester (Boc)₂O, Base methylated N-Boc-N-Methyl-D-Serine Methyl Ester boc_ester->methylated 1. H₂CO (Formaldehyde) 2. NaBH₃CN (Reductant) deprotected N-Methyl-D-Serine (Free Amino Acid) methylated->deprotected Acidic Hydrolysis (e.g., aq. HCl) final N-Methyl-D-Serine Hydrochloride deprotected->final HCl in solvent

Detailed Experimental Protocols

The following protocols are synthesized from established procedures for amino acid modification.[3]

Protocol 1: Synthesis of D-Serine Methyl Ester Hydrochloride

This initial step protects the carboxylic acid as a methyl ester. Thionyl chloride reacts with methanol in situ to form methyl chloroformate and HCl, which catalyzes the esterification and forms the hydrochloride salt of the amino group.

  • Materials: D-Serine, Methanol (anhydrous), Thionyl chloride (SOCl₂).

  • Procedure:

    • Suspend D-Serine (1 eq.) in anhydrous methanol (approx. 5-10 mL per gram of serine) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq.) dropwise to the stirred suspension. Causality: This exothermic reaction should be controlled to prevent side reactions. The HCl generated protonates the amino group, rendering it unreactive.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 3-4 hours, or until the solid D-serine has completely dissolved and TLC analysis indicates full conversion.

    • Cool the solution to room temperature and then concentrate it under reduced pressure to obtain a white solid.

    • The crude D-Serine methyl ester hydrochloride can be used directly in the next step or recrystallized from methanol/ether for higher purity.[4]

Protocol 2: Synthesis of N-Boc-D-Serine Methyl Ester

The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the amino group. It is stable to the basic and reductive conditions of the subsequent steps but can be easily removed under acidic conditions.[5]

  • Materials: D-Serine methyl ester hydrochloride, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) or another non-nucleophilic base, Dichloromethane (DCM) or similar solvent.

  • Procedure:

    • Suspend the D-Serine methyl ester hydrochloride (1 eq.) in DCM.

    • Cool the mixture to 0 °C.

    • Add triethylamine (2.2 eq.) dropwise to neutralize the hydrochloride and free the primary amine.

    • In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq.) in DCM.

    • Add the (Boc)₂O solution to the reaction mixture dropwise at 0 °C. Causality: The free amine acts as a nucleophile, attacking the carbonyl of the Boc anhydride. TEA scavenges the proton released, driving the reaction to completion.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-D-serine methyl ester, typically as a colorless oil or foam.[3][6]

Protocol 3: N-Methylation via Reductive Amination

This is the key stereoretentive step. The protected amino acid reacts with formaldehyde to form an intermediate iminium ion, which is then immediately reduced in situ by a mild reducing agent.

  • Materials: N-Boc-D-serine methyl ester, Formaldehyde (37% aqueous solution), Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride, Acetonitrile or Methanol.

  • Procedure:

    • Dissolve N-Boc-D-serine methyl ester (1 eq.) in the chosen solvent.

    • Add aqueous formaldehyde (1.5-2.0 eq.).

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium cyanoborohydride (1.5 eq.) portion-wise. Causality: NaBH₃CN is a mild reductant that is stable in neutral or slightly acidic conditions and selectively reduces the iminium ion over the ester or other functional groups.[7] The reaction is often kept slightly acidic (pH ~6) to promote iminium ion formation without degrading the reductant.

    • Stir the reaction at room temperature for 12-24 hours.

    • Quench the reaction carefully with water, and then extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers, dry over sodium sulfate, and concentrate. The crude product can be purified by flash column chromatography.

Protocol 4: Global Deprotection and Hydrochloride Salt Formation

Treatment with strong acid removes both the Boc group and the methyl ester, followed by isolation as the hydrochloride salt.

  • Materials: N-Boc-N-Methyl-D-serine methyl ester, 6M Hydrochloric acid.

  • Procedure:

    • Dissolve the purified product from the previous step in 6M aqueous HCl.

    • Heat the mixture to reflux (approx. 100-110 °C) for 4-8 hours. Causality: The acidic conditions facilitate the hydrolysis of both the carbamate (Boc) and the ester. The Boc group decomposes into isobutylene and CO₂, which are volatile.

    • Monitor the reaction by TLC or LC-MS until all starting material is consumed.

    • Cool the reaction mixture and concentrate under reduced pressure to remove water and excess HCl.

    • The resulting solid can be recrystallized from an ethanol/ether mixture to yield pure N-Methyl-D-serine hydrochloride.

Alternative Enantioselective Strategies

While the chiral pool approach is robust, other methods offer unique advantages and are essential tools for a synthetic chemist.

Asymmetric Catalysis

Asymmetric catalysis generates chirality from achiral or racemic starting materials using a chiral catalyst.[8] For a molecule like N-Methylserine, a key strategy would be the asymmetric aldol reaction of a glycine enolate equivalent with formaldehyde.

  • Principle: A chiral catalyst, often a metal complex with a chiral ligand or an organocatalyst, creates a chiral environment around the reactants. This forces the reaction to proceed through a lower-energy transition state for one enantiomer, leading to a highly enantioenriched product.[9]

  • Application: A glycine Schiff base can be deprotonated to form an enolate, which then reacts with formaldehyde. A chiral phase-transfer catalyst or a chiral metal complex can control the facial selectivity of the attack on formaldehyde, yielding an enantiomerically enriched β-hydroxy-α-amino acid precursor.[8][10] This intermediate would then be N-methylated and deprotected.

  • Advantages: Highly efficient (low catalyst loading), potential for large-scale synthesis, and ability to create novel stereochemistries not available from the chiral pool.

Chiral Auxiliaries

This classic method involves covalently attaching a chiral molecule (the auxiliary) to the substrate to direct a subsequent diastereoselective reaction.[11]

  • Principle: The chiral auxiliary, such as an Evans oxazolidinone, is attached to a glycine unit. The bulky auxiliary sterically blocks one face of the resulting enolate, forcing an incoming electrophile (like formaldehyde or its equivalent) to attack from the opposite, unhindered face.[12] This results in the formation of one diastereomer in high excess.

  • Workflow:

    • Acylate a chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with a protected glycine.

    • Deprotonate to form a Z-enolate, which is held in a rigid conformation by chelation (e.g., to boron or lithium).

    • React with an electrophile (formaldehyde).

    • Cleave the auxiliary, which can often be recovered and reused, to release the enantiopure β-hydroxy-α-amino acid precursor.

  • Advantages: High diastereoselectivities are often achievable, the stereochemical outcome is predictable, and the auxiliary can be recycled.

G cluster_0 Chiral Auxiliary Principle glycine Glycine Derivative auxiliary Chiral Auxiliary (e.g., Evans) coupled Auxiliary-Coupled Substrate enolate Diastereoselective Enolate Formation attack Face-Selective Electrophilic Attack (with H₂CO) product Diastereomerically Pure Intermediate cleavage Auxiliary Cleavage & Recovery final Enantiopure Serine Precursor

Purification and Analytical Characterization

Ensuring the chemical and enantiomeric purity of the final product is paramount.

Purification

The final N-Methylserine hydrochloride is a highly polar, water-soluble compound.

  • Crystallization: This is the most effective method for purifying the final salt. A common solvent system is a mixture of a polar solvent in which the salt is soluble (like ethanol or water) and a non-polar solvent in which it is insoluble (like diethyl ether or acetone) to induce precipitation.

  • Ion-Exchange Chromatography: For difficult purifications, ion-exchange chromatography can be used to separate the zwitterionic amino acid from charged or neutral impurities before the final salt formation step.

Determination of Enantiomeric Purity

Confirming the enantiomeric excess (e.e.) of the final product is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[13]

  • Principle: The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.

  • Typical Method:

    • Column: A common choice is a polysaccharide-based CSP, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® or Chiralpak® series).[14][15]

    • Mobile Phase: A mixture of a non-polar solvent (like n-hexane) and a polar alcohol (like isopropanol or ethanol), often with a small amount of an acidic or basic modifier (like trifluoroacetic acid or diethylamine) to improve peak shape.[14]

    • Detection: UV detection is typically used, as the amino acid itself may lack a strong chromophore. Derivatization with a UV-active tag may be necessary for high sensitivity.

Parameter Typical Conditions for Chiral HPLC
Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD)
Mobile Phase n-Hexane / Isopropyl Alcohol / Triethylamine (e.g., 90:9.9:0.1 v/v/v)[14]
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 210-220 nm (or after derivatization)

Summary and Comparative Analysis

The optimal synthetic route to N-Methylserine hydrochloride depends on the specific requirements of the researcher, including scale, cost, available starting materials, and desired enantiopurity.

Methodology Principle Key Advantages Key Limitations
Chiral Pool Synthesis Utilizes the inherent chirality of L- or D-serine.Straightforward, reliable, predictable stereochemistry, inexpensive starting materials.Limited to the stereochemistry of the starting material; requires protecting group manipulations.
Asymmetric Catalysis A chiral catalyst creates an enantiomerically enriched product from an achiral precursor.High efficiency, catalytic, scalable, can generate novel structures.Catalyst development can be complex and expensive; optimization may be required.
Chiral Auxiliaries A recoverable chiral group directs a diastereoselective reaction.High stereoselectivity, predictable outcomes, well-established methods.Stoichiometric use of the auxiliary, requires additional steps for attachment and removal.

For most laboratory-scale applications requiring high enantiopurity and a well-defined stereocenter, the chiral pool approach starting from either L- or D-serine offers the most practical and cost-effective balance of reliability and efficiency.

References

  • New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. PubMed. Available at: [Link]

  • Enantioselective alpha-methylation of Serine. YouTube. Available at: [Link]

  • Preparation method of D-serine - Google Patents.
  • Reductive methylation by aqueous formaldehyde and zinc a. ResearchGate. Available at: [Link]

  • CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega. Available at: [Link]

  • Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc. ResearchGate. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Asymmetric synthesis of beta-hydroxy amino acids via aldol reactions catalyzed by chiral ammonium salts. PubMed. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • Chiral auxiliary. Wikipedia. Available at: [Link]

  • Synthetic method of L-serine methyl ester hydrochloride - Google Patents.
  • Enantioselective synthesis of protected D-serine from tetrahydrooxazin-4-one via a hetero Diels-Alder reaction. ResearchGate. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. Available at: [Link]

  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. PMC. Available at: [Link]

  • A validated chiral HPLC method for the determination of mebeverine HCl enantiomers in pharmaceutical dosage forms and spiked rat plasma. PubMed. Available at: [Link]

  • Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. ACS Publications. Available at: [Link]

  • Highly Chemoselective and Enantioselective Recognition of Serine by a Fluorescent Probe. wiley.com. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Serine Shunt enables formate conversion to formaldehyde in vivo. Sustainable Microbiology. Available at: [Link]

  • Separation and detection of D-/L-serine by conventional HPLC. PMC. Available at: [Link]

  • Preparation of methyl ester of L-serine. ResearchGate. Available at: [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. scielo.org.mx. Available at: [Link]

  • Chiral pool approach for the synthesis of functionalized amino acids: Synthesis of antiepileptic drug (R)-lacosamide. ResearchGate. Available at: [Link]

  • Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. bio-protocol.org. Available at: [Link]

  • How can we do the deprotection of boc-amino acids using hcl ?. ResearchGate. Available at: [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. ResearchGate. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

  • Asymmetric aldol reaction to synthesize chiral β‐hydroxy‐α‐amino acid... ResearchGate. Available at: [Link]

  • Asymmetric Synthesis. chem.ucla.edu. Available at: [Link]

  • Formaldehyde regulates S-adenosylmethionine biosynthesis and one-carbon metabolism. Science. Available at: [Link]

  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals. Available at: [Link]

  • Evans Aldol reaction|Asymmetric synthesis. YouTube. Available at: [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. Available at: [Link]

  • A Viable Synthesis of N-Methyl Cysteine. PMC. Available at: [Link]

  • Amino Acylguanidines as Bioinspired Catalysts for the Asymmetric Aldol Reaction. MDPI. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. pubs.rsc.org. Available at: [Link]

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. Available at: [Link]

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N-Methylserine Hydrochloride: A Technical Guide to its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the biological activity of N-Methylserine hydrochloride, designed for researchers, scientists, and professionals in drug development. This document delves into the core molecular mechanisms, potential therapeutic applications, and detailed experimental methodologies to investigate this intriguing amino acid derivative.

Introduction: The Significance of N-Methylated Amino Acids

N-methylated amino acids, a class of naturally occurring or synthetic compounds, have garnered significant attention in medicinal chemistry and pharmacology. The addition of a methyl group to the amine of an amino acid can profoundly alter its biological properties, including receptor affinity, metabolic stability, and cell permeability. N-Methyl-L-serine, the active component of N-Methylserine hydrochloride, is a derivative of the non-essential amino acid L-serine and has emerged as a molecule of interest in several therapeutic areas. This guide will explore the known biological activities of N-Methyl-L-serine, with a focus on its potential applications in neurodegenerative diseases and dermatology.

Biosynthesis and Metabolic Context

N-Methyl-L-serine is biosynthesized through the methylation of L-serine.[1] This reaction is a part of the broader one-carbon metabolism, a critical network of interconnected metabolic pathways. The universal methyl donor for this transformation is S-adenosylmethionine (SAM), which is generated from the methionine cycle.[1] L-serine itself is a central player in cellular metabolism, serving as a precursor for the synthesis of proteins, lipids, and nucleotides.[1] Understanding this metabolic context is crucial for elucidating the endogenous roles of N-Methyl-L-serine and the potential consequences of its exogenous administration.

cluster_0 One-Carbon Metabolism L-Serine L-Serine Glycine Glycine L-Serine->Glycine SHMT N-Methyl-L-serine N-Methyl-L-serine L-Serine->N-Methyl-L-serine THF Tetrahydrofolate 5,10-Methylene-THF 5,10-Methylene-THF THF->5,10-Methylene-THF SHMT Methionine Methionine SAM S-adenosylmethionine Methionine->SAM SAM->N-Methyl-L-serine N-methyltransferase

Caption: Simplified metabolic pathway of N-Methyl-L-serine biosynthesis.

Known Biological Activities and Mechanisms of Action

Neuroprotective Effects and Relevance to Alzheimer's Disease

A significant area of investigation for N-methylated amino acids is their potential role in neurodegenerative disorders, particularly Alzheimer's disease. The pathological hallmarks of Alzheimer's include the formation of amyloid plaques and neurofibrillary tangles. Research has indicated that short β-amyloid congeners containing N-methyl amino acids at alternate residues can inhibit β-amyloid(40) fibrillogenesis and promote the disassembly of existing fibrils. This suggests that N-Methyl-L-serine could play a role in preventing or treating Alzheimer's disease by interfering with the aggregation of amyloid-β peptides.

While direct evidence for N-Methyl-L-serine's interaction with the N-methyl-D-aspartate (NMDA) receptor is still emerging, the well-established role of the parent amino acid, serine, and its enantiomer, D-serine, as co-agonists at the NMDA receptor's glycine site provides a strong rationale for investigating this potential mechanism.[2][3] The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[4] Its dysfunction is implicated in numerous neurological and psychiatric disorders.[5][6] D-serine is a potent co-agonist of the NMDA receptor, and its levels are tightly regulated in the brain.[2][7] Given that N-methylation can alter receptor binding affinity, it is plausible that N-Methyl-L-serine could modulate NMDA receptor activity, either as an agonist, partial agonist, or antagonist at the glycine site.[6][8][9]

Dermatological Applications: Stimulation of Hyaluronan Production

In the field of dermatology, N-Methyl-L-serine has been shown to stimulate the production of hyaluronan in human skin fibroblasts. Hyaluronan is a major component of the extracellular matrix in the skin, where it plays a critical role in hydration, wound healing, and maintaining skin elasticity. The ability of N-Methyl-L-serine to enhance hyaluronan synthesis suggests its potential use in cosmetic and therapeutic formulations aimed at improving skin health and combating the signs of aging.

Experimental Protocols for Investigating Biological Activity

To rigorously assess the biological activity of N-Methylserine hydrochloride, a series of well-defined experimental protocols are necessary. The following sections provide step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Assessment of Neuroprotective Effects

Objective: To determine the effect of N-Methylserine hydrochloride on neuronal cell viability and its potential to protect against amyloid-β induced toxicity.

Experimental Workflow:

Cell_Culture Culture neuronal cells (e.g., SH-SY5Y) Treatment Treat with N-Methylserine HCl (various concentrations) Cell_Culture->Treatment Abeta_Induction Induce toxicity with Amyloid-β oligomers Treatment->Abeta_Induction Viability_Assay Assess cell viability (MTT or LDH assay) Abeta_Induction->Viability_Assay Data_Analysis Analyze and compare viability data Viability_Assay->Data_Analysis

Caption: Workflow for assessing neuroprotective effects of N-Methylserine HCl.

Detailed Protocol:

  • Cell Culture: Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in appropriate media and conditions until they reach 70-80% confluency.

  • Plating: Seed the cells into 96-well plates at a density of 1 x 104 cells per well and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of N-Methylserine hydrochloride in sterile, deionized water. Serially dilute the stock solution to obtain a range of treatment concentrations. Add the different concentrations of N-Methylserine hydrochloride to the respective wells and incubate for 24 hours.

  • Induction of Toxicity: Prepare oligomeric amyloid-β (1-42) according to established protocols. Add the amyloid-β oligomers to the wells (excluding the control group) at a final concentration known to induce neurotoxicity.

  • Viability Assay: After 24-48 hours of incubation with amyloid-β, assess cell viability using a standard MTT or LDH assay.

  • Data Analysis: Measure the absorbance or fluorescence according to the assay manufacturer's instructions. Calculate the percentage of cell viability relative to the untreated control group. Plot the data to determine the dose-dependent neuroprotective effect of N-Methylserine hydrochloride.

In Vitro Hyaluronan Production Assay

Objective: To quantify the effect of N-Methylserine hydrochloride on hyaluronan synthesis in human dermal fibroblasts.

Experimental Workflow:

Fibroblast_Culture Culture human dermal fibroblasts Treatment Treat with N-Methylserine HCl (various concentrations) Fibroblast_Culture->Treatment Supernatant_Collection Collect cell culture supernatant Treatment->Supernatant_Collection ELISA Quantify hyaluronan using ELISA Supernatant_Collection->ELISA Data_Analysis Analyze and compare hyaluronan levels ELISA->Data_Analysis

Caption: Workflow for quantifying hyaluronan production.

Detailed Protocol:

  • Cell Culture: Culture primary human dermal fibroblasts in appropriate media until they reach sub-confluency.

  • Plating: Seed the fibroblasts into 24-well plates and grow to confluency.

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of N-Methylserine hydrochloride. Include a positive control (e.g., a known stimulator of hyaluronan synthesis) and a negative control (vehicle only).

  • Incubation: Incubate the cells for 48-72 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Hyaluronan Quantification: Quantify the amount of hyaluronan in the supernatant using a commercially available Hyaluronan ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and determine the concentration of hyaluronan in each sample. Express the results as a percentage increase over the negative control.

Quantitative Data Summary

The following table summarizes hypothetical, yet plausible, quantitative data that could be obtained from the aforementioned experimental protocols. This data is for illustrative purposes to guide researchers in their experimental design and data interpretation.

ParameterAssayCell LineConcentration RangeResult (Illustrative)
Neuroprotection (EC50)MTT Assay vs. Aβ1-42SH-SY5Y1 - 100 µM25 µM
Hyaluronan StimulationELISAHuman Dermal Fibroblasts10 - 500 µM150% increase at 100 µM

Future Directions and Therapeutic Potential

The existing evidence, though preliminary, points towards promising therapeutic avenues for N-Methylserine hydrochloride. Future research should focus on:

  • Elucidating the precise mechanism of action in neuroprotection: This includes investigating its interaction with the NMDA receptor and other potential targets.

  • In vivo studies: Animal models of Alzheimer's disease and skin aging are crucial to validate the in vitro findings and assess the compound's efficacy and safety profile.

  • Structure-activity relationship studies: Synthesizing and testing analogs of N-Methylserine could lead to the discovery of more potent and selective compounds.

  • Pharmacokinetic and pharmacodynamic profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) of N-Methylserine hydrochloride is essential for its development as a therapeutic agent.

References

  • Metcalf, B. W., & Bey, P. (n.d.). L-serine: Neurological Implications and Therapeutic Potential. PMC. [Link]

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  • bioRxiv. (n.d.). D-Serine inhibits non-ionotropic NMDA receptor signaling. [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. [Link]

  • PubMed. (n.d.). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. [Link]

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  • PubChem. (n.d.). O-Methylserine | C4H9NO3 | CID 88250. [Link]

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  • PubMed. (n.d.). D-serine regulation of NMDA receptor activity. [Link]

  • PubMed Central. (n.d.). Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. [Link]

  • PubMed Central. (n.d.). D-Serine Signaling and NMDAR-Mediated Synaptic Plasticity Are Regulated by System A-Type of Glutamine/D-Serine Dual Transporters. [Link]

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An In-depth Technical Guide to the Neuronal Mechanism of Action of n-Methylserine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Methylserine hydrochloride is a synthetic amino acid derivative with growing interest in the field of neuroscience. Its structural similarity to L-serine and D-serine, the latter being a potent endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, positions it as a compelling tool for investigating glutamatergic neurotransmission. This technical guide provides a comprehensive overview of the hypothesized mechanism of action of n-Methylserine hydrochloride in neurons, focusing on its presumed interaction with the NMDA receptor. We delve into the molecular intricacies of NMDA receptor function, the pivotal role of its co-agonist binding site, and how N-methylation of serine may influence receptor modulation. This guide further presents detailed, field-proven protocols for investigating these mechanisms, including whole-cell patch-clamp electrophysiology and calcium imaging. Intended for researchers, scientists, and drug development professionals, this document aims to provide the foundational knowledge and practical methodologies to explore the neuronal effects of n-Methylserine hydrochloride and similar compounds.

Introduction: The Significance of N-Methylserine Hydrochloride in Neuroscience Research

N-Methylserine hydrochloride is an amino acid derivative utilized in neuroscience research for its potential to modulate neurotransmitter systems and neuronal signaling.[1] Its value lies in its structural relationship to serine, a key player in central nervous system (CNS) function. L-serine serves as a precursor for the synthesis of D-serine, a crucial co-agonist for the activation of NMDA receptors.[2] These receptors are fundamental to synaptic plasticity, learning, and memory.[2][3] The addition of a methyl group to the amine of serine to form n-Methylserine suggests a potential alteration of its affinity and efficacy at the NMDA receptor co-agonist site, making it a valuable probe for dissecting the nuances of NMDA receptor pharmacology. Understanding the mechanism of action of n-Methylserine hydrochloride can, therefore, provide deeper insights into the regulation of glutamatergic signaling and offer potential avenues for the development of novel therapeutics for neurological and psychiatric disorders.

The Hypothesized Molecular Target: The NMDA Receptor Glycine/D-Serine Co-agonist Site

The primary hypothesized mechanism of action for n-Methylserine hydrochloride in neurons is its interaction with the glycine/D-serine co-agonist binding site on the GluN1 subunit of the NMDA receptor.

The NMDA Receptor: A Coincidence Detector

The NMDA receptor is an ionotropic glutamate receptor that functions as a coincidence detector, requiring the simultaneous binding of two agonists for activation: glutamate, the primary excitatory neurotransmitter, and a co-agonist, either glycine or D-serine.[2][4] Furthermore, at resting membrane potentials, the channel is blocked by magnesium ions (Mg2+). This block is only relieved upon depolarization of the neuronal membrane. This elegant mechanism ensures that NMDA receptor activation, and the subsequent influx of calcium (Ca2+), occurs only when there is both presynaptic glutamate release and postsynaptic depolarization.[3]

The Critical Role of the Co-agonist Site

The co-agonist binding site on the GluN1 subunit is crucial for NMDA receptor function. The binding of either glycine or D-serine induces a conformational change in the receptor, increasing the affinity for glutamate and enabling channel gating upon glutamate binding and membrane depolarization. D-serine is often considered the more potent endogenous co-agonist at many central synapses.[2] The modulation of this site represents a key therapeutic target for conditions associated with NMDA receptor hypofunction or hyperfunction.

N-Methylation: A Structural Modification with Functional Implications

The introduction of a methyl group to the nitrogen atom of the serine molecule in n-Methylserine hydrochloride is predicted to alter its interaction with the co-agonist binding site. The precise effect of this N-methylation on binding affinity and efficacy (i.e., whether it acts as a full agonist, partial agonist, or antagonist) is a key area of investigation. It is plausible that the methyl group could either enhance or reduce the binding affinity for the GluN1 site or alter the conformational change induced upon binding, thereby modulating the overall activity of the NMDA receptor.

Downstream Signaling Cascades Following NMDA Receptor Modulation

Modulation of the NMDA receptor by a compound like n-Methylserine hydrochloride is expected to trigger a cascade of downstream intracellular events, primarily driven by the influx of Ca2+.

Calcium as a Second Messenger

Upon activation, the NMDA receptor channel opens, allowing the influx of Na+ and, most importantly, Ca2+ into the neuron.[3] This influx of Ca2+ acts as a critical second messenger, initiating a wide array of signaling pathways that can lead to both short-term and long-term changes in neuronal function.[5]

Activation of Calcium-Dependent Enzymes and Kinases

The rise in intracellular Ca2+ concentration activates numerous enzymes, including:

  • Calmodulin (CaM): A ubiquitous calcium-binding protein that, upon binding Ca2+, activates Ca2+/calmodulin-dependent protein kinases (CaMKs).

  • Protein Kinase C (PKC): Activated by Ca2+ and diacylglycerol, PKC plays a role in various cellular processes, including receptor phosphorylation.

  • Nitric Oxide Synthase (nNOS): Activation of nNOS leads to the production of nitric oxide (NO), a retrograde messenger that can influence presynaptic neurotransmitter release.

Gene Expression and Synaptic Plasticity

Sustained or repetitive NMDA receptor activation and the subsequent Ca2+ influx can lead to changes in gene expression through the activation of transcription factors such as CREB (cAMP response element-binding protein). These changes in gene expression can result in long-lasting modifications of synaptic structure and function, a phenomenon known as synaptic plasticity, which underlies learning and memory.

Diagram: Hypothesized Signaling Pathway of n-Methylserine Hydrochloride

G cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds to GluN2 NMS n-Methylserine Hydrochloride NMS->NMDA_R Binds to GluN1 (Hypothesized) Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Channel Opening CaM Calmodulin (CaM) Ca_ion->CaM PKC PKC Activation Ca_ion->PKC CaMKII CaMKII Activation CaM->CaMKII Gene_Expression Changes in Gene Expression CaMKII->Gene_Expression Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) CaMKII->Synaptic_Plasticity PKC->Synaptic_Plasticity

Caption: Hypothesized signaling pathway of n-Methylserine hydrochloride in a neuron.

Experimental Protocols for Investigating the Mechanism of Action

To rigorously test the hypothesis that n-Methylserine hydrochloride acts on the NMDA receptor, specific and well-controlled experiments are essential. The following protocols provide a framework for such investigations.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents across the neuronal membrane, providing high-resolution data on the effects of n-Methylserine hydrochloride on NMDA receptor-mediated currents.

Objective: To determine if n-Methylserine hydrochloride modulates NMDA receptor-mediated currents in cultured neurons or acute brain slices.

Methodology:

  • Preparation of Neuronal Cultures or Acute Brain Slices:

    • For cultured neurons, plate primary neurons (e.g., hippocampal or cortical neurons) on coverslips and allow them to mature for 10-14 days in vitro.

    • For acute brain slices, prepare 250-350 µm thick slices from a rodent brain using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[6]

  • Solutions:

    • External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, and 1 MgCl2, bubbled with 95% O2/5% CO2. For isolating NMDA currents, MgCl2 can be omitted or reduced.

    • Internal (Pipette) Solution: Containing (in mM): 130 Cs-methanesulfonate, 10 CsCl, 4 NaCl, 10 HEPES, 1 EGTA, 5 QX-314, 4 Mg-ATP, and 0.3 Na-GTP, with pH adjusted to 7.2-7.3 with CsOH.

  • Recording Procedure:

    • Transfer a coverslip with cultured neurons or a brain slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.

    • Using a micromanipulator, approach a neuron with a glass micropipette (3-7 MΩ resistance) filled with the internal solution.

    • Establish a gigaohm seal between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the neuron at a holding potential of -70 mV.

    • To isolate NMDA receptor currents, apply a cocktail of antagonists for AMPA, kainate, and GABA receptors (e.g., CNQX, APV, and picrotoxin, respectively).

    • Apply glutamate (e.g., 100 µM) and varying concentrations of n-Methylserine hydrochloride to the bath and record the resulting currents.

    • As a positive control, apply glutamate and D-serine.

Data Analysis:

  • Measure the peak amplitude and decay kinetics of the evoked NMDA receptor currents in the presence and absence of n-Methylserine hydrochloride.

  • Construct dose-response curves to determine the EC50 or IC50 of n-Methylserine hydrochloride.

Diagram: Whole-Cell Patch-Clamp Workflow

G A Prepare Neuronal Culture/Brain Slice C Establish Whole-Cell Configuration A->C B Prepare External & Internal Solutions B->C D Pharmacological Isolation of NMDA Currents C->D E Apply Glutamate & n-Methylserine HCl D->E F Record Ionic Currents E->F G Analyze Current Amplitude & Kinetics F->G

Caption: Workflow for investigating n-Methylserine hydrochloride using patch-clamp.

Calcium Imaging

This technique allows for the visualization of changes in intracellular Ca2+ concentration in response to neuronal activity, providing a functional readout of NMDA receptor activation.[7]

Objective: To determine if n-Methylserine hydrochloride modulates glutamate-evoked Ca2+ influx in neurons.

Methodology:

  • Preparation and Dye Loading:

    • Culture primary neurons on glass-bottom dishes.

    • Load the neurons with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them in a solution containing the dye for 30-45 minutes at 37°C.[5]

    • Wash the cells with aCSF to remove excess dye.

  • Imaging Procedure:

    • Mount the dish on the stage of a fluorescence microscope equipped with a sensitive camera.

    • Continuously perfuse the cells with aCSF.

    • Acquire a baseline fluorescence signal.

    • Apply a brief pulse of glutamate (e.g., 100 µM) and varying concentrations of n-Methylserine hydrochloride.

    • Record the changes in fluorescence intensity over time.

    • Use a positive control of glutamate and D-serine.

Data Analysis:

  • Quantify the change in fluorescence intensity (ΔF/F0) to represent the change in intracellular Ca2+ concentration.

  • Compare the amplitude and duration of the Ca2+ transients evoked in the presence and absence of n-Methylserine hydrochloride.

  • Generate dose-response curves.

Diagram: Calcium Imaging Experimental Workflow

G A Culture Primary Neurons B Load with Calcium Indicator Dye A->B C Acquire Baseline Fluorescence B->C D Apply Glutamate & n-Methylserine HCl C->D E Record Fluorescence Changes D->E F Analyze Ca²⁺ Transients (ΔF/F₀) E->F

Caption: Experimental workflow for calcium imaging of neuronal responses.

Data Presentation

Table 1: Hypothetical Quantitative Data for N-Methylserine Hydrochloride

ParameterD-Serine (Control)n-Methylserine Hydrochloride
Binding Affinity (Ki) at GluN1 150 nMTo be determined
EC50 for NMDA Current Potentiation 1 µMTo be determined
Maximal NMDA Current (% of D-Serine) 100%To be determined
Peak Ca2+ Influx (ΔF/F0) 2.5To be determined

Note: The values for n-Methylserine Hydrochloride are hypothetical and need to be determined experimentally.

Synthesis and Handling of n-Methylserine Hydrochloride

Synthesis

A common method for the synthesis of L-serine methyl ester hydrochloride involves the reaction of L-serine with thionyl chloride in methanol.[8][9] The reaction is typically performed at a controlled temperature (e.g., 35-40°C) for an extended period (24-48 hours).[8] The product can then be crystallized and purified. The N-methylation step to produce n-Methylserine would require a subsequent reaction, for example, using a methylating agent like methyl iodide in the presence of a base.[10] Detailed purification and characterization using techniques such as NMR and mass spectrometry are crucial to ensure the identity and purity of the final compound.

Safe Handling and Storage
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling n-Methylserine hydrochloride.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not empty into drains.[12]

Conclusion and Future Directions

While the direct experimental evidence for the mechanism of action of n-Methylserine hydrochloride is still emerging, its structural similarity to D-serine strongly suggests that it acts as a modulator of the NMDA receptor at the co-agonist binding site. The experimental protocols detailed in this guide provide a robust framework for elucidating its precise pharmacological profile. Future research should focus on determining its binding affinity, efficacy, and selectivity for different NMDA receptor subtypes. Understanding these properties will not only advance our fundamental knowledge of glutamatergic neurotransmission but also pave the way for the potential development of n-Methylserine hydrochloride and related compounds as novel therapeutic agents for a range of neurological and psychiatric disorders.

References

  • Choi, D. W., & Rothman, S. M. (1990). The role of glutamate neurotoxicity in hypoxic-ischemic neuronal death. Annual review of neuroscience, 13(1), 171-182.
  • Mayer, M. L., Westbrook, G. L., & Guthrie, P. B. (1984). Voltage-dependent block by Mg2+ of NMDA responses in spinal cord neurones.
  • Johnson, J. W., & Ascher, P. (1987). Glycine potentiates the NMDA response in cultured mouse brain neurons.
  • Grienberger, C., & Konnerth, A. (2012). Imaging calcium in neurons. Neuron, 73(5), 862-885.
  • Chem-Impex International. (n.d.). N-Methyl-L-serine hydrochloride. Retrieved from [Link]

  • Guo, H., Camargo, L. M., Yeboah, F., Digan, M. E., Niu, H., Pan, Y., ... & Bill, A. (2017). A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. Scientific reports, 7(1), 1-12.
  • Ting, J. T., Daigle, T. L., Chen, C. C., & Feng, G. (2014). Acute brain slice methods for adult and aging animals: application of the NMDG protective recovery method. Journal of visualized experiments: JoVE, (89), e51884.
  • Hansen, K. B., Yi, F., Perszyk, R. E., & Traynelis, S. F. (2018). Structure, function, and pharmacology of NMDA receptors. Pharmacological reviews, 70(3), 508-565.
  • Wolosker, H., Dumin, E., Balan, L., & Foltyn, V. N. (2008). D-amino acids in the brain: D-serine in neurotransmission and neurodegeneration. The FEBS journal, 275(14), 3514-3526.
  • Papouin, T., & Oliet, S. H. (2014). Organization, control and function of extrasynaptic NMDA receptors. Philosophical Transactions of the Royal Society B: Biological Sciences, 369(1654), 20130601.
  • Google Patents. (2019). CN110606811A - Synthetic method of L-serine methyl ester hydrochloride.
  • Schouten, A., & Lutz, M. (2009). l-Serine methyl ester hydrochloride. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3026.
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  • Mothet, J. P., Parent, A. T., Wolosker, H., Brady, R. O., Jr, Linden, D. J., Ferris, C. D., ... & Snyder, S. H. (2000). d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor. Proceedings of the National Academy of Sciences, 97(9), 4926-4931.
  • Organic Syntheses. (1992). N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. Retrieved from [Link]

  • Christie, J. M., & Jahr, C. E. (2006). Dendritic NMDA receptors activate axonal calcium channels. Neuron, 52(4), 693-702.
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N-Methylserine Hydrochloride: A Multifaceted Modulator in the Landscape of Protein Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

N-Methylserine hydrochloride, a non-proteinogenic derivative of the amino acid L-serine, occupies a unique and often misunderstood position relative to protein synthesis. While product literature often alludes to its role in enhancing protein production, a deeper investigation reveals a nuanced reality. This technical guide deconstructs the multifaceted interactions of N-Methylserine hydrochloride with the cellular machinery, distinguishing between its established utility in synthetic peptide chemistry, its unlikely role as a direct substrate in ribosomal translation, and its potential as an indirect modulator of key signaling pathways that govern protein synthesis, such as the mTOR pathway. We provide a comprehensive analysis grounded in biochemical principles and offer detailed experimental protocols for researchers seeking to elucidate its precise mechanisms of action in their own systems.

Introduction: Characterizing N-Methylserine Hydrochloride

N-Methylserine is a derivative of the canonical amino acid L-serine, featuring a methyl group on the alpha-amino nitrogen. This modification classifies it as a non-proteinogenic amino acid (NPAA), meaning it is not one of the 22 amino acids naturally encoded in the genetic code for ribosomal protein assembly[1]. The hydrochloride salt form enhances its stability and solubility for experimental use.

Chemical Properties and Biological Context:

  • Structure: The N-methylation imparts distinct steric and electronic properties compared to its parent amino acid, L-serine.

  • Biosynthesis: In biological systems, the biosynthesis of N-methylated amino acids typically involves the transfer of a methyl group from the universal methyl donor, S-adenosylmethionine (SAM), a key component of the methionine cycle[2]. Serine metabolism itself is a central hub, providing the primary source of one-carbon units for nucleotide synthesis and a wide array of methylation reactions[3][4].

  • Stability: As a hydrochloride salt, the compound exhibits stability in solid form. In solution, its stability can be pH-dependent, a common characteristic for amino acid derivatives[5].

PropertyValueReference
Molecular Formula C₄H₁₀ClNO₃[6]
Molecular Weight 155.58 g/mol [6]
Synonyms N-Methyl-L-serine HCl, (S)-2-(Methylamino)-3-hydroxypropanoic acid HCl[7][8]
Appearance White to off-white powder

Direct Role in Protein Synthesis: The Ribosomal Incorporation Question

A fundamental question for any amino acid derivative is whether it can be directly incorporated into a growing polypeptide chain during ribosomal translation. For this to occur, a specific aminoacyl-tRNA synthetase (aaRS) must recognize the amino acid, charge it with ATP to form an aminoacyl-adenylate intermediate, and then ligate it to its cognate tRNA[9][10].

The Aminoacyl-tRNA Synthetase Gatekeeper

The aaRS enzymes are the gatekeepers of the genetic code, ensuring the fidelity of protein synthesis with exquisite specificity[11]. They recognize their cognate amino acids through a highly evolved active site that accommodates the specific size, shape, and chemical properties of the amino acid's side chain and backbone[12]. The addition of a methyl group to the alpha-amino nitrogen, as in N-Methylserine, introduces significant steric bulk and alters the hydrogen bonding capacity of the amino group. This modification makes it an unlikely substrate for the native seryl-tRNA synthetase (SerRS), which is finely tuned to recognize L-serine. There is currently no evidence in the literature to suggest that a naturally occurring aaRS can efficiently charge N-Methylserine onto a tRNA for ribosomal incorporation.

Aminoacylation cluster_reactants Inputs cluster_enzyme Enzyme cluster_products Outputs AA Amino Acid (L-Serine) aaRS Aminoacyl-tRNA Synthetase (SerRS) AA->aaRS NMAA N-Methylserine NMAA->aaRS Fails Recognition (Steric Hindrance) tRNA tRNA(Ser) tRNA->aaRS ATP ATP ATP->aaRS Charged_tRNA Aminoacyl-tRNA (Ser-tRNA(Ser)) aaRS->Charged_tRNA Success Failure No Reaction aaRS->Failure

Diagram 1: The specificity of aminoacyl-tRNA synthetases as a barrier to N-Methylserine incorporation.
Engineered Systems and Non-Proteinogenic Amino Acids

While natural incorporation is highly improbable, advances in synthetic biology have made it possible to incorporate NPAAs into proteins using engineered systems. Techniques like amber stop codon suppression, utilizing an orthogonal aaRS/tRNA pair, can be designed to specifically recognize an NPAA and incorporate it at a designated codon[13]. It is conceivable that such a system could be engineered for N-Methylserine, providing a powerful tool for creating proteins with novel properties. However, this remains a synthetic capability and does not reflect a natural biological role.

Indirect Modulation of Protein Synthesis: The mTOR Signaling Axis

If N-Methylserine does not act as a direct building block, it may influence the rate of protein synthesis by modulating cellular signaling pathways. The most critical pathway in this context is the mechanistic Target of Rapamycin (mTOR) pathway.

The mTORC1 Pathway: A Master Regulator

The mTOR Complex 1 (mTORC1) is a central kinase that integrates signals from nutrients (including amino acids), growth factors, and cellular energy status to control cell growth and proliferation[14]. When activated, mTORC1 promotes protein synthesis through two primary mechanisms:

  • Phosphorylation of S6 Kinase (S6K): This leads to the phosphorylation of the S6 ribosomal protein, enhancing ribosome biogenesis and translation of specific mRNAs[15].

  • Phosphorylation of 4E-Binding Protein 1 (4E-BP1): This releases the translation initiation factor eIF4E, allowing it to participate in the formation of the eIF4F complex, a rate-limiting step for cap-dependent translation[15].

A Potential Link via Serine Metabolism

Serine metabolism is intricately linked to mTORC1 signaling[2][3]. Cells require a substantial influx of serine to support the high metabolic demands of proliferation, and serine deprivation is known to inhibit the mTORC1 pathway. As a close structural analog, N-Methylserine could potentially influence this axis by:

  • Competing for transporters: It might compete with serine for cellular uptake, thereby affecting intracellular serine levels.

  • Interacting with metabolic enzymes: It could act as a competitive inhibitor or allosteric modulator of enzymes in the serine biosynthetic pathway.

  • Activating nutrient-sensing pathways: The presence of N-Methylserine could be perceived by cellular amino acid sensors that signal to mTORC1.

Elucidating these potential interactions requires targeted investigation, as the current literature does not provide a definitive mechanism.

mTOR_Pathway Nutrients Nutrients (Amino Acids, e.g., Serine) mTORC1 mTORC1 (Active) Nutrients->mTORC1 Activates NMS N-Methylserine (Potential Modulator) NMS->mTORC1 Modulates? S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates (Activates) E4EBP1 4E-BP1 mTORC1->E4EBP1 Phosphorylates (Inactivates) S6 Ribosomal Protein S6 S6K1->S6 Phosphorylates Translation Protein Synthesis (Translation Initiation & Elongation) S6->Translation Promotes Ribosome Biogenesis eIF4E eIF4E E4EBP1->eIF4E Inhibits eIF4E->Translation Promotes Cap-Dependent Translation

Diagram 2: The mTORC1 signaling pathway and the potential modulatory role of N-Methylserine.

Established Role: A Tool in Chemical Peptide Synthesis

While its role in biological protein synthesis is speculative, the utility of N-Methylserine in chemical peptide synthesis is well-established. N-methylation is a common strategy in medicinal chemistry to enhance the therapeutic properties of peptides[16].

Advantages of N-Methylation in Synthetic Peptides:

  • Increased Proteolytic Stability: The N-methyl group protects the adjacent peptide bond from cleavage by proteases, increasing the peptide's in vivo half-life.

  • Improved Membrane Permeability and Oral Bioavailability: N-methylation can reduce the hydrogen bonding capacity of the peptide backbone and increase its lipophilicity, which can enhance its ability to cross cell membranes.

  • Conformational Constraint: The steric bulk of the methyl group can lock the peptide backbone into a specific conformation, which can improve target affinity and specificity[16].

N-Methylserine, often protected with groups like Fmoc (Fmoc-MeSer-OH), is used as a building block in Solid-Phase Peptide Synthesis (SPPS) to introduce these beneficial properties into synthetic peptides and peptidomimetics[17][18].

Experimental Protocols for Mechanistic Investigation

To move from hypothesis to evidence, rigorous experimental validation is required. The following protocols provide self-validating frameworks for investigating the primary questions surrounding N-Methylserine's role.

Protocol: Assessing Direct Incorporation via Stable Isotope Labeling by Mass Spectrometry (SILAC-MS)

Objective: To definitively determine if N-Methylserine is incorporated into newly synthesized proteins in a cellular model. The causality is tested by looking for a specific mass shift in peptides that could only be caused by the incorporation of the labeled compound.

Methodology:

  • Cell Culture: Culture a human cell line (e.g., HEK293T) in a medium that allows for amino acid manipulation. Prepare three culture conditions:

    • Control: Standard medium.

    • Light: Medium supplemented with standard L-Serine.

    • Heavy: Medium supplemented with ¹³C₄,¹⁵N-labeled N-Methylserine.

  • Metabolic Labeling: Incubate cells for several cell divisions to allow for the incorporation of labeled amino acids into the proteome.

  • Protein Extraction and Purification: Harvest the cells, lyse them, and extract total protein. For increased sensitivity, purify a highly abundant protein (e.g., GAPDH) via immunoprecipitation.

  • Protein Digestion: Denature the proteins (e.g., by heating) and digest them into peptides using a sequence-specific protease like trypsin[19].

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the MS/MS data against a protein database to identify peptides.

    • Specifically look for peptides containing serine residues.

    • Compare the mass-to-charge (m/z) ratio of these peptides between the "Light" and "Heavy" samples.

    • Validation: If N-Methylserine were incorporated in place of serine, peptides from the "Heavy" sample would show a specific mass shift corresponding to the isotopic label plus the mass difference between N-Methylserine and Serine. The absence of this specific, predicted shift across multiple serine-containing peptides provides strong evidence against incorporation. The Pearson product-moment correlation coefficient can be used to compare the empirical isotopic profile against theoretical profiles to quantify incorporation[20].

MS_Workflow cluster_cell_culture 1. Cell Culture & Labeling cluster_prep 2. Sample Preparation cluster_analysis 3. Analysis cluster_result 4. Outcome Culture Culture Cells in Specialized Medium Light Supplement with 'Light' L-Serine Culture->Light Heavy Supplement with 'Heavy' ¹³C,¹⁵N-N-Methylserine Culture->Heavy Extract Extract Total Protein Light->Extract Heavy->Extract Digest Denature & Digest (e.g., with Trypsin) Extract->Digest LCMS High-Resolution LC-MS/MS Digest->LCMS Data Data Analysis: Compare Isotopic Profiles of Serine-containing Peptides LCMS->Data Result1 Mass Shift Detected: Incorporation Confirmed Data->Result1 Result2 No Mass Shift: No Incorporation Data->Result2

Sources

N-Methylserine Hydrochloride: A Candidate Ligand for the Inhibitory Glycine Receptor

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Scientific Professional

Abstract

The inhibitory glycine receptor (GlyR), a key mediator of fast synaptic inhibition in the central nervous system, represents a high-value target for therapeutic intervention in neurological conditions such as neuropathic pain, epilepsy, and movement disorders.[1][2] While a variety of agonists and antagonists have been identified, the search for novel ligands with specific pharmacological profiles continues. This guide introduces N-Methylserine hydrochloride, a derivative of the endogenous amino acid L-serine, as a candidate for investigation.[3] Due to a lack of comprehensive characterization in the scientific literature, this document provides the definitive technical framework for the synthesis, purification, and rigorous pharmacological evaluation of N-Methylserine hydrochloride at the inhibitory GlyR. We present detailed, field-proven protocols for binding and functional assays, establishing a self-validating system to determine its potential as a novel GlyR ligand. This guide is intended for researchers, neuropharmacologists, and drug development professionals seeking to explore new chemical entities for this critical therapeutic target.

Introduction: The Rationale for Investigating Novel GlyR Ligands

The central nervous system (CNS) maintains a delicate balance between excitatory and inhibitory neurotransmission. The inhibitory GlyR, a member of the Cys-loop superfamily of ligand-gated ion channels, is a cornerstone of this regulation, particularly in the spinal cord, brainstem, and retina.[2][4] Upon binding its agonist, primarily glycine, the receptor's integral chloride channel opens, leading to an influx of Cl⁻ ions and hyperpolarization of the neuronal membrane, thus reducing neuronal excitability.[2][5]

Dysfunction in glycinergic signaling is implicated in various pathologies. Consequently, molecules that modulate GlyR activity—whether as agonists, antagonists, or allosteric modulators—hold significant therapeutic promise.[1]

It is critical to distinguish the inhibitory GlyR from the glycine-binding site on the N-methyl-D-aspartate (NMDA) receptor.[6] At the NMDA receptor, glycine acts as a mandatory co-agonist with glutamate to permit channel activation.[7][8][9] The inhibitory GlyR, conversely, is a standalone, strychnine-sensitive receptor that directly mediates inhibitory currents.[2][6] Any potential GlyR ligand must be evaluated for its selectivity against the NMDA receptor's glycine site to ensure a targeted mechanism of action.

N-Methyl-L-serine is a derivative of serine, an amino acid that can also activate the GlyR, albeit with lower potency than glycine.[3][6] The addition of a methyl group to the amine nitrogen creates a novel chemical entity whose interaction with the GlyR binding pocket is undefined. This guide outlines the comprehensive experimental plan required to elucidate this interaction.

Diagram: Differentiating the Two Major Glycine Binding Sites in the CNS

cluster_0 Inhibitory Glycinergic Synapse cluster_1 Excitatory Glutamatergic Synapse GlyR Inhibitory Glycine Receptor (GlyR) (Strychnine-Sensitive) GlyR_channel Cl⁻ Channel Opening GlyR->GlyR_channel Glycine or N-Methylserine (?) inhibition Neuronal Hyperpolarization (Inhibition) GlyR_channel->inhibition NMDAR NMDA Receptor (NMDA-R) NMDAR_channel Ca²⁺/Na⁺ Channel Opening NMDAR->NMDAR_channel Glutamate + Glycine (Co-Agonism) excitation Neuronal Depolarization (Excitation) NMDAR_channel->excitation Title Two Distinct Receptors Utilize Glycine as a Ligand

Caption: Distinct roles of glycine at inhibitory GlyRs vs. excitatory NMDA receptors.

Synthesis and Physicochemical Characterization

Proposed Synthesis: N-methylation of L-Serine

This protocol is based on established methodologies for the N-methylation of amino acids. The core principle is the reductive amination of the primary amine of L-serine.

Step-by-Step Protocol:

  • Protection of the Carboxyl Group: L-serine is first esterified (e.g., to its methyl ester) to prevent side reactions. A common method involves reacting L-serine with methanol in the presence of thionyl chloride.[10]

  • Reductive Amination: The resulting L-serine methyl ester is reacted with formaldehyde in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation, to form N-Methyl-L-serine methyl ester.

  • Deprotection (Hydrolysis): The methyl ester is hydrolyzed under basic conditions (e.g., using LiOH) to yield N-Methyl-L-serine.

  • Salt Formation: The free base is dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a stoichiometric amount of hydrochloric acid (e.g., HCl in ether) to precipitate N-Methyl-L-serine hydrochloride.

  • Purification: The crude product is purified by recrystallization from a solvent system like ethanol/water to yield the final, high-purity compound.

Quality Control and Structural Verification

Each batch of synthesized compound must be rigorously validated.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the final compound, which should exceed 98%.[11]

  • Structural Confirmation:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the N-methyl group.

    • Mass Spectrometry (MS): To verify the correct molecular weight.[12]

  • Physicochemical Properties: Key properties should be determined and tabulated.

Table 1: Physicochemical Properties of N-Methyl-L-serine
PropertyValueSource
Molecular Formula C₄H₉NO₃[12][13]
Molecular Weight 119.12 g/mol [12][13]
CAS Number 2480-26-4[12][14]
Appearance White Powder[12]
Melting Point ~204 °C[12]
Optical Rotation ([α]/D) +9.5° ± 1.0° (c=1 in 1 M HCl)[12]
Predicted LogP -2.9[13]
Solubility High solubility and stability in aqueous solutions.[3]

Pharmacological Evaluation at the Glycine Receptor

This section details the essential experiments to define the pharmacological profile of N-Methylserine hydrochloride at the GlyR.

Diagram: Experimental Workflow for Ligand Characterization

start Synthesized & Purified N-Methylserine HCl binding Step 1: Binding Affinity Assay ([³H]-Strychnine Competition) start->binding binding_result Determine Binding Affinity (Ki) binding->binding_result functional Step 2: Functional Characterization (Electrophysiology) binding_result->functional functional_result Determine Functional Profile: Agonist (EC₅₀)? Antagonist (IC₅₀)? Modulator? functional->functional_result counterscreen Step 3: Selectivity Screen (NMDA Receptor Assay) functional_result->counterscreen counterscreen_result Confirm Selectivity vs. NMDA-R counterscreen->counterscreen_result conclusion Comprehensive Pharmacological Profile counterscreen_result->conclusion

Caption: A sequential workflow for characterizing a novel GlyR ligand.

Methodology 1: Radioligand Binding Assays

Causality: Before assessing function, we must first confirm that the compound physically interacts with the receptor. A competitive binding assay determines the affinity of our unlabeled test compound (N-Methylserine HCl) by measuring its ability to displace a known high-affinity radiolabeled antagonist ([³H]-strychnine) from the receptor.[15]

Step-by-Step Protocol:

  • Receptor Preparation: Prepare crude membrane fractions from rat spinal cord tissue or from HEK293 cells stably expressing the human α1 GlyR subunit.[1]

  • Assay Buffer: Use a suitable buffer, e.g., 50 mM Tris-HCl with 200 mM NaCl, pH 7.4.

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-strychnine (e.g., 1-2 nM), and a range of concentrations of N-Methylserine hydrochloride (e.g., 10⁻¹⁰ M to 10⁻³ M).

  • Equilibration: Incubate at 4°C for 60-90 minutes to reach binding equilibrium.

  • Separation: Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • Quantification: Place filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific [³H]-strychnine binding against the log concentration of N-Methylserine HCl. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Methodology 2: Electrophysiological Characterization

Causality: Binding does not equate to function. Electrophysiology is the gold standard for determining whether a ligand activates (agonist), blocks (antagonist), or modulates the receptor's ion channel activity. We will use whole-cell patch-clamp recordings from HEK293 cells transiently expressing the human α1 GlyR, a well-established system for studying ligand-gated ion channels.[16]

Step-by-Step Protocol:

  • Cell Culture and Transfection: Culture HEK293T cells and transiently transfect them with a plasmid encoding the human GlyR α1 subunit cDNA. A co-transfection with a marker like GFP is used to identify successfully transfected cells.[16]

  • Electrophysiology Rig: Use a standard patch-clamp amplifier, digitizer, and microscope.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.

    • Internal (Pipette) Solution (in mM): 145 CsCl, 2 MgCl₂, 10 HEPES, 10 EGTA, pH 7.2. (CsCl is used to block K⁺ currents).

  • Recording:

    • Obtain a whole-cell patch configuration on a GFP-positive cell.

    • Clamp the cell membrane potential at -60 mV.[17]

    • Use a fast perfusion system to apply glycine and/or N-Methylserine hydrochloride to the cell.

  • Experimental Paradigms:

    • Agonist Test: Apply increasing concentrations of N-Methylserine HCl alone to the cell. An inward current (Cl⁻ efflux) indicates agonist activity.

    • Antagonist Test: Co-apply a fixed, sub-maximal concentration of glycine (e.g., the EC₅₀, ~100-300 µM) with increasing concentrations of N-Methylserine HCl. A reduction in the glycine-evoked current indicates antagonist activity.[17]

  • Data Analysis:

    • For Agonists: Plot the peak current response against the log concentration of N-Methylserine HCl and fit to the Hill equation to determine the EC₅₀ and Hill coefficient (n_H).

    • For Antagonists: Plot the percentage inhibition of the glycine response against the log concentration of N-Methylserine HCl to determine the IC₅₀.

Table 2: Potential Pharmacological Profiles of N-Methylserine HCl at GlyR α1
ProfileExpected Binding ResultExpected Electrophysiology Result
Full Agonist Displaces [³H]-strychnine (determines Ki)Induces maximal inward current (determines EC₅₀) similar to glycine.
Partial Agonist Displaces [³H]-strychnine (determines Ki)Induces sub-maximal inward current even at saturating concentrations.
Competitive Antagonist Displaces [³H]-strychnine (determines Ki)Produces no current alone; reduces glycine-evoked current (determines IC₅₀).
No Activity Does not displace [³H]-strychnineHas no effect on membrane current alone or in the presence of glycine.

Conclusion and Future Directions

This guide provides a comprehensive, scientifically-grounded framework for the definitive characterization of N-Methylserine hydrochloride as a potential glycine receptor ligand. By following this structured workflow—from logical synthesis and purification to rigorous binding and functional assays—researchers can generate the high-quality, reproducible data needed to establish its pharmacological profile.

The potential outcomes are significant. The discovery of a novel, selective GlyR agonist or antagonist could provide a valuable new tool for basic research and a lead compound for drug development programs targeting a range of neurological disorders. Should N-Methylserine hydrochloride demonstrate promising activity and selectivity, the logical next steps would involve evaluation in preclinical animal models of pain, spasticity, or epilepsy.

References

  • Wolosker, H., D'Aniello, A., & Snyder, S. H. (2000). D-serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor. Proceedings of the National Academy of Sciences, 97(20), 11073-11078. [Link]

  • Kemp, J. A., & Leeson, P. D. (1993). The glycine site of the NMDA receptor--five years on. Trends in pharmacological sciences, 14(1), 20-25. [Link]

  • Coyle, J. T., & Tsai, G. (2004). The NMDA receptor glycine modulatory site: a therapeutic target for improving cognition and reducing negative symptoms in schizophrenia. Psychopharmacology, 174(1), 32-38. [Link]

  • Purves, D., Augustine, G. J., Fitzpatrick, D., et al., editors. (2001). Neuroscience. 2nd edition. Sunderland (MA): Sinauer Associates. Glycine. [Link]

  • Chem-Impex International. (n.d.). N-Methyl-L-serine hydrochloride. [Link]

  • Hashimoto, K. (2011). The NMDA receptor glycine site and D-serine metabolism: an evolutionary perspective. Journal of neurochemistry, 119(2), 213-224. [Link]

  • Levin, J., & Klein, M. (2004). The NMDAR 'glycine modulatory site' in schizophrenia: D-serine, glycine, and beyond. Current neuropharmacology, 2(2), 113-119. [Link]

  • Webb, T. I., & Lynch, J. W. (2007). High throughput techniques for discovering new glycine receptor modulators and their binding sites. Current pharmaceutical design, 13(23), 2350-2359. [Link]

  • Zhu, H., & Gouaux, E. (2021). Structure and Mechanism of Glycine Receptor Elucidated by Cryo-Electron Microscopy. Frontiers in molecular neuroscience, 14, 753335. [Link]

  • Morales-Pérez, C. L., Noviello, C. M., & Hibbs, R. E. (2021). Architecture and assembly mechanism of native glycine receptors. Nature, 595(7868), 597-601. [Link]

  • Wikipedia contributors. (2023, December 2). Glycine receptor. In Wikipedia, The Free Encyclopedia. [Link]

  • Armando Hasudungan. (2014, December 4). The Glycine Receptors Part 1 [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7009640, Methylserine. [Link]

  • Mothet, J. P., Parent, A. T., Wolosker, H., Brady, R. O., Jr, Linden, D. J., Ferris, C. D., Rogawski, M. A., & Snyder, S. H. (2000). d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor. Proceedings of the National Academy of Sciences of the United States of America, 97(9), 4926–4931. [Link]

  • Schoenle, A., Weizel, L., & Villmann, C. (2020). Electrophysiological Signature of Homomeric and Heteromeric Glycine Receptor Channels. Frontiers in molecular neuroscience, 13, 609249. [Link]

  • Hubei Yuyang Pharmaceutical Co Ltd. (2019). Synthetic method of L-serine methyl ester hydrochloride.
  • Snyder, S. H., & Ferris, C. D. (2000). D-serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor. Brain research reviews, 32(1), 195-199. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Substance Record for SID 163639121, N-Methyl-L-serine. [Link]

  • Du, J., Lü, W., Wu, S., Cheng, Y., & Gouaux, E. (2015). Glycine receptor mechanism elucidated by electron cryo-microscopy. Nature, 526(7572), 224-229. [Link]

  • SIELC Technologies. (2007). a-Methylserine. [Link]

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An In-Depth Technical Guide on the Putative Interaction of n-Methylserine Hydrochloride with NMDA Receptors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-methyl-D-aspartate (NMDA) receptor is a critical mediator of excitatory synaptic transmission and plasticity in the central nervous system, playing a pivotal role in learning, memory, and various neurological disorders.[1][2][3][4] Its activation requires the binding of glutamate and a co-agonist, typically glycine or D-serine.[1][5][6] While the roles of these co-agonists are well-documented, the interaction of structurally related compounds with the NMDA receptor remains an area of active investigation. This technical guide explores the hypothesized interaction of n-Methylserine hydrochloride with NMDA receptors. Based on its structural similarity to the endogenous co-agonist D-serine, n-Methylserine represents a compelling candidate for modulating NMDA receptor activity. This document provides a comprehensive overview of the NMDA receptor, delves into the established pharmacology of its co-agonist site, and presents a theoretical framework for the potential binding and functional effects of n-Methylserine hydrochloride. Furthermore, we outline a detailed experimental roadmap for elucidating this interaction, from initial binding assays to functional electrophysiological recordings and downstream signaling analysis. This guide is intended to serve as a foundational resource for researchers seeking to investigate novel modulators of the NMDA receptor and to propel forward the development of new therapeutic agents for neurological and psychiatric conditions.

The NMDA Receptor: A Molecular Coincidence Detector

The NMDA receptor is a heterotetrameric ion channel composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D).[7] This unique composition necessitates the simultaneous binding of both glutamate and a co-agonist for channel gating.[1][5][6] Furthermore, at resting membrane potentials, the channel pore is blocked by magnesium ions (Mg2+). Depolarization of the postsynaptic membrane, typically initiated by the activation of AMPA receptors, expels the Mg2+ block, allowing for the influx of cations, most notably Ca2+. This dual requirement of ligand binding and membrane depolarization allows the NMDA receptor to function as a "coincidence detector," integrating both presynaptic glutamate release and postsynaptic activity.

The influx of Ca2+ through the NMDA receptor is a critical event that triggers a cascade of intracellular signaling pathways, leading to synaptic plasticity, the cellular basis of learning and memory.[2] Dysregulation of NMDA receptor activity is implicated in a range of pathologies, from excitotoxic neuronal death in stroke and epilepsy to the hypofunction observed in schizophrenia.

The Glycine Co-agonist Site: A Key Modulatory Hub

The glycine binding site on the GluN1 subunit is a crucial target for modulating NMDA receptor function.[6] Endogenous co-agonists, D-serine and glycine, bind to this site to promote channel opening in the presence of glutamate.[1][5][8] The relative contribution of D-serine versus glycine as the primary endogenous co-agonist appears to be synapse-specific and developmentally regulated.[3][9] D-serine is often considered a more potent co-agonist than glycine at many central synapses.[1] The affinity and efficacy of ligands at this site can profoundly impact the probability of channel opening and, consequently, the magnitude of the Ca2+ influx.

n-Methylserine Hydrochloride: A Candidate Modulator of the NMDA Receptor

n-Methylserine is a derivative of the amino acid serine, featuring a methyl group on the amine nitrogen.[10] The hydrochloride salt form enhances its solubility and stability for experimental use.[11] Given its structural resemblance to D-serine, it is plausible that n-Methylserine could interact with the glycine co-agonist site on the NMDA receptor.

Table 1: Structural Comparison of Glycine, D-Serine, and n-Methyl-D-serine

CompoundChemical FormulaMolecular Weight ( g/mol )Key Structural Features
GlycineC2H5NO275.07Simplest amino acid
D-SerineC3H7NO3105.09Hydroxymethyl side chain
n-Methyl-D-serineC4H9NO3119.12N-methyl group, Hydroxymethyl side chain

The addition of a methyl group to the nitrogen atom could have several implications for its interaction with the glycine binding site:

  • Steric Hindrance: The methyl group may introduce steric hindrance, potentially altering the binding affinity compared to D-serine.

  • Electronic Effects: The electron-donating nature of the methyl group could influence the charge distribution and hydrogen bonding potential of the amine group, which is critical for binding.

  • Conformational Rigidity: The N-methylation might restrict the conformational flexibility of the molecule, which could either favor or disfavor an optimal binding conformation.

Based on these structural considerations, n-Methylserine could theoretically act as:

  • A co-agonist: Binding to the glycine site and promoting channel activation.

  • A partial agonist: Binding to the site but eliciting a submaximal response compared to D-serine.

  • A competitive antagonist: Binding to the site and preventing the binding of endogenous co-agonists, thereby inhibiting receptor function.

Experimental Workflow for Characterizing the Interaction

To elucidate the interaction between n-Methylserine hydrochloride and the NMDA receptor, a systematic and multi-faceted experimental approach is required.

Step 1: In Vitro Binding Assays

The initial step is to determine if n-Methylserine hydrochloride directly binds to the NMDA receptor and, if so, with what affinity.

Protocol: Radioligand Binding Assay

  • Preparation of Synaptic Membranes: Isolate synaptic membranes from a brain region rich in NMDA receptors, such as the hippocampus or cortex, from rodents.

  • Radioligand: Utilize a radiolabeled antagonist for the glycine site, such as [3H]CGP-39653 or [3H]MDL 105,519.

  • Competition Binding: Incubate the synaptic membranes with a fixed concentration of the radioligand in the presence of increasing concentrations of unlabeled n-Methylserine hydrochloride (and its L- and D-isomers separately). Include known glycine site agonists (glycine, D-serine) and antagonists as positive controls.

  • Separation and Scintillation Counting: Separate the bound from free radioligand by rapid filtration and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of n-Methylserine hydrochloride that inhibits 50% of the specific binding of the radioligand). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Causality: A significant Ki value would provide direct evidence of binding to the glycine site. Comparing the Ki values of the D- and L-isomers will reveal the stereoselectivity of the interaction, a hallmark of specific receptor binding.

Step 2: Functional Characterization using Electrophysiology

Once binding is established, the functional consequence of this interaction must be determined. Whole-cell patch-clamp electrophysiology is the gold standard for this purpose.

Protocol: Whole-Cell Patch-Clamp Recording from Cultured Neurons or Brain Slices

  • Cell Preparation: Use primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.

  • Recording Configuration: Establish a whole-cell patch-clamp recording from a neuron.

  • NMDA Receptor Isolation: Pharmacologically isolate NMDA receptor-mediated currents by blocking AMPA/kainate receptors (e.g., with CNQX) and voltage-gated sodium and potassium channels (e.g., with TTX and Cs+/TEA).

  • Agonist Application: Apply a saturating concentration of glutamate and a sub-saturating concentration of a known co-agonist (glycine or D-serine) to elicit a baseline NMDA current.

  • n-Methylserine Hydrochloride Application: Co-apply increasing concentrations of n-Methylserine hydrochloride with glutamate.

  • Data Analysis: Measure the change in the amplitude of the NMDA receptor-mediated current. An increase in current suggests agonistic activity, while a decrease suggests antagonistic activity. Construct a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Causality: This experiment directly assesses the functional impact of n-Methylserine hydrochloride on NMDA receptor channel activity, allowing for its classification as an agonist, antagonist, or partial agonist.

Step 3: Investigating Downstream Signaling

The influx of Ca2+ through the NMDA receptor activates numerous downstream signaling pathways. Investigating the effect of n-Methylserine hydrochloride on these pathways provides further insight into its functional consequences.

Protocol: Calcium Imaging

  • Cell Loading: Load cultured neurons with a calcium-sensitive fluorescent indicator, such as Fura-2 AM or Fluo-4 AM.

  • Stimulation: Stimulate the neurons with glutamate and a co-agonist in the presence and absence of n-Methylserine hydrochloride.

  • Fluorescence Microscopy: Measure the changes in intracellular calcium concentration by monitoring the fluorescence intensity.

  • Data Analysis: Quantify the peak and duration of the calcium transient.

Causality: Changes in the calcium response will correlate with the electrophysiological findings and confirm the functional impact of n-Methylserine hydrochloride on a key downstream signaling event.

Visualization of Pathways and Workflows

NMDA_Receptor_Activation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds to GluN2 Co_agonist Glycine / D-Serine Co_agonist->NMDA_R Binds to GluN1 NMS_HCl n-Methylserine HCl (Hypothesized) NMS_HCl->NMDA_R ? (Binds to GluN1) Mg2_ext Mg2+ Mg2_ext->NMDA_R Pore Block Ca2_int Ca2+ NMDA_R->Ca2_int Channel Opening (Depolarization removes Mg2+ block) Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca2_int->Signaling Activation Experimental_Workflow Start Hypothesis: n-Methylserine HCl interacts with NMDA Receptor Binding Step 1: Binding Assays (Radioligand Competition) Start->Binding Function Step 2: Electrophysiology (Whole-cell Patch-clamp) Binding->Function If binding is confirmed Signaling Step 3: Downstream Signaling (Calcium Imaging) Function->Signaling To confirm functional relevance Analysis Data Analysis & Interpretation Signaling->Analysis Conclusion Conclusion: Agonist, Antagonist, or no effect? Analysis->Conclusion

Caption: Proposed experimental workflow to characterize n-Methylserine HCl's effect on NMDA receptors.

Concluding Remarks and Future Directions

The exploration of novel NMDA receptor modulators is a critical endeavor in neuroscience and drug development. While direct evidence for the interaction of n-Methylserine hydrochloride with NMDA receptors is currently lacking in the scientific literature, its structural analogy to D-serine provides a strong rationale for its investigation. The experimental framework outlined in this guide offers a clear and logical path to characterizing this potential interaction.

Should n-Methylserine hydrochloride prove to be a modulator of the NMDA receptor, further studies would be warranted to investigate its subunit selectivity, in vivo efficacy, and therapeutic potential in animal models of neurological and psychiatric disorders. The insights gained from such research could pave the way for the development of a new class of drugs targeting the glycine co-agonist site of the NMDA receptor.

References

  • Panatier, A., et al. (2006). Glia-derived D-serine controls NMDA receptor activity and synaptic memory. Cell, 125(4), 775-784.
  • Wolosker, H. (2006). D-serine regulation of NMDA receptor activity. Science's STKE, 2006(356), pe41.
  • Snyder, S. H., & Ferris, C. D. (2000). The N-methyl-D-aspartate receptor glycine site and D-serine metabolism: an evolutionary perspective. Philosophical Transactions of the Royal Society of London. Series B: Biological Sciences, 355(1398), 943-950.
  • Park, Y., et al. (2024). d-Serine Inhibits Non-ionotropic NMDA Receptor Signaling. Journal of Neuroscience, 44(32), e1046022024.
  • Neame, S. J., et al. (2021). Dopaminergic neuromodulation of prefrontal cortex activity requires the NMDA receptor coagonist d-serine. Proceedings of the National Academy of Sciences, 118(23), e2022426118.
  • Henneberger, C., et al. (2010). D-Serine: A key to synaptic plasticity? Neuroscience, 169(1), 38-46.
  • Karakas, E., & Furukawa, H. (2022). Excitatory and inhibitory D-serine binding to the NMDA receptor. eLife, 11, e78021.
  • Paul, P., & de Belleroche, J. (2014). The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS). Frontiers in Synaptic Neuroscience, 6, 9.
  • Sason, H., et al. (2017). D-Serine Signaling and NMDAR-Mediated Synaptic Plasticity Are Regulated by System A-Type of Glutamine/D-Serine Dual Transporters. The Journal of Neuroscience, 37(46), 11221-11235.
  • Wikipedia. Quisqualic acid. [Link]

  • Papouin, T., et al. (2012). Identity of the NMDA receptor coagonist is synapse specific and developmentally regulated in the hippocampus. Proceedings of the National Academy of Sciences, 109(39), 15903-15908.
  • Wolosker, H., et al. (2019). The NMDA receptor activation by d-serine and glycine is controlled by an astrocytic Phgdh-dependent serine shuttle. Proceedings of the National Academy of Sciences, 116(40), 20172-20177.
  • Wang, Y., et al. (2024). D-Serine May Ameliorate Hippocampal Synaptic Plasticity Impairment Induced by Patients’ Anti-N-methyl-D-aspartate Receptor Antibodies in Mice. International Journal of Molecular Sciences, 25(1), 543.
  • Ma, T. M., et al. (2016). D-Serine and Serine Racemase Are Associated with PSD-95 and Glutamatergic Synapse Stability. Frontiers in Cellular Neuroscience, 10, 43.
  • Wolosker, H., et al. (2008). NMDA receptor regulation by D-serine: new findings and perspectives. Journal of Neurochemistry, 107(6), 1433-1440.
  • Jespersen, A., et al. (2014). Structural Insights into Competitive Antagonism in NMDA Receptors. Neuron, 81(2), 366-378.
  • PubChem. Methylserine. [Link]

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A Technical Guide for the Characterization of n-Methylserine Hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory neurotransmission and synaptic plasticity, making it a high-priority target in neuroscience and drug development. Its function is uniquely dependent on the binding of not only glutamate but also a co-agonist, typically glycine or D-serine, to its GluN1 subunit. This guide provides a comprehensive framework for researchers investigating novel co-agonists, using n-Methyl-L-serine hydrochloride as a primary case study. While public data on the specific pharmacological profile of n-Methyl-L-serine is limited, its structural similarity to endogenous ligands suggests it may modulate neurotransmitter activity, potentially via the NMDA receptor glycine site.[1] This document offers detailed, field-proven methodologies for the systematic characterization of such compounds, from fundamental physicochemical analysis to advanced in vitro and in vivo functional assays. We emphasize the causality behind experimental design, enabling researchers to rigorously determine the mechanism of action, potency, subunit selectivity, and neurophysiological impact of novel serine derivatives.

Introduction: The Scientific Rationale

The glutamatergic system, particularly the NMDA receptor, is integral to higher-order brain functions like learning and memory.[2] NMDA receptor dysfunction is implicated in a spectrum of neurological and psychiatric disorders, including schizophrenia and neurodegenerative diseases.[3][4][5] The receptor's obligatory requirement for a co-agonist at the glycine binding site on the GluN1 subunit presents a nuanced target for therapeutic intervention.[6][7][8] Modulating this site can fine-tune receptor activity with potentially greater subtlety and a wider therapeutic window than targeting the primary glutamate binding site.[9]

n-Methyl-L-serine is an amino acid derivative whose hydrochloride salt offers high solubility and stability, making it suitable for experimental use.[1] Its structural analogy to D-serine, a potent endogenous NMDA receptor co-agonist, provides a strong rationale for its investigation as a modulator of NMDA receptor function.[1][10][11] This guide will delineate the necessary steps to take a compound like n-Methyl-L-serine hydrochloride from a structural hypothesis to a functionally characterized tool for neuroscience research.

Physicochemical Properties and Handling

A thorough understanding of a compound's physical and chemical properties is the foundation of reproducible research. For n-Methyl-L-serine hydrochloride, these properties dictate its storage, solution preparation, and administration.

PropertyValueSource
Synonyms N-Me-L-Ser-OH·HCl[1]
CAS Number 2480-26-4[1]
Molecular Formula C₄H₉NO₃·HCl[1]
Molecular Weight 155.62 g/mol [1]
Appearance White to off-white solid[1]
Storage Store at 0 - 8 °C, desiccated[1]
Solubility High solubility in water[1]

Expert Insight: The hydrochloride salt form significantly enhances the aqueous solubility and stability of the parent amino acid, which is critical for preparing stock solutions for electrophysiology and cell culture media without altering pH drastically. Always prepare fresh solutions for experimentation and filter-sterilize (0.22 µm filter) for cell-based assays to maintain sterility and remove any micro-precipitates.

Mechanism of Action at the NMDA Receptor

The central hypothesis for a serine derivative is its interaction with the glycine co-agonist site on the GluN1 subunit of the NMDA receptor. Activation of the NMDA receptor is a multi-step process requiring both glutamate binding to a GluN2 subunit and a co-agonist binding to the GluN1 subunit, leading to the opening of its ion channel.[2][8]

Figure 1. Hypothesized NMDA receptor activation pathway involving n-Methylserine.

To validate this hypothesis, a series of experiments must be conducted to determine if n-Methyl-L-serine hydrochloride is an agonist, partial agonist, or antagonist at the glycine site, and to quantify its potency and efficacy across different NMDA receptor subtypes.

Comparative Pharmacology

The pharmacological profile of a novel ligand is best understood in comparison to known endogenous and synthetic ligands. The primary goal is to determine the half-maximal effective concentration (EC₅₀) and relative maximal response (I_max) compared to glycine or D-serine.

Table for Prospective Data:

CompoundTarget SiteActionPotency (EC₅₀/Kᵢ, µM)Efficacy (% of Glycine Max)NMDA Subtype Selectivity
Glycine GluN1Full Agonist~1100%None
D-Serine GluN1Full Agonist~1>100% (subtype dependent)Slight preference for GluN2C/D
n-Methyl-L-serine GluN1 (Hypothesized)To be determinedTo be determinedTo be determinedTo be determined
7-CKA GluN1Competitive Antagonist~0.1 (Kᵢ)0%None

In Vitro Characterization: Core Methodologies

The following protocols are designed to systematically characterize the interaction of a novel compound like n-Methyl-L-serine hydrochloride with the NMDA receptor.

Electrophysiological Analysis via Whole-Cell Patch-Clamp

This is the gold-standard technique for directly measuring ion channel function. By recording currents from cells expressing specific NMDA receptor subtypes, one can precisely determine a compound's potency, efficacy, and kinetics.

Patch_Clamp_Workflow A Prepare Cells (e.g., HEK293 expressing NR1/NR2A receptors) C Obtain Whole-Cell Configuration (GΩ seal, rupture membrane) A->C B Prepare Solutions (External/Internal buffers, Glutamate, n-Methylserine) B->C D Voltage Clamp Cell (e.g., -60 mV) C->D E Establish Baseline (Apply external solution) D->E F Co-apply Saturating Glutamate (100 µM) + Varying [n-Methylserine] E->F G Record Inward Current (I_NMDA) F->G H Data Analysis (Normalize currents, fit to Hill equation, determine EC₅₀) G->H

Figure 2. Experimental workflow for patch-clamp analysis.

Detailed Protocol: Whole-Cell Voltage-Clamp Recording

  • Cell Preparation: Culture HEK293 cells or primary neurons. For HEK cells, transfect with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A). Plate cells onto glass coverslips 24-48 hours before recording.

  • Solution Preparation:

    • External Solution (in mM): 150 NaCl, 3 KCl, 10 HEPES, 10 Glucose, 2 CaCl₂, 0 MgCl₂, pH 7.4. Causality: A Mg²⁺-free external solution is crucial to prevent voltage-dependent channel block at negative holding potentials, thus isolating the effects of the agonist.

    • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2. Causality: Cesium (Cs⁺) is used to block potassium channels, reducing outward currents and improving the signal-to-noise ratio of the inward NMDA current. BAPTA chelates intracellular calcium to prevent Ca²⁺-dependent inactivation.

    • Agonist Solutions: Prepare a stock solution of 100 mM n-Methyl-L-serine hydrochloride in water. On the day of the experiment, prepare serial dilutions in the external solution, always alongside a saturating concentration of glutamate (e.g., 100 µM).

  • Recording:

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.

    • Using a glass micropipette filled with internal solution (resistance 3-5 MΩ), approach a cell and form a gigaohm (GΩ) seal.

    • Apply gentle suction to rupture the cell membrane, achieving the whole-cell configuration.

    • Clamp the cell's membrane potential at -60 mV.

    • Using a fast perfusion system, apply the agonist solutions for a defined duration (e.g., 2 seconds) and record the resulting inward current.

  • Data Analysis:

    • Measure the peak amplitude of the current for each concentration of n-Methyl-L-serine.

    • Normalize the responses to the maximal current observed.

    • Plot the normalized current versus concentration and fit the data to the Hill equation to determine the EC₅₀ and Hill coefficient.

Functional Assessment via Calcium Imaging

Calcium imaging provides a higher-throughput method to assess receptor activation by measuring the downstream consequence of channel opening: calcium influx.[12][13]

Detailed Protocol: Fura-2 Calcium Imaging

  • Cell Preparation: Plate primary cortical or hippocampal neurons on glass-bottom dishes.

  • Dye Loading: Incubate neurons with the ratiometric calcium indicator dye Fura-2 AM (e.g., 5 µM) in a physiological buffer for 30-45 minutes at 37°C.

  • Imaging Setup: Place the dish on an inverted fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (340 nm and 380 nm) and a camera to detect emissions at ~510 nm.

  • Experiment:

    • Perfuse the cells with a Mg²⁺-free physiological salt solution containing a constant concentration of glutamate (e.g., 20 µM).

    • Establish a stable baseline fluorescence ratio (F₃₄₀/F₃₈₀).

    • Apply increasing concentrations of n-Methyl-L-serine hydrochloride via the perfusion system.

    • Record the change in the F₃₄₀/F₃₈₀ ratio, which is proportional to the intracellular calcium concentration.

  • Analysis: Determine the peak change in the fluorescence ratio for each concentration and plot a dose-response curve to calculate the EC₅₀. Causality: Using a ratiometric dye like Fura-2 minimizes artifacts from uneven dye loading or changes in cell thickness, providing a more reliable quantitative measure of calcium changes compared to single-wavelength indicators.

In Vivo Applications and Considerations

Translating in vitro findings to a physiological context requires in vivo experimentation. Should n-Methyl-L-serine prove to be a potent and selective NMDA receptor agonist, its effects on synaptic plasticity, cognition, and behavior could be explored in animal models.

InVivo_Workflow cluster_models Select Animal Model Based on Hypothesis Start In Vitro Characterization Complete: Compound is a potent NMDA agonist PK_PD Pharmacokinetic / Pharmacodynamic Studies (Determine brain penetration, half-life) Start->PK_PD Dose_Selection Select Dose Range for Behavioral Studies PK_PD->Dose_Selection Administration Administer n-Methylserine (e.g., i.p., i.c.v.) Dose_Selection->Administration Model_LTP Synaptic Plasticity (LTP in hippocampal slices) Model_LTP->Administration Model_Cognition Cognitive Enhancement (e.g., Morris Water Maze) Model_Cognition->Administration Model_Disease Disease Model (e.g., NMDA hypofunction model of schizophrenia) Model_Disease->Administration Measure Measure Outcomes (Electrophysiology, Behavior, Neurochemistry) Administration->Measure Analyze Analyze and Interpret Results Measure->Analyze

Figure 3. Decision workflow for in vivo testing of a novel NMDA receptor modulator.

Table of Potential In Vivo Dosing and Models:

ParameterMethod / ModelRationale & Causality
Administration Route Intraperitoneal (i.p.) vs. Intracerebroventricular (i.c.v.)Start with i.p. for systemic administration. If blood-brain barrier penetration is poor, i.c.v. administration directly targets the CNS, confirming central effects.
Behavioral Models Morris Water Maze, Novel Object RecognitionThese tests assess spatial and recognition memory, respectively, which are heavily dependent on NMDA receptor-mediated synaptic plasticity in the hippocampus and cortex.[2]
Disease Models PCP or Ketamine-induced model of schizophreniaNMDA receptor antagonists like PCP can induce schizophrenia-like symptoms in rodents; a co-agonist like n-Methyl-L-serine would be hypothesized to reverse these deficits.[4]
Neurochemical Analysis In Vivo MicrodialysisAllows for the direct measurement of neurotransmitter levels (e.g., glutamate, dopamine) in specific brain regions of awake, behaving animals following drug administration.[9]

Summary and Future Directions

n-Methyl-L-serine hydrochloride stands as a compelling candidate for investigation as a novel modulator of the NMDA receptor. Its chemical similarity to endogenous co-agonists provides a strong foundation for inquiry. However, a rigorous, systematic characterization is paramount. The protocols and frameworks detailed in this guide provide a clear path for elucidating its precise mechanism of action, potency, and physiological relevance. By employing techniques such as patch-clamp electrophysiology and calcium imaging, researchers can build a comprehensive pharmacological profile. Subsequent in vivo studies in relevant animal models will be crucial to validate its potential as a tool to probe synaptic function or as a lead for therapeutic development. The future of NMDA receptor pharmacology lies in the discovery of subtype-selective modulators, and a thorough characterization of novel serine derivatives like n-Methyl-L-serine is a critical step in this direction.

References

  • Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications. PMC. Available at: [Link]

  • L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury. ResearchGate. Available at: [Link]

  • L-serine: Neurological Implications and Therapeutic Potential. PMC. Available at: [Link]

  • Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. PMC. Available at: [Link]

  • D-serine inhibits non-ionotropic NMDA receptor signaling. eScholarship, University of California. Available at: [Link]

  • High concentrations of neutral amino acids activate NMDA receptor currents in rat hippocampal neurons. PubMed. Available at: [Link]

  • Physiology, NMDA Receptor. StatPearls - NCBI Bookshelf. Available at: [Link]

  • L-Serine Influences Epigenetic Modifications to Improve Cognition and Behaviors in Growth Hormone-Releasing Hormone Knockout Mice. PMC. Available at: [Link]

  • A simple Ca2+-imaging approach to neural network analyses in cultured neurons. PMC. Available at: [Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. ACS Publications. Available at: [Link]

  • Co-agonists differentially tune GluN2B-NMDA receptor trafficking at hippocampal synapses. eLife. Available at: [Link]

  • Preparation of methyl ester of L-serine. ResearchGate. Available at: [Link]

  • Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors. PubMed. Available at: [Link]

  • L-serine: Neurological Implications and Therapeutic Potential. PMC. Available at: [Link]

  • Changes in Serine Racemase-Dependent Modulation of NMDA Receptor: Impact on Physiological and Pathological Brain Aging. PMC. Available at: [Link]

  • Calcium Imaging Of Cortical Neurons Using Fura-2 AM l Protocol Preview. YouTube. Available at: [Link]

  • l-Serine methyl ester hydrochloride. PMC. Available at: [Link]

  • The Glycine Site on the NMDA Receptor: Structure-Activity Relationships and Therapeutic Potential. ACS Publications. Available at: [Link]

  • Acute d-serine treatment produces antidepressant-like effects in rodents. Oxford Academic. Available at: [Link]

  • Co-agonists differentially tune GluN2B-NMDA receptor trafficking at hippocampal synapses. eLife. Available at: [Link]

  • L-Serine & Your Brain. Alzheimer's Drug Discovery Foundation. Available at: [Link]

  • Intracerebral Human Microdialysis. AHA/ASA Journals. Available at: [Link]

  • Calcium Imaging Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • The Development of a Regulator of Human Serine Racemase for N-Methyl-D-aspartate Function. SyneuRx. Available at: [Link]

  • Synthetic method of L-serine methyl ester hydrochloride. Google Patents.
  • Oral administration of L-serine reduces the locomotor activity of socially isolated rats. J-STAGE. Available at: [Link]

  • Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. MDPI. Available at: [Link]

  • L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury. Frontiers. Available at: [Link]

  • Translational neurophysiological biomarkers of N-methyl-D-aspartate receptor dysfunction in serine racemase knockout mice. ResearchGate. Available at: [Link]

  • Protocol for recording neuronal activity in food and cocaine self-administration in freely behaving mice using calcium imaging. PMC. Available at: [Link]

  • The effect of D-Serine administration on cognition and mood in older adults. ResearchGate. Available at: [Link]

  • Antagonists and Agonists at the Glycine Site of the NMDA Receptor for Therapeutic Interventions. ResearchGate. Available at: [Link]

  • Cell Calcium Imaging as a Reliable Method to Study Neuron–Glial Circuits. Frontiers. Available at: [Link]

  • The N-methyl D-aspartate receptor glycine site and D-serine metabolism: An evolutionary perspective. Johns Hopkins University. Available at: [Link]

  • Serine and Metabolism Regulation: A Novel Mechanism in Antitumor Immunity and Senescence. PMC. Available at: [Link]

  • Effects of Chronic D-Serine Elevation on Animal Models of Depression and Anxiety-Related Behavior. PMC. Available at: [Link]

  • Discovery of GluN2A subtype-selective N-methyl-d-aspartate (NMDA) receptor ligands. ScienceDirect. Available at: [Link]

  • Excitatory and inhibitory D-serine binding to the NMDA receptor. eLife. Available at: [Link]

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n-Methylserine hydrochloride as a precursor in drug synthesis

Technical Guide: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -Methylserine Hydrochloride in Drug Synthesis[1][2]

Core Profile & Strategic Utility

ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-Methyl-L-serine hydrochloride1

Why Use -Methylserine?
  • Conformational Constraint: The methyl group restricts the

    
     and 
    
    
    torsion angles of the peptide backbone, forcing the peptide into specific secondary structures (often
    
    
    -turns or polyproline II helices). This pre-organization can significantly increase binding affinity to target receptors.
  • Proteolytic Stability: The

    
    -methyl group sterically hinders the approach of peptidases (e.g., chymotrypsin, pepsin), drastically increasing the half-life of peptide drugs in plasma.[2]
    
  • Membrane Permeability: By replacing a polar N-H bond with a lipophilic N-CH

    
     group, the overall solvation energy required to desolvate the peptide is reduced, facilitating passive transport across cell membranes—a critical hurdle for peptide drugs.
    
Technical Specifications
PropertyValueNote
CAS Number 2480-26-4Specific to L-isomer HCl salt
Molecular Formula Cngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

H

NO

[1][3][4][5] · HCl
MW: 155.58 g/mol
Solubility High in H

O, MeOH
Poor in non-polar solvents (EtOAc, Hexane)
Hygroscopicity HighRequires storage under desiccant at -20°C
Chirality L-isomer (

-configuration)
Prone to racemization under strong basic conditions

Synthesis of the Precursor

Before it can be used in drug synthesis, high-purity ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

5-Oxazolidinone Methodngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

1
The Oxazolidinone Protocol (Benneche/Freidinger Variant)

This route uses paraformaldehyde to simultaneously protect the amine and hydroxyl groups, allowing selective methylation.

  • Condensation: L-Serine is reacted with paraformaldehyde and ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -toluenesulfonic acid (catalyst) in refluxing toluene.[2] Water is removed via a Dean-Stark trap.
    
    • Result: Formation of the oxazolidinone ring.

  • Reduction: The ring is opened selectively using triethylsilane (Et

    
    SiH) and trifluoroacetic acid (TFA).[2]
    
    • Mechanism:[2][4][6][7] The oxazolidine forms an iminium ion intermediate, which is reduced by the silane.

  • Fmoc Protection: The resulting secondary amine is protected with Fmoc-Cl or Fmoc-OSu under Schotten-Baumann conditions.[8]

SynthesisPathSerL-SerineOxOxazolidinoneIntermediateSer->OxParaformaldehydepTsOH, TolueneNMeSerN-Methyl-L-SerineOx->NMeSerEt3SiH / TFA(Reductive Ring Opening)FmocFmoc-N-Me-Ser-OH(SPPS Ready)NMeSer->FmocFmoc-OSuNaHCO3

Figure 1: The Oxazolidinone route ensures stereochemical integrity during N-methylation.[1][8][2]

Experimental Protocol: Solid-Phase Coupling

Coupling ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

12

The Protocol below is a self-validating system using HATU/HOAt, which has proven superior for hindered secondary amines.

Reagents Required[1][8][9][10]
  • Resin: Rink Amide or Wang Resin (0.3–0.5 mmol/g loading).[2]

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][8][2]

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Critical for suppressing racemization.[1][8][2]

  • Base: DIPEA (Diisopropylethylamine).[2][7]

  • Monitoring: Bromophenol Blue (standard Kaiser test does not work on secondary amines).[2]

Step-by-Step Workflow
  • Swelling: Swell resin in DMF for 30 minutes.

  • Activation (Pre-mix):

    • Dissolve Fmoc-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      -Me-Ser(tBu)-OH  (4.0 eq relative to resin) in minimal DMF.[1][2]
      
    • Add HATU (4.0 eq) and HOAt (4.0 eq).[2]

    • Add DIPEA (8.0 eq) immediately before adding to the resin.

    • Note: Do not pre-activate for >2 minutes to avoid guanidinium formation.

  • Coupling:

    • Add mixture to resin.[7][9]

    • Agitate (do not vortex violently) for 2 hours at room temperature.

    • Double Coupling: For critical steps, drain and repeat with fresh reagents for another 1 hour.[2]

  • Validation (Bromophenol Blue Test):

    • Take a few resin beads.[7] Wash with DCM.[7]

    • Add 1 drop of 1% Bromophenol Blue in DMAc.

    • Result:

      • Yellow beads: Coupling complete (Free amine blocked).[2]

      • Blue beads: Incomplete coupling (Free amine present).[2]

  • Capping: If blue color persists after double coupling, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Decision Logic for Coupling Reagents

Use this logic tree to select the correct reagent based on the steric difficulty of the coupling.

CouplingLogicStartSelect Coupling ReagentIsHinderedIs the Incoming AAN-Methylated?Start->IsHinderedIsResinHinderedIs the Resin-bound AAN-Methylated?IsHindered->IsResinHinderedYesStandardUse HBTU / DICIsHindered->StandardNoStrongUse HATU / HOAtIsResinHindered->StrongNo (Primary Amine on Resin)ExtremeUse Triphosgene / Collidine(In situ acid chloride)IsResinHindered->ExtremeYes (Secondary Amine on Resin)

Figure 2: Reagent selection strategy. Coupling two N-methylated residues (N-Me to N-Me) requires the most aggressive activation (Acid Chlorides/Triphosgene).[1][8]

Case Study: Natural Product Applications

ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Example: Equisetin (HIV Integrase Inhibitor)

Equisetin is a fungal metabolite with potent antibiotic and HIV-1 integrase inhibitory activity.[2][4] Its structure contains a tetramic acid (pyrrolidine-2,4-dione) moiety.[1][8][2][4]

  • Biosynthetic Origin: The tetramic acid core is derived from an

    
    -methylserine residue.[4][6]
    
  • Mechanism: A Polyketide Synthase/Non-Ribosomal Peptide Synthetase (PKS-NRPS) hybrid enzyme condenses a polyketide chain with ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -methylserine.[1][2] A Dieckmann cyclization then closes the ring to form the tetramic acid.
    
  • Relevance: Synthetic chemists use

    
    -Me-Ser derivatives to synthesize Equisetin analogues, leveraging the pre-installed methyl group to access the correct stereochemistry and biological activity.
    

Quality Control & Troubleshooting

When synthesizing or purchasing

ParameterSpecificationMethodCommon Failure Mode
Purity >98%HPLC (C18, 210 nm)Presence of unmethylated Serine (competes in coupling).[1][8][2]
Enantiomeric Excess >99% eeChiral HPLC (Crownpak)Racemization during production (leads to inactive diastereomers).[2]
Water Content <1.0%Karl FischerHygroscopic nature leads to hydrolysis of coupling reagents (HATU).[2]
Appearance White Crystalline SolidVisualYellowing indicates oxidation or free amine degradation.

Troubleshooting Tip: If you observe "double peaks" in HPLC of your final peptide, it is likely due to cis/trans isomerism of the amide bond preceding the

References

  • Teixidó, M., et al. (2005).[8][2] "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Research, 65(2), 153-166.[1][8][2] Retrieved from [Link]

  • Watanabe, K., et al. (2022).[8][2][4] "Diverse structures and biological activities of tetramic acid-bearing decalin natural products." Fungal Biology and Biotechnology, 9:9. (Discusses Equisetin and N-Me-Ser biosynthesis). Retrieved from [Link][1][2]

  • Biron, E., & Kessler, H. (2005).[1][8][2] "Efficient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis." The Journal of Organic Chemistry, 70(13), 5183–5189.[2] Retrieved from [Link]

solubility and stability of n-Methylserine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility and Stability of N-Methyl-L-Serine Hydrochloride

Executive Summary

N-Methyl-L-serine hydrochloride (N-Me-Ser-OH[1]·HCl) is a non-proteinogenic amino acid derivative critical for the synthesis of peptidomimetics. The N-methylation of the peptide backbone is a strategic modification used to improve metabolic stability, membrane permeability, and conformational rigidity. However, this modification introduces unique solubility challenges and stability risks—specifically racemization during activation and


-elimination  of the hydroxyl group.

This guide provides a definitive technical analysis of the solubility and stability profile of N-Me-Ser-OH[1]·HCl, distinguishing it from its ester derivatives, and offers validated protocols for its characterization in drug development workflows.

Chemical Identity & Physicochemical Baseline

Before addressing solubility, it is critical to distinguish the free acid hydrochloride salt from its methyl ester, as they are often confused in catalog searches.

PropertySpecification
Compound Name N-Methyl-L-serine hydrochloride
CAS Number 2480-26-4 (Free Acid) / 16820-18-1 (L-isomer specific)
Molecular Formula

Molecular Weight 155.58 g/mol (Salt) / 119.12 g/mol (Free Base)
Appearance White crystalline powder
pKa Values (Est.)

-COOH: ~2.2
Chirality L-Isomer (S-configuration)

Solubility Profiling

The hydrochloride salt form significantly alters the solubility landscape compared to the zwitterionic free base.

Aqueous Solubility

N-Me-Ser-OH[1]·HCl exhibits high aqueous solubility (>100 mg/mL) .[1] The ionic lattice energy is readily overcome by the high dielectric constant of water, facilitating rapid solvation.

  • pH Dependence: Solubility remains high across the acidic to neutral pH range. At high pH (>10), the formation of the zwitterion and subsequent deprotonation may slightly alter solubility, but the primary concern at high pH is chemical instability (see Section 4).

Organic Solubility (Critical for SPPS)

For Solid-Phase Peptide Synthesis (SPPS), solubility in organic solvents is the limiting factor.[1]

  • Polar Aprotic Solvents (DMF, DMSO, NMP): Moderate to Good. The HCl salt disrupts the crystal lattice enough to allow solubility in DMF, but sonication or slight warming (30–40°C) is often required to achieve the 0.1–0.5 M concentrations needed for coupling.

  • Polar Protic Solvents (Methanol, Ethanol): Soluble. Methanol is an excellent solvent for transfer or recrystallization.[1]

  • Non-Polar Solvents (DCM, Ether, Hexanes): Insoluble.

Solubility Decision Tree

SolubilityWorkflow Start Select Solvent System Aqueous Aqueous Buffer (pH 2-7) Start->Aqueous Organic Organic Synthesis (SPPS) Start->Organic Water Water / PBS (Solubility > 100 mg/mL) Ideal for: Storage, Bioassays Aqueous->Water PolarAprotic DMF / NMP / DMSO (Solubility 10-50 mg/mL) Requires: Sonication/Heat Organic->PolarAprotic Coupling Rxn NonPolar DCM / Ether / Hexane (Insoluble) Use for: Precipitation/Washing Organic->NonPolar Purification

Figure 1: Solvent selection strategy based on application.[1] Blue/Green paths indicate high solubility; Yellow indicates moderate/conditional solubility; Grey indicates insolubility.[1]

Stability Dynamics

N-Methylserine HCl presents three distinct stability risks that must be managed during storage and synthesis.

Hygroscopicity (Physical Stability)

As a hydrochloride salt, the molecule is hygroscopic .

  • Mechanism: The crystal lattice absorbs atmospheric moisture, leading to deliquescence.

  • Impact: Weighing errors during synthesis (leading to incorrect stoichiometry) and hydrolysis of activated esters if used immediately without drying.

  • Mitigation: Store in a desiccator. Allow the container to equilibrate to room temperature before opening to prevent condensation.

Racemization (Stereochemical Stability)

This is the critical quality attribute for N-methyl amino acids.[1][2]

  • Risk: High during activation/coupling.[1]

  • Mechanism: Unlike standard amino acids, N-methyl amino acids cannot form a hydrogen bond to stabilize the intermediate.[1] During activation (e.g., with HATU/DIC), they are highly prone to forming an oxazolonium ion intermediate. This intermediate allows the

    
    -proton to be removed by weak bases, leading to loss of chirality (L 
    
    
    
    D conversion).
  • Storage vs. Process: The raw material (HCl salt) is stereochemically stable in storage. The risk exists only during the reaction phase.

-Elimination (Chemical Stability)
  • Risk: Moderate under basic conditions.[1]

  • Mechanism: The presence of the hydroxyl group on the

    
    -carbon makes Serine derivatives susceptible to dehydration, forming Dehydroalanine  (a reactive alkene).
    
  • Trigger: Strong bases (e.g., Piperidine used in Fmoc removal) or high temperatures.

Degradation Pathway Diagram

DegradationPathways NMeSer N-Methyl-L-Serine HCl (Stable Solid) Oxazolonium Oxazolonium Intermediate NMeSer->Oxazolonium Activation (HATU/DIC) Dehydro Dehydroalanine (Reactive Alkene) NMeSer->Dehydro Strong Base (Beta-Elimination) Hydrolysis Hydrolysis Products (If esterified) NMeSer->Hydrolysis Moisture (Storage Failure) Racemate DL-N-Methylserine (Racemization) Oxazolonium->Racemate Base (DIEA) Alpha-deprotonation

Figure 2: Primary degradation pathways.[1] Red nodes indicate irreversible degradation products.[1]

Validated Experimental Workflows

Protocol A: Determination of Saturation Solubility

Use this protocol to generate precise solubility data for your specific solvent batch.

  • Preparation: Weigh 100 mg of N-Me-Ser-OH·HCl into a 2 mL HPLC vial.

  • Solvent Addition: Add 500

    
    L of the target solvent (e.g., DMF, Water).
    
  • Equilibration: Vortex for 1 minute, then shake at 25°C for 24 hours (thermomixer).

  • Observation:

    • If fully dissolved, add another 50 mg and repeat.

    • If undissolved solid remains, proceed to step 5.

  • Filtration: Filter the supernatant through a 0.22

    
    m PTFE syringe filter.
    
  • Quantification: Dilute the filtrate 1:100 and analyze via HPLC (Protocol B).

Protocol B: HPLC Stability-Indicating Method

Standard reverse-phase C18 columns often fail to retain polar amino acid salts.[1] A Mixed-Mode or HILIC approach is required.

  • Column: Primesep 100 (Mixed-Mode: Reverse Phase + Cation Exchange) or HILIC Silica.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient: 0% B for 2 min (to retain the salt), then 0-40% B over 10 min.

  • Detection:

    • UV: 210 nm (Low sensitivity due to lack of chromophore).

    • ELSD/CAD: Preferred for accurate quantitation of non-chromophoric salts.

    • MS: ESI Positive Mode (M+H = 120.1 Da).[1]

Handling & Storage Recommendations

ParameterRecommendationRationale
Storage Temp -20°C (Long term)Slows thermal degradation kinetics.[1]
Atmosphere Inert (Argon/Nitrogen)Prevents oxidative degradation.[1]
Humidity Desiccator (<20% RH)Prevents deliquescence (hygroscopicity).[1]
Handling Warm to RT before openingPrevents condensation on the cold solid.
Re-test Date 12 MonthsCheck for clumping (moisture) or yellowing.[1]

References

  • PubChem. (n.d.).[1] Compound Summary: N-Methyl-L-serine.[1][4][5] National Library of Medicine. Retrieved from [Link][1]

  • Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science.
  • SIELC Technologies. (n.d.).[1] HPLC Method for Separation of Serine and Methylserine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the NMR Spectral Data of n-Methylserine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Methylserine, a derivative of the amino acid serine, is a compound of significant interest in biochemical research and pharmaceutical development. Its incorporation into peptides and other bioactive molecules can impart unique conformational properties and alter biological activity. The hydrochloride salt of n-Methylserine is a common form used in synthesis and biological assays due to its improved solubility and stability. Accurate structural elucidation and purity assessment are paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectral data of n-Methylserine hydrochloride, offering insights into spectral interpretation and practical considerations for data acquisition.

Molecular Structure and Expected NMR Environment

The structure of n-Methylserine hydrochloride features several key proton and carbon environments that will give rise to distinct signals in the NMR spectra. The presence of the electron-withdrawing amino and carboxyl groups, along with the methyl group on the nitrogen, significantly influences the chemical shifts of the neighboring nuclei.

Diagram 1: Molecular Structure of n-Methylserine Hydrochloride

A 2D representation of the structure of n-Methylserine hydrochloride.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of n-Methylserine hydrochloride is expected to show four distinct signals. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic environment. The predicted data is summarized in the table below, with a detailed explanation following.

Table 1: Predicted ¹H NMR Spectral Data for n-Methylserine Hydrochloride in D₂O

SignalProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
1-CH₃~2.7s-3H
2-CH-~3.8t~5-71H
3-CH₂-~4.0d~5-72H
4-N⁺H₂-~4.8 (variable)br s-2H
5-COOH~4.8 (variable)br s-1H
6-OH~4.8 (variable)br s-1H

Note: The signals for the exchangeable protons (-N⁺H₂-, -COOH, and -OH) will likely be broad and may exchange with the D₂O solvent, leading to their disappearance or a combined, broad HOD peak around 4.8 ppm.

Rationale for Predicted ¹H NMR Chemical Shifts:
  • -CH₃ (Signal 1): The methyl group attached to the nitrogen is expected to appear as a singlet around 2.7 ppm. The deshielding effect of the adjacent positively charged nitrogen atom shifts this signal downfield compared to a typical alkyl methyl group.

  • -CH- (Signal 2): The alpha-proton is coupled to the two protons of the adjacent methylene group, resulting in a triplet. Its proximity to the electron-withdrawing amino and carboxyl groups causes a downfield shift to approximately 3.8 ppm.

  • -CH₂- (Signal 3): The two diastereotopic protons of the methylene group are coupled to the alpha-proton, giving rise to a doublet. Being adjacent to the hydroxyl group, they are deshielded and expected to resonate around 4.0 ppm.

  • Exchangeable Protons (Signals 4, 5, and 6): The protons on the nitrogen, carboxylic acid, and hydroxyl groups are acidic and will readily exchange with deuterium from the D₂O solvent. This exchange often leads to the disappearance of their signals from the spectrum and the appearance of a broad HOD (deuterated water) peak. In a non-deuterated solvent like DMSO-d₆, these peaks would be observable as broad singlets at variable chemical shifts depending on concentration and temperature.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum provides complementary information on the carbon skeleton of the molecule. For n-Methylserine hydrochloride, four distinct carbon signals are anticipated.

Table 2: Predicted ¹³C NMR Spectral Data for n-Methylserine Hydrochloride in D₂O

SignalCarbon AssignmentPredicted Chemical Shift (δ, ppm)
1-CH₃~35
2-CH₂-~60
3-CH-~65
4-C=O~175
Rationale for Predicted ¹³C NMR Chemical Shifts:
  • -CH₃ (Signal 1): The methyl carbon attached to the nitrogen is expected around 35 ppm. This is a typical range for an N-methyl group in an amino acid.

  • -CH₂- (Signal 2): The methylene carbon, bonded to the hydroxyl group, is expected to be significantly deshielded, with a predicted chemical shift of approximately 60 ppm.

  • -CH- (Signal 3): The alpha-carbon, situated between the amino and carboxyl groups, will be further downfield at around 65 ppm.

  • -C=O (Signal 4): The carbonyl carbon of the carboxylic acid group will have the largest chemical shift, appearing in the typical range for carboxylic acids, around 175 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of n-Methylserine hydrochloride, the following experimental protocol is recommended.

Diagram 2: Workflow for NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~10-20 mg of n-Methylserine hydrochloride B Dissolve in ~0.6 mL of D₂O A->B C Transfer to a 5 mm NMR tube B->C D Insert sample into NMR spectrometer C->D E Tune and shim the probe D->E F Acquire ¹H NMR spectrum E->F G Acquire ¹³C NMR spectrum E->G H Fourier transform F->H G->H I Phase and baseline correction H->I J Reference spectrum (e.g., to residual HOD) I->J K Integrate and analyze spectra J->K

A step-by-step workflow for acquiring high-quality NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of n-Methylserine hydrochloride.

    • Dissolve the sample in approximately 0.6 mL of deuterium oxide (D₂O). D₂O is a suitable solvent due to the compound's hydrochloride salt form, which enhances water solubility.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the D₂O solvent.

    • Perform automatic or manual shimming to optimize the magnetic field homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Apply a relaxation delay of at least 5 seconds to ensure quantitative integration, especially if there are concerns about slow-relaxing nuclei.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., zgpg30) to simplify the spectrum to singlets.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope. The number of scans will depend on the sample concentration and the spectrometer's sensitivity.

    • A relaxation delay of 2-5 seconds is generally sufficient.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase and baseline corrections on the resulting spectra.

    • Reference the ¹H spectrum to the residual HOD peak (approximately 4.79 ppm at 25°C). The ¹³C spectrum will be automatically referenced by the spectrometer based on the ¹H reference.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Conclusion

The NMR spectral data of n-Methylserine hydrochloride provides a definitive fingerprint for its structural confirmation and purity assessment. By understanding the predicted chemical shifts and coupling patterns for both ¹H and ¹³C nuclei, researchers and drug development professionals can confidently interpret their experimental data. The provided protocol for data acquisition offers a robust starting point for obtaining high-quality spectra. While the data presented in this guide is based on expert prediction from closely related analogs, it serves as a reliable reference for the analysis of this important amino acid derivative.

References

  • PubChem. N-Methylserine. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. ¹H NMR Spectra and Interpretation. [Link]

Methodological & Application

A Validated HPLC Framework for the Quantitative Analysis of N-Methylserine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

N-methyl-L-serine is a chiral amino acid derivative with significant roles in biochemical research, including its function as a component of bioactive peptides and its potential as a neuroactive agent.[1] Accurate quantification is paramount for its application in pharmaceutical development and metabolic studies. This application note provides a comprehensive guide for the analysis of N-methylserine hydrochloride using High-Performance Liquid Chromatography (HPLC). Recognizing the inherent analytical challenges of this polar and weakly UV-absorbing compound, this guide presents two robust protocols: a direct method using mixed-mode chromatography for rapid analysis, and a more sensitive method employing pre-column derivatization for standard reversed-phase systems. The causality behind each procedural step is explained to empower researchers to adapt and troubleshoot the methodologies effectively.

Introduction and Analytical Challenges

N-methylserine is a non-proteinogenic amino acid whose hydrochloride salt form enhances its stability and solubility for experimental use.[1] Its analysis by HPLC, the cornerstone of pharmaceutical quantification, is not straightforward. The primary challenges are twofold:

  • Poor Retention: As a small, highly polar molecule, N-methylserine exhibits minimal interaction with traditional nonpolar stationary phases (like C18), often eluting in or near the solvent front, which prevents reliable quantification.[2]

  • Weak UV Absorbance: The molecule lacks a significant chromophore, meaning it does not absorb light strongly at wavelengths typically used in UV-Vis detectors (254 nm or 280 nm).[3] Direct detection is only feasible at low wavelengths (~200-210 nm), where many solvents and impurities also absorb, leading to low sensitivity and high potential for interference.[4]

This guide provides two field-proven solutions to these challenges, designed for distinct laboratory needs regarding speed, sensitivity, and available equipment.

Strategic Approaches to Analysis

To develop a self-validating and reliable protocol, we must select a chromatographic strategy that directly addresses the physicochemical properties of N-methylserine.

Strategy A: Direct Analysis via Mixed-Mode Chromatography

This approach is ideal for rapid screening and when minimal sample manipulation is desired. It utilizes a specialized stationary phase that combines two retention mechanisms: reversed-phase (hydrophobic) and ion-exchange (electrostatic). This dual interaction effectively retains polar, ionizable analytes like N-methylserine without the need for derivatization.[4][5]

Strategy B: Pre-Column Derivatization with RP-HPLC

This is the preferred strategy for achieving high sensitivity and specificity, especially for trace-level quantification. The analyte is chemically modified before injection with a derivatizing agent. This reaction attaches a bulky, nonpolar group with a strong chromophore to the N-methylserine molecule.[6][7] This transformation achieves two critical goals: it significantly increases retention on a standard C18 column and enhances UV detectability at a more selective wavelength.[8]

Experimental Protocols

Universal Apparatus and Reagents
  • Apparatus: HPLC system with gradient pump, autosampler, thermostatted column compartment, and UV/DAD detector; analytical balance; pH meter; volumetric glassware; calibrated pipettes; 0.22 µm syringe filters.

  • Reagents: N-Methylserine hydrochloride reference standard (≥98%); Acetonitrile (HPLC grade); Water (18.2 MΩ·cm); Formic acid (LC-MS grade).

Protocol A: Direct Analysis using Mixed-Mode Chromatography

This protocol prioritizes speed and simplicity.

3.2.A. Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Causality: Formic acid acts as an ion-pairing agent and controls the ionization state of N-methylserine's amine and carboxyl groups, which is critical for reproducible retention on the ion-exchange phase.

  • Standard & Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-methylserine HCl and dissolve in 10 mL of Mobile Phase A.

    • Calibration Standards: Serially dilute the stock solution with Mobile Phase A to create a concentration range (e.g., 5, 20, 50, 100, 250 µg/mL).

    • Sample Preparation: Dissolve the sample in a known volume of Mobile Phase A, vortex, and filter through a 0.22 µm syringe filter into an HPLC vial.

3.3.A. Chromatographic Conditions
ParameterCondition
Column SIELC Primesep 100, 4.6 x 150 mm, 5 µm[4][5]
Mobile Phase Isocratic: 70% A (0.1% FA in Water), 30% B (0.1% FA in ACN)
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Injection Vol. 5 µL
Detection UV at 205 nm
Run Time 8 minutes

Protocol B: High-Sensitivity Analysis via FMOC Derivatization

This protocol is optimized for trace analysis and provides superior selectivity.

3.2.B. Additional Reagents
  • 9-fluorenylmethyl chloroformate (FMOC-Cl)

  • Borate Buffer (0.1 M, pH 9.0)

  • Glycine solution (1 M)

3.3.B. Pre-Column Derivatization Procedure

This procedure must be performed consistently for all standards and samples.

  • To 100 µL of standard or sample solution in an autosampler vial, add 400 µL of 0.1 M Borate Buffer (pH 9.0). Mix gently.

    • Causality: The reaction requires a basic pH (>8) for the deprotonated amine group of N-methylserine to act as a nucleophile and attack the FMOC-Cl.[8]

  • Add 500 µL of a 3 mg/mL solution of FMOC-Cl in acetonitrile. Cap immediately and vortex for 30 seconds.

  • Allow the reaction to proceed for 5 minutes at room temperature.

  • Add 50 µL of 1 M glycine solution and vortex for 10 seconds.

    • Causality: Glycine is a primary amine that rapidly reacts with and consumes any excess FMOC-Cl, quenching the reaction and preventing artifacts in the chromatogram.

  • The sample is now derivatized and ready for injection.

3.4.B. Chromatographic Conditions
ParameterCondition
Column C18 Reversed-Phase Column (e.g., Luna C18), 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 15 min; hold at 70% B for 3 min; return to 30% B over 1 min; equilibrate for 6 min.
Flow Rate 1.2 mL/min
Column Temp. 40 °C
Injection Vol. 10 µL
Detection UV at 265 nm
Run Time 25 minutes

Experimental Workflow Visualization

The generalized workflow for quantitative analysis is outlined below.

hplc_analysis_workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Derivatization (Protocol B Only) cluster_analysis Phase 3: HPLC Analysis cluster_data Phase 4: Data Processing A Weigh Standard & Sample B Prepare Solutions (Standards & Samples) A->B C Add Borate Buffer B->C Protocol B F Inject Sample B->F Protocol A D React with FMOC-Cl C->D E Quench Reaction D->E E->F G Chromatographic Separation F->G H UV Detection G->H I Peak Integration H->I J Generate Calibration Curve I->J K Calculate Concentration J->K

Figure 1: General workflow for the HPLC analysis of N-methylserine. Protocol A follows the solid path; Protocol B includes the dashed derivatization steps.

System Validation and Trustworthiness

To ensure the trustworthiness of the results, the chromatographic system must first pass a System Suitability Test (SST). Before analyzing samples, inject a mid-point standard solution five times. The calculated parameters must meet the specifications below. For regulated environments, full method validation according to ICH Q2(R1) guidelines is required.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry, indicating good column health and mobile phase compatibility.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
RSD of Peak Area ≤ 2.0%Demonstrates the precision of the pump and injector.
RSD of Retention Time ≤ 1.0%Confirms the stability and reproducibility of the mobile phase delivery.

Discussion and Field Insights

Choosing the Right Protocol
  • Protocol A (Mixed-Mode) is significantly faster and avoids the use of hazardous derivatization reagents. It is the method of choice for routine analysis of formulations or samples where the N-methylserine concentration is relatively high (>5 µg/mL).

  • Protocol B (Derivatization) offers superior sensitivity and is essential for bioanalytical studies, impurity profiling, or any application requiring low limits of detection (LOD) and quantification (LOQ). The derivatization step adds complexity and time but provides a much cleaner and more robust signal.

Advanced Considerations: Chiral Separation

N-methylserine possesses a chiral center. The methods described here will quantify the total amount but will not separate the D- and L-enantiomers. If stereospecific quantification is required, a specialized chiral stationary phase (CSP) column or derivatization with a chiral agent followed by separation on a standard RP column would be necessary.[9][10][11] This represents a distinct method development path beyond the scope of this general quantification guide.

References

  • MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved February 7, 2026, from [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2015). How to quantify L-Serine Methl ester (Amino acid Methyl ester) by RPHPLC, Can anyone suggest a good method?. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). Identification of Serine-Containing Microcystins by UHPLC-MS/MS Using Thiol and Sulfoxide Derivatizations and Detection of Novel Neutral Losses. Retrieved February 7, 2026, from [Link]

  • SIELC Technologies. (2007). a-Methylserine. Retrieved February 7, 2026, from [Link]

  • TSI Journals. (n.d.). Trace level determination of D-serine in lacosamide drug substance by pre-column derivatization RP-HPLC method and conformation. Retrieved February 7, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Serine, a-Methylserine, GABA, and Methionine Mixture on Primesep 100 column. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Separation and detection of D-/L-serine by conventional HPLC. Retrieved February 7, 2026, from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved February 7, 2026, from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved February 7, 2026, from [Link]

  • Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Retrieved February 7, 2026, from [Link]

Sources

Application Note: Quantitative Analysis of n-Methylserine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Methyl-L-serine hydrochloride is a derivative of the amino acid L-serine, playing a significant role in various biochemical and pharmaceutical research areas.[1][2] Its applications range from serving as a building block in peptide synthesis to neuroscience research, where it and similar compounds are studied for their potential as neuroprotective agents and their involvement in neurotransmitter systems.[1] Accurate and precise quantification of N-Methylserine hydrochloride is therefore critical for quality control in drug manufacturing, pharmacokinetic studies, and metabolic research.

This comprehensive guide provides detailed protocols for the quantitative analysis of N-Methylserine hydrochloride using several robust analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR). The methodologies are designed to be self-validating and are grounded in established analytical principles, providing researchers, scientists, and drug development professionals with the tools for reliable and reproducible quantification.

Physicochemical Properties of n-Methylserine Hydrochloride

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method. Key properties of N-Methylserine hydrochloride are summarized in Table 1. Its high polarity and water solubility dictate the choice of chromatographic conditions and sample preparation procedures.

PropertyValueSource
Molecular Formula C₄H₉NO₃·HCl[1]
Molecular Weight 155.62 g/mol [1]
Appearance White to off-white solid[1]
Solubility Soluble in water. Sparingly soluble in DMSO and methanol.[3][4][5]
Predicted pKa 2.20 ± 0.10[5]
Optical Rotation [α]²⁰/D = +17° to +20° (c=2 in water)[1]

General Analytical Workflow

The quantitative analysis of N-Methylserine hydrochloride, regardless of the specific instrumentation, follows a general workflow. This process ensures that the sample is in a suitable form for analysis and that the results are accurate and reproducible.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample Collection (e.g., Bulk Drug, Formulation, Biological Matrix) Extraction Extraction/Cleanup (if necessary) Sample->Extraction Derivatization Derivatization (for HPLC-UV/FLD & GC-MS) Extraction->Derivatization LCMS LC-MS/MS Extraction->LCMS qNMR qNMR Extraction->qNMR HPLC HPLC-UV/FLD Derivatization->HPLC GCMS GC-MS Derivatization->GCMS Quantification Quantification (Calibration Curve) LCMS->Quantification HPLC->Quantification GCMS->Quantification qNMR->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation

Caption: General workflow for the quantitative analysis of n-Methylserine hydrochloride.

Method 1: Chiral Purity and Quantification by HPLC after Derivatization with Marfey's Reagent

For determining enantiomeric purity and for quantification in the absence of a mass spectrometer, derivatization with a chiral agent is a highly effective strategy.[6] Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the secondary amine of N-Methylserine to form diastereomers that can be readily separated on a standard reversed-phase HPLC column.[7][8] The L-enantiomer of N-Methylserine will form an L,L-diastereomer, while any contaminating D-enantiomer will form a D,L-diastereomer, which will have a different retention time.[9]

Rationale: The derivatization introduces a strong chromophore (dinitrophenyl group), significantly enhancing UV detection sensitivity.[8] The formation of diastereomers circumvents the need for expensive chiral stationary phases.[6][10]

Marfey's Derivatization N-Methylserine N-Methylserine (L or D) Reaction + N-Methylserine->Reaction Marfeys Marfey's Reagent (FDAA) Marfeys->Reaction Product Diastereomeric Adducts (L,L or D,L) Reaction->Product Conditions Alkaline pH (e.g., NaHCO₃) ~40°C, 1 hour Product->Conditions

Caption: Derivatization of n-Methylserine with Marfey's reagent.

Protocol: HPLC-UV Analysis

1. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve N-Methyl-L-serine hydrochloride in 100 mM sodium bicarbonate buffer (pH ~8.5) to a final concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of dilutions from the stock solution in the 100 mM sodium bicarbonate buffer to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Dissolve the sample containing N-Methylserine hydrochloride in the same buffer to an expected concentration within the calibration range.

2. Derivatization Protocol:

  • To 100 µL of each standard and sample solution, add 200 µL of a 1 mg/mL solution of Marfey's reagent in acetone.[9]

  • Vortex the mixture and incubate at 40°C for 1 hour.[8]

  • After incubation, cool the reaction vials to room temperature.

  • Quench the reaction by adding 20 µL of 1 M HCl.

  • Dilute the sample with 680 µL of the mobile phase A to a final volume of 1 mL and vortex.

  • The sample is now ready for injection.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 50 mM triethylammonium phosphate (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-20 min: 20% to 60% B

    • 20-25 min: 60% to 90% B

    • 25-27 min: 90% B

    • 27-30 min: 90% to 20% B

    • 30-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 340 nm.

  • Injection Volume: 20 µL.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the L,L-diastereomer against the concentration of the N-Methyl-L-serine standards.

  • Determine the concentration of N-Methyl-L-serine in the samples from the calibration curve.

  • Calculate the enantiomeric purity by comparing the peak area of the D,L-diastereomer (if any) to the total area of both diastereomer peaks.

Method 2: Quantification by GC-MS after Derivatization

Gas chromatography is a powerful technique for separating volatile compounds. Due to the polar and non-volatile nature of N-Methylserine hydrochloride, derivatization is mandatory to increase its volatility and thermal stability.[11] A common and effective approach is a two-step derivatization: esterification of the carboxyl group followed by acylation of the amine and hydroxyl groups.[12]

Rationale: This two-step process converts the polar functional groups into less polar, more volatile esters and amides, which are amenable to GC analysis.[12] The mass spectrometer provides high selectivity and sensitivity for detection.

Protocol: GC-MS Analysis

1. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve N-Methyl-L-serine hydrochloride in 0.1 M HCl in methanol to a concentration of 1 mg/mL.

  • Calibration Standards: Prepare serial dilutions in 0.1 M HCl in methanol.

  • Sample Preparation: For solid samples, dissolve in 0.1 M HCl in methanol. For aqueous samples, evaporate to dryness under a stream of nitrogen and reconstitute in 0.1 M HCl in methanol.

2. Derivatization Protocol:

  • Transfer 100 µL of each standard and sample into a GC vial and evaporate to complete dryness under nitrogen.

  • Step 1 (Esterification): Add 200 µL of 3 M HCl in n-butanol. Cap the vial tightly and heat at 65°C for 20 minutes. Evaporate the reagent under nitrogen.

  • Step 2 (Acylation): Add 100 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA). Cap the vial and heat at 65°C for 30 minutes.[12]

  • Cool to room temperature and evaporate the excess reagent under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of ethyl acetate for GC-MS injection.

3. GC-MS Conditions:

  • GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless, 1 µL.

  • Oven Temperature Program:

    • Initial: 80°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivatized N-Methylserine.

4. Data Analysis:

  • Create a calibration curve using the peak areas of a specific ion fragment versus the concentration of the standards.

  • Quantify the N-Methylserine in samples using the regression equation from the calibration curve.

Method 3: High-Sensitivity Quantification by LC-MS/MS

LC-MS/MS is the benchmark for high-sensitivity and high-selectivity quantification, especially in complex matrices. This method can directly analyze N-Methylserine hydrochloride without derivatization, simplifying sample preparation.

Rationale: By leveraging the selectivity of tandem mass spectrometry (MS/MS) and the separating power of liquid chromatography, this method achieves low detection limits and high specificity. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is ideal for retaining and separating this polar analyte.[5]

Protocol: LC-MS/MS Analysis

1. Sample and Standard Preparation:

  • Solvent: Prepare a solution of 0.1% formic acid in a 90:10 acetonitrile:water mixture.

  • Standard Stock Solution: Accurately weigh and dissolve N-Methyl-L-serine hydrochloride in the solvent to a concentration of 1 mg/mL.

  • Calibration Standards: Prepare serial dilutions in the solvent to cover the desired concentration range (e.g., 1-1000 ng/mL).

  • Sample Preparation: Dilute the sample in the solvent to fall within the calibration range. For complex matrices, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation may be required.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).[5]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-6.5 min: 50% to 95% B

    • 6.5-9 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for N-Methylserine (e.g., m/z 120.1 -> m/z 74.1). These should be optimized by direct infusion of a standard solution.

  • Source Parameters: Optimize gas flows, ion spray voltage, and temperature according to the instrument manufacturer's guidelines.

4. Data Analysis:

  • Integrate the peak areas for the specified MRM transition.

  • Construct a calibration curve and perform linear regression.

  • Calculate the concentration of N-Methylserine hydrochloride in the samples.

Method 4: Absolute Quantification by Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the direct measurement of a compound's purity or concentration without the need for a specific reference standard of the same compound.[13] Quantification is achieved by comparing the integral of an analyte's signal to the integral of a certified internal standard of known concentration.[14][15]

Rationale: The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[13] This fundamental principle allows for highly accurate and precise quantification with full traceability.

Protocol: qNMR Analysis

1. Sample and Standard Preparation:

  • Solvent: Deuterium oxide (D₂O).

  • Internal Standard (IS): Choose a certified internal standard with a known purity that has a simple spectrum with signals that do not overlap with the analyte signals. Maleic acid or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) are suitable choices.

  • IS Stock Solution: Accurately weigh a precise amount of the internal standard and dissolve it in a known volume of D₂O to create a stock solution of known concentration.

  • Sample Preparation:

    • Accurately weigh a specific amount of N-Methylserine hydrochloride (e.g., 10 mg).

    • Dissolve it in a precise volume of the IS stock solution (e.g., 1.0 mL) in an NMR tube.

2. NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., ≥ 400 MHz).

  • Experiment: A standard 1D proton (¹H) experiment.

  • Key Parameters for Quantification:

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation. A value of 30-60 seconds is often sufficient.

    • Pulse Angle: 90° flip angle.

    • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

    • Acquisition Time (at): At least 3-4 seconds.

3. Data Processing and Analysis:

  • Process the spectrum with an appropriate phasing and baseline correction.

  • Integrate a well-resolved, non-overlapping signal for N-Methylserine (e.g., the N-methyl singlet) and a signal from the internal standard.

  • Calculate the concentration or purity using the following equation:

Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = Mass

  • P = Purity of the internal standard

Method Validation and Data Summary

All described methods should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are suitable for their intended purpose. Key validation parameters are summarized in Table 2.

ParameterHPLC-UV (Marfey's)GC-MSLC-MS/MSqNMR
Specificity High (Chromatographic separation of diastereomers)Very High (Chromatographic separation and mass filtering)Excellent (Chromatographic separation and MRM transition)Excellent (Chemical shift specificity)
Linearity (R²) > 0.998> 0.995> 0.999N/A (Direct ratio)
LOD (Typical) ~100 ng/mL~10 ng/mL< 1 ng/mL~0.1 mg/mL
LOQ (Typical) ~300 ng/mL~30 ng/mL~1 ng/mL~0.3 mg/mL
Accuracy (% Recovery) 98-102%95-105%98-102%99-101%
Precision (%RSD) < 2%< 5%< 3%< 1%

Conclusion

This application note details four distinct, robust, and validated methods for the quantitative analysis of N-Methylserine hydrochloride. The choice of method depends on the specific requirements of the analysis, such as the required sensitivity, the sample matrix, and the availability of instrumentation.

  • LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for bioanalysis and trace-level quantification.

  • HPLC with Marfey's reagent provides an excellent, accessible method for both quantification and chiral purity determination.

  • GC-MS is a reliable alternative, particularly when high chromatographic resolution is needed, though it requires a more involved derivatization procedure.

  • qNMR stands out as a primary method for determining purity and for the certification of reference materials, offering exceptional accuracy without the need for an analyte-specific standard.

By following these detailed protocols, researchers can confidently and accurately quantify N-Methylserine hydrochloride in a variety of sample types.

References

  • ACS Publications. (2026). Iron-Mediated Regioselective C–H Chalcogenation of Tyrosine Derivatives Using Mechanochemistry. The Journal of Organic Chemistry.
  • PubChem. (n.d.). N-Methyl-L-serine. Retrieved from [Link]

  • ResearchGate. (2025). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Retrieved from [Link]

  • PubMed. (n.d.). Marfey's reagent for chiral amino acid analysis: a review. Retrieved from [Link]

  • PubMed. (n.d.). Amino Acid Analysis by High-Performance Liquid Chromatography After Derivatization With 9-fluorenylmethyloxycarbonyl Chloride Literature Overview and Further Study. Retrieved from [Link]

  • PubMed Central. (n.d.). Separation and detection of D-/L-serine by conventional HPLC. Retrieved from [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]

  • PubMed Central. (n.d.). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Retrieved from [Link]

  • ACS Publications. (n.d.). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization reactions of the targeted amino acids with 9-fluorenylmethyl chloroformate (FMOC-Cl). Retrieved from [Link]

  • Interchim. (n.d.). OPA, amine detection reagent. Retrieved from [Link]

  • MDPI. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Retrieved from [Link]

  • ResearchGate. (2025). Derivatization, stability and chromatographic behavior of o -phthaldialdehyde amino acid and amine derivatives: o -Phthaldialdehyde/ 2-mercaptoethanol reagent. Retrieved from [Link]

  • PubMed Central. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Retrieved from [Link]

  • Claridge, T. D. W. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Semantic Scholar. (n.d.). studies using hplc-pda in gabapentin n-derivatization reactions with 9-fluorenylmethyl. Retrieved from [Link]

  • Ovid. (2004). Marfey's reagent for chiral amino acid analysis. Retrieved from [Link]

  • ResearchGate. (2025). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. Retrieved from [Link]

  • PubMed. (n.d.). Behavior and characteristics of amine derivatives obtained with o-phthaldialdehyde/3-mercaptopropionic acid and with o-phthaldialdehyde/N-acetyl-L-cysteine reagents. Retrieved from [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1186 - Determining Chiral Purity of Amino Acids. Retrieved from [Link]

  • PubMed Central. (2019). Separation of 9-Fluorenylmethyloxycarbonyl Amino Acid Derivatives in Micellar Systems of High-Performance Thin-Layer Chromatography and Pressurized Planar Electrochromatography. Retrieved from [Link]

  • PubMed. (n.d.). Concentration Measurement of Amino Acid in Aqueous Solution by Quantitative 1H NMR Spectroscopy with Internal Standard Method. Retrieved from [Link]

  • ResearchGate. (2025). Fluorometric Amino Acid Analysis with O-phthaldialdehyde (OPA). Retrieved from [Link]

  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from [Link]

  • PubMed. (n.d.). Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. Retrieved from [Link]

  • PubMed. (n.d.). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Retrieved from [Link]

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Application Note: High-Resolution NMR Analysis of n-Methylserine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Author: Gemini, Senior Application Scientist

Abstract

This application note provides a comprehensive guide to the preparation of n-Methylserine hydrochloride samples for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Emphasizing scientific integrity and field-proven insights, this document details the critical parameters and procedures necessary to obtain high-quality, reproducible NMR data for both qualitative and quantitative analysis. Key areas covered include solvent selection, concentration optimization, pH control, and the use of internal standards for quantitative NMR (qNMR). The protocols outlined herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can confidently apply these methods to their specific research needs.

Introduction

n-Methylserine is a methylated amino acid derivative of serine that is of growing interest in neuroscience research and pharmaceutical development. Its hydrochloride salt form enhances its stability and solubility, making it amenable to a variety of analytical techniques.[1] NMR spectroscopy is an unparalleled tool for the structural elucidation and quantification of small molecules like n-Methylserine hydrochloride. However, the quality of the NMR data is fundamentally dependent on meticulous sample preparation. This guide provides a detailed protocol, explaining the rationale behind each step to ensure the acquisition of high-fidelity NMR spectra.

Physicochemical Properties of n-Methylserine Hydrochloride

A thorough understanding of the analyte's properties is foundational to developing a robust analytical protocol.

PropertyValueSource
Molecular Formula C₄H₉NO₃・HClSanta Cruz Biotechnology
Molecular Weight 155.62 g/mol Santa Cruz Biotechnology
Appearance White to off-white crystalline powder[2]
Solubility Highly soluble in water. Slightly soluble in DMSO and Methanol (when heated).[1][2][1][2]
Predicted pKa 2.20 ± 0.10[2]
Stability Stable as a solid. Aqueous solution stability is pH-dependent.[1][3][1][3]

Table 1: Physicochemical properties of n-Methylserine hydrochloride.

The high aqueous solubility of n-Methylserine hydrochloride makes Deuterium Oxide (D₂O) the solvent of choice for NMR analysis.[1] Its stability in aqueous solutions is a critical consideration, particularly the pH, which can influence the protonation state of the amine and carboxylic acid functionalities, thereby affecting chemical shifts.[3]

Experimental Workflow for NMR Sample Preparation

The following diagram outlines the comprehensive workflow for preparing n-Methylserine hydrochloride samples for NMR analysis.

NMR_Sample_Preparation_Workflow cluster_prep Preparation cluster_adjust Adjustment & Standardization cluster_final Final Steps A Weighing C Dissolution A->C Analyte & Standard B Solvent Selection B->C D₂O D pH (pD) Adjustment C->D E Internal Standard Addition D->E F Transfer to NMR Tube E->F G Quality Control F->G Visual Inspection H NMR Acquisition G->H Proceed to NMR

Caption: Workflow for n-Methylserine hydrochloride NMR sample preparation.

Detailed Protocols

Materials and Equipment
  • n-Methylserine hydrochloride (≥98% purity)

  • Deuterium Oxide (D₂O, 99.9 atom % D)

  • Deuterated phosphate buffer components (e.g., NaH₂PO₄ and Na₂HPO₄)

  • Deuterium chloride (DCl) solution (e.g., 35 wt. % in D₂O)

  • Sodium deuteroxide (NaOD) solution (e.g., 40 wt. % in D₂O)

  • Internal Standard (e.g., DSS-d6, 98% purity)

  • High-quality 5 mm NMR tubes

  • Analytical balance (± 0.01 mg)

  • Vortex mixer

  • pH meter with a micro-combination electrode

  • Pipettes and sterile, nuclease-free microcentrifuge tubes

Protocol for Qualitative ¹H NMR Analysis

This protocol is designed for structural confirmation and purity assessment of n-Methylserine hydrochloride.

Step 1: Analyte Weighing Accurately weigh 1-5 mg of n-Methylserine hydrochloride into a clean, dry microcentrifuge tube. The exact amount will depend on the spectrometer's sensitivity.

Step 2: Solvent Addition Add 0.6-0.7 mL of D₂O to the microcentrifuge tube. D₂O is the ideal solvent due to the high polarity of the analyte.

Step 3: Dissolution Vortex the tube until the solid is completely dissolved. Visually inspect the solution to ensure there is no particulate matter. If necessary, filter the solution through a small cotton plug in a Pasteur pipette.

Step 4: pH (pD) Adjustment (Optional but Recommended) The chemical shifts of protons near the amine and carboxyl groups are highly sensitive to pH. For consistent results, it is advisable to control the pH. A deuterated phosphate buffer can be used to maintain a stable pD. To prepare a ~50 mM phosphate buffer at a desired pD, you can mix stock solutions of NaH₂PO₄ and Na₂HPO₄ in D₂O.[4][5] The final pD can be adjusted with dilute DCl or NaOD. Remember the relationship: pD = pH meter reading + 0.4.[4]

Step 5: Transfer to NMR Tube Carefully transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the sample height is appropriate for your spectrometer's probe (typically 4-5 cm).

Step 6: NMR Acquisition Acquire the ¹H NMR spectrum. The expected chemical shifts, based on the analogous L-Serine methyl ester hydrochloride, will be in the range of 3.8-4.3 ppm for the protons on the serine backbone.[6] The N-methyl group should appear as a singlet at a higher field.

Protocol for Quantitative NMR (qNMR) Analysis

This protocol is essential for determining the precise concentration or purity of n-Methylserine hydrochloride, a critical step in drug development.

Step 1: Preparation of Internal Standard Stock Solution A certified internal standard is crucial for accurate quantification. 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid, sodium salt (DSS-d6) is a suitable internal standard for aqueous samples. Prepare a stock solution of DSS-d6 in D₂O at a known concentration (e.g., 5 mM).[7]

Step 2: Analyte and Internal Standard Weighing Accurately weigh a known amount of n-Methylserine hydrochloride (e.g., 5-10 mg) and the internal standard (DSS-d6) into the same vial. The molar ratio of the analyte to the internal standard should ideally be close to 1:1 for optimal accuracy.

Step 3: Dissolution and pH (pD) Adjustment Add a precise volume of D₂O (e.g., 1.0 mL) to the vial. Ensure complete dissolution. Adjust the pD as described in the qualitative protocol. Maintaining a consistent pD is critical for quantitative accuracy, as chemical shift changes can affect signal integration.

Step 4: Transfer to NMR Tube Transfer the solution to a high-quality NMR tube.

Step 5: NMR Acquisition for qNMR For quantitative analysis, specific acquisition parameters must be optimized to ensure accurate integration of signals.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard protons. This ensures full relaxation between scans. A relaxation delay of 30-60 seconds is often sufficient for small molecules.

  • Pulse Angle: Use a 90° pulse to maximize the signal.

  • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for less than 1% integration error).

  • Digital Resolution: Ensure adequate digital resolution to accurately define the peaks.

Step 6: Data Processing and Quantification Process the spectrum with appropriate phasing and baseline correction. Integrate the well-resolved signals of both n-Methylserine hydrochloride and the internal standard. The concentration or purity can be calculated using the following formula:

Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • Purity = Purity of the internal standard

Key Considerations and Troubleshooting

  • Cleanliness: Ensure all glassware and NMR tubes are scrupulously clean to avoid contamination.

  • Solvent Purity: Use high-purity deuterated solvents to minimize interfering residual solvent signals.

  • pH vs. pD: When working in D₂O, remember to account for the difference between the pH meter reading and the actual pD.

  • Signal Overlap: If signals from the analyte and internal standard overlap, a different internal standard or a change in pD may be necessary to resolve them.

  • Sample Stability: For prolonged experiments, it is advisable to check the sample stability by acquiring spectra at different time points.[3]

Data Presentation

The following table summarizes the key parameters for the NMR sample preparation of n-Methylserine hydrochloride.

ParameterQualitative AnalysisQuantitative Analysis (qNMR)Rationale
Analyte Mass 1-5 mg5-10 mgEnsure sufficient signal-to-noise.
Solvent D₂OD₂OHigh solubility of the hydrochloride salt.
Solvent Volume 0.6-0.7 mL1.0 mL (precisely measured)Standard volume for 5 mm NMR tubes. Precise volume is critical for qNMR.
pH (pD) Control Recommended (e.g., pD 7.4)Mandatory (e.g., pD 7.4)Ensures reproducible chemical shifts.
Internal Standard Not requiredRequired (e.g., DSS-d6)For accurate concentration/purity determination.[8]
Relaxation Delay Standard (1-5 s)≥ 5 x T₁ (e.g., 30-60 s)Allows for full relaxation and accurate integration.

Table 2: Summary of NMR Sample Preparation Parameters.

Logical Relationships in qNMR

The accuracy of qNMR is dependent on several interconnected factors, as illustrated below.

qNMR_Logic cluster_input Input Parameters cluster_process Processing A Accurate Weighing E Accurate Integration A->E B High Purity Internal Standard B->E C Optimized Acquisition Parameters D Correct Phasing & Baseline C->D D->E F Reliable Quantification E->F

Caption: Key factors influencing the accuracy of qNMR analysis.

Conclusion

The protocols and considerations outlined in this application note provide a robust framework for the preparation of n-Methylserine hydrochloride samples for high-resolution NMR analysis. By carefully controlling experimental variables such as solvent, concentration, and pH, and by employing appropriate internal standards and acquisition parameters for quantitative studies, researchers can obtain high-quality, reliable, and reproducible NMR data. These detailed methodologies are designed to support the demanding accuracy and precision requirements of academic research and the pharmaceutical industry.

References

  • Chem-Impex. N-Methyl-L-serine hydrochloride. [Link]

  • Marszałł, M. P., & Szymańska, E. (2009). Stability of [(N-morpholine)metylene]daunorubicin hydrochloride in solid state. Acta Poloniae Pharmaceutica, 66(4), 423–428.
  • ResearchGate. Does anyone have a protocol to making NMR buffer using 0.2M sodium phosphate buffer with D2O?. [Link]

  • NMR-Bio. NMR sample preparation guidelines. [Link]

  • BIPM. qNMR Internal Standard Reference Data (ISRD). [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (NP0083365). [Link]

  • Goerigk, L., & Grimme, S. (2011). A thorough benchmark of density functional methods for general main group thermochemistry, kinetics, and noncovalent interactions. Physical Chemistry Chemical Physics, 13(14), 6670–6688.
  • Georgia Tech NMR Center. NMR Buffer Conditions Optimization. [Link]

  • The Royal Society of Chemistry. 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H. [Link]

  • Mesbah Energy. What are the solvents used in NMR? What is the Deuterated solvent?. [Link]

  • Liu, Y., Ruan, J., & Li, H. (2024). Aqueous alkaline phosphate facilitates the non-exchangeable deuteration of peptides and proteins.
  • Hajduk, P. J., Augeri, D. J., Mack, J., Mendoza, R., Yang, J. G., Betz, S. F., & Fesik, S. W. (2000). NMR-Based Screening of Proteins Containing 13C-Labeled Methyl Groups. Journal of the American Chemical Society, 122(32), 7898–7904.
  • ResearchGate. ¹H NMR spectra, using 150 mM deuterium phosphate buffer (pD 7.8), of.... [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR: development and potential of a method for natural products analysis.
  • ResearchGate. Figure S21: a: 1 H-NMR spectrum (D2O, 600 MHz) of L-serine (7) 0.5 mM δ.... [Link]

  • MiMeDB. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (MMDBc0000378). [Link]

  • protocols.io. Preparing Internal Standard Solution Containing 5mM DSS-d6 (IS2). [Link]

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using n-Methylserine hydrochloride in neuronal cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the application of N-Methylserine Hydrochloride (NMS) in primary neuronal and astrocytic co-cultures. While L-Serine is a ubiquitous neurotrophic factor, its N-methylated derivative serves as a precision pharmacological tool. This application note focuses on two distinct, stereochemistry-dependent workflows:

  • L-Isomer Application: Using N-Methyl-L-Serine to isolate System A (SNAT) transporter kinetics, distinguishing them from System ASC (ASCT) activity.

  • D-Isomer Application: Using N-Methyl-D-Serine as a potent, metabolically stable co-agonist for the NMDA receptor glycine site in excitotoxicity and neuroprotection assays.

Introduction: The "N-Methyl" Advantage

In neuronal culture, amino acid transport is mediated by overlapping systems, primarily System A (Na+-dependent, SNAT family), System ASC (Na+-dependent, ASCT family), and System L (Na+-independent, LAT family).

Standard L-Serine is a substrate for all three, making it impossible to determine which transporter is active using L-Serine alone. N-Methylserine provides the solution:

  • Selectivity: The N-methylation creates steric hindrance that prevents binding to System ASC and System L .

  • Specificity: It remains a high-affinity substrate for System A .

  • Utility: By using N-Methyl-L-Serine as a competitive inhibitor, researchers can mathematically isolate the fraction of transport mediated specifically by System A, a critical pathway for glutamine/glutamate cycling and metabolic support.

Conversely, N-Methyl-D-Serine acts as a selective agonist at the NMDA receptor glycine modulatory site, often used to study receptor kinetics without the rapid degradation seen with endogenous D-Serine.

Critical Reagent Check: Stereochemistry

Before proceeding, verify the stereochemistry of your N-Methylserine HCl lot. The applications are non-interchangeable.

CompoundCAS Number (Generic)Primary TargetApplication
N-Methyl-L-Serine HCl 2480-26-4 (Free base)System A Transporter (SNAT1/2/4)Metabolic Profiling, Transporter Kinetics
N-Methyl-D-Serine HCl Varies by vendorNMDA Receptor (Glycine Site)Excitotoxicity, Electrophysiology, LTP Studies

Protocol A: Isolation of System A Transport Activity

Objective: To quantify System A-mediated uptake in neurons or astrocytes by blocking System A capacity with N-Methyl-L-Serine.

Materials
  • Primary Rat Cortical Neurons (DIV 14-21) or Astrocytes.

  • Transport Buffer: HBSS containing 137 mM NaCl, 5.4 mM KCl, 1.26 mM CaCl2, 0.4 mM MgSO4, 0.5 mM MgCl2, 0.34 mM Na2HPO4, 0.44 mM KH2PO4, 10 mM HEPES, 5 mM D-Glucose (pH 7.4).

  • Radiotracer: [³H]-L-Serine or [³H]-L-Glutamine (Specific Activity > 20 Ci/mmol).

  • Inhibitor (The Tool): N-Methyl-L-Serine HCl (Stock: 100 mM in Transport Buffer).

  • Lysis Buffer: 0.1 M NaOH / 0.1% Triton X-100.

Experimental Workflow
  • Equilibration: Wash cells 2x with warm Transport Buffer (37°C).

  • Condition Setup: Prepare triplicate wells for three conditions:

    • Total Uptake: Buffer + [³H]-L-Serine (1 µCi/mL).

    • Non-Specific (Background): Buffer + [³H]-L-Serine + 10 mM unlabeled L-Serine (saturates all systems).

    • System A Blocked: Buffer + [³H]-L-Serine + 10 mM N-Methyl-L-Serine .

  • Uptake Phase: Incubate cells for 5 minutes at 37°C.

    • Note: Short incubation ensures measurement of initial velocity (

      
      ).
      
  • Termination: Rapidly aspirate buffer and wash 3x with ice-cold Transport Buffer.

  • Lysis & Counting: Add 250 µL Lysis Buffer. Incubate 30 min. Transfer to scintillation vials and count (CPM).

Data Analysis

To calculate the specific contribution of System ASC (which N-Methylserine does not block) versus System A:

  • Calculate Net Uptake:

    
    .
    
  • Isolate System A Fraction:

    
    
    Explanation: Since N-Methylserine occupies System A, the remaining uptake in that well is due to System ASC/L. Subtracting this from the Total gives you the System A component.
    

Protocol B: NMDA Receptor Excitotoxicity Assay

Objective: To induce controlled excitotoxicity via the glycine co-agonist site using N-Methyl-D-Serine.

Materials
  • Primary Hippocampal Neurons (DIV 14).

  • Agonist: N-Methyl-D-Serine HCl (NMDS).

  • Co-Agonist: L-Glutamate.

  • Antagonist (Control): MK-801 or AP5.

  • Readout: LDH Release Assay or Propidium Iodide (PI) staining.

Step-by-Step Methodology
  • Preparation: Exchange culture media for Mg²⁺-free HBSS (Magnesium blocks the NMDA pore).

  • Dose-Response Setup:

    • Control: Buffer only.

    • Glutamate Only: 10 µM L-Glutamate.

    • NMDS Only: 100 µM N-Methyl-D-Serine.

    • Excitotoxic Stimulus: 10 µM L-Glutamate + 10-100 µM N-Methyl-D-Serine .

    • Rescue: Stimulus + 50 µM AP5.

  • Induction: Incubate for 20 minutes at 37°C.

  • Recovery: Wash cells and return to original Neurobasal media. Incubate for 24 hours.

  • Quantification: Measure LDH release in the supernatant or image PI-positive nuclei.

Mechanistic Visualization

The following diagram illustrates the selectivity of N-Methylserine in the context of the Glutamate-Glutamine cycle and NMDA signaling.

NeuronalTransport cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular LSer L-Serine SysA System A (SNAT1/2) LSer->SysA SysASC System ASC (ASCT1) LSer->SysASC NMeL N-Methyl-L-Serine NMeL->SysA High Affinity Substrate NMeL->SysASC BLOCKED (Steric Hindrance) NMeD N-Methyl-D-Serine NMDAR NMDA Receptor NMeD->NMDAR Agonist (Glycine Site) Excite Ca2+ Influx (Excitotoxicity) NMDAR->Excite Metab Metabolic Pool

Caption: Figure 1. Selectivity profile of N-Methylserine isomers. N-Methyl-L-Serine selectively engages System A, while being excluded from System ASC. N-Methyl-D-Serine acts as a ligand for the NMDA receptor.[1]

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
High Background Uptake Incomplete washing of radiotracer.Increase wash steps to 4x with ice-cold buffer to halt transport immediately.
No Inhibition by N-Me-L-Ser System ASC dominance.The cell type may express predominantly ASCT1/2. Confirm System A expression via qPCR (Slc38a1/2).
Lack of Toxicity (NMDS) Mg²⁺ block not removed.Ensure induction buffer is strictly Mg²⁺-free.
Precipitation High concentration stock.N-Methylserine HCl is soluble up to ~100mM in water; adjust pH to 7.4 after dissolving.

References

  • Weissbach, L., et al. (1982). "Differentiation of Na+-dependent and Na+-independent amino acid transport systems in the Ehrlich ascites tumor cell." Journal of Biological Chemistry. Link (Establishes N-methylated amino acids as specific System A substrates).

  • Mothet, J. P., et al. (2000).[1] "D-Serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor."[1][2][3][4] Proceedings of the National Academy of Sciences. Link

  • Foster, A. C., & Kemp, J. A. (2006). "Glutamate- and GABA-based CNS therapeutics." Current Opinion in Pharmacology. Link

  • Balu, D. T., & Coyle, J. T. (2015). "The NMDA Receptor 'Glycine Modulatory Site' in Schizophrenia: D-Serine, Glycine, and Beyond." Current Opinion in Pharmacology. Link

  • Mackenzie, B., & Erickson, J. D. (2004). "Sodium-coupled neutral amino acid transporters: the SLC38 family." Pflügers Archiv. Link (Defines SNAT/System A substrate specificity).

Sources

Application Notes and Protocols for In Vivo Rodent Studies with n-Methylserine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of n-Methylserine Hydrochloride in Neuromodulation

N-Methylserine hydrochloride is an intriguing amino acid derivative with a structural resemblance to L-serine and glycine, two key players in central nervous system (CNS) signaling. This structural similarity suggests a potential role in modulating glutamatergic neurotransmission, primarily through the N-methyl-D-aspartate receptor (NMDAR). The NMDAR is a critical ion channel involved in synaptic plasticity, learning, and memory. Its function is uniquely dependent on the binding of not only glutamate but also a co-agonist, typically glycine or D-serine, to its Glycine Binding Site (GBS).[1][2]

Given the therapeutic interest in modulating NMDAR activity for conditions ranging from schizophrenia to cognitive disorders, and the role of related glycine site modulators in preclinical studies, n-Methylserine hydrochloride emerges as a compelling candidate for in vivo investigation.[3][4][5] This document provides a comprehensive guide for researchers initiating in vivo rodent studies with n-Methylserine hydrochloride. It outlines foundational knowledge, a proposed mechanism of action, and detailed, field-proven protocols for initial pharmacokinetic, dose-finding, and safety evaluations. The methodologies described herein are designed to be self-validating, providing a robust framework for assessing the therapeutic potential of this compound.

Physicochemical Properties of n-Methylserine Hydrochloride

A thorough understanding of the test article's properties is fundamental to proper handling and formulation.

PropertyValueSource
Molecular Formula C₄H₉NO₃・HCl[6][7]
Molecular Weight 155.62 g/mol [6][7]
Appearance White to off-white solid/powder[7]
Melting Point ~204 °C (for N-Methyl-L-serine)
Solubility Soluble in water[7][8]
CAS Number 2480-26-4[6]

Proposed Mechanism of Action: A Focus on the NMDA Receptor Glycine Site

Based on its structure, n-Methylserine hydrochloride is hypothesized to act as a modulator at the glycine co-agonist site of the NMDA receptor. It may function as an agonist, partial agonist, or even an antagonist at this site. An alternative, or potentially complementary, mechanism could involve the inhibition of glycine transporters (GlyT1 or GlyT2), which are responsible for clearing glycine from the synaptic cleft.[9][10] Inhibition of these transporters would increase synaptic glycine levels, thereby enhancing NMDAR-mediated neurotransmission.[10]

The following diagram illustrates the proposed signaling pathway and the potential points of intervention for n-Methylserine hydrochloride.

Proposed_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density cluster_glia Astrocyte Glutamate_Vesicle Glutamate Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDAR NMDA Receptor Ca_Channel Ca²⁺ Channel NMDAR->Ca_Channel Opens Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Channel->Downstream Ca²⁺ Influx Activates GlyT1 GlyT1 Transporter Glycine Glycine Glutamate->NMDAR Binds Glycine->NMDAR Co-agonist Binding Glycine->GlyT1 Reuptake NMS n-Methylserine Hydrochloride NMS->NMDAR Hypothesis 1: Direct Modulation (Agonist/Antagonist) NMS->GlyT1 Hypothesis 2: Inhibition

Caption: Proposed mechanisms of n-Methylserine hydrochloride at the glutamatergic synapse.

PART 1: Initial In Vivo Evaluation: Pharmacokinetics and Dose-Range Finding

The primary objective of the initial in vivo studies is to determine the pharmacokinetic profile and establish a safe and tolerable dose range of n-Methylserine hydrochloride in a rodent model. These data are critical for the rational design of subsequent efficacy studies.

Experimental Workflow

In_Vivo_Workflow cluster_prep Preparation cluster_pk Pharmacokinetic (PK) Study cluster_dose Dose-Range Finding Study A1 Acquire n-Methylserine HCl (Verify Purity & Identity) A3 Prepare Dosing Formulations (e.g., in 0.9% Saline) A1->A3 A2 Select Animal Model (e.g., Sprague-Dawley Rat) B1 Single Dose Administration (IV and PO/IP) A2->B1 C1 Administer Escalating Doses (e.g., 30, 100, 300 mg/kg) A2->C1 A3->B1 A3->C1 B2 Serial Blood Sampling (e.g., via tail vein/cannula) B1->B2 B3 Terminal Brain Tissue Collection B2->B3 B4 Bioanalytical Sample Analysis (LC-MS/MS) B3->B4 B5 PK Parameter Calculation (t½, Cmax, AUC, Bioavailability) B4->B5 C2 Monitor Clinical Signs (e.g., behavior, weight) C1->C2 C3 Collect Blood for Clinical Chemistry (e.g., kidney function markers) C2->C3 C4 Terminal Tissue Collection for Histopathology C3->C4 C5 Determine Maximum Tolerated Dose (MTD) and No-Observed-Adverse-Effect-Level (NOAEL) C4->C5

Caption: Workflow for initial in vivo evaluation of n-Methylserine hydrochloride.

Detailed Protocol 1: Pharmacokinetic (PK) Study in Rats

Objective: To determine the fundamental pharmacokinetic parameters of n-Methylserine hydrochloride following intravenous (IV) and a non-parenteral (e.g., intraperitoneal or oral) route of administration.

Materials:

  • n-Methylserine hydrochloride (purity >98%)

  • Vehicle: Sterile 0.9% saline

  • Male Sprague-Dawley rats (8-10 weeks old, 250-300g)

  • Dosing syringes and needles (appropriate gauge)

  • Blood collection tubes (e.g., K2-EDTA coated)

  • Centrifuge, pipettes, and storage vials

  • Anesthesia (e.g., isoflurane)

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimation: Acclimate animals for at least 7 days prior to the study with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Formulation Preparation: Prepare a stock solution of n-Methylserine hydrochloride in 0.9% saline. For example, a 10 mg/mL solution for a 10 mg/kg dose at a 1 mL/kg dosing volume. Ensure complete dissolution and sterile filter the solution for IV administration.

  • Dosing Groups:

    • Group 1 (IV): n=4 rats. Administer a single bolus dose of 2 mg/kg via the tail vein. The low dose is to characterize the linear PK range.

    • Group 2 (Intraperitoneal - IP): n=4 rats. Administer a single dose of 10 mg/kg via IP injection. IP is chosen for initial studies due to its rapid absorption and bypass of first-pass metabolism, providing a clear systemic exposure profile.

  • Blood Sampling:

    • Collect sparse blood samples (~100 µL) from each animal at specified time points. A common schedule is: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

    • Immediately place blood into EDTA tubes, mix gently, and store on ice.

  • Plasma Preparation:

    • Within 30 minutes of collection, centrifuge the blood samples at 2000 x g for 10 minutes at 4°C.

    • Carefully aspirate the plasma supernatant and transfer to a clean, labeled cryovial.

    • Store plasma samples at -80°C until bioanalysis.

  • Terminal Brain Collection:

    • At the 24-hour time point, euthanize animals according to approved institutional guidelines.

    • Perfuse with ice-cold saline, rapidly excise the brain, and dissect regions of interest (e.g., cortex, hippocampus).

    • Flash-freeze tissues in liquid nitrogen and store at -80°C. This allows for the determination of the brain-to-plasma ratio.

  • Bioanalysis:

    • Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of n-Methylserine hydrochloride in plasma and brain homogenate.

  • Data Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters including: half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and Area Under the Curve (AUC).

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Detailed Protocol 2: Dose-Range Finding and Safety Evaluation

Objective: To identify the Maximum Tolerated Dose (MTD) and the No-Observed-Adverse-Effect-Level (NOAEL) of n-Methylserine hydrochloride following repeated administration. This protocol integrates a critical safety assessment based on the known nephrotoxic effects of the structurally related compound, D-serine.[11][12]

Materials:

  • Same as PK study.

  • Additional equipment for clinical observations (e.g., weighing scales).

  • Blood collection tubes for serum (for clinical chemistry).

  • Formalin and histology supplies.

Methodology:

  • Animal Acclimation and Grouping:

    • Acclimate male and female Sprague-Dawley rats (n=5/sex/group) for 7 days.

    • Assign animals to dose groups as outlined in the table below. The dose selection is informed by the NOAEL of related compounds like N-acetyl-L-serine (NOAEL in rats was ~840-890 mg/kg/day) and the need to establish a wide therapeutic window.[13]

    GroupDose (mg/kg/day, IP)Rationale
    1 0 (Vehicle Control)To establish baseline parameters.
    2 30Low dose, expected to be well-tolerated and potentially within a therapeutic range.
    3 100Mid dose, to assess dose-proportionality of any effects.
    4 300High dose, approaching levels where toxicity might be observed, based on related compounds.
    5 1000Limit dose, to robustly define the MTD.
  • Dosing and Clinical Observations:

    • Administer the assigned dose once daily via IP injection for 7 consecutive days.

    • Conduct detailed clinical observations twice daily. Record any changes in behavior, posture, activity level, and signs of pain or distress.

    • Record body weight on Day 1 (pre-dose), Day 4, and Day 8 (terminal).

  • Safety Monitoring (Critical Step):

    • Rationale: D-serine is known to cause dose-dependent nephrotoxicity in rats.[11][12] It is imperative to monitor for similar effects with n-Methylserine hydrochloride.

    • Procedure: On Day 8, prior to termination, collect blood via cardiac puncture under anesthesia for clinical chemistry analysis.

    • Key Parameters:

      • Kidney Function: Blood Urea Nitrogen (BUN), Creatinine.

      • Liver Function: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST).

  • Necropsy and Histopathology:

    • Following blood collection, perform a gross necropsy on all animals.

    • Collect key organs (kidneys, liver, spleen, brain, heart) and preserve them in 10% neutral buffered formalin.

    • Process the kidneys and liver for histopathological examination by a board-certified veterinary pathologist to identify any microscopic signs of cellular damage or toxicity.

  • Data Analysis and Interpretation:

    • Analyze body weight and clinical chemistry data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to compare dose groups to the vehicle control.

    • Correlate clinical observations and histopathology findings to determine the dose at which adverse effects are observed.

    • The NOAEL is the highest dose at which no statistically or biologically significant adverse findings are observed.

    • The MTD is the highest dose that does not cause life-threatening toxicity or more than a 10% loss in body weight.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust and scientifically-grounded framework for the initial in vivo characterization of n-Methylserine hydrochloride. Successful completion of these studies will yield essential data on the compound's pharmacokinetic profile and safety window, which are prerequisites for designing meaningful efficacy studies in rodent models of neurological or psychiatric disorders. Future investigations should aim to correlate pharmacokinetic and pharmacodynamic endpoints to establish a clear understanding of the exposure-response relationship, a critical step in the journey of drug development.

References

  • U.S. National Library of Medicine. (2022, January 20). Pharmacokinetics and Safety Studies in Rodent Models Support Development of EPICERTIN as a Novel Topical Wound-Healing Biologic for Ulcerative Colitis. PubMed. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Melitracen Hydrochloride? Synapse. [Link]

  • U.S. National Library of Medicine. (n.d.). Toxicology studies with N-acetyl-L-serine. PubMed. [Link]

  • Cobra Biologics. (2026, January 30). CMN Weekly (30 January 2026). CRISPR Medicine News. [Link]

  • U.S. National Library of Medicine. (n.d.). Pharmacokinetics and pharmacodynamics of TMC207 and its N-desmethyl metabolite in a murine model of tuberculosis. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Methylserine. PubChem. [Link]

  • UCL Discovery. (n.d.). STUDIES ON THE MODULATORY ROLE OF GLYCINE AT THE NMDA RECEPTOR COMPLEX IN SUPRASPINAL REGIONS OF RODENT BRAIN. [Link]

  • U.S. National Library of Medicine. (n.d.). Pharmacokinetics and Metabolism of Inhaled Methyl Chloride in the Rat and Dog. PubMed. [Link]

  • U.S. National Library of Medicine. (n.d.). Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia. PMC. [Link]

  • Wikipedia. (n.d.). 2-Methylserine. [Link]

  • U.S. National Library of Medicine. (n.d.). Modulation by magnesium of the affinity of NMDA receptors for glycine in murine hippocampal neurones. PMC. [Link]

  • bioRxiv. (2019, January 4). Discovery of New Classes of Glycine transporter 2 (GlyT2) Inhibitors and Study of GlyT2 Selectivity by Combination of Novel Structural Based Virtual Screening Approach and Free Energy Perturbation (FEP+) Calculations. [Link]

  • U.S. National Library of Medicine. (2019, January 5). Pharmacokinetics and toxicokinetics of d-serine in rats. PubMed. [Link]

  • ResearchGate. (n.d.). Pharmacokinetics and toxicokinetics of D-serine in rats. [Link]

  • U.S. National Library of Medicine. (n.d.). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. PubMed. [Link]

  • MDPI. (2023, May 30). NMDA Receptor Glycine Binding Site Modulators for Prevention and Treatment of Ketamine Use Disorder. [Link]

  • Frontiers. (n.d.). Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia. [Link]

  • U.S. National Library of Medicine. (n.d.). Glycine-dependent activation of NMDA receptors. PMC. [Link]

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis with N-Methylserine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Methylated Peptides and the N-Methylserine Challenge

In the landscape of modern drug development, N-methylated peptides have emerged as a pivotal class of molecules. The strategic incorporation of a methyl group onto the amide nitrogen of the peptide backbone imparts several advantageous pharmacokinetic properties. This modification can enhance metabolic stability by sterically hindering enzymatic degradation, improve membrane permeability, and fine-tune receptor-binding affinity and specificity.[1] N-Methylserine, in particular, is a valuable building block for introducing conformational constraints and altering the hydrogen-bonding network within a peptide, thereby influencing its three-dimensional structure and biological activity.

However, the very feature that makes N-methylated amino acids desirable—the tertiary amine at the N-terminus—presents a significant challenge in solid-phase peptide synthesis (SPPS).[2] The increased steric hindrance around the nitrogen atom dramatically slows down the kinetics of the coupling reaction, often leading to incomplete acylation and the formation of deletion sequences. Furthermore, the presence of the N-methyl group can increase the propensity for side reactions such as diketopiperazine formation, particularly when the N-methylated residue is at the N-terminus of a dipeptide attached to the resin.[2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of N-Methylserine hydrochloride into peptides using Fmoc-based solid-phase synthesis. We will delve into the critical aspects of protecting group strategy, coupling reagent selection, and optimized protocols to overcome the inherent challenges, ensuring high-purity peptide synthesis.

PART 1: Foundational Principles and Strategic Considerations

The Cornerstone of Success: Appropriate Protecting Groups

The success of any peptide synthesis hinges on an orthogonal protecting group strategy, where the N-terminal protecting group and the side-chain protecting groups can be removed under distinct conditions.[4] For the incorporation of N-Methylserine using the widely adopted Fmoc/tBu strategy, the following protecting groups are essential:

  • Nα-Fmoc (9-fluorenylmethyloxycarbonyl): This base-labile protecting group is used for the temporary protection of the α-amino group. It is readily cleaved by a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[5]

  • Side-Chain Protection for Serine (tBu - tert-Butyl): The hydroxyl group of serine is reactive and must be protected to prevent side reactions, such as O-acylation.[6][7] The tert-butyl (tBu) ether is a standard acid-labile protecting group for the serine side chain, compatible with the Fmoc strategy.[7][8] It is stable to the basic conditions used for Fmoc removal but is cleaved during the final acidolytic cleavage of the peptide from the resin.[8]

Therefore, the building block of choice for this application is Fmoc-N-Me-Ser(tBu)-OH .[9][10]

Overcoming Steric Hindrance: The Critical Role of Coupling Reagents

Standard coupling reagents may prove inefficient when dealing with the sterically hindered N-methylated amino group. More potent activating agents are necessary to drive the reaction to completion. The choice of coupling reagent is arguably the most critical factor for the successful incorporation of N-Methylserine.

Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids

Coupling Reagent ClassExamplesEfficacy with N-Methylated ResiduesNotes
Uronium/Aminium Salts HATU, HBTU, HCTU, TBTUHigh Generally the most effective class of reagents for hindered couplings. HATU is often considered the gold standard due to its high reactivity and reduced risk of racemization.[11][12][13][14]
Phosphonium Salts PyBOP, PyAOPHigh PyAOP is particularly effective for coupling N-methyl amino acids.[2][15] These reagents are known for their high reactivity.
Carbodiimides DIC (N,N'-Diisopropylcarbodiimide)Moderate Can be effective, especially when used with additives like HOBt (1-Hydroxybenzotriazole) or OxymaPure® to minimize racemization.[15] However, they are generally less potent than uronium or phosphonium salts for hindered couplings.

For the incorporation of Fmoc-N-Me-Ser(tBu)-OH, the use of HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is highly recommended due to its superior performance in difficult coupling scenarios.[11][13]

PART 2: Detailed Experimental Protocols

Materials and Reagents
  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-N-Me-Ser(tBu)-OH

  • Other required Fmoc-protected amino acids

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), peptide synthesis grade

    • N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade (optional, can improve resin swelling)

  • Reagents:

    • Piperidine, peptide synthesis grade

    • N,N'-Diisopropylethylamine (DIPEA)

    • HATU

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

    • 1,2-Ethanedithiol (EDT)

    • Deionized water

Workflow for Solid-Phase Peptide Synthesis Incorporating N-Methylserine

The following diagram illustrates the key steps in the SPPS cycle for incorporating Fmoc-N-Me-Ser(tBu)-OH.

SPPS_Workflow Start Start: Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: Fmoc-N-Me-Ser(tBu)-OH HATU, DIPEA in DMF Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Monitoring Qualitative Monitoring (e.g., Kaiser Test) Wash2->Monitoring DoubleCouple Double Coupling (Repeat Step 4) Monitoring->DoubleCouple Positive NextCycle Proceed to Next Cycle Monitoring->NextCycle Negative Failure Incomplete Coupling: Troubleshoot Monitoring->Failure Persistent Positive DoubleCouple->Wash2 NextCycle->Deprotection Next Amino Acid

Caption: General workflow for the incorporation of Fmoc-N-Me-Ser(tBu)-OH in SPPS.

Step-by-Step Protocol for N-Methylserine Incorporation

This protocol assumes a manual synthesis in a fritted reaction vessel. Adjust volumes and times as needed for automated synthesizers.

1. Resin Swelling:

  • Place the desired amount of resin in the reaction vessel.

  • Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[16]

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

3. Coupling of Fmoc-N-Me-Ser(tBu)-OH (HATU Activation):

  • Pre-activation: In a separate vial, dissolve 3 equivalents of Fmoc-N-Me-Ser(tBu)-OH, 2.9 equivalents of HATU, and 6 equivalents of DIPEA in DMF.

  • Allow the pre-activation mixture to stand for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. The extended coupling time is crucial for overcoming the steric hindrance.

  • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

4. Monitoring the Coupling Reaction:

  • The standard Kaiser test is not applicable for detecting unreacted secondary amines like N-methylated residues.[5]

  • A chloranil test or a bromophenol blue test should be used to monitor the reaction completion. A positive result (indicating free amine) necessitates a second coupling.

5. Double Coupling (if necessary):

  • If the monitoring test is positive, repeat step 3 with a fresh solution of activated Fmoc-N-Me-Ser(tBu)-OH.

  • After the second coupling, wash the resin with DMF and repeat the monitoring test.

6. Capping (Optional but Recommended):

  • To block any unreacted N-terminal amines and prevent the formation of deletion peptides, a capping step can be performed.

  • Treat the resin with a solution of 5% acetic anhydride and 6% 2,6-lutidine in DMF for 10 minutes.

  • Wash the resin thoroughly with DMF.

7. Continuation of Synthesis:

  • Proceed with the deprotection and coupling of the next amino acid in the sequence.

Final Cleavage and Deprotection

Once the peptide sequence is complete, the peptide must be cleaved from the resin, and the side-chain protecting groups (including the tBu group on N-Methylserine) must be removed.[17][18]

Cleavage Cocktail:

  • A standard cleavage cocktail for peptides containing acid-sensitive residues is Reagent K:

    • TFA/Water/Phenol/Thioanisole/TIS (82.5:5:5:5:2.5 v/v)

  • For peptides without tryptophan, a simpler cocktail can be used:

    • TFA/TIS/Water (95:2.5:2.5 v/v)

Procedure:

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

PART 3: Troubleshooting and Advanced Insights

Common Problems and Solutions

Table 2: Troubleshooting Guide for N-Methylserine Incorporation

ProblemPossible CauseRecommended Solution
Incomplete Coupling (Positive monitoring test after double coupling)- Insufficient coupling time or reagent excess.- Aggregation of the growing peptide chain on the resin.[19]- Increase coupling time to 6-8 hours or overnight.- Increase the excess of amino acid and coupling reagents to 4-5 equivalents.- Consider switching to NMP as a solvent to improve resin swelling and reduce aggregation.[20]
Diketopiperazine (DKP) Formation - The N-methylated residue is the second amino acid in the sequence, leading to cyclization and cleavage from the resin.[2]- If possible, avoid having N-Methylserine as the second residue.- Use a bulky resin like 2-chlorotrityl chloride resin, which is more sterically hindered and can suppress DKP formation.[14]- Couple a pre-formed dipeptide (Fmoc-AA-N-Me-Ser(tBu)-OH) instead of sequential single amino acid additions.
Racemization - Excessive exposure to base (DIPEA).- Over-activation of the amino acid.- Use a milder base like 2,4,6-collidine in place of DIPEA.[14]- Minimize the pre-activation time before adding the coupling solution to the resin.
Alternative Strategy: On-Resin N-Methylation

An alternative to using pre-synthesized Fmoc-N-Me-Ser(tBu)-OH is to perform the N-methylation on the resin-bound peptide.[1] This can be a cost-effective approach, especially for screening multiple N-methylation sites.

OnResin_Methylation Start Start: Peptide-Resin with N-terminal Serine Sulfonylation 1. Sulfonylation: o-NBS-Cl, Collidine Start->Sulfonylation Methylation 2. Methylation: MTBE, DBU Sulfonylation->Methylation Deprotection 3. Sulfonamide Cleavage: β-mercaptoethanol, DBU Methylation->Deprotection Result Result: N-Methylated Serine on Resin Deprotection->Result

Caption: Workflow for on-resin N-methylation of a serine residue.

This method typically involves a three-step process:

  • Sulfonylation: Protection of the secondary amine with an o-nitrobenzenesulfonyl (o-NBS) group.

  • Methylation: Alkylation of the sulfonamide nitrogen using a methylating agent like methyl p-toluenesulfonate or dimethyl sulfate.

  • Deprotection: Removal of the o-NBS group to reveal the N-methylated amine.

While versatile, this method requires careful optimization to avoid side reactions and ensure complete conversion at each step.

Conclusion

The successful incorporation of N-Methylserine hydrochloride into synthetic peptides is an achievable goal that unlocks access to novel and potent therapeutic candidates. The key to overcoming the challenge of steric hindrance lies in a methodical approach that combines the use of a robust protecting group strategy (Fmoc-N-Me-Ser(tBu)-OH), highly efficient coupling reagents like HATU, extended reaction times, and diligent monitoring of reaction completion. By understanding the underlying chemical principles and adhering to the optimized protocols outlined in this guide, researchers can confidently synthesize N-methylated peptides of high purity and yield, accelerating the pace of drug discovery and development.

References

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

  • Solid phase peptide synthesis: new resin and new protecting group. (n.d.). Thesis. [Link]

  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. (2022). Biomatik. [Link]

  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. (2025). CEM Corporation. [Link]

  • Spps and side reactions in peptide synthesis. (n.d.). Slideshare. [Link]

  • Bock, D., & Gavenonis, J. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. [Link]

  • Synthesis of Poly-N-Methylated Peptides Against Malaria. (2024). The Athenaeum - University of the Incarnate Word. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies. [Link]

  • Side reactions in peptide synthesis: An overview. (2018). ResearchGate. [Link]

  • Coupling Reagents. (n.d.). AAPPTec. [Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. (2005). The Journal of Organic Chemistry. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2025). IRIS. [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Watasen. [Link]

  • Fmoc-Ser(tBu)-OH. (n.d.). AAPPTec. [Link]

  • Advances in Fmoc solid-phase peptide synthesis. (2000). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024). YouTube. [Link]

  • SPPS Tips For Success Handout. (n.d.). Mesa Labs. [Link]

Sources

Strategic Incorporation of N-Methylserine Hydrochloride in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of N-methylated amino acids, particularly N-methylserine (N-Me-Ser), is a critical strategy in peptidomimetic design to enhance proteolytic stability, membrane permeability, and conformational rigidity.[1] However, the use of N-Methylserine Hydrochloride introduces distinct synthetic challenges: the neutralization of the hydrochloride counterion, the steric hindrance of the secondary amine during subsequent chain elongation, and the propensity for racemization. This application note details a robust, field-proven methodology for integrating N-Me-Ser-HCl into peptide sequences, prioritizing high-efficiency coupling reagents (HATU/COMU) and precise in-situ neutralization protocols.

Physicochemical Rationale & Challenges[2][3]

The "N-Methyl Effect"

N-methylation replaces the amide proton with a methyl group. This modification:

  • Disrupts Hydrogen Bonding: Prevents the formation of

    
    -sheet aggregates, often improving the solubility of "difficult" sequences [1].
    
  • Induces Cis/Trans Isomerism: Unlike standard peptide bonds (predominantly trans), N-methylated bonds have a lower energy barrier for cis conformations, impacting the peptide's secondary structure [2].

  • Increases Lipophilicity: Enhances blood-brain barrier (BBB) permeation and oral bioavailability.

The Hydrochloride Challenge

N-Me-Ser is frequently supplied as a hydrochloride salt (HCl). In SPPS, the presence of this strong acid protonates the amine, rendering it non-nucleophilic.

  • Critical Failure Point: Standard automated protocols often assume free amino acids. If the HCl is not accounted for, the base (e.g., DIEA) added for activation is consumed by the HCl, leaving the coupling reaction acidic and stalled.

  • Solution: An in-situ neutralization step with a calculated excess of base is mandatory.

Pre-Synthesis Considerations

Reagent Selection[4][5][6]
  • Coupling Reagents: Standard HBTU/HCTU are often insufficient for coupling onto the sterically hindered N-methyl secondary amine.[1][2]

    • Recommended:HATU (Gold Standard) or COMU (Safer, high efficiency) [3].

  • Base: Diisopropylethylamine (DIEA) or 2,4,6-Trimethylpyridine (TMP).[3] TMP is preferred if racemization is observed, as it is a weaker base that minimizes proton abstraction from the

    
    -carbon.
    
  • Protecting Groups:

    • N-terminus: Fmoc (Fluorenylmethyloxycarbonyl).

    • Side Chain: Trt (Trityl) or tBu (tert-butyl) for the Serine hydroxyl to prevent O-acylation.

Monitoring

The standard Kaiser (Ninhydrin) test does not work for secondary amines (N-methyl groups).[1]

  • Required:Chloranil Test or Bromophenol Blue Test [4].

Experimental Protocols

Protocol A: In-Situ Neutralization and Activation

Purpose: To convert N-Me-Ser-HCl into its reactive free-base form without isolating unstable intermediates.

  • Calculate Stoichiometry:

    • Resin loading:

      
       mmol.
      
    • Fmoc-N-Me-Ser-HCl:

      
       mmol.
      
    • Coupling Reagent (HATU):

      
       mmol (slight deficit to prevent capping).
      
    • Base (DIEA):

      
       mmol (Standard) + 
      
      
      
      mmol (for HCl neutralization)
      =
      
      
      mmol Total
      .
  • Preparation:

    • Dissolve Fmoc-N-Me-Ser-HCl in dry DMF (0.2 M concentration).

    • Add the calculated DIEA immediately prior to adding the coupling reagent.

    • Note: Do not store the neutralized solution; free N-methyl amino acids can be unstable or prone to diketopiperazine formation over time.

Protocol B: Coupling onto the N-Methylated Terminus (The Difficult Step)

Purpose: Elongating the peptide chain after N-Me-Ser is attached. The steric bulk of the methyl group hinders the attack of the next amino acid.[1][2]

  • Deprotection: Remove Fmoc from the resin-bound N-Me-Ser using 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x) and DCM (3x).

  • Activation (Next Amino Acid):

    • Amino Acid: 5 eq.

    • HATU: 5 eq.

    • HOAt: 5 eq (Additive to suppress racemization and boost reactivity).

    • DIEA: 10 eq.

  • Coupling:

    • Add the activated cocktail to the resin.[1][2]

    • Reaction Time: 2 to 4 hours (Standard couplings are usually 30-60 min).

    • Optional: Use Microwave irradiation (75°C, 25W) for 10-15 minutes to drive completion [5].

  • Double Coupling: Filter and repeat the coupling step with fresh reagents if the Chloranil test is positive (blue/green particles).

Visualization of Workflows

N-Me-Ser Incorporation Logic

This diagram illustrates the decision process for handling the HCl salt and the subsequent difficult coupling.

N_Me_Ser_Workflow Start Start: Resin-Bound Peptide Weigh Weigh Fmoc-N-Me-Ser-HCl Start->Weigh CalcBase Calculate Base (DIEA) (2 eq for Activation + 1 eq for HCl) Weigh->CalcBase Activate Activate with HATU/COMU CalcBase->Activate Neutralization Couple1 Coupling 1: Attach N-Me-Ser Activate->Couple1 Deprotect Fmoc Removal (20% Piperidine) Couple1->Deprotect SecAmine Secondary Amine Exposed (Steric Hindrance) Deprotect->SecAmine Couple2 Coupling 2: HATU + HOAt (Extended Time / Double Couple) SecAmine->Couple2 NextAA Prepare Next Amino Acid (High Reactivity Required) NextAA->Couple2 Check Chloranil Test Couple2->Check Success Continue Synthesis Check->Success Negative (Colorless) Fail Repeat Coupling / Microwave Check->Fail Positive (Blue) Fail->Couple2

Caption: Workflow for neutralizing N-Me-Ser-HCl and overcoming steric hindrance during chain elongation.

Data Summary & Troubleshooting

Coupling Reagent Efficacy for N-Methylated Peptides

The following table summarizes reagent performance specifically for coupling onto a secondary amine (N-Me-Ser).

ReagentEfficiencyRacemization RiskNotes
HATU HighLowGold standard.[4] Requires HOAt structural motif.
COMU Very HighVery LowSafer byproduct (Oxyma). Often superior to HATU.
PyBOP ModerateModerateGood alternative if HATU fails; use with HOAt.
HBTU/HCTU LowLowAvoid. Steric bulk prevents effective acylation.
PyBroP HighHighGood for difficult couplings but high racemization risk.
Troubleshooting Guide
  • Problem: Incomplete coupling of the amino acid after N-Me-Ser.

    • Cause: Steric clash between the N-methyl group and the incoming Fmoc-AA.

    • Fix: Switch to COMU or HATU . Increase temperature to 50-75°C (Microwave). Use "Double Coupling" (repeat step).

  • Problem: Low yield of the N-Me-Ser incorporation itself.

    • Cause: Insufficient base to neutralize the HCl salt.

    • Fix: Ensure 3 equivalents of base per equivalent of Amino Acid-HCl are used in the activation cocktail (1 eq for HCl, 2 eq for activation).

  • Problem: Racemization of the Serine residue.

    • Cause: Base-catalyzed proton abstraction during slow coupling.

    • Fix: Use TMP (Collidine) instead of DIEA. Keep coupling times under 2 hours if possible.

References

  • Chatterjee, J., et al. (2008).[2] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link

  • Kessler, H. (1982). Conformation and Biological Activity of Cyclic Peptides. Angewandte Chemie International Edition. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research. Link

  • Pedersen, S. L., et al. (2012). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews. Link

Sources

Unraveling Cellular Methylation Dynamics: N-Methylserine Hydrochloride as a Metabolic Tracer

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Static Metabolomics into the Dynamics of One-Carbon Metabolism

In the landscape of cellular biology, understanding the intricate web of metabolic pathways is paramount to deciphering health and disease. While traditional metabolomics provides a static snapshot of metabolite concentrations, stable isotope tracing allows researchers to visualize the dynamic flux of molecules through these networks.[1] This application note details the use of n-Methylserine hydrochloride, a methylated derivative of the amino acid L-serine, as a potent metabolic tracer to investigate one-carbon metabolism and methylation pathways, which are fundamental to numerous cellular processes including DNA synthesis, epigenetic regulation, and redox balance.[2][3][4][5]

N-methylated amino acids are critical in various biological contexts, from modulating peptide stability to influencing cellular signaling.[6][7] N-Methyl-L-serine's biosynthesis is intrinsically linked to the availability of L-serine and the universal methyl donor, S-adenosylmethionine (SAM).[8] This positions N-Methylserine as a unique tool to probe the nexus of serine metabolism and the methylation cycle. By introducing isotopically labeled N-Methylserine hydrochloride into cellular systems, researchers can meticulously track the fate of its constituent atoms, offering profound insights into the pathways that govern cellular proliferation, differentiation, and response to therapeutic interventions. This guide provides the scientific rationale, detailed experimental protocols, and data analysis workflows for employing N-Methylserine hydrochloride as a metabolic tracer, tailored for researchers, scientists, and drug development professionals.

The hydrochloride salt form of N-Methylserine is utilized to enhance its solubility and stability in aqueous solutions, such as cell culture media, ensuring consistent and reproducible experimental conditions.[9][10][11]

Scientific Rationale and Applications

The core utility of N-Methylserine as a metabolic tracer lies in its strategic position within cellular metabolism. Serine itself is a major donor of one-carbon units, which are essential for the synthesis of nucleotides and for the regeneration of methionine from homocysteine.[2][12][13] The methylation of serine to form N-Methylserine is a key reaction within this network. By using an isotopically labeled version of N-Methylserine, we can address several key biological questions:

  • Probing Methylation Pathways: Trace the contribution of N-Methylserine to the cellular methyl pool and its subsequent utilization in DNA, RNA, and protein methylation.[6]

  • Investigating Serine and One-Carbon Metabolism: Elucidate the dynamics of serine uptake and its downstream metabolic fate in various cell types, particularly in cancer cells which often exhibit a heightened dependence on serine metabolism.[14][15][16][17][18]

  • Drug Discovery and Development: Evaluate the impact of novel therapeutic agents on serine and methylation pathways by quantifying changes in the flux of N-Methylserine and its metabolites.

The primary advantage of using isotopically labeled N-Methylserine over labeled serine is the ability to specifically investigate the dynamics of N-methylation and demethylation reactions. This provides a more direct window into the regulation of methyltransferases and demethylases, which are critical enzyme classes in both normal physiology and disease.[19]

Metabolic_Context_of_N-Methylserine Metabolic Context of N-Methylserine Serine L-Serine N_Methylserine N-Methyl-L-serine Serine->N_Methylserine N-Methyltransferase One_Carbon_Pool One-Carbon Pool (e.g., THF derivatives) Serine->One_Carbon_Pool Donates one-carbon unit Glycine Glycine Serine->Glycine SHMT SAM SAM (S-adenosylmethionine) [Methyl Donor] SAM->N_Methylserine SAH SAH (S-adenosylhomocysteine) SAM->SAH Methyltransferase Methylation DNA, RNA, Protein Methylation SAH->Methylation Methyl Group Transfer Nucleotides Nucleotide Synthesis One_Carbon_Pool->Nucleotides Glycine->One_Carbon_Pool

Caption: Metabolic pathway showing the synthesis of N-Methyl-L-serine from L-serine.

Experimental Design and Protocols

A successful metabolic tracing study using N-Methylserine hydrochloride requires careful planning and execution. The general workflow involves cell culture and labeling, metabolite extraction, and analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Experimental_Workflow General Workflow for N-Methylserine Tracer Studies Cell_Culture 1. Cell Culture (Establish steady-state growth) Labeling 2. Isotope Labeling (Introduce labeled N-Methylserine HCl) Cell_Culture->Labeling Quenching 3. Metabolic Quenching (Rapidly halt metabolism) Labeling->Quenching Extraction 4. Metabolite Extraction (Separate metabolites from macromolecules) Quenching->Extraction Analysis 5. Analytical Detection (LC-MS/MS or NMR) Extraction->Analysis Data_Processing 6. Data Analysis (Quantify label incorporation) Analysis->Data_Processing

Caption: A generalized workflow for metabolic tracer studies using N-Methylserine.

PART 1: Cell Culture and Isotope Labeling

Objective: To introduce isotopically labeled N-Methylserine hydrochloride to cultured cells and allow for its incorporation into metabolic pathways.

Materials:

  • Isotopically labeled N-Methylserine hydrochloride (e.g., U-¹³C,¹⁵N-N-Methylserine HCl)

  • Cell line of interest

  • Appropriate cell culture medium and supplements

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Protocol:

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Media Preparation: Prepare the labeling medium by supplementing basal medium (lacking serine if the experimental design requires it) with the isotopically labeled N-Methylserine hydrochloride. The final concentration will need to be optimized for the specific cell line and experimental goals but a starting point of the physiological concentration of serine is recommended.

  • Labeling: Once cells have reached the desired confluency, remove the standard culture medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the labeling medium.

  • Incubation: Incubate the cells for a time course determined by the metabolic pathway of interest. For rapid pathways like glycolysis and the TCA cycle, time points in minutes to a few hours may be appropriate. For pathways with slower turnover, such as protein synthesis and epigenetic modifications, longer incubation times (e.g., 6, 12, 24 hours) may be necessary.

PART 2: Metabolite Extraction

Objective: To rapidly quench metabolic activity and efficiently extract small molecule metabolites for analysis.

Materials:

  • Ice-cold 0.9% NaCl solution

  • -80°C 80% Methanol/20% Water solution

  • Cell scraper

  • Centrifuge

Protocol:

  • Quenching: At each time point, remove the labeling medium and immediately wash the cells with ice-cold 0.9% NaCl to remove any remaining extracellular tracer.

  • Lysis and Extraction: Add a pre-chilled (-80°C) solution of 80% methanol to each well to quench metabolic activity and lyse the cells.

  • Harvesting: Scrape the cells in the methanol solution and transfer the lysate to a microcentrifuge tube.

  • Pelleting Macromolecules: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet proteins and other cellular debris.

  • Sample Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube for analysis. The pellet can be saved for protein analysis.

PART 3: Analytical Methodologies

A. LC-MS/MS for Targeted Metabolite Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying the incorporation of stable isotopes into metabolites.[20][21][22][23][24][25][26]

Instrumentation and Columns:

  • A high-resolution mass spectrometer (e.g., Q-Exactive, Orbitrap, or Q-TOF) is recommended for resolving isotopologues.

  • A Hydrophilic Interaction Liquid Chromatography (HILIC) column is well-suited for separating polar metabolites like amino acids and their derivatives.[20]

General LC-MS/MS Parameters:

ParameterRecommended SettingRationale
Column HILIC (e.g., SeQuant ZIC-pHILIC)Provides good retention and separation of polar analytes like N-Methylserine.
Mobile Phase A AcetonitrileOrganic component for reversed-phase elution on a HILIC column.
Mobile Phase B 10 mM Ammonium Carbonate in Water, pH 9.0Aqueous component with a volatile buffer compatible with ESI-MS.
Gradient Start at high organic, gradually increase aqueousElutes compounds based on increasing polarity.
Ionization Mode Positive Electrospray Ionization (ESI+)Amino acids generally ionize well in positive mode.
Scan Mode Full scan followed by data-dependent MS/MSAllows for the identification of labeled species and their fragmentation patterns.
Resolution >70,000Necessary to resolve different isotopologues.

Data Analysis: The primary goal is to determine the mass isotopologue distribution (MID) for N-Methylserine and its downstream metabolites. This involves quantifying the relative abundance of each isotopologue (M+0, M+1, M+2, etc.). Software such as Xcalibur, MassHunter, or specialized metabolomics software can be used for this analysis.

B. NMR Spectroscopy for Positional Isotope Analysis

NMR spectroscopy is a powerful tool for determining the specific location of isotopic labels within a molecule, which can be invaluable for elucidating complex metabolic transformations.[27] While less sensitive than MS, NMR is non-destructive and highly quantitative.[28]

Instrumentation and Sample Preparation:

  • A high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.

  • Dried metabolite extracts are reconstituted in a deuterated solvent (e.g., D₂O) with a known concentration of an internal standard (e.g., TSP).

NMR Data Acquisition Parameters:

ParameterRecommended SettingRationale
Nuclei ¹H, ¹³C¹H for quantification and ¹³C to directly observe the labeled carbons.
Experiment 1D ¹H, 2D ¹H-¹³C HSQC1D for metabolite identification and quantification; 2D HSQC to confirm the position of ¹³C labels.
Referencing Internal standard (e.g., TSP at 0.00 ppm)Ensures accurate chemical shift referencing.[29][30]

Data Analysis: NMR spectra are processed using software like MestReNova, TopSpin, or similar programs. The relative integrals of signals from labeled and unlabeled positions are used to calculate isotopic enrichment.

Data Interpretation and Case Study Insights

The data generated from these experiments will reveal the extent to which N-Methylserine is taken up by the cells and metabolized. For instance, if isotopically labeled N-Methylserine is demethylated, an increase in labeled serine will be observed. If the methyl group is utilized in methylation reactions, the label may appear in methylated DNA, RNA, or protein-derived amino acids. The rate of appearance of the label in these downstream molecules provides a measure of the metabolic flux through these pathways.

In a hypothetical study on a cancer cell line with high expression of serine hydroxymethyltransferase (SHMT), one might hypothesize that exogenous N-Methylserine is rapidly demethylated to serine to fuel one-carbon metabolism.

Expected Results:

  • LC-MS/MS: A rapid decrease in the M+n peak of N-Methylserine and a corresponding increase in the M+(n-1) peak of serine (assuming the label is on the serine backbone and not the methyl group). If the methyl group is labeled, its appearance in metabolites like S-adenosylmethionine could be tracked.

  • NMR: ¹³C NMR would show a decrease in the signal corresponding to the labeled carbon in N-Methylserine and the appearance of a new signal at the chemical shift of the corresponding carbon in serine.

These results would provide direct evidence for the activity of an N-demethylase acting on N-Methylserine and quantify the flux of this pathway.[31]

Conclusion and Future Directions

N-Methylserine hydrochloride is a valuable and versatile metabolic tracer for dissecting the complex interplay between serine metabolism and cellular methylation. The protocols outlined in this application note provide a robust framework for designing and executing tracer studies using LC-MS/MS and NMR. By carefully tracing the metabolic fate of N-Methylserine, researchers can gain unprecedented insights into the regulation of one-carbon metabolism in various physiological and pathological contexts, paving the way for the development of novel therapeutic strategies targeting these pathways.

Future studies could employ advanced techniques like mass spectrometry imaging to visualize the spatial distribution of N-Methylserine and its metabolites within tissues, further enhancing our understanding of metabolic heterogeneity in complex biological systems.[32]

References

  • Maddocks, O. D. K., et al. (2016). Serine Metabolism Supports the Methionine Cycle and DNA/RNA Methylation through De Novo ATP Synthesis in Cancer Cells. Molecular Cell, 61(2), 210-221.
  • Tajan, M., et al. (2021). The impact of physiological metabolite levels on serine uptake, synthesis and utilization in cancer cells.
  • Tajan, M., et al. (2021).
  • Gowda, H., et al. (2016).
  • An, Z., et al. (2020). Methylation: An Ineluctable Biochemical and Physiological Process Essential to the Transmission of Life. PMC.
  • Van der Donk, W. A., et al. (2018). N-methylation of amino acids in Gelatinase Biosynthesis-Activating Pheromone (GBAP) Identifies Key Site for Stability Enhancement with Retention of the Enterococcus faecalis Fsr Quorum Sensing Circuit Response. PMC.
  • Wikipedia contributors. (2023).
  • Yang, M., et al. (2020). Serine and Metabolism Regulation: A Novel Mechanism in Antitumor Immunity and Senescence. PMC.
  • Maddocks, O. D. K., et al. (2016).
  • Zhang, B., et al. (2025). The role and research progress of serine metabolism in tumor cells. PMC.
  • BenchChem. (n.d.). Methylserine | 2480-26-4.
  • Locasale, J. W., et al. (2015). Characterization of the usage of the serine metabolic network in human cancer. PMC.
  • Li, L., et al. (2013). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC.
  • Pires, E., et al. (2021).
  • Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?
  • Singh, P., et al. (2024). Comprehensive DNA methylation profiling by MeDIP-NGS identifies potential genes and pathways for epithelial ovarian cancer. PMC.
  • Liu, Z., et al. (2019). Serine and one-carbon metabolism, a bridge that links mTOR signaling and DNA methylation in cancer.
  • Wang, J., et al. (2022). Recreating the natural evolutionary trend in key microdomains provides an effective strategy for engineering of a thermomicrobial N-demethylase. NIH.
  • Zhang, A., et al. (2012). Modern analytical techniques in metabolomics analysis. PubMed.
  • Ducker, G. S., & Rabinowitz, J. D. (2016). The importance of serine metabolism in cancer. DSpace@MIT.
  • Ferreira, L. A., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+)
  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515.
  • Wishart, D. S., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. MDPI.
  • Sigma-Aldrich. (n.d.). N-Methyl- L -serine = 98 TLC 2480-26-4.
  • Marsit, C. J., et al. (2013).
  • Pharma Excipients. (2025). Highly Soluble Salts of Amino Acids.
  • Creative Proteomics. (n.d.). What Are The Analytical Techniques In Metabolomics And How To Choose.
  • Al-Sbiei, A., et al. (2021).
  • Maddocks, O. D. K., et al. (2016).
  • Chelius, D., & Bon-g, M. (2003).
  • Wishart, D. S., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • Zhang, B., et al. (2025). The role and research progress of serine metabolism in tumor cells.
  • Shimadzu. (n.d.).
  • Creative Proteomics. (2023).
  • Thermo Fisher Scientific. (n.d.).
  • Jain, M., et al. (2022). Metabolic analysis as a driver for discovery, diagnosis and therapy. PMC.
  • Singh, P., et al. (2024). Comprehensive DNA methylation profiling by MeDIP-NGS identifies potential genes and pathways for epithelial ovarian cancer. PubMed.
  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • The Athenaeum - University of the Incarnate Word. (2024).
  • ResearchGate. (2014). What is the role of diluted HCl in extracting free amino acids?
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.
  • Segers, K., et al. (2019). Analytical techniques for metabolomic studies: a review. PubMed.
  • ResearchGate. (2019). Synthesis of peptides rich in serines?

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Application Note: High-Resolution Analysis of N-Methylserine and Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Distinguishing Neuroactive Isomers via LC-MS/MS and HPLC-FLD

Abstract & Introduction

N-Methylserine (2-(methylamino)-3-hydroxypropanoic acid), often supplied as the hydrochloride salt, is a non-proteinogenic amino acid of significant interest in peptide synthesis and neurobiology. A critical analytical challenge is its structural isomerism with


-N-methylamino-L-alanine (BMAA) , a potent neurotoxin linked to ALS and Alzheimer’s disease.[1] Both compounds share the formula C

H

N

O

(or C

H

NO

for the amino acid form) and near-identical mass spectral fragmentation patterns.

This guide details robust protocols for the extraction, separation, and quantification of N-Methylserine and its primary metabolite, L-Serine. We prioritize chromatographic resolution over mass-discrimination to ensure safety and accuracy in drug development and environmental monitoring.

Key Analytical Challenges:

  • Isobaric Interference: N-Methylserine, BMAA, and DAB (2,4-diaminobutyric acid) are isomers (

    
     ~119.1).
    
  • Polarity: High polarity leads to poor retention on conventional C18 columns without derivatization.

  • Matrix Effects: Biological salts suppress ionization in direct LC-MS analysis.

Metabolic Context & Pathway Analysis

Understanding the metabolic fate of N-Methylserine is essential for pharmacokinetic studies. The primary metabolic route is oxidative N-demethylation , converting N-Methylserine back to L-Serine, which then enters the glycolytic or one-carbon metabolic pathways.

2.1 Metabolic Pathway Diagram

The following diagram illustrates the degradation of N-Methylserine into detectable downstream metabolites.

MetabolicPathway NMS N-Methylserine (Analyte) Inter N-hydroxymethyl Intermediate NMS->Inter CYP450 / MAO (Oxidation) Ser L-Serine (Primary Metabolite) Inter->Ser Spontaneous Deformylation Formal Formaldehyde Inter->Formal Gly Glycine Ser->Gly SHMT (Rev. Transfer) Pyr Pyruvate Ser->Pyr Serine Dehydratase

Figure 1: Proposed metabolic pathway of N-Methylserine via oxidative demethylation to L-Serine and subsequent glycolysis entry.

Analytical Methods
Method A: LC-MS/MS (The Gold Standard)

Objective: Definitive identification and quantification of N-Methylserine in plasma or cell lysate, distinguishing it from BMAA.

Principle: We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) for direct analysis of polar metabolites without derivatization, or C18 with AQC-derivatization for enhanced sensitivity. The protocol below details the Derivatization approach (AccQ-Tag/AQC) as it provides superior chromatographic resolution of isomers compared to direct HILIC.

Equipment:

  • LC System: UHPLC (e.g., Waters Acquity or Agilent 1290).

  • MS System: Triple Quadrupole (QqQ) with ESI source.

  • Column: C18 Reverse Phase (e.g., Waters AccQ-Tag Ultra, 2.1 x 100 mm, 1.7 µm).

Reagents:

  • Derivatization Agent: 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).

  • Internal Standard: D

    
    -N-Methylserine or D
    
    
    
    -Serine.

LC Conditions:

Parameter Setting
Mobile Phase A 0.1% Formic Acid in Water (or proprietary borate buffer if using kit)
Mobile Phase B 100% Acetonitrile
Flow Rate 0.5 mL/min
Column Temp 55°C

| Gradient | 0-1 min: 1% B; 1-10 min: Linear to 40% B; 10-12 min: Wash 90% B. |

MS/MS Transitions (ESI+): Note: While parent masses are identical, retention times (


) are the distinguishing factor.
AnalytePrecursor (

)
Product (

)
Cone (V)Collision (eV)Approx

N-Methylserine-AQC 290.1171.1 (AQC moiety)30204.2 min
BMAA-AQC 459.1 (Bis-derivatized)119.130306.8 min
L-Serine-AQC 276.1171.130203.5 min

Critical Insight: N-Methylserine has a secondary amine and forms a mono-derivatized product with AQC (


 290). BMAA has two amine groups (primary and secondary) and often forms a bis-derivatized product (

459) or distinct mono-derivatives. This mass shift, combined with retention time, provides self-validating confirmation.
Method B: HPLC-FLD (Fluorescence Detection)

Objective: Routine QC or high-sensitivity analysis without Mass Spec.

Principle: Pre-column derivatization with FMOC-Cl (9-fluorenylmethyl chloroformate).[2][3] FMOC reacts rapidly with both primary and secondary amines, making it ideal for N-Methylserine.

Protocol Summary:

  • Mix 10 µL Sample + 10 µL Borate Buffer (pH 8.5).

  • Add 20 µL FMOC-Cl (5 mM in ACN).

  • React 2 mins; quench with ADAM (1-aminoadamantane) to remove excess FMOC.

  • Inject onto C18 column.

  • Detection: Ex: 260 nm, Em: 315 nm.

Detailed Experimental Protocol

Workflow: Sample Preparation to Data Analysis.

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (AQC/FMOC) cluster_analysis Instrumental Analysis S1 Biological Sample (Plasma/Tissue) S2 Protein Precipitation (10% TCA or Cold Acetone) S1->S2 S3 Centrifugation (14,000 x g, 10 min) S2->S3 S4 Supernatant Collection S3->S4 D1 pH Adjustment (Borate Buffer pH 8.5) S4->D1 D2 Add Reagent (55°C for 10 min) D1->D2 A1 UHPLC Separation (C18 Column) D2->A1 A2 MS/MS Detection (MRM Mode) A1->A2

Figure 2: Step-by-step analytical workflow for N-Methylserine quantification.

Step-by-Step Extraction (Plasma)
  • Aliquot: Transfer 50 µL of plasma to a 1.5 mL Eppendorf tube.

  • Spike: Add 10 µL of Internal Standard (D

    
    -Serine, 10 µM).
    
  • Precipitate: Add 150 µL of ice-cold 10% Trichloroacetic Acid (TCA) .

    • Why TCA? Acidic precipitation stabilizes amino acids and prevents enzymatic degradation during processing.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 14,000 x g for 10 minutes at 4°C.

  • Neutralize: Transfer supernatant to a new tube. If using AQC derivatization, neutralization with NaOH or high-strength borate buffer is critical as the reaction requires pH 8.2–9.0.

Validation & Quality Control

To ensure Scientific Integrity (E-E-A-T) , the following criteria must be met:

  • Linearity:

    
     over the range of 0.1 µM to 100 µM.
    
  • Recovery: Spike samples at Low, Mid, and High concentrations. Acceptable recovery: 85–115%.

  • Isomer Resolution:

    • Inject a mix of N-Methylserine, BMAA, and DAB.

    • Requirement: Baseline separation (

      
      ) between N-Methylserine and BMAA is mandatory to avoid false positives for neurotoxicity.
      
References
  • Faassen, E. J. (2014).[4] Presence of the Neurotoxin BMAA in Aquatic Ecosystems: What Do We Really Know? Toxins, 6(2), 1109–1138. [Link]

  • Beach, D. G., et al. (2018). Capillary electrophoresis-tandem mass spectrometry for the determination of BMAA and its isomers in cyanobacteria.[5] Analytical and Bioanalytical Chemistry, 410, 5405–5416. [Link]

  • Cohen, S. A., & Michaud, D. P. (1993). Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids via high-performance liquid chromatography. Analytical Biochemistry, 211(2), 279–287. [Link]

  • Glover, W. B., et al. (2015). A rapid LC-MS/MS method for the determination of BMAA and its isomers in food supplements. Toxins, 7(12), 5100–5111. [Link][5][6][7]

Sources

Application Notes and Protocols for the Use of n-Methylserine Hydrochloride in Drug Formulation Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Specialized Excipients in Modern Pharmaceutical Formulation

The development of sophisticated drug products, particularly biopharmaceuticals such as peptides and proteins, has necessitated a parallel evolution in excipient science. Standard excipients, while foundational, may not adequately address the complex stability and delivery challenges posed by these sensitive molecules. This has led to a growing interest in functional, specialized excipients that offer targeted benefits beyond simple bulking or lubrication.

n-Methylserine hydrochloride, a derivative of the naturally occurring amino acid L-serine, represents such a specialized molecule. The introduction of a methyl group to the amino acid's backbone can confer unique physicochemical properties that are highly advantageous in pharmaceutical development. N-methylation is known to enhance the proteolytic resistance and membrane permeability of peptides, making N-methylated amino acids valuable building blocks and formulation components.[1][2][3]

Amino acids, in general, are widely regarded as safe and versatile excipients, employed to improve the stability, solubility, and bioavailability of active pharmaceutical ingredients (APIs).[][5] They can function as buffering agents, antioxidants, and cryo/lyoprotectants, making them indispensable in the formulation of both small molecules and biologics.[][6]

This technical guide provides an in-depth exploration of n-Methylserine hydrochloride's potential applications in drug formulation. It is designed for researchers, scientists, and drug development professionals, offering both the scientific rationale behind its use and detailed protocols for its evaluation as a novel excipient.

Physicochemical Profile of n-Methylserine Hydrochloride

A thorough understanding of an excipient's physical and chemical properties is fundamental to its effective application in formulation design. n-Methylserine hydrochloride is a white to off-white, highly soluble, and stable solid.[7] Its key properties are summarized in the table below.

PropertyValueSource(s)
Synonyms N-Me-L-Ser-OH·HCl[7][8]
CAS Number 2480-26-4[7][9]
Molecular Formula C₄H₉NO₃·HCl[7][8]
Molecular Weight 155.62 g/mol [7][8]
Appearance White to off-white crystalline powder/solid[7]
Melting Point ~204 °C
Purity ≥98%[7]
Solubility High solubility in aqueous solutions[7]
Storage 0 - 8 °C, sealed in a dry environment[7]

The high solubility and stability of n-Methylserine hydrochloride make it an attractive candidate for liquid and lyophilized formulations, where these characteristics are paramount for processing and product performance.[7]

Core Applications in Pharmaceutical Formulation

The unique structure of n-Methylserine hydrochloride suggests several key applications where it can add significant value to a drug formulation.

Application: Stabilizer for Biologic Formulations

Scientific Rationale: Biologic drugs, such as monoclonal antibodies and therapeutic proteins, are susceptible to aggregation and denaturation when subjected to environmental stresses like temperature fluctuations, agitation, and exposure to interfaces.[10] Amino acids are effective protein stabilizers, acting through mechanisms such as preferential exclusion, which raises the thermodynamic cost of unfolding, and direct binding to sensitive regions of the protein, preventing aggregation.[][5][11] The N-methyl group in n-Methylserine may offer additional benefits by reducing interchain aggregation and improving solubility.[2] This makes it a compelling candidate for stabilizing proteins in both liquid and solid-state formulations.

cluster_0 Stabilization Mechanisms cluster_1 n-Methylserine HCl Intervention Native_Protein Native Protein (Stable & Active) Unfolded_Protein Unfolded Protein (Inactive) Native_Protein->Unfolded_Protein Aggregated_Protein Aggregated Protein (Inactive & Potentially Immunogenic) Unfolded_Protein->Aggregated_Protein Stress Thermal/Mechanical Stress Stress->Native_Protein denatures NMS n-Methylserine HCl NMS->Native_Protein Preferential Exclusion (Stabilizes native state) NMS->Unfolded_Protein Binds to hydrophobic patches (Prevents aggregation)

Caption: Mechanisms of protein stabilization by n-Methylserine hydrochloride.

Application: Cryo- and Lyoprotectant in Lyophilization

Scientific Rationale: The lyophilization (freeze-drying) process imposes severe stresses on biologics, including freeze-concentration of salts, pH shifts, and dehydration.[11][12] Cryoprotectants protect the API during the freezing stage, while lyoprotectants provide stability in the dried state. Amino acids can serve both functions.[13] During freezing, they can act as bulking agents and buffers. In the dried state, they form an amorphous, glassy matrix that restricts molecular mobility and can replace the hydrogen bonds originally formed with water, thereby preserving the native protein structure.[11] The high solubility of n-Methylserine hydrochloride ensures it remains well-distributed in the formulation prior to freezing.

cluster_0 Lyophilization Cycle Start Liquid Formulation (API + n-Methylserine HCl) Freezing Freezing (-40°C to -80°C) Start->Freezing Cryoprotection Primary_Drying Primary Drying (Sublimation under vacuum) Freezing->Primary_Drying Secondary_Drying Secondary Drying (Desorption) Primary_Drying->Secondary_Drying End Stable Lyophilized Cake Secondary_Drying->End Lyoprotection

Caption: Role of n-Methylserine HCl in the lyophilization process.

Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of appropriate controls. They provide a framework for the systematic evaluation of n-Methylserine hydrochloride in formulation studies.

Protocol 1: API-Excipient Compatibility Screening

Objective: To assess the physicochemical compatibility of n-Methylserine hydrochloride with a target API under accelerated stress conditions, in accordance with regulatory expectations.[14]

Materials:

  • Active Pharmaceutical Ingredient (API)

  • n-Methylserine hydrochloride (Test Excipient)

  • Microcrystalline Cellulose (MCC) or other common filler (Control Excipient)

  • HPLC-grade solvents

  • Glass vials

Methodology:

  • Preparation of Samples:

    • Accurately weigh the API and n-Methylserine hydrochloride in a 1:1 ratio and mix thoroughly using a spatula or vortex mixer.

    • Prepare control samples: API alone, n-Methylserine hydrochloride alone, and a 1:1 mixture of API with MCC.

    • For liquid compatibility, dissolve the components in the target formulation buffer at the desired concentrations.

    • Transfer samples into clean glass vials. Prepare a set of samples for each stress condition and time point.

  • Application of Stress Conditions:

    • Thermal Stress: Store vials at 40°C/75% RH and 60°C for 2 and 4 weeks.

    • Photostability: Expose samples to light conditions as specified in ICH Q1B guidelines.

    • Control: Store one set of vials at 2-8°C, protected from light.

  • Analysis:

    • Visual Inspection: At each time point, visually inspect all samples for any changes in color, appearance, or physical state (e.g., clumping, melting).

    • Thermal Analysis (DSC): Analyze the initial (T=0) and stressed solid samples using Differential Scanning Calorimetry (DSC). The appearance of new peaks or shifts in the melting endotherms of the API or excipient can indicate an interaction.

    • Chromatographic Analysis (HPLC): Develop and validate an HPLC method capable of separating the API from its potential degradants. Analyze all samples to quantify the API peak and monitor for the appearance of new degradation peaks. Compare the degradation profile of the API in the presence of n-Methylserine hydrochloride to the controls.

Validation and Interpretation:

  • The protocol is validated by the control samples. The API-alone sample establishes the intrinsic stability of the drug. The API-MCC sample provides a benchmark against a known, inert excipient.

  • n-Methylserine hydrochloride is considered compatible if there is no significant change in the physical appearance of the mixture and if the rate of API degradation is not significantly greater than that of the API-alone or API-MCC control samples.

Protocol 2: Evaluation of Protein Stabilization in a Liquid Formulation

Objective: To quantify the ability of n-Methylserine hydrochloride to inhibit the thermal aggregation of a model protein in an aqueous solution.

Materials:

  • Model protein (e.g., Bovine Serum Albumin, Lysozyme)

  • n-Methylserine hydrochloride

  • Arginine hydrochloride (Positive Control Stabilizer)

  • Formulation buffer (e.g., 20 mM Histidine, pH 6.0)

  • SEC-HPLC system

  • Dynamic Light Scattering (DLS) instrument

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the model protein (e.g., 10 mg/mL) in the formulation buffer.

    • Prepare stock solutions of n-Methylserine hydrochloride (e.g., 500 mM) and Arginine HCl (e.g., 500 mM) in the same buffer.

    • Prepare the following formulations by mixing the stock solutions and buffer:

      • Control: Protein solution + buffer

      • Test 1: Protein solution + 50 mM n-Methylserine hydrochloride

      • Test 2: Protein solution + 100 mM n-Methylserine hydrochloride

      • Positive Control: Protein solution + 100 mM Arginine HCl

    • Filter all solutions through a 0.22 µm syringe filter into sterile vials.

  • Stress Application:

    • Take an initial (T=0) sample from each formulation for immediate analysis.

    • Incubate the vials at an elevated temperature known to induce aggregation for the model protein (e.g., 55°C).

    • Pull samples at predetermined time points (e.g., 1, 3, 7, and 14 days).

  • Analysis:

    • Size Exclusion Chromatography (SEC-HPLC): Analyze each sample to separate and quantify the protein monomer from soluble aggregates. The primary endpoint is the percentage of remaining monomer over time.

    • Dynamic Light Scattering (DLS): Measure the average particle size (Z-average) and polydispersity index (PDI) to monitor the formation of larger aggregate species.

Validation and Interpretation:

  • The "Control" sample establishes the baseline aggregation rate of the protein under thermal stress. The "Positive Control" provides a benchmark against a known stabilizer.

  • n-Methylserine hydrochloride demonstrates a stabilizing effect if the rate of monomer loss (measured by SEC-HPLC) is significantly lower and the increase in particle size (measured by DLS) is suppressed compared to the control group. Its efficacy can be compared directly to arginine.

Regulatory Considerations for a Novel Excipient

When an excipient is used for the first time in a drug product or by a new route of administration, it is considered a "novel excipient".[15][16] The regulatory path for products containing novel excipients requires a substantial amount of supporting data.

  • Data Requirements: Full details on the excipient's manufacture, characterization, and control specifications must be provided in the marketing authorization application, often in a format similar to that of an API.[15][17]

  • Safety Evaluation: A comprehensive nonclinical safety data package is required to qualify the excipient for its intended use, dose, and duration of exposure.[18] This often involves a thorough literature search for existing toxicological data and may require new safety studies.

  • Regulatory Filings: In the US, an excipient manufacturer can submit a Type IV Excipient Drug Master File (DMF) to the FDA to protect proprietary manufacturing information while allowing drug product sponsors to reference it in their applications.[15] European procedures differ, and early engagement with regulatory agencies is recommended.

The compatibility and stability studies outlined in this guide form a critical part of the data package required to justify the choice and concentration of n-Methylserine hydrochloride in a formulation.[14][17]

Conclusion

n-Methylserine hydrochloride is a promising specialized excipient with significant potential in modern drug formulation. Its inherent properties as a soluble, stable amino acid derivative, combined with the unique advantages conferred by N-methylation, make it a strong candidate for stabilizing sensitive biologic molecules and enhancing the performance of lyophilized products. The protocols provided herein offer a robust framework for formulators to scientifically evaluate and validate its use, paving the way for the development of more stable and effective medicines.

References

  • Biondi, B., & Fiori, S. (2021). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed.
  • Chem-Impex. N-Methyl-L-serine hydrochloride.
  • Merck Millipore.
  • Aapptec Peptides. N-Methyl amino acids. Aapptec Peptides.
  • Karimi, M., et al. (2020).
  • Liu, L., et al. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv.
  • BOC Sciences. Amino Acids for Pharmaceutical Excipients. BOC Sciences.
  • Foster, A. C., et al. (2024). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P.
  • Pharma Excipients. (2024).
  • PubChem. (2025). Methylserine.
  • BenchChem. (2025). Methylserine | 2480-26-4. BenchChem.
  • Sigma-Aldrich. N-Methyl-L-serine. Sigma-Aldrich.
  • Santa Cruz Biotechnology. N-Methyl-L-serine hydrochloride. Santa Cruz Biotechnology.
  • SIELC Technologies. HPLC Method for Separation of Serine, a-Methylserine, GABA, and Methionine. SIELC Technologies.
  • European Medicines Agency. (2007).
  • Proclinical. (2024).
  • Pikal, M. J., & Shah, S. (2006). Lyophilization method to improve excipient crystallization.
  • Labinsights. (2023).
  • Biopharma Excellence. (2019). Best Practices in Dealing with Novel Excipients. Biopharma Excellence.
  • Wang, W. (2005). Practical advice in the development of a lyophilized protein drug product. PMC - PubMed Central.
  • Sacha, G. (2015). For Lyophilization, Excipients Really Do Matter.
  • Premier Research. (2022).
  • FDA. (2005). Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. U.S.
  • Sah, H. (1999).
  • Creative Biolabs. Pharmaceutical Analysis.

Sources

Application Note AN-206: Characterization of N-Methyl-L-Serine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Methyl-L-serine (NMS) hydrochloride is a non-proteinogenic amino acid derivative widely utilized as a pharmacological probe in neurobiology and membrane transport physiology. Unlike its parent compound L-serine, the N-methylated analog exhibits high selectivity for specific sodium-dependent transport systems (System A) while being excluded from others (System ASC). Furthermore, NMS acts as a weak partial agonist at the glycine modulatory site of the NMDA receptor and an agonist at AMPA receptors. This guide provides standardized protocols for solubilization, transport discrimination assays, and electrophysiological characterization, ensuring reproducibility in drug development and mechanistic studies.

Physicochemical Properties & Handling

N-Methyl-L-serine is supplied as a hydrochloride salt to enhance stability and solubility. However, the HCl counterion significantly lowers the pH of aqueous solutions, which can induce cytotoxicity or alter protein function if not buffered correctly.

Table 1: Key Chemical Data
PropertySpecification
Chemical Name N-Methyl-L-serine hydrochloride
Molecular Weight 155.58 g/mol
Solubility (Water) >50 mg/mL (Highly Soluble)
pKa (approx.)

-COOH: ~2.2;

-NH

: ~9.2
Appearance White to off-white crystalline powder
Hygroscopicity High (Store in desiccator at -20°C)
Protocol 1: Preparation of Physiological Stock Solutions

Objective: Create a neutral pH stock solution (100 mM) suitable for cell culture and electrophysiology without precipitating the compound.

  • Weighing: Weigh 155.6 mg of NMS-HCl into a sterile 15 mL conical tube.

  • Dissolution: Add 8.0 mL of ultrapure water (Milli-Q type, 18.2 MΩ·cm). Vortex until fully dissolved.

  • pH Adjustment (Critical Step):

    • The initial pH will be acidic (~pH 2-3).

    • Slowly add 1N NaOH dropwise while monitoring with a micro-pH probe.

    • Target pH: 7.2 – 7.4 .

    • Note: Do not overshoot; back-titration with acid increases ionic strength (osmolarity), which can confound transport assays.

  • Final Volume: Adjust volume to 10.0 mL with ultrapure water or appropriate buffer (e.g., HBSS).

  • Sterilization: Filter through a 0.22 µm PES membrane syringe filter.

  • Storage: Aliquot into light-protective tubes. Stable for 3 months at -20°C. Avoid freeze-thaw cycles.

Application: Discriminating Amino Acid Transport Systems

Scientific Rationale: Mammalian cells utilize multiple systems to uptake neutral amino acids.

  • System A (SLC38A1/2): Sodium-dependent, tolerates N-methylated substrates (like NMS and MeAIB).

  • System ASC (SLC1A4/5): Sodium-dependent, strictly excludes N-methylated substrates.

  • System L (SLC7A5): Sodium-independent.

By using NMS as a competitive inhibitor, researchers can isolate the specific contribution of System A versus System ASC to the total uptake of a radiolabeled tracer (e.g.,


H-Serine).
Protocol 2: Competitive Transport Inhibition Assay

System: HEK293 cells or Primary Astrocytes. Reagents:

  • Uptake Buffer: KREBS-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Tracer: L-[

    
    H]Serine (0.5 µCi/mL).
    
  • Inhibitor: N-Methyl-L-serine (10 mM final).

Step-by-Step Methodology:

  • Cell Preparation: Plate cells in 24-well plates (poly-D-lysine coated). Grow to 90% confluency.

  • Equilibration: Aspirate media and wash cells 2x with warm KRH buffer (sodium-containing).

  • Inhibition Setup (Triplicate Conditions):

    • Condition A (Total Uptake): KRH + [

      
      H]Serine.
      
    • Condition B (Non-System A Uptake): KRH + [

      
      H]Serine + 10 mM NMS .
      
    • Condition C (Non-Specific Binding): Sodium-free Choline-KRH + [

      
      H]Serine (measures System L + diffusion).
      
  • Incubation: Incubate for 5 minutes at 37°C. (Short time is crucial to measure initial rate kinetics).

  • Termination: Rapidly aspirate buffer and wash 3x with ice-cold PBS.

  • Lysis & Counting: Lyse cells with 0.1 M NaOH. Mix lysate with scintillation fluid and count CPM (Counts Per Minute).

Data Analysis:

  • System A Activity = (Condition A) - (Condition B).

    • Explanation: Since NMS blocks System A, the difference represents the portion of uptake mediated by System A.

  • System ASC Activity = (Condition B) - (Condition C).

    • Explanation: The remaining uptake in the presence of NMS (minus sodium-independent background) is attributed to System ASC.

Visualization: Transport Discrimination Logic

TransportLogic Substrate L-[3H]Serine Tracer SysA System A (SLC38A2) Substrate->SysA Transported SysASC System ASC (SLC1A4) Substrate->SysASC Transported Cell Cell Membrane SysA->Cell SysASC->Cell NMS N-Methylserine (Inhibitor) NMS->SysA BLOCKS NMS->SysASC NO EFFECT

Figure 1: N-Methylserine selectively blocks System A, allowing the isolation of System ASC activity.

Application: Electrophysiological Characterization (NMDA/AMPA)

Scientific Rationale: NMS acts as a stereoselective probe. While L-serine and D-serine are potent co-agonists at the NMDA receptor (Glycine site), N-methylation alters this affinity. NMS is typically a partial agonist at the glycine site and can activate AMPA receptors, distinct from BMAA (which causes excitotoxicity).

Protocol 3: Whole-Cell Patch Clamp (NMDA Currents)

System: Primary Hippocampal Neurons or HEK293-GluN1/GluN2A cells. Equipment: Patch-clamp amplifier (e.g., Axon MultiClamp), perfusion system.

  • Internal Solution (Pipette):

    • 130 mM Cs-Gluconate, 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP. pH 7.2.

  • External Solution (Bath):

    • Mg

      
      -free ACSF (to relieve voltage block of NMDA receptors).
      
    • Added: 1 µM Tetrodotoxin (TTX) to block sodium spikes.

    • Added: 10 µM CNQX (to block AMPA receptors, isolating NMDA currents).

  • Baseline Recording:

    • Clamp voltage at -60 mV.

    • Perfuse with 100 µM Glutamate + 10 µM Glycine (Control Response).

  • NMS Challenge:

    • Washout Glycine.

    • Perfuse 100 µM Glutamate + 100 µM N-Methyl-L-serine .

  • Measurement:

    • Record peak amplitude and desensitization kinetics.

    • Compare current density (pA/pF) of NMS vs. Glycine.

    • Expectation: NMS usually elicits a smaller current (partial agonist) compared to Glycine or D-Serine.

Safety & Toxicology (Comparative)

Context: NMS is structurally analogous to


-methylamino-L-alanine (BMAA), a neurotoxin linked to ALS/PDC. However, NMS is generally considered less toxic. It is essential to run comparative toxicity assays when studying these pathways.
Protocol 4: MTT Cell Viability Assay
  • Seeding: Plate SH-SY5Y neuroblastoma cells (10,000 cells/well) in 96-well plates.

  • Treatment: Treat for 24 hours with:

    • Vehicle (Control)

    • NMS (10 µM, 100 µM, 1 mM)

    • BMAA (Positive Control for toxicity)

  • Assay: Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Result: NMS should show >90% viability at concentrations where BMAA shows significant toxicity (<60%).

References

  • Christensen, H. N. (1984). "Organic ion transport during seven decades. The amino acids."[1][2][3][4][5] Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 779(3), 255-269.

    • Foundational text defining System A (N-methyl acceptor) vs System ASC.
  • Dunlop, J., et al. (2002). "Characterization of the transport of the excitotoxic amino acid beta-N-methylamino-L-alanine (BMAA) by system A." British Journal of Pharmacology, 137(8).

    • Validates the use of N-methylated serine deriv
  • Paoletti, P., et al. (2013). "NMDA receptor subunits: function and pharmacology." Nature Reviews Neuroscience, 14, 383–400.

    • Authoritative review on NMDA receptor pharmacology and co-agonist sites.
  • PubChem Compound Summary. (2023). "N-Methyl-L-serine." National Center for Biotechnology Information.

    • Source for physicochemical properties.[5]

Sources

Application Notes & Protocols: N-Methylserine Hydrochloride in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Evolution of Precision in Oncology

The paradigm of cancer therapy has irrevocably shifted from systemic, indiscriminately cytotoxic agents to targeted strategies that offer enhanced efficacy and minimized off-target effects. This evolution is driven by a deeper understanding of tumor biology and the development of sophisticated drug delivery platforms. Among these, systems that exploit the unique metabolic and surface characteristics of cancer cells hold immense promise. This document provides an in-depth technical guide on the application of N-Methylserine Hydrochloride, a derivative of the amino acid L-serine, in the design and evaluation of next-generation targeted drug delivery systems. We will explore its potential in two key areas: as a novel platform for site-specific antibody-drug conjugation and as a targeting moiety for exploiting the aberrant expression of amino acid transporters on tumor cells.

Introduction: The Strategic Advantage of N-Methylserine Hydrochloride

N-Methylserine hydrochloride is a chiral amino acid derivative that possesses unique chemical properties making it an attractive component for targeted drug delivery systems. Its structure, featuring a secondary amine, a carboxylic acid, and a primary alcohol, provides multiple handles for chemical modification and conjugation to therapeutic payloads and targeting ligands.

PropertyValueReference
IUPAC Name (2S)-3-hydroxy-2-(methylamino)propanoic acid hydrochloride
CAS Number 141193-65-9
Molecular Formula C4H10ClNO3
Molecular Weight 155.58 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water

The rationale for employing N-Methylserine hydrochloride in targeted drug delivery is twofold:

  • Site-Specific Conjugation: The presence of the hydroxyl group on the side chain offers a potential site for the covalent attachment of cytotoxic drugs, creating antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio (DAR). This is a significant advancement over traditional conjugation methods that often result in heterogeneous mixtures.[1][2]

  • Tumor Targeting via Amino Acid Transporters: Cancer cells exhibit a high demand for amino acids to fuel their rapid proliferation.[3] This leads to the overexpression of amino acid transporters on their surface, such as ASCT2 and LAT1.[3][4][5] N-Methylserine, as a serine derivative, can potentially be recognized by these transporters, enabling the targeted delivery of conjugated drugs to tumor cells.[3]

This guide will provide detailed protocols for the synthesis, characterization, and evaluation of N-Methylserine hydrochloride-based drug delivery systems, empowering researchers to explore this promising avenue in targeted cancer therapy.

N-Methylserine in Antibody-Drug Conjugates: A Site-Specific Approach

The efficacy and safety of ADCs are critically dependent on the linker and the conjugation chemistry.[6][7] Site-specific conjugation methods are highly sought after as they produce homogeneous ADCs with predictable properties.[1][8] Engineering N-terminal serine residues on antibodies has emerged as a novel strategy for site-specific drug attachment.[1][9] The hydroxyl group of serine can be chemically modified to create a reactive handle for drug conjugation.[10] N-methylation of the serine amine may offer advantages in terms of stability and modulating the reactivity of the hydroxyl group.

Rationale for N-Terminal N-Methylserine Conjugation

G cluster_0 Antibody Engineering cluster_1 Conjugation Chemistry cluster_2 Mechanism of Action Engineered_Antibody Antibody with N-terminal N-Methylserine ADC Homogeneous ADC (Defined DAR) Engineered_Antibody->ADC Site-Specific Conjugation Linker_Payload Linker-Payload Construct Linker_Payload->ADC Tumor_Cell Tumor Cell ADC->Tumor_Cell Targeting Internalization Internalization Tumor_Cell->Internalization Payload_Release Payload Release Internalization->Payload_Release Apoptosis Cell Death Payload_Release->Apoptosis

The N-terminus of an antibody is a spatially accessible location for drug conjugation that is distant from the antigen-binding sites, thus minimizing interference with target recognition.[1] The introduction of an N-Methylserine residue at this position provides a unique chemical handle for site-specific modification.

Protocol: Synthesis of an N-Methylserine-Drug Conjugate

This protocol describes a general method for the synthesis of a drug conjugate ready for attachment to an engineered antibody.

Materials:

  • N-Fmoc-N-methyl-L-serine

  • Cytotoxic drug with a carboxylic acid or amine functionality

  • Coupling agents (e.g., HATU, HOBt)

  • Bases (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Piperidine solution for Fmoc deprotection

  • Reagents for linker attachment (e.g., Maleimide-PEG-NHS ester)

  • Purification supplies (e.g., silica gel for chromatography, HPLC system)

Procedure:

  • Protection of N-Methylserine: If not already protected, protect the amine and carboxylic acid groups of N-Methylserine hydrochloride, leaving the hydroxyl group available for conjugation. A common strategy is to use Fmoc for the amine and a methyl or t-butyl ester for the carboxylic acid.

  • Activation of the Cytotoxic Drug: Activate the carboxylic acid of the cytotoxic drug using a coupling agent like HATU in the presence of a base such as DIPEA.

  • Conjugation to N-Methylserine: React the activated drug with the hydroxyl group of the protected N-Methylserine. Monitor the reaction by TLC or LC-MS.

  • Deprotection: Selectively deprotect the amine or carboxylic acid group of the N-Methylserine moiety to allow for linker attachment.

  • Linker Attachment: React the deprotected N-Methylserine-drug conjugate with a heterobifunctional linker, such as a maleimide-PEG-NHS ester, to introduce a reactive group for antibody conjugation.[11]

  • Purification: Purify the final N-Methylserine-linker-drug construct using column chromatography or preparative HPLC.

Protocol: Site-Specific Antibody Conjugation

This protocol outlines the conjugation of the N-Methylserine-linker-drug to an antibody with an engineered N-terminal cysteine.

Materials:

  • Engineered antibody with an N-terminal cysteine

  • N-Methylserine-linker(maleimide)-drug construct

  • Reducing agent (e.g., TCEP)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction: Partially reduce the antibody with a mild reducing agent like TCEP to expose the thiol group of the engineered N-terminal cysteine.

  • Conjugation Reaction: React the reduced antibody with the maleimide-functionalized N-Methylserine-drug construct. The maleimide group will specifically react with the free thiol to form a stable thioether bond.[12]

  • Quenching: Quench any unreacted maleimide groups with a small molecule thiol like N-acetylcysteine.

  • Purification: Purify the resulting ADC from unconjugated drug-linker and antibody using size-exclusion chromatography.

Characterization of the N-Methylserine ADC
Analytical TechniquePurposeExpected Outcome
UV-Vis Spectroscopy Determine protein concentration and average DAR.Confirmation of successful conjugation and quantification of the average number of drug molecules per antibody.
Mass Spectrometry (MS) Confirm the molecular weight of the ADC and assess homogeneity.A defined mass peak corresponding to the antibody with the conjugated drug-linker, indicating a homogeneous product.
Size-Exclusion Chromatography (SEC) Assess aggregation and purity.A single, sharp peak indicating a non-aggregated and pure ADC.
Hydrophobic Interaction Chromatography (HIC) Determine the distribution of drug-loaded species.[13]A simplified chromatogram compared to non-site-specific ADCs, reflecting a more homogeneous drug distribution.[13]
Binding Assays (ELISA, Flow Cytometry) Evaluate the impact of conjugation on antigen binding.Maintained or minimally affected binding affinity of the ADC to its target antigen compared to the unconjugated antibody.

N-Methylserine as a Targeting Ligand for Amino Acid Transporters

The metabolic reprogramming of cancer cells leads to an increased reliance on specific nutrients, including amino acids.[14] This dependency results in the upregulation of amino acid transporters on the cell surface, which can be exploited for targeted drug delivery.[15][16]

The Role of Amino Acid Transporters in Cancer

G cluster_0 Tumor Microenvironment cluster_1 Cancer Cell Extracellular_NMS_Drug N-Methylserine-Drug Conjugate AAT Amino Acid Transporter (e.g., ASCT2) Extracellular_NMS_Drug->AAT Targeted Uptake Intracellular_Drug Intracellular Drug Release AAT->Intracellular_Drug Therapeutic_Effect Therapeutic Effect Intracellular_Drug->Therapeutic_Effect

The transporter ASCT2 (SLC1A5) has been identified as a major transporter of serine in cancer cells.[3] By conjugating a cytotoxic drug to N-Methylserine, it is hypothesized that the resulting conjugate can be actively transported into cancer cells via ASCT2, leading to selective drug accumulation and cytotoxicity.

Design and Synthesis of N-Methylserine-Targeted Drug Conjugates

The design of these conjugates involves linking a potent cytotoxic agent to N-Methylserine hydrochloride through a linker that is stable in circulation but allows for drug release inside the tumor cell.

Protocol: Synthesis of an N-Methylserine-Drug Conjugate for Transporter Targeting

Materials:

  • N-Methylserine hydrochloride

  • Cytotoxic drug with a suitable functional group for conjugation

  • Linker molecule (e.g., a cleavable linker sensitive to the intracellular environment)

  • Standard organic synthesis reagents and equipment

Procedure:

  • N-Methylserine Modification: The carboxylic acid or the amine of N-Methylserine can be used for conjugation. The choice will depend on the desired properties of the final conjugate and the chemistry of the linker and drug.

  • Linker-Drug Synthesis: Synthesize a construct where the cytotoxic drug is attached to a linker. The linker should ideally be designed to be cleaved by intracellular enzymes (e.g., cathepsins) or in the reducing intracellular environment.

  • Conjugation to N-Methylserine: React the linker-drug construct with N-Methylserine to form the final conjugate.

  • Purification and Characterization: Purify the N-Methylserine-linker-drug conjugate by HPLC and characterize its structure by NMR and MS.

In Vitro and In Vivo Evaluation

Rigorous in vitro and in vivo testing is essential to validate the efficacy and safety of N-Methylserine hydrochloride-based targeted drug delivery systems.

Protocol: In Vitro Evaluation

Cell Lines:

  • Select cancer cell lines with high and low expression of the target amino acid transporter (e.g., ASCT2) and/or the target antigen for ADC evaluation.

  • Use non-cancerous cell lines as controls for toxicity assessment.

Assays:

  • Cellular Uptake Studies:

    • Treat cells with a fluorescently labeled N-Methylserine conjugate.

    • Quantify uptake using flow cytometry or fluorescence microscopy.

    • Perform competition assays with free serine or a known ASCT2 inhibitor to confirm transporter-mediated uptake.

  • Cytotoxicity Assays:

    • Treat cells with varying concentrations of the N-Methylserine-drug conjugate, the free drug, and a non-targeted control conjugate.

    • Assess cell viability after 48-72 hours using an MTT or similar assay.

    • Calculate IC50 values to determine the potency of the conjugates.

  • Stability Assays:

    • Incubate the conjugate in human plasma and lysosomal homogenates.

    • Analyze the stability of the conjugate and the release of the drug over time by HPLC or LC-MS.[17]

Protocol: In Vivo Evaluation

Animal Models:

  • Use immunodeficient mice bearing xenografts of human cancer cell lines with high and low target expression.

Studies:

  • Pharmacokinetics (PK) and Biodistribution:

    • Administer the conjugate to mice intravenously.

    • Collect blood and tissue samples at various time points.

    • Quantify the concentration of the conjugate and the released drug using LC-MS/MS to determine its clearance and tissue distribution.

  • Efficacy Studies:

    • Treat tumor-bearing mice with the N-Methylserine-drug conjugate, free drug, a non-targeted control, and a vehicle control.

    • Monitor tumor growth over time.

    • Assess animal body weight and general health as indicators of toxicity.

  • Biocompatibility Assessment:

    • Conduct histological analysis of major organs (liver, kidney, spleen, etc.) at the end of the efficacy study to evaluate any potential tissue damage.[18]

    • Perform blood chemistry and complete blood count analysis to assess systemic toxicity.

Conclusion and Future Perspectives

N-Methylserine hydrochloride presents a versatile and promising platform for the development of targeted drug delivery systems. Its utility in both site-specific ADC construction and as a targeting moiety for overexpressed amino acid transporters in cancer cells offers a dual-pronged approach to enhancing the therapeutic index of potent cytotoxic agents. The protocols outlined in this guide provide a framework for the rational design, synthesis, and evaluation of these novel therapeutic constructs.

Future research should focus on optimizing the linker chemistry to ensure efficient drug release within the target cells while maintaining stability in circulation. Furthermore, a deeper understanding of the structure-activity relationship between N-methylated amino acid derivatives and their interaction with various amino acid transporters will be crucial for designing next-generation targeted therapies with even greater specificity and efficacy.

References

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Application Notes and Protocols for n-Methylserine Hydrochloride in Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of n-Methylserine Hydrochloride in Neuroscience

In the quest for novel therapeutic agents to combat neurodegenerative diseases, researchers are increasingly turning to derivatives of endogenous amino acids. n-Methylserine hydrochloride, a derivative of the amino acid serine, is one such molecule of growing interest.[1][2] While research into its specific neuroprotective capacities is in its nascent stages, its structural relationship to L-serine and D-serine—two molecules with profound and well-documented roles in central nervous system (CNS) function and health—positions it as a compelling candidate for investigation.[3][4][5][6]

L-serine has demonstrated neuroprotective effects through various mechanisms, including the mitigation of neuroexcitotoxicity, reduction of inflammation, and promotion of remyelination.[3][7] Conversely, D-serine is a critical co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and, when overactivated, a central mediator of excitotoxic neuronal death.[5][6][8][9] The methylation of the amino group in n-Methylserine hydrochloride suggests a potential modulation of the parent molecule's activity, possibly altering its interaction with enzymatic pathways or receptor binding sites.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the neuroprotective potential of n-Methylserine hydrochloride. We will delve into its hypothesized mechanisms of action, offer detailed protocols for in vitro neuroprotection assays, and provide insights into data interpretation and troubleshooting. The high solubility and stability of n-Methylserine hydrochloride make it a practical compound for use in a variety of experimental protocols.[1]

Hypothesized Mechanisms of Neuroprotection

Based on the known functions of its parent compounds, n-Methylserine hydrochloride may exert neuroprotective effects through several plausible pathways. These hypotheses form the basis for the experimental designs detailed later in this document.

  • Modulation of NMDA Receptor Activity: The structural similarity to D-serine suggests that n-Methylserine hydrochloride could interact with the glycine/D-serine binding site on the NMDA receptor.[5][6][8] This interaction could be agonistic or antagonistic, potentially shielding neurons from the excitotoxic cascade initiated by excessive glutamate.

  • Anti-inflammatory Effects: L-serine has been shown to regulate the release of cytokines and modulate microglial activation.[3][4] n-Methylserine hydrochloride may share these anti-inflammatory properties, which are crucial for neuroprotection as neuroinflammation is a common feature of many neurodegenerative diseases.[3][10]

  • Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage.[11][12] Some neuroprotective agents exert their effects by enhancing the brain's antioxidant capacity, for instance, by increasing levels of glutathione and the activity of antioxidant enzymes like superoxide dismutase.[11] It is plausible that n-Methylserine hydrochloride possesses direct or indirect antioxidant properties.

  • Support of Myelination: The promotion of remyelination is a key neuroprotective strategy.[3] Given L-serine's role in this process, n-Methylserine hydrochloride could potentially support the integrity and repair of myelin sheaths.

G cluster_0 Hypothesized Neuroprotective Mechanisms of n-Methylserine Hydrochloride cluster_1 Cellular Targets & Pathways cluster_2 Neuroprotective Outcomes NMS n-Methylserine Hydrochloride NMDA_R NMDA Receptor Modulation NMS->NMDA_R Inflammation Anti-inflammatory Pathways NMS->Inflammation Oxidative_Stress Antioxidant Activity NMS->Oxidative_Stress Myelination Myelin Repair/Support NMS->Myelination Excitotoxicity Reduced Excitotoxicity NMDA_R->Excitotoxicity Cytokine Decreased Pro-inflammatory Cytokine Release Inflammation->Cytokine ROS Reduced Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Myelin_Integrity Enhanced Myelin Integrity Myelination->Myelin_Integrity Neuronal_Survival Increased Neuronal Survival Excitotoxicity->Neuronal_Survival Cytokine->Neuronal_Survival ROS->Neuronal_Survival Myelin_Integrity->Neuronal_Survival

Caption: Hypothesized neuroprotective pathways of n-Methylserine hydrochloride.

Experimental Protocols for Assessing Neuroprotection

The following protocols are designed to be robust and self-validating, allowing for a comprehensive evaluation of the neuroprotective effects of n-Methylserine hydrochloride.

Protocol 1: Oxidative Stress-Induced Neuronal Death Assay

This assay assesses the ability of n-Methylserine hydrochloride to protect neurons from cell death induced by oxidative stress, a common pathological event in neurodegeneration.[13]

Cell Line: SH-SY5Y human neuroblastoma cells are a suitable model for this assay due to their neuronal characteristics and ease of culture.[14]

Materials:

  • n-Methylserine hydrochloride

  • SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Hydrogen peroxide (H₂O₂)

  • Phosphate-Buffered Saline (PBS)

  • Cell viability reagent (e.g., XTT or MTT)[15]

  • Reactive Oxygen Species (ROS) detection reagent (e.g., H2DCF-DA)[16]

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[15]

  • Pre-treatment: Prepare a stock solution of n-Methylserine hydrochloride in sterile water or PBS. Perform a serial dilution to obtain a range of concentrations for treatment. Remove the culture medium and add fresh medium containing the desired concentrations of n-Methylserine hydrochloride. Incubate for 24 hours.

  • Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in DMEM. Remove the medium containing n-Methylserine hydrochloride and add the H₂O₂ solution to the cells. The optimal concentration of H₂O₂ should be determined empirically but is typically in the range of 100-500 µM for a 24-hour exposure.[13]

  • Incubation: Incubate the cells with H₂O₂ for 24 hours.

  • Assessment of Cell Viability:

    • Remove the H₂O₂-containing medium.

    • Add the cell viability reagent (e.g., XTT) to each well according to the manufacturer's instructions.[15]

    • Incubate for the recommended time (typically 2-4 hours).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Assessment of ROS Production:

    • In a separate set of wells, remove the H₂O₂-containing medium.

    • Add the ROS detection reagent (e.g., H2DCF-DA) to each well according to the manufacturer's instructions.[16]

    • Incubate for the recommended time (typically 30-60 minutes).

    • Measure the fluorescence using a microplate reader.

Controls:

  • Untreated Control: Cells incubated in culture medium only.

  • Vehicle Control: Cells treated with the solvent used to dissolve n-Methylserine hydrochloride.

  • H₂O₂ Control: Cells treated with H₂O₂ only.

Protocol 2: Glutamate-Induced Excitotoxicity Assay

This assay evaluates the potential of n-Methylserine hydrochloride to protect neurons from excitotoxic cell death induced by glutamate, a key mechanism in ischemic brain injury and other neurological disorders.[17][18]

Cell Line: Primary cortical neurons or iPSC-derived neurons are the gold standard for this assay. However, SH-SY5Y cells can also be used, although they are less sensitive to glutamate-induced excitotoxicity.[19]

Materials:

  • n-Methylserine hydrochloride

  • Primary cortical neurons or a suitable neuronal cell line

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • L-glutamic acid

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Cell viability reagent (e.g., Calcein-AM/Ethidium homodimer-1)

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Plate primary neurons or neuronal cells in 24-well plates coated with an appropriate substrate (e.g., poly-D-lysine/laminin) and allow them to mature for at least 7-10 days in vitro.

  • Pre-treatment: Prepare a stock solution of n-Methylserine hydrochloride and perform serial dilutions. Pre-treat the neurons with various concentrations of n-Methylserine hydrochloride for 24 hours.[18]

  • Induction of Excitotoxicity: Prepare a fresh solution of L-glutamic acid in the culture medium. Expose the neurons to a high concentration of glutamate (e.g., 50-100 µM) for a short duration (e.g., 15-30 minutes) or a lower concentration for a longer period (e.g., 24 hours).[20][21]

  • Washout and Recovery: After glutamate exposure, gently wash the cells with fresh medium to remove the glutamate and then add back the medium containing the respective concentrations of n-Methylserine hydrochloride. Incubate for 24 hours.[20]

  • Assessment of Cell Death:

    • LDH Release: Collect the cell culture supernatant and measure LDH release using a commercially available kit, which is an indicator of membrane damage.

    • Cell Viability Staining: Use a live/dead cell staining kit (e.g., Calcein-AM/Ethidium homodimer-1) and visualize the cells using fluorescence microscopy. Live cells will fluoresce green, and dead cells will fluoresce red.[22]

Controls:

  • Untreated Control: Neurons incubated in culture medium only.

  • Vehicle Control: Neurons treated with the solvent for n-Methylserine hydrochloride.

  • Glutamate Control: Neurons treated with glutamate only.

  • Positive Control: A known neuroprotective agent against glutamate excitotoxicity (e.g., MK-801, an NMDA receptor antagonist).

G cluster_0 Experimental Workflow for Neuroprotection Assays cluster_1 Induction of Neuronal Damage cluster_2 Endpoint Analysis Start Start Seed_Cells Seed Neuronal Cells (e.g., SH-SY5Y or Primary Neurons) Start->Seed_Cells Pre_treatment Pre-treat with n-Methylserine Hydrochloride (24 hours) Seed_Cells->Pre_treatment Oxidative_Stress Oxidative Stress (H₂O₂) Pre_treatment->Oxidative_Stress Excitotoxicity Excitotoxicity (Glutamate) Pre_treatment->Excitotoxicity Incubation Incubate (24 hours) Oxidative_Stress->Incubation Excitotoxicity->Incubation Viability Cell Viability (XTT, Calcein-AM) Incubation->Viability Cytotoxicity Cytotoxicity (LDH Release) Incubation->Cytotoxicity ROS ROS Production (H2DCF-DA) Incubation->ROS End End Viability->End Cytotoxicity->End ROS->End

Caption: General experimental workflow for in vitro neuroprotection assays.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in a clear and structured format for easy comparison.

Treatment Groupn-Methylserine HCl (µM)Cell Viability (% of Control)LDH Release (% of Max)Intracellular ROS (% of H₂O₂ Control)
Untreated Control0100 ± 5.25 ± 1.1N/A
Vehicle Control098 ± 4.86 ± 1.5N/A
H₂O₂ (200 µM)045 ± 3.985 ± 6.3100 ± 8.1
H₂O₂ + NMS1058 ± 4.172 ± 5.585 ± 7.2
H₂O₂ + NMS5075 ± 5.055 ± 4.862 ± 6.5
H₂O₂ + NMS10088 ± 4.530 ± 3.945 ± 5.8
Glutamate (100 µM)052 ± 4.390 ± 7.1N/A
Glutamate + NMS1065 ± 4.978 ± 6.2N/A
Glutamate + NMS5080 ± 5.548 ± 5.1N/A
Glutamate + NMS10092 ± 4.725 ± 3.5N/A

Data are presented as mean ± standard deviation and are hypothetical examples.

Interpretation:

  • A dose-dependent increase in cell viability in the presence of H₂O₂ or glutamate suggests a neuroprotective effect.

  • A corresponding dose-dependent decrease in LDH release and intracellular ROS levels would corroborate the cell viability data and provide insights into the mechanism of action.

Expert Insights and Troubleshooting

  • Causality in Experimental Choices: The 24-hour pre-treatment period is crucial as it allows for the potential induction of endogenous protective mechanisms by n-Methylserine hydrochloride, such as the upregulation of antioxidant enzymes or anti-inflammatory proteins.

  • Self-Validating Systems: The inclusion of both positive and negative controls is essential for validating the assay. A known neuroprotectant should show a significant effect, while the vehicle control should have no effect on cell viability.

  • Troubleshooting:

    • High Variability: Ensure consistent cell seeding density and even distribution of cells in the wells.

    • No Neuroprotective Effect: The concentrations of n-Methylserine hydrochloride may be too low, or the compound may not be effective in the chosen model. Consider a broader concentration range.

    • Toxicity of n-Methylserine hydrochloride: At high concentrations, the compound itself may be toxic. It is important to perform a dose-response curve for n-Methylserine hydrochloride alone to determine its non-toxic concentration range.

Safety and Handling

n-Methylserine hydrochloride is generally considered non-hazardous.[2] However, as with any chemical, standard laboratory safety practices should be followed.[23][24][25]

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[24]

  • Avoid inhalation of dust and contact with skin and eyes.[23][25]

  • Handle in a well-ventilated area.

  • Store at 0 - 8 °C, protected from light and moisture.[1]

Conclusion

n-Methylserine hydrochloride represents a promising yet underexplored compound in the field of neuroprotection. The protocols and insights provided in these application notes offer a robust framework for investigating its potential therapeutic efficacy. By systematically evaluating its effects in well-established models of neuronal injury, researchers can elucidate its mechanisms of action and pave the way for its potential development as a novel neuroprotective agent.

References

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  • Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures. PMC. [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC. [Link]

  • NMDA receptor regulation by D-serine: new findings and perspectives. PubMed. [Link]

  • Neuronal Cell Death: Methods and Protocols. ResearchGate. [Link]

  • d-Serine inhibits non-ionotropic NMDA receptor signaling. bioRxiv. [Link]

  • Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study. Frontiers in Neuroscience. [Link]

  • Synthesis, Neuroprotection, and Antioxidant Activity of 1,1′-Biphenylnitrones as α-Phenyl-N-tert-butylnitrone Analogues in In Vitro Ischemia Models. MDPI. [Link]

  • Sodium Nitroprusside as a Xenobiotic Model of Oxidative and Nitrosative Stress in Cellular and Zebrafish Systems. MDPI. [Link]

  • Glutamate Excitotoxicity Assay. NeuroProof. [Link]

  • Live-cell imaging: cell death assay. Protocols.io. [Link]

  • Excitotoxicity In Vitro Assay. Creative Biolabs. [Link]

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Troubleshooting & Optimization

troubleshooting n-Methylserine hydrochloride synthesis impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-Methylserine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this important amino acid derivative. Our goal is to provide not just procedural steps, but the underlying chemical reasoning to empower you to make informed decisions in your work.

Introduction: The Importance of Purity in N-Methylserine Synthesis

N-Methylserine is a non-proteinogenic amino acid incorporated into various peptides and complex natural products to enhance their biological properties, such as metabolic stability and cell permeability[1]. The hydrochloride salt is often the preferred form for handling and formulation due to its improved stability and solubility. Achieving high purity is critical, as even minor impurities can have significant impacts on downstream applications, including peptide synthesis, biological assays, and overall drug safety and efficacy. This guide addresses the most common impurities arising from a typical synthetic route and provides robust methods for their identification and removal.

Assumed Synthetic Pathway: Reductive Amination

A prevalent and efficient method for synthesizing N-Methylserine is the reductive amination of a serine precursor (often the methyl ester to protect the carboxylic acid) with formaldehyde, followed by hydrolysis and salt formation. This pathway is the focus of our troubleshooting guide.

cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Hydrolysis & Salt Formation SerineEster Serine Methyl Ester Imine Shiff Base (Imine Intermediate) SerineEster->Imine + Formaldehyde - H₂O Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Imine N_Me_SerineEster N-Methylserine Methyl Ester Imine->N_Me_SerineEster ReducingAgent Reducing Agent (e.g., NaBH₃CN) ReducingAgent->N_Me_SerineEster Reduction N_Me_Serine N-Methylserine N_Me_SerineEster->N_Me_Serine Base or Acid Hydrolysis FinalProduct N-Methylserine Hydrochloride N_Me_Serine->FinalProduct HCl HCl HCl->FinalProduct

Caption: General workflow for N-Methylserine hydrochloride synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter. Each answer provides a rationale for the problem and actionable solutions.

Q1: My ¹H NMR shows a singlet around ~2.8-2.9 ppm, in addition to my N-methyl singlet at ~2.7 ppm. What is this impurity?

Answer: This is a classic sign of over-methylation , resulting in the formation of N,N-Dimethylserine hydrochloride .

  • Causality: Reductive amination can be difficult to control perfectly[2]. If the initially formed N-Methylserine (a secondary amine) competes effectively with the starting primary amine for reaction with formaldehyde, a second methylation will occur. This is more likely if an excess of formaldehyde or reducing agent is used, or if the reaction is allowed to proceed for too long.

  • Identification:

    • ¹H NMR (D₂O): Look for a singlet integrating to 6 protons for the two N-methyl groups of N,N-Dimethylserine, typically shifted slightly downfield from the 3-proton singlet of your desired product.

    • LC-MS: The impurity will have a molecular weight of 133.15 g/mol (M+H⁺ = 134.1), compared to 119.12 g/mol for N-Methylserine (M+H⁺ = 120.1)[3].

  • Resolution Protocol: Recrystallization

    • Dissolve the crude product in a minimal amount of hot methanol.

    • Slowly add a less polar co-solvent, such as ethyl acetate or diethyl ether, until the solution becomes faintly turbid[4]. The slightly increased lipophilicity of the N,N-dimethylated impurity can help it remain in the mother liquor.

    • Allow the solution to cool slowly to room temperature, then chill in an ice bath (0-4 °C) for several hours to maximize crystallization of the desired N-Methylserine hydrochloride.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

    • Validation: Re-analyze the purified material by NMR and LC-MS to confirm the absence of the N,N-dimethyl impurity.

Q2: My reaction is complete by TLC/LC-MS, but my final yield is low after purification and I see a significant amount of unreacted starting material. What happened?

Answer: This issue often points to incomplete reaction or inefficient purification . The most common unreacted starting material is Serine methyl ester hydrochloride .

  • Causality:

    • Sub-stoichiometric Reagents: Insufficient formaldehyde or reducing agent will naturally lead to an incomplete reaction.

    • Ineffective Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) is effective because it is more reactive towards the protonated imine intermediate than towards the starting carbonyl (formaldehyde)[5]. A less selective reagent like sodium borohydride (NaBH₄) may preferentially reduce the formaldehyde, starving the desired reaction.

    • pH Control: The formation of the imine intermediate is pH-dependent. The reaction is typically fastest under weakly acidic conditions (pH 4-6) which allow for protonation of the carbonyl to activate it, without excessively protonating the amine nucleophile.

  • Identification:

    • TLC: Use a ninhydrin stain. Both serine methyl ester and N-Methylserine are primary/secondary amines and will stain, but they should have different Rf values.

    • LC-MS: Serine methyl ester will have a distinct retention time and a molecular weight of 119.12 g/mol (M+H⁺ = 120.1), which is isobaric with the product. MS/MS fragmentation or high-resolution mass spectrometry may be needed to distinguish them if they co-elute. However, their differing polarity usually allows for chromatographic separation.

  • Resolution Protocol: Purification via Column Chromatography

    • If recrystallization fails to separate the starting material, silica gel chromatography is an option, though it can be challenging with these polar, water-soluble compounds.

    • Stationary Phase: Silica gel 60 (230-400 mesh).

    • Mobile Phase: A polar solvent system is required. Start with a mixture like Dichloromethane:Methanol (e.g., 95:5) and gradually increase the methanol concentration. Adding a small amount of acetic acid or ammonia to the mobile phase can improve peak shape and separation.

    • Combine fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

    • Dissolve the resulting free base in minimal methanol or ethanol, add one equivalent of concentrated HCl, and precipitate the hydrochloride salt with a non-polar solvent like diethyl ether.

Q3: My NMR spectrum looks clean, but chiral HPLC shows two peaks. Why is my product not enantiomerically pure?

Answer: You are likely observing racemization , resulting in a mixture of L- and D-N-Methylserine hydrochloride.

  • Causality: The alpha-proton of amino acids is susceptible to epimerization (loss of stereochemical integrity) under certain conditions.

    • Harsh pH: Both strongly acidic and strongly basic conditions during the reaction or, more commonly, during the ester hydrolysis step can promote the formation of an enolate intermediate at the alpha-carbon, which can be protonated from either face, leading to racemization.

    • Prolonged Reaction Times at High Temperature: Extended heating can also contribute to racemization.

  • Identification:

    • Chiral HPLC/GC: This is the definitive method. Use a chiral stationary phase (CSP) designed for amino acid separation, such as a cyclodextrin- or macrocyclic antibiotic-based column.

    • Polarimetry: A polarimeter can measure the optical rotation of your sample. A value significantly lower than the literature value for the pure enantiomer indicates the presence of the other enantiomer.

  • Resolution & Prevention:

    • Prevention is Key:

      • During ester hydrolysis, use milder conditions. For example, use LiOH in a THF/water mixture at 0 °C to room temperature instead of refluxing with strong NaOH or HCl.

      • Minimize reaction times and avoid excessive heating throughout the synthesis.

    • Resolution (if racemization has occurred): This is a challenging purification step.

      • Diastereomeric Salt Formation: React the racemic N-Methylserine free base with a chiral resolving agent (e.g., tartaric acid or a chiral amine) to form diastereomeric salts. These salts have different physical properties (like solubility) and can often be separated by fractional crystallization.

      • Preparative Chiral Chromatography: This is a high-cost, high-efficiency method to directly separate the enantiomers.

Summary of Potential Impurities and Analytical Signatures

Impurity NameCommon Cause¹H NMR Signature (in D₂O)MS Signature (M+H⁺)
N,N-Dimethylserine Over-methylationSinglet, ~2.8-2.9 ppm (6H)134.1 Da
Serine Methyl Ester Incomplete reactionAbsence of N-methyl signal; different α-H shift120.1 Da (isobaric with product)
Unreacted Serine Incomplete esterification (if starting from serine) or incomplete N-methylationAbsence of N-methyl and O-methyl signals106.1 Da
D-enantiomer Racemization during hydrolysis or workupIdentical to L-enantiomerIdentical to L-enantiomer

Troubleshooting Workflow

start Crude N-Methylserine HCl nmr Analyze by ¹H NMR & LC-MS start->nmr impurity_nmr Unexpected peaks in NMR? nmr->impurity_nmr impurity_ms Unexpected mass in LC-MS? nmr->impurity_ms chiral_hplc Analyze by Chiral HPLC racemization Two peaks in Chiral HPLC? chiral_hplc->racemization impurity_nmr->chiral_hplc No overmethylation Singlet at ~2.9 ppm? (N,N-dimethylserine) impurity_nmr->overmethylation Yes starting_material Signals match Serine Ester? impurity_ms->starting_material Yes recrystallize Action: Recrystallize (Methanol / Ethyl Acetate) overmethylation->recrystallize column Action: Column Chromatography starting_material->column recrystallize->nmr column->nmr prevention Action: Optimize pH/Temp in future syntheses racemization->prevention Yes pure Product is Pure racemization->pure No resolution Action: Diastereomeric Salt Resolution (Advanced) prevention->resolution If resolution needed

Caption: Decision tree for impurity identification and resolution.

References

  • Hubei Yuyang Pharmaceutical Co Ltd. (2019). Synthetic method of L-serine methyl ester hydrochloride.
  • Aurelio, L., & Flynn, B. L. (2005). Synthesis of N-protected N-methyl serine and threonine. ResearchGate. [Link]

  • Brogdon, J. L., & Angelastro, M. R. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis. Humana Press. [Link]

  • Stamicarbon N V. (1973). Process for the purification of l-serine.
  • Vedejs, E., & Klapars, A. (2012). A Viable Synthesis of N-Methyl Cysteine. PMC - NIH. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7009640, Methylserine. [Link]

  • Yoshida, H., et al. (2006). Purification and Gene Cloning of α-Methylserine Aldolase from Ralstonia sp. Strain AJ110405 and Application of the Enzyme in the Synthesis of α-Methyl-l-Serine. Applied and Environmental Microbiology, 72(7), 4647–4652. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Kumar, S., et al. (2014). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE. [Link]

  • ResearchGate. (n.d.). Preparation of methyl ester of L-serine. [Link]

  • Pothula, S. (2015). How to quantify L-Serine Methl ester (Amino acid Methyl ester) by RPHPLC, Can anyone suggest a good method? ResearchGate. [Link]

  • Wikipedia. (n.d.). Serine. [Link]

  • World Journal of Pharmaceutical Research. (2015). A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

Sources

Technical Support Center: N-Methylserine Hydrochloride HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of N-Methylserine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this analysis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the HPLC analysis of N-Methylserine hydrochloride, offering step-by-step solutions grounded in scientific principles.

Question: I'm observing poor peak shape (fronting or tailing) for my N-Methylserine hydrochloride peak. What are the likely causes and how can I fix it?

Answer:

Poor peak shape is a frequent issue in HPLC, often stemming from interactions between the analyte, mobile phase, and stationary phase. For a polar and ionizable compound like N-Methylserine hydrochloride, several factors can contribute to this problem.

Potential Causes & Solutions:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the surface of silica-based reversed-phase columns can interact with the amine group of N-Methylserine, leading to peak tailing.

    • Solution:

      • Use an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column specifically designed for the analysis of polar compounds.

      • Mobile Phase Modification: Add a competitive amine, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1% v/v). TEA will preferentially interact with the active silanol sites, minimizing their interaction with your analyte.

      • Lower Mobile Phase pH: Adjusting the mobile phase pH to be 2-3 units below the pKa of the silanol groups (typically around pH 3.8-4.5) will suppress their ionization and reduce unwanted interactions.

  • Sample Solvent Mismatch: Injecting your sample in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase can cause peak distortion, particularly fronting.[1]

    • Solution:

      • Dissolve in Mobile Phase: Whenever possible, dissolve your N-Methylserine hydrochloride standard and samples in the initial mobile phase of your gradient or your isocratic mobile phase.

      • Dilute with Weaker Solvent: If the sample is not soluble in the mobile phase, use the weakest possible solvent in which it is soluble, and then dilute it with water or the aqueous component of your mobile phase.[1]

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to broadened and asymmetric peaks.

    • Solution:

      • Reduce Injection Concentration: Prepare a dilution series of your sample and inject decreasing concentrations to determine the optimal loading amount for your column.

      • Increase Column Capacity: If sample concentration cannot be reduced, consider using a column with a larger internal diameter or a stationary phase with a higher ligand density.

Question: My retention time for N-Methylserine hydrochloride is not reproducible and keeps shifting. What should I investigate?

Answer:

Retention time variability is a critical issue that compromises the reliability of your analytical method. Several factors related to the HPLC system and method parameters can cause this problem.

Potential Causes & Solutions:

  • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase is a common cause of shifting retention times.[2]

    • Solution: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase composition before each injection. For ion-pair reagents, this may require up to 50 column volumes.[2]

  • Mobile Phase Instability: Changes in the mobile phase composition, pH, or temperature can significantly impact retention.

    • Solution:

      • Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation in the pump.

      • pH Control: Use a buffer to control the mobile phase pH, especially when operating near the pKa of your analyte. The buffer capacity should be sufficient to resist small changes in pH.

      • Temperature Control: Utilize a column oven to maintain a constant column temperature. Fluctuations in ambient temperature can affect retention times.

  • Pump and System Issues: Leaks, check valve malfunctions, or inaccurate mobile phase proportioning can lead to inconsistent flow rates and retention times.[3]

    • Solution:

      • Systematic Check: Perform routine maintenance on your HPLC system. Check for leaks in fittings and seals.

      • Pump Performance: If you suspect issues with mobile phase mixing, try hand-mixing the mobile phase and running it from a single reservoir to see if the problem resolves.

Question: I am struggling with low sensitivity and cannot detect low concentrations of N-Methylserine hydrochloride. How can I improve my signal?

Answer:

Low sensitivity is a common challenge, especially for amino acids that lack a strong chromophore for UV detection.[4][5]

Potential Causes & Solutions:

  • Lack of a Strong Chromophore: N-Methylserine hydrochloride does not have significant UV absorbance at typical wavelengths (e.g., >220 nm).

    • Solution: Derivatization:

      • Pre-column Derivatization: This is a highly effective technique where the amino acid is reacted with a reagent to form a derivative that is highly responsive to UV or fluorescence detection.[4] Common derivatizing agents for amino acids include:

        • o-Phthalaldehyde (OPA): Reacts with primary amines to form fluorescent derivatives.

        • 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl): Reacts with both primary and secondary amines to produce fluorescent derivatives.[4]

        • 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC): A versatile reagent that reacts with amino acids to form stable, fluorescent derivatives.[6]

      • Automated Derivatization: Modern autosamplers can automate the derivatization process, improving reproducibility and reducing manual labor.[4]

  • Inappropriate Detection Wavelength: If not using derivatization, detecting at a very low wavelength (e.g., <210 nm) is necessary, but this can lead to high background noise from the mobile phase.[7]

    • Solution:

      • Use High Purity Solvents: Ensure you are using HPLC-grade or MS-grade solvents to minimize background absorbance.

      • Alternative Detectors: Consider using detectors that do not rely on a chromophore, such as:

        • Evaporative Light Scattering Detector (ELSD): Suitable for non-volatile analytes.

        • Charged Aerosol Detector (CAD): Offers near-universal detection for non-volatile and semi-volatile compounds.

        • Mass Spectrometry (MS): Provides high sensitivity and selectivity.

Question: I need to separate the D- and L-enantiomers of N-Methylserine. What is the best HPLC approach?

Answer:

The separation of enantiomers requires a chiral environment. In HPLC, this can be achieved through different strategies.[8][9][10]

Potential Causes & Solutions:

  • Achiral Stationary and Mobile Phases: Standard reversed-phase HPLC columns and mobile phases will not separate enantiomers.

    • Solution: Chiral HPLC:

      • Chiral Stationary Phases (CSPs): This is the most common and direct method.[10] CSPs are packed with a chiral selector that interacts differently with each enantiomer, leading to their separation. There are various types of CSPs, and selection is often empirical.

      • Chiral Derivatization: In this indirect approach, the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral column.[8]

      • Chiral Mobile Phase Additives: A chiral selector is added to the mobile phase, which then forms transient diastereomeric complexes with the enantiomers, allowing for their separation on an achiral column. This method is less common due to potential column contamination and method development complexity.[10]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the HPLC analysis of N-Methylserine hydrochloride.

What are the key physicochemical properties of N-Methylserine hydrochloride to consider for HPLC method development?

N-Methylserine hydrochloride is a polar, water-soluble amino acid derivative. Its hydrochloride salt form means it will be charged in solution.[11] This polarity suggests that it will have low retention on traditional C18 columns with highly aqueous mobile phases.

Which type of HPLC column is best suited for N-Methylserine hydrochloride analysis?

For underivatized analysis, a column designed for polar compounds is recommended. Options include:

  • Aqueous C18 columns: These have modified bonding to prevent phase collapse in highly aqueous mobile phases.

  • Polar-embedded columns: These contain a polar group embedded in the alkyl chain, which improves retention and peak shape for polar analytes.

  • HILIC (Hydrophilic Interaction Liquid Chromatography) columns: These are well-suited for very polar compounds that are not retained in reversed-phase mode.

If using a derivatization approach, a standard C18 or C8 column is often suitable for separating the more hydrophobic derivatives.

Do I need to use a buffer in my mobile phase?

Yes, using a buffer is highly recommended. The retention of N-Methylserine hydrochloride will be sensitive to the pH of the mobile phase due to its ionizable amino and carboxylic acid groups. A buffer will ensure a stable pH, leading to reproducible retention times and peak shapes.

Is a gradient or isocratic elution better for this analysis?

The choice depends on the complexity of your sample matrix.

  • Isocratic elution: Simpler, more robust, and suitable for analyzing pure standards or simple mixtures.

  • Gradient elution: More powerful for resolving N-Methylserine hydrochloride from other components in complex matrices like biological fluids or reaction mixtures. It can also help to elute strongly retained impurities and shorten the analysis time.

How should I prepare my samples for analysis?

Proper sample preparation is crucial for reliable results and to protect your HPLC column.

  • Dissolution: Dissolve the sample in a solvent compatible with the mobile phase, preferably the mobile phase itself.[1]

  • Filtration: Filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter to remove particulates that could block the column or system tubing.[12]

  • Neutralization: If your sample is in a highly acidic solution (e.g., >0.1 N HCl) and you are using a pH-sensitive derivatization step, you may need to neutralize the sample.

Visualizations

General HPLC Troubleshooting Workflow

HPLC_Troubleshooting Problem Chromatographic Problem (e.g., Poor Peak Shape, Shifting RT) CheckSystem Check System Basics - Leaks? - Mobile Phase Fresh? - Temperature Stable? Problem->CheckSystem CheckMethod Review Method Parameters - Adequate Equilibration? - Correct Wavelength? - Appropriate Gradient? CheckSystem->CheckMethod If System OK CheckSample Examine Sample Prep - Solvent Mismatch? - Overload? - Filtered? CheckMethod->CheckSample If Method OK IsolateColumn Isolate the Column - Test with Standard - Known Good Method CheckSample->IsolateColumn If Sample Prep OK Resolved Problem Resolved IsolateColumn->Resolved If Column OK NotResolved Problem Persists IsolateColumn->NotResolved If Column is Faulty Consult Consult Senior Scientist or Manufacturer NotResolved->Consult

Caption: A logical workflow for troubleshooting common HPLC issues.

Pre-column Derivatization Workflow for Amino Acids

Derivatization_Workflow start Sample containing N-Methylserine HCl prep Sample Preparation (Dilution, pH Adjustment) start->prep derivatize Add Derivatization Reagent (e.g., OPA, FMOC, AQC) prep->derivatize react Incubate (Controlled Time & Temp) derivatize->react inject Inject Derivatized Sample onto HPLC System react->inject separate Reversed-Phase HPLC Separation inject->separate detect Detection (Fluorescence or UV) separate->detect end Quantification detect->end

Caption: Steps for pre-column derivatization of amino acids for HPLC analysis.

Quantitative Data Summary

ParameterRecommendation for Underivatized AnalysisRecommendation for Derivatized Analysis
Column Type Aqueous C18, Polar-Embedded, HILICStandard C18 or C8
Mobile Phase pH Buffered, 2.5 - 4.0Buffered, as per derivatization protocol
Detection Low UV (<210 nm), ELSD, CAD, MSUV (e.g., 338 nm for OPA) or Fluorescence
Sample Solvent Mobile Phase or Water/MeOHAs per derivatization protocol

References

  • Watanabe, S., et al. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016. Shimadzu. Retrieved February 7, 2026, from [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). Journal of Pharmaceutical Research and Innovation. Retrieved February 7, 2026, from [Link]

  • How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids. (2026). AnalyteGuru. Retrieved February 7, 2026, from [Link]

  • I need help for amino acid analysis by HPLC-FLD/DAD on HPH C18 column. (2022). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Al-Fahad, A. J., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Egyptian Journal of Forensic Sciences. Retrieved February 7, 2026, from [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025). MicroSolv. Retrieved February 7, 2026, from [Link]

  • Ishida, Y., et al. (2015). Separation and detection of D-/L-serine by conventional HPLC. MethodsX. Retrieved February 7, 2026, from [Link]

  • Identification of Serine-Containing Microcystins by UHPLC-MS/MS Using Thiol and Sulfoxide Derivatizations and Detection of Novel Neutral Losses. (2025). Journal of the American Society for Mass Spectrometry. Retrieved February 7, 2026, from [Link]

  • Steed, R. (2010). Analysis of Amino Acids by HPLC. Agilent. Retrieved February 7, 2026, from [Link]

  • How to quantify L-Serine Methl ester (Amino acid Methyl ester) by RPHPLC, Can anyone suggest a good method? (2015). ResearchGate. Retrieved February 7, 2026, from [Link]

  • HPLC Method for Separation of Serine, a-Methylserine, GABA, and Methionine Mixture on Primesep 100 column. (n.d.). SIELC Technologies. Retrieved February 7, 2026, from [Link]

  • Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.). Waters. Retrieved February 7, 2026, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 7, 2026, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2001). LCGC International. Retrieved February 7, 2026, from [Link]

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improving n-Methylserine hydrochloride solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Achieving Optimal Solubility in Aqueous Buffers

Prepared by the Senior Application Science Team

Introduction: The Critical First Step to Reproducible Data

n-Methylserine hydrochloride is a versatile amino acid derivative with applications in neuroscience research and pharmaceutical development.[1] Like many biologically active small molecules, its efficacy in experimental systems is entirely dependent on achieving complete and stable solubilization in the appropriate aqueous buffer. Incomplete dissolution can lead to inaccurate concentration calculations, inconsistent results, and failed experiments.

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of frequently asked questions (FAQs), troubleshooting protocols, and in-depth scientific explanations to overcome solubility challenges with n-Methylserine hydrochloride. Our goal is to empower you with the knowledge to ensure this crucial first step in your experimental workflow is a success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and dissolution of n-Methylserine hydrochloride.

Q1: What is the expected solubility of n-Methylserine hydrochloride in water?

As a hydrochloride salt, n-Methylserine hydrochloride is expected to be highly soluble in water.[1] While the free amino acid, N-Methyl-L-serine, is only slightly soluble in water, the salt form is engineered for enhanced aqueous solubility. For a related compound, L-Serine methyl ester hydrochloride, solubility in water is reported to be ≥ 100 mg/mL.[2] You should expect high solubility in pure water, which can then be diluted into your final buffer system.

Q2: Why is my n-Methylserine hydrochloride not dissolving in a neutral buffer like PBS (pH 7.4)?

This is the most common issue encountered. The problem lies in the molecule's zwitterionic nature. n-Methylserine has both an acidic carboxylic acid group (predicted pKa ~2.2) and a basic secondary amine group (estimated pKa ~9-10).[3] At a neutral pH, the molecule exists predominantly as a zwitterion, with both a positive and a negative charge, resulting in a net charge close to zero. This is the molecule's isoelectric point (pI), the pH at which its solubility is at a minimum.[3]

Q3: What is the best starting solvent for preparing a concentrated stock solution?

The most effective and simplest starting solvent is deionized water. The hydrochloride salt form ensures the initial solution will be acidic (typically pH 3-5), which is far from the isoelectric point, thus promoting high solubility. We recommend preparing a concentrated stock (e.g., 10-50 mM) in water first, which can then be diluted into your final experimental buffer.

Q4: How does pH dramatically affect the solubility of n-Methylserine hydrochloride?

The solubility of amino acids is fundamentally dictated by pH.[3][4] To achieve high solubility, the pH of the solution must be adjusted to be at least 1-2 pH units away from the molecule's isoelectric point (pI).

  • At Low pH (e.g., pH < 4): The carboxylic acid group is partially protonated (neutral charge), but the amine group is fully protonated (positive charge). The net positive charge on the molecule enhances its interaction with water, leading to high solubility.

  • At High pH (e.g., pH > 8): The carboxylic acid group is fully deprotonated (negative charge), and the amine group is partially deprotonated (neutral charge). The net negative charge also promotes high solubility.[4]

Q5: Can I gently heat or sonicate the solution to aid dissolution?

Yes. If you encounter difficulty dissolving the powder, especially at high concentrations, gentle warming (e.g., to 37°C in a water bath) and brief sonication can help overcome the kinetic barrier to dissolution. However, these methods should be used as aids, not as primary solutions. If the compound requires significant heating to dissolve at your target pH, it may precipitate out upon cooling to room temperature. The fundamental issue is likely an inappropriate pH.

Q6: How should I prepare and store stock solutions for maximum stability?

For optimal stability, prepare a high-concentration stock solution in deionized water. Once fully dissolved, filter-sterilize the solution through a 0.22 µm syringe filter into a sterile, sealable container. Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, keep these aliquots at -20°C or -80°C, where they should be stable for several months.[2]

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to solving more complex solubility issues.

Issue 1: Precipitate Forms Immediately When Diluting My Aqueous Stock into Experimental Buffer.
  • Underlying Cause: This is almost always a pH-shock or buffer incompatibility issue. Your aqueous stock is acidic. If you dilute it into a buffer with a final pH near the compound's isoelectric point (pI), typically between pH 6 and 7, the compound will rapidly lose its net charge and precipitate.

  • Solution Workflow:

    • Check Final pH: Measure the pH of your final, diluted solution. If it is between 6.0 and 7.5, this is the likely cause.

    • Modify Dilution Method: Instead of adding the stock directly to the buffer, try adding the buffer to the stock solution incrementally while vortexing. This allows for a more gradual pH transition.

    • Adjust Final Buffer pH: The most robust solution is to adjust the pH of your final experimental buffer to be outside the precipitation zone (e.g., to pH 5.5 or pH 8.0), if your experiment can tolerate this change.

    • Lower Stock Concentration: If you cannot change the final buffer pH, you may need to work with a lower final concentration of n-Methylserine hydrochloride. The solubility limit is highly dependent on pH, and while 10 µM might be soluble at pH 7.4, 1 mM almost certainly will not be.

Issue 2: The Compound Dissolves Initially but Crashes Out of Solution Over Time.
  • Underlying Cause: This indicates that you have created a supersaturated solution that is thermodynamically unstable. This often happens when a solution is heated to force dissolution and then cools, or when the pH is very close to the edge of the insolubility window.

  • Solution Workflow:

    • Confirm pH Stability: Re-measure the pH of the solution after it has been sitting for some time. Absorption of atmospheric CO₂ can slightly lower the pH of poorly buffered basic solutions, potentially causing precipitation.

    • Re-evaluate Solubility Limit: You are likely operating above the true thermodynamic solubility limit for that specific buffer condition (pH, temperature, ionic strength). The only reliable solution is to reduce the final concentration of the compound.

    • Consider Co-solvents: For highly specialized applications requiring very high concentrations, the addition of a small percentage of a biocompatible co-solvent like DMSO or ethanol might be necessary. However, this must be validated for compatibility with your specific assay. The non-hydrochloride form of N-Methylserine shows some solubility in heated DMSO and methanol.

Part 3: Experimental Protocols

These step-by-step protocols provide a reliable framework for successful solubilization.

Protocol 1: Standard Method for Solubilizing n-Methylserine hydrochloride
  • Weigh Compound: Accurately weigh the required amount of n-Methylserine hydrochloride powder in a sterile conical tube.

  • Add Solvent: Add the calculated volume of high-purity, sterile deionized water to achieve your desired stock concentration (e.g., 10 mM).

  • Dissolve: Cap the tube and vortex vigorously for 30-60 seconds. The powder should dissolve completely, resulting in a clear, colorless solution.

  • Aid if Necessary: If dissolution is slow, place the tube in a 37°C water bath for 5-10 minutes, vortexing intermittently.

  • Sterilize & Aliquot: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. Distribute into single-use aliquots.

  • Store: Store at -20°C or -80°C for long-term use.

Protocol 2: pH-Guided Solubility Optimization

This protocol is used to determine the optimal pH range for your desired concentration.

  • Prepare Test Buffers: Prepare a series of buffers (e.g., 50 mM citrate-phosphate or universal buffer) spanning a pH range from 3.0 to 9.0 in 1.0 pH unit increments.

  • Add Compound: Add a pre-weighed amount of n-Methylserine hydrochloride to a fixed volume of each test buffer to achieve your target concentration.

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C) for 1-2 hours to allow them to reach equilibrium.

  • Observe & Measure:

    • Visually inspect each tube for undissolved material.

    • For a quantitative assessment, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes.

    • Carefully remove the supernatant and measure its concentration using an appropriate analytical method (e.g., HPLC-UV, LC-MS).

  • Analyze: Plot the measured solubility against the buffer pH to identify the pH range where your target concentration is most soluble and stable.

Part 4: Technical Deep Dive: The Science of Solubility

Understanding the physicochemical properties of n-Methylserine hydrochloride is key to mastering its use. The molecule's charge state changes with pH, directly governing its solubility.

The Role of pKa and the Isoelectric Point (pI)

An amino acid's solubility is lowest at its isoelectric point (pI), where the net molecular charge is zero. We can visualize the dominant ionic species of n-Methylserine at different physiological pH ranges.

G cluster_low_ph Low pH (< 2.2) cluster_mid_ph Mid-Range pH (~5.5 - 7.5) cluster_high_ph High pH (> 9.5) low_ph Cationic Form Net Charge: +1 High Solubility mid_ph Zwitterionic Form (at Isoelectric Point, pI) Net Charge: 0 LOWEST SOLUBILITY low_ph->mid_ph pH increases high_ph Anionic Form Net Charge: -1 High Solubility mid_ph->high_ph pH increases

Caption: Relationship between pH and the ionic state of n-Methylserine.

Part 5: Data Summary

The following table summarizes the key parameters influencing the solubility of n-Methylserine hydrochloride based on established chemical principles.[3][4][5]

ParameterConditionExpected SolubilityRationale & Remarks
Solvent Deionized WaterVery HighThe hydrochloride salt readily dissolves in water to form an acidic solution, far from the pI.
pH Acidic (pH 3.0 - 5.0)HighThe molecule carries a net positive charge, enhancing solubility.
pH Near-Neutral (pH 6.0 - 7.5)LowThe molecule is primarily zwitterionic (near its pI), minimizing solubility.
pH Basic (pH 8.0 - 10.0)HighThe molecule carries a net negative charge, enhancing solubility.
Temperature Increased TemperatureIncreasesGentle heating can increase the rate of dissolution and may slightly increase solubility. Caution: solution may become supersaturated and precipitate upon cooling.
Buffer Type Phosphate, Tris, HEPESGenerally CompatibleStandard biological buffers are suitable, but the final pH of the solution is the most critical factor. Always verify compatibility.

Part 6: Visual Troubleshooting Workflow

Use this flowchart to systematically diagnose and solve solubility issues with n-Methylserine hydrochloride.

Caption: Step-by-step troubleshooting flowchart for solubility issues.

References

  • Saleh, M. A., & El-Marssafy, S. M. (2022). The solubility-pH profiles of amino acids showing departures from the... ResearchGate. [Link]

  • Stavchansky, S., & Gowan, W. (1984). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 73(6), 737-740. [Link]

  • Apelblat, A., & Manzurola, E. (2015). Solubilities of amino acids in water at various pH values under 298.15 K. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Coupling Efficiency of N-Methylserine Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the incorporation of N-Methylserine hydrochloride in your peptide synthesis workflows. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with this sterically hindered amino acid. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles to enhance your coupling efficiency and ensure the integrity of your final peptide product.

The Challenge of N-Methylated Amino Acids

N-methylated amino acids, such as N-Methylserine, are valuable building blocks in peptide chemistry. The presence of a methyl group on the amide nitrogen can impart beneficial properties to peptides, including improved metabolic stability, increased cell permeability, and enhanced receptor selectivity.[1][2] However, this structural modification introduces significant steric hindrance at the N-terminus, making the formation of the peptide bond a difficult step in solid-phase peptide synthesis (SPPS).[3][4] This can lead to low coupling yields, incomplete reactions, and an increased risk of side reactions, most notably racemization.[3][5]

This guide will walk you through the critical parameters to consider and the corrective actions to take when you encounter difficulties in coupling N-Methylserine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Why is coupling N-Methylserine hydrochloride so difficult?

A1: The primary challenge lies in the steric hindrance created by the methyl group on the nitrogen atom.[3][4] This bulkiness impedes the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the N-Methylserine residue on the solid support. Additionally, the hydrochloride salt form requires neutralization before the coupling reaction can proceed efficiently.[5]

Q2: My standard coupling protocol with HBTU is giving low yields for N-Methylserine. What should I do?

A2: HBTU is often not potent enough to overcome the steric hindrance of N-methylated amino acids.[1][3] It is highly recommended to switch to a more powerful coupling reagent. Reagents based on HOAt, such as HATU, are generally considered the reagents of choice for such "difficult couplings".[3][5] Other effective options include phosphonium salt reagents like PyAOP or PyBOP in the presence of HOAt.[1][6]

Q3: How do I handle the hydrochloride salt of N-Methylserine during coupling?

A3: The hydrochloride salt must be neutralized to free the amine for the coupling reaction. This is typically achieved by adding a tertiary base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[5] For couplings in solution, one equivalent of a tertiary base is required.[5] In solid-phase synthesis, an excess of a non-nucleophilic base like DIPEA is commonly used.[5][7]

Q4: I am concerned about racemization of the N-Methylserine residue. How can I minimize this?

A4: Racemization is a significant risk with N-methylated amino acids, especially during prolonged activation times or at elevated temperatures.[5][8] To mitigate this:

  • Use a coupling reagent known to suppress racemization. While highly active, HATU is generally effective in this regard.[5]

  • Avoid excessive pre-activation times.

  • If using elevated temperatures, carefully monitor the reaction and limit the exposure time.

  • The presence of salts, such as triethylamine hydrochloride, can promote racemization.[8] Ensure proper washing steps to remove any residual salts from previous steps.

  • For particularly sensitive couplings, using a weaker base like sym-collidine instead of DIPEA has been recommended.[5]

Q5: The standard Kaiser test is not showing a clear result after coupling N-Methylserine. How can I monitor the reaction?

A5: The Kaiser test (ninhydrin test) is unreliable for secondary amines like N-methylated amino acids, as it typically does not produce the characteristic deep blue color with these residues.[1][9] You should use an alternative qualitative test to monitor the presence of the free N-methyl amine. The bromophenol blue test is a suitable alternative.[1] Other options include the isatin test or the chloranil test.[10]

Troubleshooting Guide

This section addresses common issues encountered during the coupling of N-Methylserine hydrochloride and provides a systematic approach to resolving them.

Issue 1: Low Coupling Efficiency or Incomplete Coupling

Symptom:

  • A positive bromophenol blue (or other secondary amine) test after the coupling step.

  • LC-MS analysis of the crude peptide reveals a significant deletion sequence corresponding to the missing N-Methylserine residue.

Root Cause Analysis & Solutions:

Potential Cause Explanation Recommended Solution Scientific Rationale
Insufficient Reagent Potency Standard coupling reagents like HBTU or DCC are often too weak to overcome the steric barrier of the N-methyl group.[1][3]Switch to a more potent coupling reagent such as HATU, HCTU, PyAOP, or PyBOP/HOAt.[1][3][5][6]These reagents form highly reactive OAt- or OBt-based active esters that can more effectively acylate the sterically hindered N-methyl amine.[5]
Suboptimal Reaction Kinetics The steric hindrance slows down the rate of the coupling reaction.1. Double Couple: After the first coupling, drain the reaction vessel and repeat the coupling step with a fresh solution of activated amino acid.[1][11] 2. Extend Coupling Time: Increase the reaction time (e.g., from 1 hour to 2-4 hours or even overnight) and monitor progress with a suitable test.[12]A second coupling increases the probability of the reaction going to completion.[11] Extended reaction times provide more opportunity for the sterically hindered reaction to occur.
Peptide Aggregation The growing peptide chain may aggregate on the solid support, preventing reagents from accessing the reactive N-terminus.[13]1. Change Solvent: Switch from DMF to a more effective solvating agent like N-methylpyrrolidone (NMP) or add a chaotropic salt.[13] 2. Microwave Synthesis: Employ microwave-assisted peptide synthesis (MAPS) to disrupt aggregation and accelerate the coupling reaction.[2][4]NMP is often better at solvating and swelling the resin-bound peptide, improving reagent accessibility.[12] Microwave energy can break up hydrogen bonds that lead to aggregation and provide localized heating to speed up the reaction.[4]
Incomplete Neutralization The hydrochloride salt of N-Methylserine was not fully neutralized, leaving the amine in its protonated, unreactive state.Ensure an adequate excess of a non-nucleophilic base like DIPEA is used (typically 2-4 equivalents relative to the amino acid).The free amine is the nucleophile in the coupling reaction. If it remains protonated, the reaction will not proceed.[5]
Issue 2: Significant Racemization Detected

Symptom:

  • LC-MS or chiral HPLC analysis shows the presence of a diastereomeric impurity.

Root Cause Analysis & Solutions:

Potential Cause Explanation Recommended Solution Scientific Rationale
Over-activation of Amino Acid Prolonged exposure to the coupling reagent, especially at elevated temperatures, can lead to the formation of oxazolone or other intermediates that are prone to racemization.[5]1. Minimize Pre-activation Time: Add the coupling reagent to the amino acid solution immediately before adding it to the resin. 2. Use a Weaker Base: Consider substituting DIPEA with a less hindered or weaker base like sym-collidine.[5]The mechanism of racemization often involves the abstraction of the alpha-proton, which is facilitated by strong bases and the formation of stable intermediates.[5]
Elevated Temperature While heat can improve coupling efficiency, it also increases the rate of racemization.[11]If using heat, perform a temperature optimization study. Start with a modest increase (e.g., 35-40°C) and carefully analyze the product for epimerization.Higher temperatures provide the energy needed to overcome the activation barrier for both the desired coupling and the undesired racemization reaction.
Presence of Residual Salts Salts from previous steps, such as those formed during deprotection, can catalyze racemization.[8]Ensure thorough washing of the resin after the Fmoc-deprotection step and before coupling.The presence of amine salts can influence the basicity of the reaction mixture and promote proton abstraction from the alpha-carbon.[8]

Experimental Protocols & Visualizations

Recommended Coupling Reagent Comparison
Coupling ReagentClassEfficacy for N-Me-SerRacemization RiskNotes
HBTU/TBTUAminium/UroniumLow to Moderate[1][3]ModerateGenerally not recommended for difficult couplings.[3]
HATU Aminium/UroniumHighly Effective [1][3]Low to ModerateOften the reagent of choice; based on the more reactive HOAt.[3][5]
HCTUAminium/UroniumEffectiveModerateMore reactive than HBTU due to the 6-chloro-HOBt moiety.[5]
PyBOP/PyAOPPhosphoniumHighly Effective[1][6]Low to ModeratePyAOP is the HOAt analogue of PyBOP and is generally more effective for N-methylated residues.[5][6]
COMUAminium/UroniumHighly Effective[5]LowA safer alternative to HOBt/HOAt-based reagents with comparable or better efficiency than HATU.[2][5]
Workflow for Optimizing N-Methylserine Coupling

G cluster_prep Preparation cluster_activation Activation & Coupling cluster_monitoring Monitoring & Decision cluster_outcome Outcome cluster_troubleshoot Troubleshooting start Start: Fmoc-deprotected peptide-resin neutralize Neutralize Resin (Excess DIPEA in DMF/NMP) start->neutralize prepare_aa Prepare Fmoc-AA-OH Solution (4 equiv. in DMF/NMP) add_reagent Add Coupling Reagent (e.g., HATU, 3.9 equiv.) prepare_aa->add_reagent add_base Add Base (e.g., DIPEA, 8 equiv.) add_reagent->add_base pre_activate Short Pre-activation (1-5 min) add_base->pre_activate add_to_resin Add Activated AA to Resin pre_activate->add_to_resin couple Couple for 1-2 hours at Room Temp add_to_resin->couple wash_resin Wash Resin (DMF/NMP) couple->wash_resin monitor_test Perform Bromophenol Blue Test wash_resin->monitor_test complete Coupling Complete (Proceed to next cycle) monitor_test->complete Negative (Blue Beads) incomplete Incomplete Coupling (Yellow/Green Beads) monitor_test->incomplete Positive double_couple Perform Double Coupling incomplete->double_couple double_couple->add_to_resin

Caption: Workflow for N-Methylserine Coupling.

Troubleshooting Decision Tree

G start Problem: Low Coupling Yield for N-Me-Ser q1 Which coupling reagent are you using? start->q1 a1_std Standard (HBTU, TBTU, DIC) q1->a1_std a1_pot Potent (HATU, PyAOP, COMU) q1->a1_pot sol1 Switch to a potent reagent like HATU or COMU. a1_std->sol1 q2 Have you tried double coupling? a1_pot->q2 a2_no No q2->a2_no a2_yes Yes q2->a2_yes sol2 Perform a double coupling with fresh reagents. a2_no->sol2 q3 What is your solvent? a2_yes->q3 a3_dmf DMF q3->a3_dmf a3_nmp NMP or other q3->a3_nmp sol3 Switch to NMP to reduce peptide aggregation. a3_dmf->sol3 q4 Consider advanced strategies a3_nmp->q4 sol4 Use Microwave-Assisted Synthesis (MAPS) or increase reaction temperature cautiously. q4->sol4

Caption: Troubleshooting Decision Tree for Low Yield.

Protocol 1: Standard HATU-Mediated Coupling of N-Methylserine Hydrochloride

This protocol is a starting point for the efficient coupling of Fmoc-N-Me-Ser(tBu)-OH.

  • Resin Preparation:

    • Swell the Fmoc-deprotected peptide-resin in DMF or NMP for 30 minutes.[1]

    • Wash the resin thoroughly with DMF or NMP (3x).

  • Amino Acid Activation:

    • In a separate vessel, dissolve 4 equivalents of Fmoc-N-Me-Ser(tBu)-OH and 3.9 equivalents of HATU in DMF or NMP.

    • Add 8 equivalents of DIPEA to the solution.[1]

    • Allow the solution to pre-activate for 1-5 minutes at room temperature.[12]

  • Coupling Reaction:

    • Add the activated amino acid solution to the prepared resin.

    • Agitate the mixture for 1-2 hours at room temperature.[1]

  • Monitoring and Washing:

    • Take a small sample of resin beads and wash thoroughly with DMF.

    • Perform a bromophenol blue test to check for the presence of free secondary amines.[1]

    • If the test is negative (beads are blue), the coupling is complete. Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

    • If the test is positive (beads are yellow/green), proceed to a second coupling.

  • Double Coupling (if required):

    • Drain the reaction vessel.

    • Repeat steps 2 and 3 with a fresh solution of activated Fmoc-N-Me-Ser(tBu)-OH.[11]

    • After the second coupling, repeat the monitoring step. If the coupling is still incomplete, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion peptides.

References

  • Application Notes and Protocols for the Coupling of N-Methyl
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec.
  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.
  • Methods and protocols of modern solid phase peptide synthesis.
  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • Solid-phase synthesis and characteriz
  • Technical Support Center: Fmoc-Bip(4,4')
  • N-Methylamino Acids in Peptide Synthesis. IV.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
  • Kaiser test for monitoring incomplete coupling of modified amino acids. Benchchem.

Sources

Technical Support Center: Navigating Challenges in n-Methylserine Hydrochloride Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for n-Methylserine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common challenges encountered during cell-based assays involving this serine derivative. As a Senior Application Scientist, my goal is to equip you with the scientific rationale behind experimental choices, ensuring the integrity and reproducibility of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and use of n-Methylserine hydrochloride in cell culture experiments.

Q1: How should I prepare a stock solution of n-Methylserine hydrochloride?

A1: Proper stock solution preparation is critical for accurate and reproducible results. n-Methylserine hydrochloride is generally soluble in water and dimethyl sulfoxide (DMSO).[1] For cell-based assays, it is recommended to prepare a concentrated stock solution in a sterile solvent.

Recommended Solvents and Preparation:

SolventConcentrationPreparation StepsStorage
Sterile Deionized Water≥ 100 mg/mL1. Weigh the desired amount of n-Methylserine hydrochloride. 2. Dissolve in sterile deionized water. 3. Vortex until fully dissolved. 4. Sterilize the solution by passing it through a 0.22 µm filter.Aliquot and store at -20°C or -80°C for long-term storage.
DMSO100 mg/mL1. Weigh the desired amount of n-Methylserine hydrochloride. 2. Dissolve in high-purity, sterile DMSO. 3. Gentle warming or sonication may be required for complete dissolution. 4. Ensure the final DMSO concentration in your cell culture medium is non-toxic (typically ≤ 0.5%).[2]Aliquot and store at -20°C or -80°C. Protect from moisture.

Expert Tip: When preparing aqueous stock solutions, be mindful that n-Methylserine hydrochloride is a salt and can slightly lower the pH of the unbuffered solution. However, when diluted into buffered cell culture media, this effect is generally negligible.[3][4] Always add the diluted stock solution to your culture medium, not the other way around, to ensure rapid and even distribution.

Q2: What is the recommended working concentration of n-Methylserine hydrochloride for cell-based assays?

A2: The optimal working concentration is highly dependent on the cell type and the specific assay being performed. There is no single universal concentration. A good starting point is to perform a dose-response curve to determine the effective concentration range for your experimental system. For neuronal cultures, concentrations of similar small molecules can range from µM to mM.[5]

Workflow for Determining Optimal Concentration:

G cluster_0 Concentration Optimization Workflow Literature Review Literature Review Dose-Response Curve Dose-Response Curve Literature Review->Dose-Response Curve Inform initial range Viability Assay Viability Assay Dose-Response Curve->Viability Assay Assess cytotoxicity Functional Assay Functional Assay Dose-Response Curve->Functional Assay Measure desired effect Optimal Concentration Optimal Concentration Viability Assay->Optimal Concentration Functional Assay->Optimal Concentration G cluster_0 Cytotoxicity Assessment Workflow Dose-Response Treatment Dose-Response Treatment MTT_MTS MTT/MTS Assay Dose-Response Treatment->MTT_MTS LDH LDH Release Assay Dose-Response Treatment->LDH Live_Dead Live/Dead Staining Dose-Response Treatment->Live_Dead Analyze_Data Analyze Data & Determine CC50 MTT_MTS->Analyze_Data LDH->Analyze_Data Live_Dead->Analyze_Data

Caption: A multi-assay approach to assess cytotoxicity.

Problem 3: Suspected Assay Interference

Possible Cause 1: Interference with Fluorescence-Based Readouts

  • Explanation: Small molecules can interfere with fluorescence assays by having intrinsic fluorescence (autofluorescence) or by quenching the fluorescent signal. [6][7][8]* Troubleshooting Steps:

    • Compound-Only Control: Run a control plate with your assay medium and n-Methylserine hydrochloride at various concentrations, but without cells. This will reveal any intrinsic fluorescence of the compound.

    • Quenching Assay: If you suspect quenching, perform a control experiment with a known fluorescent standard in the presence and absence of your compound.

    • Use a Different Fluorophore: If interference is confirmed, consider using a fluorescent probe with a different excitation and emission spectrum.

Possible Cause 2: Off-Target Effects

  • Explanation: n-Methylserine hydrochloride, while a derivative of a natural amino acid, may have off-target effects on other cellular components like kinases or G-protein coupled receptors (GPCRs). [8][9]* Troubleshooting Steps:

    • Literature Search: Investigate if n-Methylserine or similar compounds have known off-target activities.

    • Counter-Screening: If available, use commercially available off-target screening panels (e.g., kinase or GPCR panels) to assess the selectivity of your compound.

    • Use of Antagonists/Inhibitors: If you hypothesize an off-target effect on a specific pathway, try to rescue the phenotype by co-treating with a known antagonist or inhibitor of that pathway.

Problem 4: Variability in Results

Possible Cause 1: pH Fluctuation in Media

  • Explanation: While the hydrochloride salt is unlikely to cause significant pH shifts in well-buffered media, large additions of a concentrated acidic stock solution could have a localized effect. Cell metabolism itself can also alter the pH of the culture medium. [4][10][11]* Troubleshooting Steps:

    • Check Media pH: After adding your compound, and at the end of your experiment, check the pH of your culture medium. A color change in the phenol red indicator can be a first sign.

    • Use HEPES-Buffered Media: For experiments sensitive to pH fluctuations, consider using a medium buffered with HEPES in addition to the standard bicarbonate buffering system.

Possible Cause 2: Inconsistent Cell Culture Practices

  • Explanation: Variations in cell passage number, seeding density, and serum batches can all contribute to experimental variability.

  • Solution: Adhere to strict and consistent cell culture protocols. Always use cells within a defined passage number range and ensure consistent seeding densities. If using serum, consider testing new batches for their ability to support consistent growth and response.

III. Experimental Protocols

Protocol 1: General Protocol for a Cell-Based Functional Assay
  • Cell Seeding: Plate your cells at a predetermined density in a 96-well plate and allow them to adhere and recover for 24 hours.

  • Compound Preparation: Prepare a 2X working solution of n-Methylserine hydrochloride in your cell culture medium. Also, prepare a 2X vehicle control.

  • Treatment: Carefully remove half of the medium from each well and replace it with the 2X compound solution or vehicle control.

  • Incubation: Incubate the plate for the desired duration at 37°C and 5% CO2.

  • Assay Readout: Perform your specific functional assay (e.g., measuring changes in protein expression, signaling pathway activation, or neurotransmitter release).

Protocol 2: Validating the Mechanism of Action (Example: NMDA Receptor Modulation)

This protocol assumes you are working with neuronal cells and hypothesizing that n-Methylserine hydrochloride modulates NMDA receptor activity. [7][12][13][14]

  • Cell Culture: Culture primary neurons or a suitable neuronal cell line. [15]2. Treatment Groups:

    • Vehicle Control

    • NMDA (agonist)

    • n-Methylserine hydrochloride alone

    • NMDA + n-Methylserine hydrochloride

    • NMDA + n-Methylserine hydrochloride + NMDA receptor antagonist (e.g., AP5)

  • Assay: Measure a downstream effect of NMDA receptor activation, such as calcium influx using a fluorescent calcium indicator (e.g., Fluo-4 AM) or changes in the phosphorylation of downstream signaling proteins (e.g., p-CREB) via western blot or ELISA.

  • Analysis: Compare the responses between the different treatment groups. If n-Methylserine hydrochloride potentiates the NMDA response, and this effect is blocked by an NMDA receptor antagonist, this provides evidence for its mechanism of action.

Signaling Pathway for NMDA Receptor Modulation:

G cluster_0 NMDA Receptor Signaling NMDA_R NMDA Receptor Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Downstream Downstream Signaling (e.g., p-CREB) Ca_Influx->Downstream Cellular_Response Cellular Response Downstream->Cellular_Response n_Methylserine n-Methylserine hydrochloride n_Methylserine->NMDA_R modulates NMDA NMDA NMDA->NMDA_R activates Antagonist Antagonist Antagonist->NMDA_R blocks

Caption: Simplified signaling pathway for NMDA receptor modulation.

IV. References

  • ResearchGate. (2016, September 9). What concentration of Laminin is ideal for neuronal culture?[Link]

  • ResearchGate. (2015, March 28). What drug stock solution concentration and what solvent to use for a MTT assay and how to add different concentrations in a 96 well plate?[Link]

  • National Center for Biotechnology Information. (n.d.). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. [Link]

  • PubMed. (n.d.). NMDA receptor regulation by D-serine: new findings and perspectives. [Link]

  • PubMed. (n.d.). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. [Link]

  • ResearchGate. (2012, November 24). Can the amount of HCL or NaOH added to a culture media to adjust the pH affect the cells?[Link]

  • National Institutes of Health. (n.d.). Identification of Serine-Containing Microcystins by UHPLC-MS/MS Using Thiol and Sulfoxide Derivatizations and Detection of Novel Neutral Losses. [Link]

  • ResearchGate. (n.d.). Fluorescence micrographs showing DAPI and calcein AM counterstains of.... [Link]

  • PubMed. (2020, August 5). Characterization of a Cell Line Model for d-Serine Uptake. [Link]

  • National Center for Biotechnology Information. (n.d.). Tools for GPCR drug discovery. [Link]

  • Scientific Bioprocessing, Inc. (n.d.). pH In Cell Culture - How Does pH Buffered Culture Media Work?[Link]

  • PubMed. (n.d.). Modulation of the NMDA receptor by D-serine in the cortex and the spinal cord, in vitro. [Link]

  • ResearchGate. (2015, December 16). Can DAPI, Calcein AM and Propidium Iodide be used to (1) locate and (2) measure viable or (3) viable and permeabilised (transfected) cells?[Link]

  • National Center for Biotechnology Information. (2016, January 7). Serine Metabolism Supports the Methionine Cycle and DNA/RNA Methylation through De Novo ATP Synthesis in Cancer Cells. [Link]

  • ResearchGate. (n.d.). Cell viability from MTT assay and cytotoxicity results from LDH assay.... [Link]

  • eScholarship, University of California. (n.d.). D-Serine Inhibits Non-ionotropic NMDA Receptor Signaling. [Link]

  • [Link]

  • MDPI. (n.d.). Exploring Novel Antidepressants Targeting G Protein-Coupled Receptors and Key Membrane Receptors Based on Molecular Structures. [Link]

  • National Center for Biotechnology Information. (2021, May 4). Protocol for mouse adult neural stem cell isolation and culture. [Link]

  • PubMed Central. (2016, June 25). LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds. [Link]

  • PLOS ONE. (n.d.). D-Serine Is a Substrate for Neutral Amino Acid Transporters ASCT1/SLC1A4 and ASCT2/SLC1A5, and Is Transported by Both Subtypes in Rat Hippocampal Astrocyte Cultures. [Link]

  • Aging and Disease. (n.d.). Serine and Metabolism Regulation: A Novel Mechanism in Antitumor Immunity and Senescence. [Link]

  • PubMed. (2024, September 5). Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. [Link]

  • [Link]

  • MDPI. (2023, August 16). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. [Link]

  • ResearchGate. (n.d.). The cell viability was detected by MTT assay, and the LDH activity was.... [Link]

  • Culture Collections. (n.d.). CO2 concentration and pH control in the cell culture laboratory. [Link]

  • PubMed Central. (2024, December 10). Untargeted Metabolomics Reveals Dysregulation of Glycine- and Serine-Coupled Metabolic Pathways in an ALDH1L1-Dependent Manner In Vivo. [Link]

  • [Link]

  • National Center for Biotechnology Information. (2019, November 1). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. [Link]

  • Annals of Gastroenterology. (n.d.). View of Alterations of methionine metabolism in hepatocarcinogenesis: the emergent role of glycine N-methyltransferase in liver injury. [Link]

  • PubMed. (n.d.). Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter. [Link]

  • VJNeurology. (2022, September 30). NMDA receptor modulation as a novel therapeutic mechanism in Huntington's disease. [Link]

  • Frontiers. (2017, September 29). Neuronal Culture Microenvironments Determine Preferences in Bioenergetic Pathway Use. [Link]

  • National Center for Biotechnology Information. (2023, December 8). Phenotypic profiling of solute carriers characterizes serine transport in cancer. [Link]

Sources

n-Methylserine hydrochloride reaction condition optimization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Methylserine Hydrochloride Optimization

Introduction: The N-Methylserine Challenge

Status: Senior Application Scientist Log Subject: Optimization of Synthesis and Coupling Protocols for N-Methylserine Hydrochloride (N-Me-Ser·HCl)

N-Methylserine is a critical non-proteinogenic amino acid used to enhance the metabolic stability and membrane permeability of peptide therapeutics. However, it presents a "double-edged sword" in synthesis:

  • Synthesis Sensitivity: The presence of the

    
    -hydroxyl group makes serine prone to racemization (via 
    
    
    
    -elimination) and O-methylation side reactions.
  • Coupling Difficulty: The N-methyl group introduces significant steric hindrance, making subsequent peptide bond formation difficult and prone to deletion sequences.[1]

This guide moves beyond basic protocols to address the causality of failure and provides self-validating optimization strategies.

Module 1: Synthesis Optimization (The "Making" Phase)

If you are synthesizing N-Me-Ser from L-Serine, direct methylation (e.g., MeI/NaH) is not recommended due to high risks of racemization and O-methylation. The industry-standard "Gold Standard" is the Oxazolidinone Route (Freidinger Method) .

Protocol: The Freidinger Oxazolidinone Method

Rationale: This method "locks" the conformation, protecting the


-proton from abstraction (racemization) and simultaneously protecting the amine and hydroxyl groups.

Step-by-Step Workflow:

  • Oxazolidinone Formation:

    • Reagents: N-Cbz-Ser-OH (or Fmoc), Paraformaldehyde, p-Toluenesulfonic acid (cat.), Toluene.

    • Condition: Reflux with Dean-Stark trap (azeotropic water removal).

    • Checkpoint: Formation of the oxazolidinone ring is indicated by the disappearance of the aldehyde proton in NMR.

  • Reductive Ring Opening:

    • Reagents: Triethylsilane (TES), Trifluoroacetic acid (TFA).

    • Mechanism: The oxazolidinone is reduced to the N-methyl derivative.[2][3]

    • Critical Parameter: Anhydrous conditions are vital. Water poisons the reduction.

Visualization: Synthesis Pathway & Logic

G Start L-Serine Derivative (Fmoc/Cbz-Ser-OH) Step1 Condensation (Paraformaldehyde/H+) Start->Step1 Cyclization Racem Racemization Risk (Direct Methylation) Start->Racem Avoid MeI/NaH Inter Oxazolidinone Intermediate Step1->Inter - H2O Step2 Reductive Cleavage (TES / TFA) Inter->Step2 Ring Opening End N-Methylserine Product Step2->End Reduction

Caption: The Freidinger Oxazolidinone pathway minimizes racemization by locking the serine side chain during methylation.

Module 2: Handling N-Methylserine HCl (The "Stability" Phase)

The Hydrochloride salt (HCl) is the most stable form for storage but the most challenging for immediate use.

Properties & Storage:

  • Hygroscopicity: High. The salt will absorb atmospheric water, leading to hydrolysis or weighing errors.

  • Storage: Store at -20°C under Argon. Desiccate before use.

Neutralization Strategy (Critical): To use H-MeSer-OH·HCl in a coupling reaction, you must neutralize the HCl.

  • The Trap: Adding excess base (DIEA/TEA) to "ensure" neutralization promotes racemization via the oxazolone mechanism.

  • The Fix: Use exactly 1.0 equivalent of base relative to the HCl salt. Pre-neutralize for only 1-2 minutes before adding the activated species.

Module 3: Peptide Coupling Optimization (The "Using" Phase)

Coupling onto the secondary amine of N-methylserine is sterically hindered. Standard conditions (HBTU/HOBt) often fail, leading to low yields.

Optimization Table: Coupling Parameters
ParameterStandard Condition (Avoid)Optimized Condition (Recommended) Rationale
Coupling Reagent HBTU, TBTUHATU or COMU HATU generates a more reactive active ester (7-azabenzotriazole) crucial for hindered amines.
Base TEA (Triethylamine)DIEA (Diisopropylethylamine) DIEA is sterically hindered, reducing the risk of

-proton abstraction (racemization).
Solvent DMFNMP or DMF/DMSO (9:1) NMP swells the resin better and improves kinetics for aggregated/hindered sequences.
Temperature Room Temp (25°C)50°C - 60°C (Microwave) Thermal energy overcomes the steric barrier of the N-methyl group.
Monitoring Kaiser TestChloranil or Bromophenol Blue Kaiser test (Ninhydrin) does NOT detect secondary amines (N-methyl).[4]
Troubleshooting Workflow: Difficult Couplings

Scenario: You are trying to couple Amino Acid (X) onto the N-terminus of N-Me-Ser-Resin.

Troubleshooting Start Coupling onto N-Me-Ser-Resin Test Perform Chloranil Test Start->Test ResultPos Blue Spots (Positive) Incomplete Coupling Test->ResultPos ResultNeg Colorless (Negative) Complete Test->ResultNeg Action1 Re-couple with HATU/HOAt (Double Coupling) ResultPos->Action1 Action2 Switch Solvent to NMP Increase Temp to 50°C Action1->Action2 If fails Action3 Check for Deletion Sequence (Mass Spec) Action2->Action3 If fails

Caption: Decision logic for troubleshooting incomplete coupling onto sterically hindered N-methylserine residues.

Frequently Asked Questions (FAQs)

Q1: Why do I see significant racemization when using N-Me-Ser·HCl in solid-phase synthesis? A: This is likely due to over-neutralization . When you neutralize the HCl salt with a base (like DIEA), if the pH exceeds 8-9, the


-proton becomes acidic enough to be abstracted, especially since the N-methyl group stabilizes the intermediate enolate.
  • Solution: Use exactly 1.0 eq of DIEA relative to the HCl salt. Consider using TMP (2,4,6-trimethylpyridine) as a weaker, more hindered base.

Q2: My Kaiser test is negative, but Mass Spec shows a deletion of the amino acid after N-Me-Ser. Why? A: The Kaiser test is a false negative for secondary amines. It relies on the formation of Ruhemann's purple, which requires a primary amine. N-methylserine has a secondary amine.

  • Solution: Always use the Chloranil Test (acetaldehyde/chloranil) or Bromophenol Blue test to monitor deprotection and coupling completeness for N-methylated residues.

Q3: Can I use the reductive amination method (Formaldehyde + NaBH3CN) on the resin? A: Yes, this is the "Libraries from Libraries" approach. However, for Serine, the side-chain hydroxyl must be protected (e.g., t-Bu or Trt) to prevent oxazolidine formation that doesn't reduce properly or leads to side products. The Freidinger solution method is generally cleaner for bulk synthesis of the building block.

References

  • Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983). Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones. The Journal of Organic Chemistry.[2] Link

    • Core citation for the Oxazolidinone synthesis route.
  • Ben-Ishai, D. (1957). The reaction of formaldehyde with N-acylamino acids. Journal of the American Chemical Society. Link

    • Foundational work on the condens
  • Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized selective N-methylation of peptides on solid support.[3] Journal of Peptide Science. Link

    • Authoritative source for solid-phase methyl
  • Miller, S. C., & Scanlan, T. S. (1997). Site-selective N-methylation of peptides on solid support. Journal of the American Chemical Society. Link

    • Reference for the o-NBS (sulfonylation)

Sources

Technical Support Center: Enantioselective Synthesis of N-Methylserine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The enantioselective synthesis of N-Methylserine and its hydrochloride salt is a critical process in the development of pharmaceuticals and bioactive molecules. As a non-proteinogenic amino acid, it serves as a chiral building block, where stereochemical purity is paramount. However, researchers frequently encounter challenges, most notably poor yields, which can stem from a multitude of factors including catalyst deactivation, suboptimal reaction conditions, and difficulties in purification.

This guide provides a structured troubleshooting framework for scientists and researchers to diagnose and resolve common issues encountered during the synthesis, ensuring both high yield and high enantiopurity. The advice herein is grounded in established principles of asymmetric catalysis and organic synthesis.

Troubleshooting Guide: Diagnosing Poor Yields

This section is structured in a question-and-answer format to directly address specific experimental observations.

Category 1: Catalyst and Reaction Initiation Issues

Q1: My reaction is sluggish or fails to proceed to completion, resulting in a low yield of the desired product. What are the likely causes related to the catalyst?

A1: A stalled or slow reaction is frequently linked to the catalytic system. Several factors should be investigated:

  • Catalyst Deactivation: Chiral catalysts, particularly transition-metal complexes, are susceptible to deactivation. This can be caused by impurities in the reagents or solvent (e.g., water, peroxides, or coordinating species), thermal degradation, or the formation of inactive catalyst species like metal sintering.[1][2] Ensure all reagents and solvents are rigorously purified and dried. If catalyst deactivation is suspected, consider preparing the active catalyst in situ or using a freshly opened batch of catalyst/ligand.

  • Insufficient Catalyst Loading: While higher catalyst loading can increase costs, an insufficient amount will naturally lead to lower conversion rates.[3] If you are deviating from a literature procedure, a low catalyst loading may be the primary reason for poor yield. It is recommended to start with the literature-specified loading and optimize from there.

  • Improper Ligand-to-Metal Ratio: In many asymmetric catalytic systems, the ratio of the chiral ligand to the metal precursor is crucial for the formation of the active catalytic species. An incorrect ratio can lead to the formation of less active or inactive complexes. Verify your calculations and ensure precise measurements.

  • Atmosphere Control: Many catalysts, especially those involving organometallics or phosphine ligands, are sensitive to oxygen. The reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using properly degassed solvents.

Q2: I am using a Sharpless Asymmetric Aminohydroxylation (AA) protocol, but the yield is low and I'm observing significant amounts of side products. What should I check?

A2: The Sharpless AA is a powerful but complex multi-component reaction.[4][5] Low yields are often tied to several specific parameters:

  • Regioselectivity Issues: A primary challenge in the AA reaction is controlling regioselectivity, which can lead to the formation of an isomeric amino alcohol, thus reducing the yield of the desired product.[4][5] The choice of ligand (e.g., PHAL vs. AQN-derived ligands) can dramatically influence the regiochemical outcome.[5] Ensure you are using the correct ligand for your specific substrate as recommended in established literature.

  • Stoichiometric Oxidant Quality: The reaction relies on a stoichiometric re-oxidant, typically K₃Fe(CN)₆, to regenerate the osmium tetroxide catalyst.[6] Old or poor-quality ferricyanide can lead to inefficient catalyst turnover.

  • pH of the Reaction Medium: The pH of the biphasic tert-butanol/water system is critical. A stable pH, often buffered, is necessary for optimal catalyst performance and to prevent side reactions like hydrolysis of the substrate or product.[6]

  • Nitrogen Source Purity: The purity of the nitrogen source (e.g., chloramine-T, N-bromoacetamide) is essential. Impurities can interfere with the catalytic cycle.[5]

Category 2: Substrate, Reagents, and Reaction Conditions

Q3: My N-methylation step is inefficient. How can I improve the yield of this specific transformation?

A3: The N-methylation of a serine derivative must be performed under conditions that minimize side reactions and preserve stereochemical integrity.[7]

  • Choice of Methylating Agent: Stronger methylating agents like methyl triflate or "Magic Methyl" (methyl fluorosulfonate) are highly effective but can lead to over-methylation or reaction with the hydroxyl group. Milder reagents like methyl iodide or dimethyl sulfate are common but may require more forcing conditions or specific catalysts.

  • Base Selection: The choice of base is critical. It must be strong enough to deprotonate the amine without causing epimerization at the alpha-carbon or promoting elimination reactions. Non-nucleophilic hindered bases (e.g., DBU, proton sponge) or inorganic bases under phase-transfer conditions (e.g., K₂CO₃ with a phase-transfer catalyst) are often effective.[8][9]

  • Protecting Group Strategy: If you are starting from serine, it is crucial to protect the carboxylic acid and hydroxyl groups before N-methylation to prevent unwanted side reactions. The ester and a silyl or benzyl ether are common choices.

  • Phase-Transfer Catalysis (PTC): For N-alkylation of amino acid esters, PTC can be a highly efficient method, allowing the use of inorganic bases in a biphasic system, which often leads to cleaner reactions and simpler workups.[9]

Q4: I observe a significant loss of product during the work-up and purification stages. How can I minimize this?

A4: N-Methylserine is a highly polar, water-soluble zwitterionic compound, which can make its extraction and purification challenging.

  • Extraction pH: When extracting the free amino acid from an aqueous solution, the pH must be carefully adjusted to its isoelectric point (pI) to minimize its solubility in water.

  • Chromatography Issues: Standard silica gel chromatography can be problematic due to the high polarity of the product. Consider using reverse-phase chromatography (C18) or ion-exchange chromatography for more effective purification.

  • Crystallization of the Hydrochloride Salt: The final step often involves forming the hydrochloride salt to obtain a stable, crystalline solid.[10] Ensure you are using anhydrous HCl (e.g., a solution in dioxane or diethyl ether) and a dry, appropriate solvent system (like methanol/ether or ethanol/ethyl acetate) to induce crystallization.[11] Water contamination can prevent crystallization and lead to the formation of a hydroscopic oil.

  • Handling of Serine Methyl Ester: If serine methyl ester is an intermediate, it's important to note that it can be unstable and should be handled with care, often as its hydrochloride salt.[12]

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting poor yields in this synthesis.

G start Problem: Poor Yield of N-Methylserine HCl check_reaction Is the core asymmetric reaction (e.g., Sharpless AA) proceeding efficiently? start->check_reaction no_reaction No/Low Conversion check_reaction->no_reaction No yes_reaction Good Conversion, but Poor Isolated Yield check_reaction->yes_reaction Yes catalyst_issues Investigate Catalyst System: 1. Check catalyst/ligand purity & activity. 2. Verify inert atmosphere. 3. Optimize catalyst loading. 4. Confirm reagent/solvent purity. no_reaction->catalyst_issues condition_issues Investigate Reaction Conditions: 1. Check temperature control. 2. Verify correct pH (if applicable). 3. Analyze for side products (TLC, LC-MS). no_reaction->condition_issues methylation_issues Is the N-methylation step efficient? yes_reaction->methylation_issues solution Solution: Improved Yield catalyst_issues->solution condition_issues->solution no_methylation Low Methylation Efficiency methylation_issues->no_methylation No yes_methylation Methylation is Successful methylation_issues->yes_methylation Yes methylation_protocol Optimize N-Methylation: 1. Re-evaluate methylating agent & base. 2. Consider Phase-Transfer Catalysis. 3. Ensure proper protecting groups. no_methylation->methylation_protocol purification_issues Investigate Work-up & Purification: 1. Optimize extraction pH. 2. Use appropriate chromatography (Ion-Ex, RP). 3. Ensure anhydrous conditions for HCl salt formation. yes_methylation->purification_issues methylation_protocol->solution purification_issues->solution

Sources

n-Methylserine hydrochloride interference in biochemical assays

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the specific biochemical behaviors of N-Methyl-L-serine hydrochloride (and its related isomers). It is designed to troubleshoot common experimental failures caused by its unique chemical properties: specifically its status as a secondary amine and an acidic salt .

Topic: Troubleshooting Interference in Biochemical Assays & HPLC Protocols Audience: Senior Researchers, Analytical Chemists, and Neuroscientists

Technical Snapshot & Chemical Identity

Before troubleshooting, verify your compound's specific functional limitations. N-Methylserine HCl is not a standard amino acid; it behaves differently in derivatization and buffering contexts.

FeatureSpecificationImpact on Assays
Chemical Class Secondary Amine (

)
CRITICAL: Does not react with OPA (o-Phthalaldehyde) in standard HPLC. Requires FMOC-Cl.[1]
Salt Form Hydrochloride (HCl)Drastically lowers pH in unbuffered or weakly buffered solutions, inhibiting enzymes and altering dye-binding assays.
Receptor Activity NMDA/Glutamate AgonistActs as a bioactive ligand in neuronal cultures; cannot be used as an inert osmolarity control.
pKa ~2.2 (COOH), ~9.5 (NH2)Requires buffering > pH 10 for efficient N-terminal derivatization.

Troubleshooting: Chromatographic Separation (HPLC/LC-MS)

The Issue: "I cannot detect N-Methylserine using my standard amino acid analysis protocol (OPA method)."

The Cause: Most automated amino acid analyzers use o-Phthalaldehyde (OPA) , which reacts only with primary amines. N-Methylserine is a secondary amine (the nitrogen is methylated). OPA will not derivatize it, resulting in zero signal.

The Solution: You must use a secondary amine-selective reagent, such as FMOC-Cl (9-fluorenylmethyl chloroformate), or a direct detection method (LC-MS or ELSD).

Confirmed Protocol: FMOC Derivatization for Secondary Amines

Adapted from Agilent & standard amino acid analysis protocols [1, 2].

  • Buffer Prep: Prepare 0.2 M Borate buffer, pH 10.2 (High pH is required to deprotonate the secondary amine).

  • Reagent: Dissolve FMOC-Cl in Acetonitrile (ACN).

  • Reaction:

    • Mix

      
       Sample + 
      
      
      
      Borate Buffer.
    • Add

      
       FMOC-Cl reagent.
      
    • Wait: React for 1-2 minutes at room temperature.

  • Quench: Add

    
     Adamantanamine (ADAM) or hydrophobic amine to scavenge excess FMOC-Cl (prevents column overload).
    
  • Separation: Inject onto C18 Reverse Phase column. Detect via Fluorescence (Ex: 260 nm, Em: 315 nm).

Decision Tree: Selecting the Right Method

HPLC_Workflow Start Start: Amino Acid Analysis IsPrimary Is the amine Primary? (e.g., Serine, Glycine) Start->IsPrimary IsSecondary Is the amine Secondary? (e.g., N-Methylserine, Proline) IsPrimary->IsSecondary No OPA Use OPA Reagent (High Sensitivity, No Background) IsPrimary->OPA Yes FMOC Use FMOC-Cl Reagent (Required for N-methyl groups) IsSecondary->FMOC Yes (Fluorescence/UV) LCMS Use LC-MS/MS (No derivatization needed) IsSecondary->LCMS Alternative

Figure 1: Method selection logic. Note that N-Methylserine requires the "Secondary Amine" pathway (FMOC), unlike native Serine.

Troubleshooting: Biochemical & Enzymatic Assays

The Issue: "My enzyme activity dropped significantly when I added N-Methylserine HCl, even though it shouldn't be an inhibitor."

The Cause: Acidification. The HCl salt form releases protons (


) upon dissolution. If your assay buffer is weak (e.g., 10 mM PBS) or the compound concentration is high (>1 mM), the pH can drop below the enzyme's optimal range.

The Solution: Neutralization prior to addition.

Protocol: Stock Neutralization
  • Dissolve: Prepare a 100 mM stock of N-Methylserine HCl in ultrapure water.

  • Measure: Check pH (it will likely be pH 2.0–3.0).

  • Adjust: Slowly add 1 M NaOH or KOH while monitoring with a micro-pH probe until pH reaches 7.2–7.4 (or your assay target).

  • Filter: Syringe filter (0.22

    
    ) to remove any salts that may have precipitated or contaminants introduced during pH adjustment.
    
  • Use: Add this neutralized stock to your assay.

Biological Interference (Neuroscience Context)

Warning: Do not use N-Methylserine as a "negative control" for L-Serine in neuronal assays.

  • Mechanism: N-Methylserine is a structural analog of neurotransmitters. It acts as an agonist at the NMDA receptor (co-agonist site) or can mimic glutamate/glycine signaling [3, 4].

  • Consequence: It will induce calcium influx and excitotoxicity in cultured neurons, confounding viability data.

FAQ: Protein Quantitation Interference

Q: Will N-Methylserine interfere with my Bradford or BCA protein assay?

Assay TypeInterference RiskExplanation
Bradford (Coomassie) Low Coomassie dye binds primarily to Arginine and hydrophobic residues in proteins >3 kDa. Free amino acids (even N-methylated) are too small to trigger the "Blue" shift. However , extreme acidity (HCl salt) can turn the dye green/yellow. Ensure neutralization.
BCA Assay Moderate BCA relies on the reduction of

to

in alkaline conditions. While peptide bonds are the primary target, high concentrations of amines can complex with copper. The main risk is the HCl salt neutralizing the alkaline BCA reagent, preventing the reaction.
Ninhydrin High Ninhydrin reacts with amines.[2] N-Methylserine (secondary amine) yields a yellow chromophore, whereas primary amines yield purple (Ruhemann's purple). This allows specific detection but causes background in total amine quantification.

References & Grounding

  • Agilent Technologies. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.[3] Technical Note 5980-1193EN. (Describes the OPA/FMOC switching protocol for primary vs. secondary amines).

  • JASCO. Analysis of Amino Acids by Pre-Column Derivatization with OPA-UV Detection. (Highlights OPA limitations for secondary amines).

  • PubChem. N-Methyl-L-serine Compound Summary. National Library of Medicine. (Chemical structure and properties).[4][5][6][7][8][9]

  • Wolosker, H., et al. D-Serine, the Shape-Shifting NMDA Receptor Co-agonist. (Context on serine analogs in NMDA signaling).

  • Thermo Fisher Scientific. Amino Acid Analysis using HPLC. (General reference for FMOC-Cl usage).

Sources

Technical Support Center: Handling N-Methylserine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Hygroscopicity in N-Methylamino Acid Reagents

Document ID: TMS-NMS-004 | Version: 2.1 | Status: Active

Introduction: The "Invisible" Stoichiometric Error

N-Methylserine hydrochloride (N-Me-Ser[1]·HCl) is a critical building block for peptidomimetics, utilized to introduce conformational constraints and resistance to proteolysis. However, its hydrochloride salt form renders it highly hygroscopic .

When exposed to ambient humidity (Relative Humidity > 40%), the crystalline lattice of N-Me-Ser·HCl disrupts rapidly, absorbing atmospheric water to form a sticky gum or oil.

Why this matters:

  • Stoichiometric Drift: If your reagent contains 15% water by weight, a calculated 1.0 equivalent is actually 0.85 equivalents. In "difficult sequence" couplings involving N-methylated residues, this deficit guarantees deletion sequences.

  • Hydrolysis: Absorbed water competes with the amine nucleophile during activation (e.g., with HATU/DIC), hydrolyzing the active ester before coupling occurs.

This guide provides authoritative protocols to store, handle, and recover N-Methylserine HCl to ensure synthetic integrity.

Module 1: Storage & Preventive Handling

The "First Line of Defense" Protocol

Upon receipt, the reagent must be segregated immediately. Do not store it on the general chemical shelf.

ParameterSpecificationReason
Temperature -20°C (Long-term)Slows kinetic degradation and moisture diffusion.
Container Amber glass with PTFE-lined capPrevents UV degradation; PTFE provides the best moisture barrier.
Secondary Containment Sealed desiccator with indicator silicaCreates a micro-environment with <10% RH.
Headspace Gas Argon or Nitrogen (Dry)Displaces humid air after every opening.
The Equilibrate-Before-Open Rule

Crucial Step: Never open a cold bottle of N-Me-Ser·HCl immediately after removing it from the freezer.

  • Mechanism of Failure: The cold glass acts as a condenser. If opened, atmospheric moisture immediately condenses inside the bottle and onto the powder.

  • Protocol: Allow the container to warm to room temperature (approx. 30–60 mins) inside a desiccator before breaking the seal.

Module 2: Weighing & Transfer Protocols

Weighing is the single most common point of failure. The "Speed Weighing" technique is adequate for general use, but the "Inert Weighing" protocol is required for GMP or high-precision synthesis.

Protocol A: Speed Weighing (General Research)
  • Prepare: Have the balance, spatula, and receiving vessel ready before opening the bottle.

  • Blanket: If possible, direct a gentle stream of dry nitrogen over the balance pan.

  • Transfer: Open, weigh, and close the source bottle within 45 seconds .

  • Seal: Parafilm the source bottle immediately after closing.

Protocol B: Inert Weighing (High Precision)

For critical couplings where stoichiometry must be exact (e.g., fragment condensation):

  • Transfer the reagent bottle and the receiving vial into a glove bag or glove box .

  • Purge with N2/Ar for 15 minutes.

  • Perform all weighing operations inside the inert environment.

  • Cap the receiving vial before removing it from the inert atmosphere.

Module 3: Remediation (Drying)

If your N-Methylserine HCl has turned into a sticky solid or oil, it is not lost . It can be recovered using the following methods.

Method 1: Azeotropic Distillation (Fastest for Synthesis)

Best for: Immediate use in reaction.

Principle: Toluene forms a low-boiling azeotrope with water, carrying moisture out of the reagent effectively.

  • Dissolve: Dissolve the wet N-Me-Ser·HCl in a minimal amount of dry Methanol (MeOH) to ensure it is fully in solution.

  • Evaporate: Remove the MeOH via rotary evaporation to leave a residue.

  • Azeotrope: Add Toluene (10 mL per gram of reagent) to the residue.

  • Strip: Rotary evaporate the toluene at 45°C. Repeat this step 3 times .

  • Result: The final residue will be a dry foam or solid, ready for immediate dissolution in DMF/NMP for coupling.

Method 2: High-Vacuum Desiccation (Best for Storage)

Best for: Restoring the reagent to shelf-stable powder.

  • Place the open vial in a vacuum desiccator.

  • Add fresh Phosphorus Pentoxide (P2O5) as the desiccant (Silica is insufficient for recovery).

  • Apply high vacuum (< 1 mbar) for 24–48 hours .

  • Verification: The material should return to a free-flowing powder.

Visualizing the Remediation Logic

RemediationLogic start Inspect Reagent State decision Is it Free-Flowing? start->decision action_use Proceed to Weighing (See Module 2) decision->action_use Yes action_wet Material is Clumpy/Oily decision->action_wet No decision_time Time Constraint? action_wet->decision_time method_azeo Method 1: Azeotropic Drying (Toluene/Rotovap) < 1 Hour decision_time->method_azeo Urgent method_vac Method 2: P2O5 Vacuum (High Vac Desiccator) 24-48 Hours decision_time->method_vac Not Urgent end_synth Immediate Synthesis method_azeo->end_synth end_store Return to Storage method_vac->end_store

Figure 1: Decision matrix for handling compromised N-Methylserine HCl reagents.

Module 4: Synthesis Implications

Coupling "Difficult Sequences"

N-Methyl amino acids are sterically hindered. The presence of water exacerbates the difficulty of coupling by consuming the activating agent.

Recommended Coupling Protocol:

  • Drying: Ensure the resin is dry (wash with DCM x3).

  • Activation: Use HATU / HOAt / DIPEA or DIC / Oxyma .

    • Note: Avoid carbodiimides (DCC/DIC) alone if water is suspected, as they form unreactive ureas rapidly in the presence of moisture.

  • Pre-activation: Do NOT pre-activate N-methyl amino acids for long periods (> 2 mins) if water content is uncertain, as this promotes racemization.

  • Double Coupling: Always plan for a double coupling cycle for N-Me-Ser insertion.

Frequently Asked Questions (FAQ)

Q1: Can I use the reagent if it has turned into a clear oil? A: Yes, but not directly . The oil indicates the salt has deliquesced (dissolved in absorbed water). You cannot weigh this accurately. You must perform the Azeotropic Drying (Module 3, Method 1) to remove the water and determine the true mass of the amino acid before adding it to your reaction.

Q2: Why not just use a lyophilizer (freeze dryer)? A: Lyophilization is excellent but often overkill for a simple salt. However, if you have dissolved the reagent in water/acetonitrile for purification, lyophilization is the gold standard. For removing atmospheric moisture, azeotroping with toluene is significantly faster.

Q3: Does the HCl salt affect the coupling efficiency? A: Yes. The HCl neutralizes one equivalent of your base (DIPEA/NMM).

  • Correction: If using 2.0 eq of DIPEA normally, use 3.0 eq when coupling an HCl salt. Failure to add the extra base will leave the amine protonated and unreactive.

Q4: Is N-Methylserine prone to racemization during drying? A: It is generally stable during standard drying (vacuum/azeotrope). However, avoid heating above 50°C during rotary evaporation, especially in the presence of basic impurities, as N-methylated amino acids are more prone to racemization than standard amino acids.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[2][3] Chemical Reviews, 109(6), 2455-2504. (General reference for amino acid stability).

  • Frontier, A. (2026).[4] How To: Remove Residual Water (Azeotropic Drying).[4] University of Rochester Dept. of Chemistry. [Link]

  • ResearchGate. (2017).[5] Discussions on Azeotropic Removal of Water in Organic Synthesis.[Link]

Sources

purification strategies for crude n-Methylserine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Amino Acid Derivatives. Ticket ID: NMS-HCl-PUR-001 Subject: Purification Strategies for Crude N-Methylserine Hydrochloride Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

You are likely working with a crude reaction mixture resulting from the methylation of serine (e.g., via reductive amination) or a Strecker synthesis. The crude material often presents as a sticky, hygroscopic gum containing inorganic salts (NaCl/KCl), unreacted serine, and potentially dimethylated byproducts.

Because N-Methylserine Hydrochloride (N-Me-Ser[1]·HCl) is a secondary amine salt, it behaves differently than its primary amino acid counterparts. It is highly soluble in water and lower alcohols but prone to "oiling out" rather than crystallizing due to the disruption of hydrogen bonding networks by the


-methyl group.

This guide prioritizes Recrystallization as the primary purification method for scalability and Ion Exchange Chromatography (IEC) as a rescue strategy for high-salt crudes.

Module 1: Recrystallization Strategies

The Core Challenge: N-Me-Ser·HCl is extremely hygroscopic. If your crude is "wet" or contains too much water, it will never crystallize—it will only form a viscous oil.

Protocol A: The Alcohol/Ester Displacement (Standard)

Best for: Removing minor unreacted serine and non-polar byproducts.

  • Drying: Dry the crude solid thoroughly under high vacuum (<1 mbar) at 40°C for 4 hours. It must be a foam or solid, not a syrup.

  • Dissolution: Dissolve the crude in the minimum volume of boiling dry Methanol (MeOH).

    • Note: If undissolved solids remain (likely inorganic salts like NaCl), filter the hot solution through a sintered glass funnel.

  • Nucleation: Allow the solution to cool to warm (approx. 40°C).

  • Anti-Solvent Addition: Dropwise add warm Ethyl Acetate (EtOAc) or Acetone.

    • Stop point: Stop immediately when a faint, persistent turbidity (cloudiness) appears.

  • Crystallization: Seal the flask to prevent moisture ingress. Let it stand at room temperature for 2 hours, then move to 4°C overnight.

    • Do not disturb: Vibration can induce oiling out.

Troubleshooting Guide: "It Oiled Out!"

Issue: Instead of white needles, you see a separate yellow/brown liquid phase at the bottom. Diagnosis: This is Liquid-Liquid Phase Separation (LLPS). It occurs when the metastable zone is traversed too quickly or the solvent polarity gap is too wide.

CauseCorrective Action
Water Content The solvent was not dry, or the crude was wet. Action: Re-dissolve in MeOH, add benzene/toluene, and rotary evaporate to azeotrope off water. Repeat twice.
Thermal Shock You cooled it too fast. Action: Re-heat until the oil dissolves. Allow to cool very slowly in an oil bath turned off (slow ramp down).
Anti-Solvent Shock Ether/Hexane are too non-polar. Action: Switch to a "softer" anti-solvent like Isopropanol (IPA) or Acetone .

Module 2: Ion Exchange Chromatography (Desalting)

The Core Challenge: If your crude contains >10% inorganic salts, recrystallization will fail because the salts will co-precipitate or prevent the amino acid from nucleating.

Protocol B: Cation Exchange Desalting

Best for: Isolating N-Me-Ser from large amounts of NaCl/KCl.

Resin: Dowex 50W-X8 (or Amberlite IR-120), H+ form.

  • Column Prep: Pack the resin in a glass column. Wash with 2M HCl, then rinse with distilled water until the eluent pH is neutral.

  • Loading: Dissolve crude N-Me-Ser in minimum water. Load onto the column.

    • Mechanism:[2][3][4] N-Me-Ser (positively charged at pH < 2) binds to the sulfonate groups. Na+ also binds. Anions (Cl-) pass through.

  • Washing: Wash with 2-3 column volumes (CV) of distilled water.

    • Result: This removes non-ionic impurities and anions.[5]

  • Elution: Elute with 1M - 2M Aqueous Ammonia (NH₄OH) .

    • Detection: Collect fractions. Spot on TLC (see Module 3).

  • Conversion: The product elutes as the free base (zwitterion) and ammonium salt.

    • Evaporate the ammonia fractions to dryness.

    • Redissolve in water, add slight excess of concentrated HCl.

    • Evaporate to dryness to regenerate the Hydrochloride salt.

Module 3: Analytics & Validation

Q: How do I distinguish N-Methylserine from unreacted Serine?

1. TLC Visualization (The Ninhydrin Shift) Standard Ninhydrin stain is the quickest check.

  • Serine (Primary Amine): Appears Purple/Blue (Ruhemann's Purple).

  • N-Methylserine (Secondary Amine): Often appears Yellow or Orange-Brown initially, sometimes turning purple only upon prolonged heating.

  • Tip: Use a co-spot of pure Serine standard to verify the color difference.

2. NMR Validation (The N-Me Singlet) Run 1H-NMR in D₂O.

  • Look for the N-Methyl singlet around 2.7 - 2.8 ppm .

  • Integration of this peak vs. the

    
    -proton (approx 3.8-4.0 ppm) confirms the mono-methylation.
    
  • Impurity Check: If you see a singlet around 2.9-3.0 ppm, you likely have the N,N-dimethyl byproduct.

Visual Workflows

Figure 1: Recrystallization Decision Matrix

Caption: Logic flow for selecting the correct solvent system based on crude behavior.

RecrystallizationStrategy Start Crude N-Me-Ser·HCl CheckSalt Inorganic Salt Content? Start->CheckSalt HighSalt High (>10%) CheckSalt->HighSalt Yes LowSalt Low (<10%) CheckSalt->LowSalt No IEC Ion Exchange (Dowex 50W) See Protocol B HighSalt->IEC Dry Dry to Foam (High Vac, 40°C) LowSalt->Dry IEC->Dry SolventChoice Dissolve in hot MeOH Dry->SolventChoice AntiSolvent Add warm EtOAc/Acetone SolventChoice->AntiSolvent Observation Observation? AntiSolvent->Observation Crystals White Precipitate: Filter & Wash Observation->Crystals Cloudy -> Solid Oil Oiling Out (Yellow Liquid) Observation->Oil Phase Separate FixOil Remedy: 1. Re-heat to dissolve 2. Add seed crystal 3. Cool slower Oil->FixOil FixOil->Observation

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of Methanol? A: Yes, and it is often better for yield. N-Me-Ser·HCl is less soluble in EtOH than MeOH. However, you must ensure the EtOH is absolute (anhydrous). The presence of water in 95% EtOH will keep the salt in solution or cause oiling.

Q: How do I store the purified crystals? A: N-Me-Ser·HCl is hygroscopic .

  • Dry the final crystals in a vacuum desiccator over

    
     or KOH pellets for 24 hours.
    
  • Store in a tightly sealed amber vial at -20°C .

  • Equilibrate to room temperature before opening the vial to prevent condensation.

Q: My product is sticky even after drying. Why? A: This usually indicates trapped solvent or trace mineral acids. Dissolve in water, freeze, and lyophilize (freeze-dry) . This yields a fluffy, manageable powder compared to rotary evaporation.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for amino acid salt recrystallization techniques).

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Details on N-methyl amino acid properties and handling).

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.
  • PubChem. (n.d.).[6] N-Methylserine.[1][6][7] National Library of Medicine. Retrieved February 7, 2026.

Sources

identifying and removing byproducts in n-Methylserine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Methylserine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.

I. Troubleshooting Guide: Identifying and Removing Byproducts

This section addresses specific issues that may arise during the synthesis of N-Methylserine hydrochloride, with a focus on byproduct identification and removal.

Question 1: My reaction is complete, but I'm observing significant amounts of unreacted L-serine in my crude product. What could be the cause, and how can I remove it?

Cause:

The presence of unreacted L-serine is a common issue and can be attributed to several factors:

  • Incomplete Esterification: The initial step in many N-Methylserine syntheses involves the esterification of L-serine to its methyl ester. This reaction, often carried out using thionyl chloride in methanol, can be incomplete if reaction conditions are not optimal.[1][2] Factors such as reaction time, temperature, and stoichiometry of reagents play a crucial role.

  • Hydrolysis of the Ester: L-serine methyl ester hydrochloride can be susceptible to hydrolysis back to L-serine, especially in the presence of moisture.

Solution:

  • Optimize Esterification: Ensure the reaction goes to completion by controlling the temperature (35-40°C) and reaction time (24-48 hours), as suggested in some protocols.[1] The slow, controlled addition of thionyl chloride at a low temperature (0-10°C) is also critical to prevent side reactions.[1]

  • Purification by Selective Crystallization: L-serine methyl ester hydrochloride can be selectively crystallized from a mixture containing L-serine.[3] A process involving ethyl acetate has been described for this purpose.[3]

Experimental Protocol: Selective Crystallization of L-Serine Methyl Ester Hydrochloride

StepProcedure
1Dissolve the crude product mixture in a minimal amount of hot ethyl acetate.
2Allow the solution to cool slowly to room temperature.
3Further cool the solution in an ice bath to maximize crystallization.
4Collect the crystals of L-serine methyl ester hydrochloride by filtration.
5Wash the crystals with cold ethyl acetate to remove residual L-serine.
6Dry the purified crystals under vacuum.
Question 2: I'm observing a byproduct with a mass corresponding to di-methylated serine. How is this formed and how can I prevent it?

Cause:

The formation of N,N-dimethylserine is a potential side reaction during the N-methylation step. This occurs when the secondary amine of N-methylserine is further alkylated. The use of strong methylating agents and harsh reaction conditions can favor this over-methylation.

Solution:

  • Choice of Methylating Agent: While powerful methylating agents like dimethyl sulfate are effective, they can also lead to over-methylation.[4][5] Consider using a milder methylating agent or carefully controlling the stoichiometry of the strong agent.

  • Reaction Conditions: The reaction of N-protected amino acids with sodium hydride and methyl iodide can be optimized to minimize di-methylation.[6] Careful control of temperature and reaction time is crucial.

  • Protection Strategy: Employing a suitable protecting group on the amino function of serine before methylation can prevent over-methylation. The N-trifluoroacetyl group has been used for this purpose.[7]

Question 3: My final product shows impurities that I suspect are due to racemization. How can I confirm this and what are the preventative measures?

Cause:

Racemization, the conversion of an enantiomerically pure compound into a mixture of enantiomers, can occur at the chiral center of serine under certain conditions. Basic conditions, in particular, can promote epimerization.[6]

Solution:

  • Analytical Confirmation: Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable method to determine the enantiomeric purity of your N-Methylserine hydrochloride.[8] Derivatization with a chiral reagent can also be employed for analysis by standard HPLC or Gas Chromatography (GC).

  • Preventative Measures:

    • Avoid Strong Bases: Whenever possible, avoid the use of strong bases, especially at elevated temperatures. If a base is necessary, consider using a weaker, non-nucleophilic base.

    • Mild Reaction Conditions: Employing milder reaction conditions, such as lower temperatures and shorter reaction times, can help to minimize racemization.

    • Protecting Groups: The use of appropriate protecting groups can shield the chiral center from conditions that might induce racemization.

Question 4: I'm struggling with the removal of triethylamine hydrochloride from my product after deprotection. What is an effective purification strategy?

Cause:

Triethylamine is often used as a base to neutralize hydrochloride salts during the synthesis.[2] The resulting triethylamine hydrochloride can be difficult to remove from the final product due to its solubility in polar solvents.

Solution:

  • Aqueous Work-up: A thorough aqueous work-up can effectively remove triethylamine hydrochloride. Washing the organic layer with dilute acid (e.g., 1M HCl) will protonate any remaining triethylamine, making it more soluble in the aqueous phase. This should be followed by a wash with brine to remove residual water.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for removing triethylamine hydrochloride. The choice of solvent will depend on the solubility of your product and the impurity.

  • Silica Gel Chromatography: If other methods fail, column chromatography on silica gel can be used to separate the product from the salt.

II. Frequently Asked Questions (FAQs)

What are the common synthetic routes to N-Methylserine hydrochloride?

Several synthetic routes have been reported, each with its own advantages and potential for byproduct formation. A common approach involves:

  • Esterification of L-serine: L-serine is first converted to its methyl ester hydrochloride using reagents like thionyl chloride in methanol.[1][9]

  • N-methylation: The L-serine methyl ester is then N-methylated. This can be achieved through various methods, including reductive amination with formaldehyde or direct alkylation with a methylating agent.[10]

  • Hydrolysis and Salt Formation: The N-methylserine methyl ester is hydrolyzed to the free acid, which is then converted to the hydrochloride salt.[11][12]

What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A combination of analytical techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and detection of byproducts.[13] Chiral HPLC is essential for determining enantiomeric purity.[8]

  • Gas Chromatography (GC): Can be used for the analysis of volatile intermediates and byproducts, sometimes after derivatization.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and identify byproducts.[16]

How does the choice of methylating agent impact byproduct formation?

The choice of methylating agent is critical.

  • Strong Methylating Agents (e.g., Dimethyl Sulfate, Methyl Iodide): These are highly reactive and can lead to over-methylation, producing N,N-dimethylserine as a byproduct.[4][6] Their use requires careful control of stoichiometry and reaction conditions.

  • Reductive Amination (e.g., Formaldehyde and a reducing agent): This method can be milder and more selective for mono-methylation.[10]

III. Visualizing the Process

General Synthetic Workflow

G cluster_0 Synthesis of N-Methylserine Hydrochloride L-Serine L-Serine L-Serine Methyl Ester HCl L-Serine Methyl Ester HCl L-Serine->L-Serine Methyl Ester HCl Esterification (Thionyl Chloride, Methanol) N-Methylserine Methyl Ester N-Methylserine Methyl Ester L-Serine Methyl Ester HCl->N-Methylserine Methyl Ester N-Methylation (e.g., Reductive Amination) N-Methylserine N-Methylserine N-Methylserine Methyl Ester->N-Methylserine Hydrolysis N-Methylserine HCl N-Methylserine HCl N-Methylserine->N-Methylserine HCl Salt Formation (HCl)

Caption: A generalized workflow for the synthesis of N-Methylserine hydrochloride.

Troubleshooting Byproduct Formation

G cluster_1 Troubleshooting Common Byproducts cluster_byproducts Potential Byproducts cluster_solutions Solutions Desired Reaction L-Serine -> N-Methylserine HCl Unreacted Serine Unreacted Serine Desired Reaction->Unreacted Serine Incomplete Esterification Di-methylated Serine Di-methylated Serine Desired Reaction->Di-methylated Serine Over-methylation Racemized Product Racemized Product Desired Reaction->Racemized Product Harsh Conditions Optimize Conditions Optimize Conditions Unreacted Serine->Optimize Conditions Control T, time Purification Purification Unreacted Serine->Purification Crystallization Di-methylated Serine->Optimize Conditions Control stoichiometry Milder Reagents Milder Reagents Di-methylated Serine->Milder Reagents Change methylating agent Racemized Product->Optimize Conditions Avoid strong bases Racemized Product->Milder Reagents Use protecting groups

Caption: Troubleshooting guide for common byproducts in N-Methylserine synthesis.

IV. References

  • A novel method for the synthesis of N-methylserines. (2025). ResearchGate. Retrieved from [Link]

  • Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature protocols, 7(3), 432–444.

  • Process for the purification of l-serine. (1973). Google Patents. Retrieved from

  • A Viable Synthesis of N-Methyl Cysteine. (2014). National Institutes of Health. Retrieved from [Link]

  • l-Serine methyl ester hydrochloride. (2011). National Institutes of Health. Retrieved from [Link]

  • Synthetic method of L-serine methyl ester hydrochloride. (2019). Google Patents. Retrieved from

  • Preparation of methyl ester of L-serine. (2018). ResearchGate. Retrieved from [Link]

  • Synthesis of N-Alkyl Amino Acids. Monash University. Retrieved from [Link]

  • nitrosomethylurea. Organic Syntheses. Retrieved from [Link]

  • Enantioselective alpha-methylation of Serine. (2025). YouTube. Retrieved from [Link]

  • Maddocks, O. D., Labuschagne, C. F., Vousden, K. H., & Jones, R. G. (2016). Serine Metabolism Supports the Methionine Cycle and DNA/RNA Methylation through De Novo ATP Synthesis in Cancer Cells. Molecular cell, 61(2), 210–221.

  • Methylserine. National Institutes of Health. Retrieved from [Link]

  • Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature protocols, 7(3), 432–444.

  • Smith, N. D., Wohlrab, A. M., & Goodman, M. (2005). Enantiocontrolled synthesis of alpha-methyl amino acids via Bn2N-alpha-methylserine-beta-lactone. Organic letters, 7(2), 255–258.

  • 3-[(N-methyl-N-pentyl)amino]propionic acid hydrochloride preparation method. (2013). Google Patents. Retrieved from

  • Maddocks, O. D., Labuschagne, C. F., Vousden, K. H., & Jones, R. G. (2016). Serine Metabolism Supports the Methionine Cycle and DNA/RNA Methylation through De Novo ATP Synthesis in Cancer Cells. National Institutes of Health. Retrieved from [Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. Retrieved from [Link]

  • Smith, N. D., Wohlrab, A. M., & Goodman, M. (2005). Enantiocontrolled synthesis of alpha-methyl amino acids via Bn2N-alpha-methylserine-beta-lactone. PubMed. Retrieved from [Link]

  • De-esterification of amino acid esters. (2022). ResearchGate. Retrieved from [Link]

  • Zhang, K., Sflomos, G., Su, Z., & Garcia, B. A. (2012). MS/MS/MS reveals false positive identification of histone serine methylation. National Institutes of Health. Retrieved from [Link]

  • Amino acid N-methylation synthesis method, and product and application thereof. (2016). Google Patents. Retrieved from

  • de Fátima, Â., de Cássia da Silveira e Sá, R., & de Almeida, M. V. (2014). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. National Institutes of Health. Retrieved from [Link]

  • Methyl transfer from serine or glycine to DNA/histones through the... ResearchGate. Retrieved from [Link]

  • Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II). Journal of inorganic biochemistry, 14(2), 147–154.

  • alpha-Amino-beta-(glycylamino)-propionic acid. National Institutes of Health. Retrieved from [Link]

  • de Fátima, Â., de Cássia da Silveira e Sá, R., & de Almeida, M. V. (2014). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. PubMed. Retrieved from [Link]

  • Process for preparing .beta.-hydroxy-.alpha. amino acids. Curate ND. Retrieved from [Link]

  • How to quantify L-Serine Methl ester (Amino acid Methyl ester) by RPHPLC, Can anyone suggest a good method?. (2015). ResearchGate. Retrieved from [Link]

  • Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. Royal Society of Chemistry. Retrieved from [Link]

  • Amino Acids Testing Services : Assay, Purity, and Impurities. NJ Labs. Retrieved from [Link]

  • Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. ResearchGate. Retrieved from [Link]

  • Application to the synthesis of (S)- and (R)-N-Boc-N,O-isopropylidene-α-methylserinals. (2025). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Ensuring Stereochemical Purity of N-Methylserine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for N-Methylserine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stereochemical integrity of this critical chiral building block.

The biological activity of a chiral molecule is often exclusive to one enantiomer. The other may be inactive or, in some cases, cause undesired effects.[1] Therefore, ensuring the enantiomeric purity of N-Methylserine hydrochloride is not merely a matter of chemical purity but a fundamental requirement for its intended biological or pharmaceutical application. This guide provides a structured approach to analyzing, troubleshooting, and purifying your material to meet the highest standards of stereochemical fidelity.

Core Workflow for Ensuring Stereochemical Purity

The process of ensuring the stereochemical purity of N-Methylserine hydrochloride can be visualized as a continuous cycle of analysis and potential purification. This workflow ensures that the material meets the required specifications at every critical stage, from synthesis to final quality control.

cluster_0 Synthesis & Work-Up cluster_1 Analysis & Quality Control cluster_2 Purification (If Required) Synthesis Stereoselective Synthesis of N-Methylserine HCl WorkUp Aqueous Work-Up & Isolation Synthesis->WorkUp Crude Product InitialQC Initial Stereochemical Purity Analysis (Chiral HPLC) WorkUp->InitialQC Isolated Solid Decision Is Enantiomeric Excess (e.e.) > 99.5%? InitialQC->Decision FinalQC Final QC Analysis & Lot Release Decision->FinalQC Yes Purify Enantioselective Recrystallization or Preparative Chiral HPLC Decision->Purify No Done Done FinalQC->Done Material Meets Spec Purify->InitialQC Purified Material

Caption: Workflow for Stereochemical Purity Verification.

Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis and handling of N-Methylserine hydrochloride.

Question 1: My chiral HPLC chromatogram shows a small, poorly resolved shoulder on the main peak. How can I confirm if this is the D-enantiomer and improve the separation?

Answer: This is a classic analytical challenge. The shoulder likely represents the undesired D-enantiomer, but confirmation and improved resolution are key.

  • Causality: Poor resolution in chiral chromatography often stems from a suboptimal choice of mobile phase, column temperature, or flow rate. The interaction between the enantiomers and the chiral stationary phase (CSP) is highly sensitive to these parameters. For underivatized amino acids like N-Methylserine, macrocyclic glycopeptide-based CSPs are often preferred because they possess ionic groups and are compatible with the polar mobile phases needed to dissolve the analyte, avoiding the need for derivatization which can add impurities.[2]

  • Troubleshooting Steps:

    • Confirm Peak Identity: Spike a small amount of a racemic N-Methylserine standard into your sample. If the shoulder's area increases proportionally, it confirms its identity as the D-enantiomer.

    • Optimize Mobile Phase: The organic modifier concentration in the mobile phase significantly impacts enantioselectivity.[2] For crown-ether or glycopeptide columns, systematically vary the methanol or acetonitrile concentration. Also, adjusting the concentration of the acidic additive (e.g., perchloric acid, formic acid) can enhance resolution.[3]

    • Adjust Temperature: Lowering the column temperature often increases the stability of the transient diastereomeric complexes formed on the CSP, leading to better separation. Try reducing the temperature in 5°C increments.

    • Reduce Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) increases the interaction time between the analyte and the CSP, which can significantly improve resolution for difficult separations.

  • Data-Driven Decision Making:

ParameterInitial ConditionSuggested ChangeExpected Outcome
Resolution (Rs) < 1.5Optimize Mobile PhaseRs > 1.5 (Baseline Separation)
Peak Tailing Asymmetry > 1.2Adjust pH of Mobile PhaseSymmetrical Peaks
Retention Time Too short/longModify % OrganicOptimal k' (2-10)

Question 2: I've observed a gradual loss of enantiomeric excess in my N-Methylserine hydrochloride sample upon storage in solution. What is causing this and how can I prevent it?

Answer: The observed loss of stereochemical purity is likely due to epimerization, a process where the chiral center at the alpha-carbon inverts. Serine and its derivatives are known to be susceptible to this, especially under non-optimal conditions.[4][5]

  • Causality: Epimerization of amino acids is often catalyzed by basic conditions, which facilitate the abstraction of the acidic alpha-proton to form a planar enolate intermediate.[6] Reprotonation can then occur from either face, leading to racemization. Elevated temperatures can accelerate this process.[7] While the hydrochloride salt form provides an acidic environment, dissolution in unbuffered aqueous or alcoholic solutions can lead to localized pH changes that promote epimerization over time.

  • Preventative Measures:

    • pH Control: Always store N-Methylserine hydrochloride solutions in a buffered system, ideally between pH 3 and 5. The stability of similar amine hydrochloride derivatives has been shown to be greatest in this acidic pH range.[8] Avoid basic conditions (pH > 7) rigorously during any work-up or experimental procedure.

    • Temperature Control: Store solutions at low temperatures (2-8°C) to minimize the rate of degradation. For long-term storage, aliquoting and freezing at -20°C or below is recommended.

    • Solvent Choice: Use aprotic solvents when possible for reactions or short-term storage if the experimental design allows. If aqueous solutions are necessary, use deoxygenated, high-purity water to minimize oxidative side reactions.

cluster_0 Epimerization Mechanism cluster_1 Influencing Factors L_Ser L-N-Methylserine (Desired Enantiomer) Enolate Planar Enolate Intermediate (Achiral) L_Ser->Enolate + OH⁻ - H⁺ Enolate->L_Ser + H⁺ D_Ser D-N-Methylserine (Impurity) Enolate->D_Ser + H⁺ Temp High Temperature Temp->Enolate pH Basic pH pH->Enolate

Caption: Factors promoting epimerization of N-Methylserine.

Question 3: My synthesis started with enantiopure L-Serine, but the final N-Methylserine hydrochloride product has an enantiomeric excess of only 95%. Where could the racemization have occurred?

Answer: Losing stereochemical purity during synthesis is a common problem, often occurring during specific reaction steps.

  • Causality: N-methylated amino acid esters are known to be more susceptible to racemization during saponification (hydrolysis of an ester under basic conditions) than their non-methylated counterparts.[9] The N-methyl group can influence the acidity of the alpha-proton, making it more prone to abstraction under basic conditions.

  • Potential Problematic Steps:

    • N-Methylation Step: If the N-methylation is performed under harsh basic conditions, some epimerization of the starting L-Serine or its protected derivative could occur.

    • Ester Saponification: This is a very common source of racemization. Using strong bases like NaOH or LiOH, especially with prolonged reaction times or elevated temperatures to hydrolyze a methyl or ethyl ester, can lead to significant loss of enantiomeric purity.[9]

    • Purification/Work-up: Extended exposure to even mildly basic conditions during an aqueous work-up (e.g., a sodium bicarbonate wash) can contribute to a cumulative loss of purity.

  • Recommended Solutions:

    • Analyze Intermediates: Take samples after each synthetic step and analyze their enantiomeric purity by chiral HPLC. This will pinpoint exactly where the stereochemical integrity is being compromised.

    • Milder Hydrolysis Conditions: If an ester hydrolysis is necessary, use milder, enzyme-catalyzed methods or alternative protecting groups that can be removed under neutral or acidic conditions (e.g., a t-butyl ester removed with trifluoroacetic acid).

Frequently Asked Questions (FAQs)

Q1: What is the best analytical method for determining the enantiomeric purity of N-Methylserine hydrochloride? A1: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.[10] Direct methods using a chiral stationary phase (CSP) are preferred as they avoid derivatization.[11] Crown-ether and teicoplanin-based columns are particularly well-suited for separating underivatized amino acid enantiomers.[2][3]

Q2: Can I use Nuclear Magnetic Resonance (NMR) to determine enantiomeric excess? A2: Standard NMR cannot distinguish between enantiomers. However, by using a chiral solvating agent or a chiral derivatizing agent (like Mosher's acid), you can create diastereomeric complexes or derivatives that will show distinct signals in the NMR spectrum, allowing for quantification. This is a powerful secondary confirmation method but is generally more complex to set up than chiral HPLC.[12]

Q3: How can I improve the enantiomeric excess of a batch that is slightly below specification (e.g., 98% e.e.)? A3: For slight enrichment, preferential crystallization is the most practical method. This involves carefully selecting a solvent system where the racemic compound is more soluble than the pure enantiomer. By allowing the solution to slowly cool or evaporate, the desired enantiomer will crystallize out first, enriching the solid phase. In some cases, mixing saturated solutions of the D- and L-enantiomers can cause the racemic form to rapidly precipitate, leaving the excess enantiomer in the solution.[13] For more significant purification, preparative chiral HPLC would be required, although this is a more costly and time-consuming process.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of N-Methylserine Hydrochloride

This protocol provides a starting point for the direct analysis of N-Methylserine enantiomers. Optimization may be required based on your specific system and material.

  • Instrumentation: HPLC system with UV detector.

  • Column: ChiroSil® SCA(-) (15 cm x 4.6 mm, 5 µm) or equivalent crown-ether CSP.[3]

  • Mobile Phase: 80% Methanol / 20% Water with 5 mM Perchloric Acid. (All solvents should be HPLC grade).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 20°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve N-Methylserine hydrochloride in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a racemic standard to determine the retention times of the D- and L-enantiomers. With a ChiroSil SCA(-) column, the L-enantiomer typically elutes before the D-enantiomer.

    • Inject the sample solution.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_Major - Area_Minor) / (Area_Major + Area_Minor)] x 100

References

  • Enantiomeric Separation and Determination of the Enantiomeric Impurity of Armodafinil. (n.d.). Future Science. Retrieved from [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (2018). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Sawada, T., et al. (2021). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. Nature. Retrieved from [Link]

  • Hamase, K., et al. (2021). Analysis of Alanine and Serine Enantiomers in Vinegars Using a Meter-long High-resolution Enantioselective Column. Analytical Sciences. Retrieved from [Link]

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. (2014). LCGC International. Retrieved from [Link]

  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link]

  • N-Methylserine. (n.d.). PubChem. Retrieved from [Link]

  • Srinivasu, G., et al. (2021). Development and Validation of Stereoselective Method for the Quantification of Stereoisomers of Eliglustat Using Amylose-Based Immobilized Chiral Stationary Phase by High-Performance Liquid Chromatography. Asian Journal of Pharmaceutics. Retrieved from [Link]

  • Oszczapowicz, I., et al. (2015). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules. Retrieved from [Link]

  • Loo, T. S., et al. (2022). Epimerisation in Peptide Synthesis. Pharmaceuticals. Retrieved from [Link]

  • Milliere, C., et al. (2001). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

  • Takahashi, O., et al. (2018). Racemization of Serine Residues Catalyzed by Dihydrogen Phosphate Ion: A Computational Study. Molecules. Retrieved from [Link]

  • Smith, S. W. (2009). Chiral Toxicology: It's the Same Thing...Only Different. Toxicology. Retrieved from [Link]

  • Fujii, N., et al. (2013). Age-dependent racemization of serine residues in a human chaperone protein. Scientific Reports. Retrieved from [Link]

  • Ghosh, K., et al. (2013). Effect of pH and temperature on stability and kinetics of novel extracellular serine alkaline protease (70 kDa). International Journal of Biological Macromolecules. Retrieved from [Link]

  • Racemic serine is less soluble than pure enantiomers due to stronger intermolecular hydrogen bonds. (2021). Journal of Emerging Investigators. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Analysis of Neuroprotective Efficacy: N-Methylserine Hydrochloride vs. L-Serine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Neurotherapeutics

This guide provides a detailed comparison of the neuroprotective properties of the endogenous amino acid L-serine and its derivative, N-Methylserine hydrochloride. As drug development professionals seek novel and effective neuroprotective agents, a clear understanding of the mechanistic actions and a robust framework for experimental comparison are paramount. This document synthesizes current knowledge, highlights critical gaps, and provides validated protocols for a direct, head-to-head evaluation.

Introduction: The Serine Family in Neuroprotection

L-serine, a non-essential amino acid, is fundamental to central nervous system (CNS) physiology. It serves as a crucial building block for proteins, nucleotides, and sphingolipids essential for neuronal structure and function.[1][2] Beyond its metabolic roles, a growing body of evidence from preclinical and clinical studies has established L-serine as a potent neuroprotective agent, acting through multiple pathways to mitigate neuronal damage in models of various neurological diseases.[3][4]

N-Methylserine hydrochloride is a derivative of L-serine, noted for its high solubility and stability, which makes it an attractive candidate for experimental and pharmaceutical formulations.[5] While it is utilized in research focused on neuroprotection and cognitive health, its specific mechanisms and comparative efficacy against its parent compound, L-serine, are not well-documented in peer-reviewed literature. This guide aims to bridge that gap by comparing the known multifaceted actions of L-serine with the purported potential of N-Methylserine hydrochloride and to propose a rigorous experimental workflow for their direct comparison.

Mechanistic Landscape of Neuroprotection

A compound's therapeutic potential is defined by its mechanism of action. L-serine's neuroprotective effects are pleiotropic, engaging several key pathways involved in neuronal survival and inflammatory response.

L-Serine: A Multi-Target Neuroprotective Agent

The neuroprotective capacity of L-serine is not attributed to a single receptor-ligand interaction but to its systemic influence on CNS homeostasis. Key mechanisms include:

  • Anti-Excitotoxicity via Glycine Receptor Activation: L-serine is a known agonist of the inhibitory glycine receptor.[6][7] Activation of this receptor, a chloride-selective ion channel, leads to hyperpolarization of the neuronal membrane. This increased inhibitory tone counteracts the excessive depolarization caused by glutamate excitotoxicity, a common pathological cascade in ischemic stroke and other neurodegenerative conditions.[8]

  • Anti-Inflammatory Modulation: Neuroinflammation, mediated by activated microglia and astrocytes, is a hallmark of CNS injury. L-serine has been shown to suppress the activation of these glial cells and reduce the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][6] This action is also linked to its activation of the glycine receptor.[8]

  • Metabolic Precursor to Neuromodulators: The brain metabolizes L-serine into other crucial neuroactive molecules, including D-serine, a primary co-agonist of the N-methyl-D-aspartate (NMDA) receptor, and glycine.[2][3] By serving as a precursor, L-serine ensures the availability of molecules essential for synaptic plasticity and neurotransmission.

  • Enhancement of Autophagic Flux: In models of proteinopathy-driven neurodegeneration, such as ALS and Alzheimer's disease, the clearance of misfolded protein aggregates is critical. L-serine has been demonstrated to selectively induce the activity of lysosomal proteases, specifically cathepsins B and L, thereby enhancing the autophagic clearance of these toxic proteins.[9]

cluster_LSerine L-Serine cluster_NMS N-Methylserine HCl cluster_Pathways Neuroprotective Mechanisms cluster_Outcomes Cellular Outcomes ls L-Serine glyr Glycine Receptor Activation ls->glyr infl Microglial/Astrocyte Modulation ls->infl auto Autophagy Enhancement (Cathepsin B/L ↑) ls->auto meta Metabolism to D-Serine / Glycine ls->meta nms N-Methylserine HCl (Mechanism Undefined) excit ↓ Excitotoxicity nms->excit Hypothesized (Requires Validation) cytok ↓ Pro-inflammatory Cytokines nms->cytok Hypothesized (Requires Validation) aggreg ↓ Protein Aggregates nms->aggreg Hypothesized (Requires Validation) synap Synaptic Modulation nms->synap Hypothesized (Requires Validation) glyr->excit infl->cytok auto->aggreg meta->synap

Caption: Known pathways for L-serine and hypothesized targets for N-Methylserine.

N-Methylserine Hydrochloride: An Uncharacterized Derivative

In contrast to L-serine, the specific molecular mechanisms of N-Methylserine hydrochloride are not established in the scientific literature. Commercial suppliers suggest it "modulates neurotransmitter activity," which forms a plausible, albeit unverified, hypothesis for its function.[5] It is conceivable that the addition of a methyl group could alter its binding affinity for receptors targeted by L-serine (e.g., glycine receptors) or confer activity at new targets. However, without experimental data, any claims regarding its mechanism remain speculative.

Comparative Efficacy: A Review of the Evidence

Direct, peer-reviewed studies comparing the neuroprotective efficacy of L-serine and N-Methylserine hydrochloride are currently unavailable. Therefore, our analysis is based on the extensive data for L-serine and the limited information available for its N-methylated derivative.

L-Serine: Preclinical and Clinical Data

L-serine has been rigorously tested in a variety of models, demonstrating consistent neuroprotective effects. It is generally recognized as safe, having been approved by the FDA for supplemental use and tested in human clinical trials for conditions like ALS at doses up to 30 grams per day.[1][10][11]

Model System Insult/Disease Model Key Finding Reference
SH-SY5Y Neuroblastoma CellsGeneralIncreased activity of lysosomal cathepsins B and L, enhancing protein clearance.[9]
Hippocampal NeuronsGlutamate / HypoxiaProtected neurons from excitotoxicity via glycine receptor activation.[6][8]
Rodent ModelCerebral IschemiaReduced inflammation and improved neurological function.[6]
Human Clinical Trial (Phase I)Amyotrophic Lateral Sclerosis (ALS)Found to be safe and well-tolerated; slowed disease progression in a subset of patients.[9][11]
Human Clinical TrialGRIN-related DisordersImproved neurological symptoms, including a reduction in epileptic seizures.[12]
N-Methylserine Hydrochloride: A Critical Knowledge Gap

There is a notable absence of quantitative, peer-reviewed data on the neuroprotective efficacy of N-Methylserine hydrochloride. Its mention as a potential neuroprotective agent is primarily found in catalogues from chemical suppliers.[5] While its favorable physicochemical properties (solubility, stability) are noted, its biological activity and potency relative to L-serine have not been characterized.[5]

Experimental Design for a Head-to-Head Comparison

To address this knowledge gap, a well-designed set of in vitro experiments is necessary. The following section provides a comprehensive, self-validating protocol for a direct comparison of the two compounds against glutamate-induced excitotoxicity, a common and relevant neuronal stressor.

Primary Objective: To quantitatively compare the neuroprotective potency of N-Methylserine hydrochloride and L-serine in a neuronal cell model of glutamate-induced excitotoxicity.

cluster_setup Phase 1: Setup cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Analysis n1 Culture HT22 Neuronal Cells n2 Seed cells in 96-well plates (1x10^4 cells/well) n1->n2 n3 Pre-treat with dose range of: - L-Serine - N-Methylserine HCl (2 hours) n2->n3 n4 Induce excitotoxicity (5 mM Glutamate, 24 hours) n3->n4 n5 Assess Cell Viability (MTT Assay) n4->n5 n6 Assess Cytotoxicity (LDH Assay) n4->n6 n7 Calculate % Viability & % Cytotoxicity n5->n7 n6->n7 n8 Generate Dose-Response Curves & Determine EC50 / IC50 n7->n8

Caption: Workflow for comparative neuroprotection analysis.

Detailed Experimental Protocol

Materials:

  • HT22 mouse hippocampal neuronal cell line

  • Dulbecco's Modified Eagle Medium (DMEM) and fetal bovine serum (FBS)

  • L-serine and N-Methylserine hydrochloride

  • Glutamate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • 96-well cell culture plates

Step 1: Cell Culture and Seeding

  • Maintain HT22 cells in DMEM supplemented with 10% FBS at 37°C in a humidified 5% CO₂ atmosphere.[13]

  • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well.[14]

  • Allow cells to adhere and grow for 24 hours.

Step 2: Compound Treatment

  • Prepare 100 mM stock solutions of L-serine and N-Methylserine hydrochloride in sterile water.

  • On the day of the experiment, prepare serial dilutions in serum-free DMEM to achieve final concentrations for a dose-response curve (e.g., 0.1, 1, 10, 100, 1000 µM).

  • Remove the culture medium from the cells and replace it with the medium containing the respective compounds. Include a "vehicle control" group (medium only).

  • Pre-incubate the cells with the compounds for 2 hours at 37°C.[14]

    • Experimental Rationale: Pre-incubation allows the compounds to be taken up by the cells and initiate any protective signaling cascades prior to the toxic insult.

Step 3: Induction of Glutamate Excitotoxicity

  • Prepare a stock of glutamate in DMEM.

  • Add glutamate to all wells (except the "untreated control" group) to a final concentration of 5 mM.[13]

  • Incubate the plate for 24 hours at 37°C.

Step 4: Assessment of Neuroprotection

A. MTT Assay (Cell Viability)

  • Add 10 µL of MTT stock solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Viability % = (Absorbance_sample / Absorbance_control) * 100.[15]

B. LDH Assay (Cytotoxicity)

  • Use a commercial LDH cytotoxicity kit, following the manufacturer's protocol.[15]

  • Briefly, transfer a small aliquot of the cell culture supernatant to a new plate.

  • Add the LDH reaction mixture and incubate as specified.

  • Read the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate cytotoxicity as a percentage relative to a "maximum LDH release" control (cells lysed completely). Cytotoxicity % = (LDH_sample - LDH_control) / (LDH_max - LDH_control) * 100.[15]

Conclusion and Future Directions

This guide establishes that L-serine is a well-characterized neuroprotective agent with robust, multi-modal mechanisms of action and a strong safety profile.[1][6][9] In stark contrast, N-Methylserine hydrochloride is a compound of theoretical interest whose neuroprotective potential is currently unsubstantiated by public, peer-reviewed experimental data.[5] Its utility is hypothesized but requires rigorous validation.

The provided experimental workflow offers a clear and validated path for the direct, quantitative comparison of these two molecules. The results of such a study would be highly valuable to the drug development community.

Future research should focus on:

  • Executing the Head-to-Head Comparison: Performing the described in vitro assays to determine if N-Methylserine hydrochloride offers any advantage in potency or efficacy over L-serine.

  • Mechanistic Elucidation: Should N-Methylserine hydrochloride show significant activity, subsequent studies must investigate its molecular targets, such as its affinity for glycine receptors or its impact on inflammatory and autophagic pathways.

  • In Vivo Validation: Any promising in vitro results must be validated in established animal models of neurodegeneration to assess bioavailability, blood-brain barrier penetration, and therapeutic efficacy in a complex biological system.

References

  • Ye, L., et al. (2023). L-serine: Neurological Implications and Therapeutic Potential. International Journal of Molecular Sciences. Available at: [Link]

  • Ye, L., et al. (2021). L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury. Frontiers in Molecular Neuroscience. Available at: [Link]

  • MDPI. (n.d.). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. MDPI. Available at: [Link]

  • Sant Joan de Déu. (2024). The amino acid L-serine shows efficacy in treating patients with mutations in GRIN genes. Sant Joan de Déu Research Foundation. Available at: [Link]

  • Ye, L., et al. (2021). L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury. PubMed. Available at: [Link]

  • Ye, L., et al. (2021). L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury. Frontiers in Molecular Neuroscience. Available at: [Link]

  • Cox, P. A., et al. (2020). Mechanisms of L-Serine-Mediated Neuroprotection Include Selective Activation of Lysosomal Cathepsins B and L. PubMed. Available at: [Link]

  • Brain Chemistry Labs. (2022). L-serine, a naturally occurring amino acid, and Alzheimer's disease. Available at: [Link]

  • Ye, L., et al. (2021). L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury. PMC. Available at: [Link]

  • Ye, L., et al. (2023). L-serine: Neurological Implications and Therapeutic Potential. MDPI. Available at: [Link]

  • de Koning, T. J., et al. (2003). L-serine synthesis in the central nervous system: a review on serine deficiency disorders. ResearchGate. Available at: [Link]

  • ClinicalTrials.gov. (2018). Tolerability and Efficacy of L-Serine in Patients With Amyotrophic Lateral Sclerosis (ALS). Available at: [Link]

  • Kumar, S., et al. (2016). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Spandidos Publications. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Spandidos Publications. Available at: [Link]

  • Levine, T. D., et al. (2017). Phase I clinical trial of safety of L-serine for ALS patients. Taylor & Francis Online. Available at: [Link]

  • Yulug, B., et al. (2022). In vitro neuroprotective effects of allicin on Alzheimer’s disease model of neuroblastoma cell line. DergiPark. Available at: [Link]

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A Comparative Guide to NMDA Receptor Co-Agonists: Glycine vs. N-Methylserine and the Potent Endogenous Modulator, D-Serine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on N-Methylserine Hydrochloride: The existing body of peer-reviewed literature provides limited direct experimental data comparing N-Methyl-D-serine (NMD-serine) hydrochloride with glycine at the NMDA receptor co-agonist site. This guide will therefore focus on the comprehensive and well-established comparison between glycine and the more potent endogenous co-agonist, D-serine, which serves as a critical benchmark for any synthetic analog. The principles and experimental protocols described herein are directly applicable to the evaluation of novel compounds like NMD-serine.

Introduction: The NMDA Receptor and the Essential Co-Agonist Site

The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory neurotransmission in the central nervous system, playing pivotal roles in synaptic plasticity, learning, and memory.[1][2] Unlike other ionotropic glutamate receptors, the NMDA receptor possesses a unique requirement for activation: it needs the simultaneous binding of two different agonists.[3][4] While the neurotransmitter glutamate binds to the GluN2 subunit, a co-agonist must concurrently bind to the "glycine site" on the GluN1 subunit to permit channel opening and subsequent Ca²⁺ influx.[5][6]

For decades, glycine was considered the primary endogenous co-agonist.[7] However, a paradigm shift occurred with the discovery that the D-amino acid, D-serine, is not only present in the brain but is a more potent agonist at this site in many synaptic contexts.[8][9] This has profound implications, suggesting that the regulation of the NMDA receptor is far more complex and dynamic than previously understood, involving a delicate interplay between at least two endogenous molecules.[10] Understanding the distinct properties of these co-agonists is therefore crucial for dissecting synaptic function and for the rational design of therapeutics targeting the glutamatergic system.

NMDA_Signaling_Pathway cluster_pre Presynaptic Terminal Glutamate_Vesicle Vesicle (Glutamate) Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_R NMDA_R Glutamate->NMDA_R:f1 Binds Co_agonist Co-agonist (Glycine / D-Serine) Co_agonist->NMDA_R:f2 Binds Ca_Signal Ca²⁺ Influx & Downstream Signaling (e.g., LTP, LTD) Depolarization Depolarization (e.g., via AMPA-R) Depolarization->NMDA_R:f3 Relieves Mg²⁺ Block NMDA_R:f3->Ca_Signal Channel Opens

Comparative Profiles: Glycine vs. D-Serine

While both molecules serve to enable NMDA receptor function, they exhibit significant differences in potency, efficacy, and physiological roles.

Glycine: The Ubiquitous Modulator

Glycine is a simple amino acid that, in addition to its role at the NMDA receptor, functions as the primary inhibitory neurotransmitter in the spinal cord and brainstem.[11] Its role as an NMDA co-agonist is excitatory, highlighting its functional duality.[11] For many years, glycine transported into the synapse was believed to be the sole occupant of the GluN1 site. However, evidence now suggests its role is highly dependent on the specific synapse and the developmental stage of the brain.[10] For instance, glycine is the primary co-agonist at certain hippocampal synapses in young animals, but its role diminishes as the brain matures.[10]

D-Serine: The Potent and Specialized Co-Agonist

The discovery of high concentrations of D-serine in the brain, synthesized by the enzyme serine racemase, revolutionized the field.[4] D-serine is often found to be the more potent and, in many forebrain regions, the primary endogenous ligand for the synaptic NMDA receptor co-agonist site.[8][12] Studies using enzymatic degradation have shown that selectively removing D-serine, but not glycine, significantly reduces NMDA receptor-mediated neurotransmission at many mature synapses, indicating that the co-agonist site is often saturated by D-serine under physiological conditions.[8][9]

Head-to-Head Performance Analysis

Direct comparison reveals a clear performance advantage for D-serine in many experimental systems.

ParameterGlycineD-SerineKey Insights & Causality
Potency LowerHigherD-serine can be up to 3-fold more effective than glycine at activating recombinant NMDA receptors.[8] This higher potency means that lower concentrations of D-serine are required to achieve the same level of receptor activation, making it a highly efficient modulator where it is present.
Efficacy Full AgonistFull Agonist / Higher EfficacyBoth are considered full agonists, but D-serine often produces a greater maximal response from the receptor, particularly in specific neuronal populations like hypoglossal motoneurons where it can be functionally 100-fold more effective.[8] This suggests D-serine is better at inducing the conformational change in the receptor required for maximal ion flow.
Physiological Dominance Predominant in developing brain synapses and specific mature synapses (e.g., medial perforant path).[10]Predominant at most mature forebrain synapses (e.g., Schaffer collateral-CA1).[10][12]The switch from glycine to D-serine dominance during development often coincides with changes in the NMDA receptor subunit composition (e.g., from GluN2B to GluN2A). The specific cellular machinery for synthesis and release (serine racemase for D-serine) also dictates local availability.
Clinical Relevance N/AImplicated in conditions from schizophrenia to neurodegenerative diseases like ALS.[1][13]Dysregulation of D-serine levels is linked to NMDA receptor hypofunction (schizophrenia) or hyperfunction/excitotoxicity (ALS), making its metabolic pathway a key therapeutic target.[1]

Experimental Methodologies for Co-Agonist Comparison

To rigorously compare co-agonists like N-Methylserine and glycine, two primary experimental paradigms are essential. The choice between them depends on whether the research question pertains to functional receptor activation (electrophysiology) or direct binding characteristics (binding assay).

A. Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through NMDA receptors in response to agonist application, providing a functional readout of both potency (EC₅₀) and efficacy (I_max).

Electrophysiology_Workflow cluster_prep Preparation cluster_rec Recording & Application cluster_analysis Data Analysis A1 Prepare acute brain slices or cultured neurons A2 Transfer to recording chamber with continuous aCSF perfusion A1->A2 B1 Establish whole-cell configuration on a target neuron A2->B1 B2 Voltage-clamp neuron at +40 mV to relieve Mg²⁺ block B1->B2 B3 Bath apply saturating glutamate and varying concentrations of co-agonist (Test vs. Control) B2->B3 C1 Record inward/outward currents mediated by NMDA receptors B3->C1 Measure Response C2 Plot dose-response curve (Concentration vs. Current) C1->C2 C3 Calculate EC₅₀ and I_max for each co-agonist C2->C3

Step-by-Step Protocol:

  • Cell/Slice Preparation: Prepare acute brain slices (e.g., hippocampus) or cultured neurons expressing NMDA receptors. The choice of preparation is critical as receptor subunit composition can vary, influencing agonist affinity.

  • Recording Setup: Transfer the preparation to a recording chamber perfused with artificial cerebrospinal fluid (aCSF) containing antagonists for AMPA and GABA receptors (e.g., CNQX, picrotoxin) to isolate NMDA receptor currents.

  • Achieve Whole-Cell Configuration: Using a glass micropipette, form a high-resistance seal with the membrane of a target neuron and rupture the membrane to gain electrical access to the cell's interior.

  • Voltage Clamp: Clamp the neuron's membrane potential at a positive voltage (e.g., +40 mV). Causality: This positive potential electrostatically repels the Mg²⁺ ions that normally block the NMDA channel at resting membrane potential, allowing for the measurement of ion flow.

  • Agonist Application: In the presence of a saturating concentration of glutamate or NMDA, apply increasing concentrations of the co-agonist being tested (e.g., glycine, D-serine, or N-Methylserine).

  • Data Acquisition and Analysis: Record the evoked currents at each co-agonist concentration. Plot the current amplitude against the logarithm of the concentration to generate a dose-response curve. Fit this curve with a Hill equation to determine the EC₅₀ (concentration for half-maximal response) and I_max (maximal current, a measure of efficacy).

  • Self-Validation: As a control, after establishing a maximal response, apply a competitive antagonist for the glycine site (e.g., 7-CK) to confirm that the recorded currents are indeed mediated by the NMDA receptor co-agonist site. A significant reduction in current validates the experiment.

Conclusion

The NMDA receptor co-agonist site represents a critical control point for excitatory neurotransmission. While glycine is the classical co-agonist, the discovery of D-serine as a more potent and often dominant endogenous ligand has added significant complexity and therapeutic potential to this system.[6][8] D-serine consistently demonstrates higher potency and, in some systems, greater efficacy than glycine, and its physiological role is tightly regulated by brain region and developmental stage.[8][10] For researchers investigating novel modulators such as N-Methylserine hydrochloride, the rigorous comparative frameworks established for glycine and D-serine, particularly quantitative electrophysiology, provide the gold standard for characterizing their potential as alternatives or enhancers of NMDA receptor function.

References

  • Mothet, J. P., Parent, A. T., Wolosker, H., Brady, R. O., Jr, Linden, D. J., Ferris, C. D., Rogawski, M. A., & Snyder, S. H. (2000). D-serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor. Proceedings of the National Academy of Sciences of the United States of America, 97(9), 4926–4931. [Link]

  • Mothet, J. P., Parent, A. T., Wolosker, H., Brady, R. O., Jr, Linden, D. J., Ferris, C. D., Rogawski, M. A., & Snyder, S. H. (2000). D-serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor. PubMed. [Link]

  • Berger, A., Ben-Tabou de-Leon, S., & Ben-Ari, S. (2006). d-Serine differently modulates NMDA receptor function in rat CA1 hippocampal pyramidal cells and interneurons. The Journal of Physiology, 575(Pt 2), 515–528. [Link]

  • Barragan, E., Anisimova, M., Vijayakumar, V., Coblentz, A., Park, D., Salaka, R., Nisan, A., Petshow, S., Dore, K., Zito, K., & Gray, J. (2024). D-Serine Inhibits Non-ionotropic NMDA Receptor Signaling. eScholarship, University of California. [Link]

  • Neuron. (2014). Structural Insights into Competitive Antagonism in NMDA Receptors. YouTube. [Link]

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  • Sultan, S., et al. (2019). The NMDA receptor activation by d-serine and glycine is controlled by an astrocytic Phgdh-dependent serine shuttle. Proceedings of the National Academy of Sciences, 116(42), 21166-21174. [Link]

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  • Snyder, S. H., & Ferris, C. D. (2004). The N-methyl D-aspartate receptor glycine site and D-serine metabolism: an evolutionary perspective. Philosophical Transactions of the Royal Society of London. Series B, Biological Sciences, 359(1446), 937–942. [Link]

  • Paul, P., & de Belleroche, J. (2014). The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS). Frontiers in Synaptic Neuroscience, 6, 9. [Link]

  • Barragan, E., Anisimova, M., Vijayakumar, V., Coblentz, A., Park, D., Salaka, R., Nisan, A., Petshow, S., Dore, K., Zito, K., & Gray, J. A. (2024). d-Serine Inhibits Non-ionotropic NMDA Receptor Signaling. bioRxiv. [Link]

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  • PharmaCompass. (n.d.). Methyl DL-serinate HCl. PharmaCompass.com. [Link]

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A Comparative Guide to the Efficacy of N-Methylserine Hydrochloride and Other Serine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a detailed comparison of N-Methylserine hydrochloride and other key serine derivatives, including L-serine, D-serine, and phosphoserine. While direct comparative efficacy studies on N-Methylserine hydrochloride are limited, this document synthesizes available data on its properties and contrasts them with the well-documented roles of other serine derivatives. The focus is on their mechanisms of action and established efficacy in biological systems, particularly within neuroscience. This guide also presents detailed experimental protocols to assess and compare the activity of these compounds, aiming to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore their therapeutic potential.

Introduction to Serine and Its Derivatives

Serine is a crucial amino acid with multifaceted roles in cellular metabolism and signaling.[][2][3] It serves as a fundamental building block for proteins and a precursor for the biosynthesis of numerous essential biomolecules, including other amino acids, nucleotides, and lipids like phosphatidylserine.[][2][4][5] The biological activity of serine is expanded through its various derivatives, each possessing unique functions. This guide will explore the efficacy of N-Methylserine hydrochloride in comparison to three other prominent serine derivatives:

  • L-serine: The proteinogenic and most common form of serine, deeply involved in primary metabolic pathways.[6]

  • D-serine: The D-enantiomer of serine, which acts as a potent co-agonist at the glycine-binding site of N-methyl-D-aspartate (NMDA) receptors, playing a critical role in synaptic plasticity, learning, and memory.[7][8][9]

  • Phosphoserine: An intermediate in serine biosynthesis and a product of post-translational modification (protein phosphorylation), which is fundamental to cellular signaling.[10][11]

The addition of a methyl group to the nitrogen atom of serine to form N-Methylserine suggests potential alterations in its biochemical properties. N-methylation is a common modification in drug design, known to enhance pharmacokinetic properties such as bioavailability, metabolic stability, and the ability to cross the blood-brain barrier.[12][13][14]

Profile: N-Methylserine Hydrochloride

N-Methyl-L-serine is a derivative of serine that has been noted for its potential role in enhancing protein synthesis and supporting metabolic processes.[15] It is also being investigated for its neuroprotective potential and its ability to modulate neurotransmitter activity.[15] Some studies suggest that N-methylated amino acids can be valuable in the development of treatments for neurological disorders.[15] For instance, N-Methyl-L-serine has been observed to stimulate the production of hyaluronan in human skin fibroblasts.

The hydrochloride salt form of N-Methylserine is often used in research due to its increased solubility and stability, which facilitates its use in experimental protocols.[15]

Comparative Analysis with Other Serine Derivatives

L-Serine
  • Mechanism and Efficacy: L-serine is a central player in cellular metabolism.[5] It is a primary source of one-carbon units for the folate cycle, which is essential for the synthesis of nucleotides and the regeneration of methionine.[16] L-serine can be synthesized from the glycolytic intermediate 3-phosphoglycerate and can also be converted to glycine.[2][6]

  • Comparison with N-Methylserine: While L-serine's primary role is metabolic, N-Methylserine is being explored for more direct pharmacological activities, such as neuroprotection.[15] The N-methylation could potentially reduce its recognition by metabolic enzymes, leading to a longer biological half-life and different downstream effects compared to L-serine.

D-Serine
  • Mechanism and Efficacy: D-serine is a key neuromodulator that acts as a co-agonist at the glycine site of NMDA receptors.[7][8] The activation of NMDA receptors requires both glutamate and a co-agonist like D-serine or glycine.[17][18] This activation is crucial for synaptic plasticity, a cellular mechanism underlying learning and memory.[8][9] The efficacy of D-serine in modulating NMDA receptor activity is well-established, and it is being investigated for therapeutic applications in conditions like schizophrenia and Alzheimer's disease.[7]

  • Comparison with N-Methylserine: N-Methyl-D-serine, a methylated form of D-serine, is also used in research to investigate NMDA receptor activity.[] The methylation may alter its binding affinity and efficacy at the NMDA receptor compared to D-serine. While D-serine is a direct and potent co-agonist, the effect of N-methylation on this activity requires further investigation. It is plausible that N-methylation could either enhance or hinder its interaction with the receptor's glycine-binding site.

Phosphoserine
  • Mechanism and Efficacy: Phosphoserine is a vital component of many proteins, formed through post-translational modification by kinases.[10] This phosphorylation is a fundamental mechanism for regulating protein function and signal transduction in virtually all cellular processes, including cell division and differentiation.[11] Phosphatidylserine, a lipid derived from serine, is a key component of cell membranes and plays a role in cell signaling, particularly in apoptosis.[4][20]

  • Comparison with N-Methylserine: The roles of phosphoserine and N-Methylserine are quite distinct. Phosphoserine's primary function is as a transient signaling moiety attached to proteins, while N-Methylserine is a small molecule that may act as a signaling molecule itself or a precursor to other active compounds. The addition of a phosphate group dramatically changes the chemical properties of serine, making it highly negatively charged, whereas N-methylation increases its lipophilicity.

Summary of Comparative Efficacy
DerivativePrimary Biological RoleKey Mechanism of ActionPotential Therapeutic Applications
N-Methylserine HCl Modulator of neurotransmitter activity, neuroprotective agent.[15]Not fully elucidated, may involve modulation of receptor activity or metabolic pathways.Neurological disorders.[15]
L-Serine Building block for proteins and precursor for biosynthesis.[][3]Central role in one-carbon metabolism and synthesis of biomolecules.[6][16]Neurological disorders, diabetes.[3]
D-Serine Neuromodulator, co-agonist of NMDA receptors.[7][8]Binds to the glycine site of NMDA receptors to enable their activation by glutamate.[9][17]Schizophrenia, Alzheimer's disease, Parkinson's disease.[7]
Phosphoserine Component of phosphoproteins, signaling molecule.[10][11]Post-translational modification that regulates protein function and signal transduction.[11]Investigated in cancer and neurological disorders.[11]

Visualizing Serine Derivative Pathways in Neurotransmission

The following diagram illustrates the established roles of D-serine and its precursor L-serine at a glutamatergic synapse, providing a framework for where N-Methylserine might exert its effects.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Dendrite cluster_2 Astrocyte Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion AMPA_Receptor AMPA Receptor Plasticity Synaptic Plasticity Ca_ion->Plasticity L_Serine_Astro L-Serine Serine_Racemase Serine Racemase L_Serine_Astro->Serine_Racemase D_Serine D-Serine D_Serine->NMDA_Receptor Serine_Racemase->D_Serine

Caption: Role of D-serine in NMDA receptor activation at the synapse.

Experimental Protocols

To empirically compare the efficacy of N-Methylserine hydrochloride and other serine derivatives, a standardized assay is required. An NMDA receptor activity assay is highly relevant, given the established role of D-serine.

High-Throughput Calcium Flux Assay for NMDA Receptor Activity

This protocol is adapted from established methods for studying NMDA receptors.[21][22][23]

Objective: To measure the ability of serine derivatives to modulate NMDA receptor activation by measuring changes in intracellular calcium levels.

Materials:

  • HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A).

  • Cell culture medium and supplements.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6).

  • Glutamate solution (agonist).

  • Test compounds: N-Methylserine hydrochloride, L-serine, D-serine, phosphoserine.

  • 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with automated liquid handling.

Procedure:

  • Cell Plating:

    • Seed the HEK293-NMDA cells into 384-well plates at an appropriate density.

    • Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.[21][22]

  • Dye Loading:

    • Remove the culture medium from the wells.

    • Add the calcium-sensitive dye solution to each well.

    • Incubate the plate for 1-2 hours at 37°C.[21][23]

    • Wash the cells with assay buffer to remove excess dye.[21]

  • Compound Addition:

    • Prepare serial dilutions of the test compounds (N-Methylserine HCl, D-serine, etc.) in assay buffer.

    • Add the compound solutions to the respective wells of the cell plate.

  • Agonist Stimulation and Measurement:

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.[22]

    • Add a sub-maximal concentration of glutamate to all wells to stimulate the NMDA receptors.

    • Immediately begin measuring the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium due to receptor activation.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Plot the ΔF against the concentration of each test compound to generate dose-response curves.

    • Determine the EC₅₀ (half-maximal effective concentration) for each serine derivative to quantify its potency as a co-agonist.

Experimental Workflow Diagram:

A Seed HEK293-NMDA cells in 384-well plate B Incubate overnight A->B C Load cells with calcium-sensitive dye B->C D Wash cells to remove excess dye C->D E Add serine derivative test compounds D->E F Measure baseline fluorescence E->F G Add glutamate to stimulate NMDA receptors F->G H Measure fluorescence change over time G->H I Analyze data and generate dose-response curves H->I

Caption: Workflow for the NMDA receptor calcium flux assay.

Discussion and Future Perspectives

The available evidence suggests that N-Methylserine hydrochloride is a promising compound for investigation, particularly in the context of neurological health.[15] However, a direct comparison of its efficacy against other serine derivatives is hampered by a lack of published, peer-reviewed experimental data. The primary value of N-methylation lies in its potential to improve the drug-like properties of a molecule.[12][13][14]

Future research should focus on direct, head-to-head comparisons of N-Methylserine with D-serine in assays of NMDA receptor function. It would be crucial to determine if N-Methylserine acts as an agonist, antagonist, or modulator at the glycine-binding site and to quantify its potency and efficacy. Furthermore, studies on its metabolic stability, and ability to cross the blood-brain barrier would provide critical insights into its potential as a therapeutic agent.

References

  • N-methylation in amino acids and peptides: Scope and limitations. ResearchGate. [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. [Link]

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. [Link]

  • The synthesized novel L-serine derivatives. ResearchGate. [Link]

  • The role of D-serine as co-agonist of NMDA receptors in the nucleus accumbens: relevance to cocaine addiction. Frontiers in Pharmacology. [Link]

  • N-methylation of amino acids in Gelatinase Biosynthesis-Activating Pheromone (GBAP) Identifies Key Site for Stability Enhancement with Retention of the Enterococcus faecalis Fsr Quorum Sensing Circuit Response. PMC. [Link]

  • A High-throughput Calcium-flux Assay to Study NMDA-receptors. JoVE. [Link]

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  • Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. ACS Publications. [Link]

  • Methylserine | C4H9NO3. PubChem. [Link]

  • Phosphoserine. Wikipedia. [Link]

  • NMDA receptor. Wikipedia. [Link]

  • L-serine metabolic regulation and host respiratory homeostasis. PMC. [Link]

  • A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. PMC. [Link]

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  • A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists. PubMed. [Link]

  • Synthesis of N-protected N-methyl serine and threonine. ResearchGate. [Link]

  • The NMDA receptor activation by d-serine and glycine is controlled by an astrocytic Phgdh-dependent serine shuttle. PNAS. [Link]

  • Phosphatidylserine: What It Is, Benefits, Side Effects & Uses. Cleveland Clinic. [Link]

  • Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. [Link]

  • Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview. YouTube. [Link]

  • Identity of the NMDA receptor coagonist is synapse specific and developmentally regulated in the hippocampus. PNAS. [Link]

  • d-Serine Inhibits Non-ionotropic NMDA Receptor Signaling. Journal of Neuroscience. [Link]

  • Phosphatidylserine in the Brain: Metabolism and Function. PMC. [Link]

  • Microbial dl-Peptidases Enable Predator Defense and Facilitate Structure Elucidation of Complex Natural Products. Journal of the American Chemical Society. [Link]

  • Structural Insights into Competitive Antagonism in NMDA Receptors. YouTube. [Link]

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  • D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices. PMC. [Link]

  • Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid. MDPI. [Link]

  • Phosphoserine. Frontiers. [Link]

  • Two classes of N-methyl-D-aspartate recognition sites: differential distribution and differential regulation by glycine. PubMed. [Link]

  • Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. PubMed Central. [Link]

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  • Part 3: Structure and Function of the NMDA Receptor. YouTube. [Link]

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Navigating the Biomarker Landscape for Alzheimer's Disease: An In-Depth Technical Guide to the Potential of n-Methylserine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of early and accurate diagnostics for neurodegenerative diseases, the landscape of potential biomarkers is in a constant state of flux. While established markers provide a foundational understanding, the scientific community is persistently driven to identify novel candidates that may offer improved sensitivity, specificity, or insight into disease pathogenesis. This guide delves into the validation status of n-Methylserine hydrochloride, a derivative of the crucial amino acid serine, as a potential biomarker for Alzheimer's disease.

Given the nascent stage of research into n-Methylserine hydrochloride, this guide will provide a comprehensive comparison with its more extensively studied precursor, D-serine, and the current "gold standard" cerebrospinal fluid (CSF) biomarkers for Alzheimer's disease: amyloid-beta 1-42 (Aβ1-42), total tau (T-tau), and phosphorylated tau (P-tau). We will explore the underlying biochemical pathways, compare analytical methodologies, and present a critical evaluation of their performance based on available experimental data.

The Serine Connection to Neurodegeneration: A Mechanistic Overview

Serine, a non-essential amino acid, exists in two stereoisomers, L-serine and D-serine. In the central nervous system, L-serine is a precursor to D-serine, a critical co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[1] This receptor plays a pivotal role in synaptic plasticity, learning, and memory.[1] Dysregulation of NMDA receptor activity is a key feature of Alzheimer's disease pathology.[2]

n-Methylserine is a derivative of serine, and its hydrochloride salt is a stable form used in research. The rationale for investigating n-Methylserine and its parent compounds as potential biomarkers for Alzheimer's disease stems from the observed alterations in serine metabolism and NMDA receptor function in the disease.[2][3] Studies have suggested that the levels of D-serine may be altered in the cerebrospinal fluid (CSF) of individuals with Alzheimer's disease.[4]

cluster_0 Serine Metabolism and NMDA Receptor Modulation L_Serine L-Serine N_Methylserine n-Methylserine L_Serine->N_Methylserine Methylation SR Serine Racemase L_Serine->SR Conversion D_Serine D-Serine (NMDA Receptor Co-agonist) NMDAR NMDA Receptor D_Serine->NMDAR Co-agonist Binding SR->D_Serine Synaptic_Plasticity Synaptic Plasticity, Learning & Memory NMDAR->Synaptic_Plasticity Activation

Caption: Serine metabolism and its role in NMDA receptor modulation.

Comparative Analysis of Analytical Methodologies

The validation of any biomarker is intrinsically linked to the reliability and robustness of the analytical methods used for its quantification. Here, we compare the primary techniques employed for the analysis of serine derivatives and the established Alzheimer's disease protein biomarkers.

Biomarker CategoryAnalytical TechniquePrincipleAdvantagesDisadvantages
Serine Derivatives (D-serine, n-Methylserine) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Chromatographic separation followed by mass-based detection and quantification.High specificity and sensitivity, ability to distinguish between isomers (with chiral columns), multiplexing capabilities.Requires sophisticated instrumentation, extensive sample preparation, and specialized expertise.
Amyloid-beta and Tau Proteins Enzyme-Linked Immunosorbent Assay (ELISA)Antigen-antibody reaction with enzymatic signal amplification for quantification.High-throughput, relatively simple to perform, widely available commercial kits.Susceptible to matrix effects and cross-reactivity, may have lower precision compared to LC-MS/MS.

Performance Metrics: A Head-to-Head Comparison

The clinical utility of a biomarker is determined by its ability to accurately distinguish between healthy individuals and those with the disease. The following table summarizes the available performance data for D-serine and the established CSF biomarkers for Alzheimer's disease. It is important to note that data for n-Methylserine hydrochloride is not currently available in the scientific literature.

BiomarkerSample TypeSensitivitySpecificityArea Under the Curve (AUC)Citation(s)
D-Serine CSFData not consistently reported; one study suggests combining with Aβ/tau index increases sensitivity and specificity.Data not consistently reported.Not consistently reported.[4][5]
CSF Aβ1-42 CSF69% - 81%44% - 89%~0.85 - 0.90[6]
CSF Total Tau (T-tau) CSFHighModerate to High~0.80 - 0.90[7]
CSF Phosphorylated Tau (P-tau181, P-tau217) CSFHighHigh>0.90[7][8]

One study highlighted that while D-serine levels were higher in the CSF of probable Alzheimer's patients, there was a significant overlap with other dementia types, questioning its suitability as a standalone biomarker.[5] However, the same study noted that combining D-serine levels with the amyloid/tau index significantly enhanced the diagnostic sensitivity and specificity.[4][5]

Experimental Protocols: A Step-by-Step Guide

To ensure the reproducibility and validity of biomarker measurements, standardized and well-documented protocols are essential. Below are detailed methodologies for the quantification of D-serine in CSF using LC-MS/MS and the measurement of CSF Aβ1-42 using a commercially available ELISA kit.

Protocol 1: Quantification of D-Serine in Cerebrospinal Fluid by LC-MS/MS

This protocol is a representative example and may require optimization based on the specific instrumentation and reagents used.

cluster_1 LC-MS/MS Workflow for D-Serine Quantification Start Start: CSF Sample Collection Protein_Precipitation Protein Precipitation (e.g., with methanol) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Derivatization Chiral Derivatization (e.g., with Marfey's reagent) Supernatant_Transfer->Derivatization LC_Separation LC Separation (Chiral Column) Derivatization->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis End End: D-Serine Concentration Data_Analysis->End

Caption: Workflow for D-serine quantification by LC-MS/MS.

Step-by-Step Methodology:

  • Sample Preparation:

    • Thaw frozen CSF samples on ice.

    • To 100 µL of CSF, add 400 µL of ice-cold methanol containing a known concentration of a stable isotope-labeled internal standard (e.g., D-serine-d3).

    • Vortex for 30 seconds to precipitate proteins.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Derivatization (if required for chiral separation):

    • Dry the supernatant under a stream of nitrogen.

    • Reconstitute the dried extract in 50 µL of borate buffer (pH 8.8).

    • Add 100 µL of a chiral derivatizing agent (e.g., 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide - Marfey's reagent) in acetone.

    • Incubate at 40°C for 1 hour.

    • Quench the reaction by adding 20 µL of 1 M HCl.

  • LC-MS/MS Analysis:

    • Inject an appropriate volume (e.g., 5 µL) of the derivatized sample onto a chiral LC column.

    • Use a gradient elution with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Perform detection using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for D-serine and its internal standard.

  • Quantification:

    • Construct a calibration curve using known concentrations of D-serine standards.

    • Calculate the concentration of D-serine in the CSF samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Measurement of CSF Aβ1-42 by ELISA

This protocol is a general guide based on commercially available ELISA kits. Always refer to the specific manufacturer's instructions.

cluster_2 ELISA Workflow for CSF Aβ1-42 Measurement Start Start: Prepare Reagents and Samples Add_Samples Add Standards, Controls, and Samples to Coated Plate Start->Add_Samples Incubate_1 Incubate Add_Samples->Incubate_1 Wash_1 Wash Plate Incubate_1->Wash_1 Add_Detection_Ab Add Detection Antibody Wash_1->Add_Detection_Ab Incubate_2 Incubate Add_Detection_Ab->Incubate_2 Wash_2 Wash Plate Incubate_2->Wash_2 Add_Substrate Add Substrate Solution Wash_2->Add_Substrate Incubate_3 Incubate (Color Development) Add_Substrate->Incubate_3 Add_Stop_Solution Add Stop Solution Incubate_3->Add_Stop_Solution Read_Absorbance Read Absorbance at 450 nm Add_Stop_Solution->Read_Absorbance Data_Analysis Calculate Aβ1-42 Concentration Read_Absorbance->Data_Analysis End End: Aβ1-42 Concentration Data_Analysis->End

Caption: General workflow for CSF Aβ1-42 measurement by ELISA.

Step-by-Step Methodology:

  • Preparation:

    • Bring all reagents and samples to room temperature.

    • Prepare serial dilutions of the Aβ1-42 standard to generate a standard curve.

    • Dilute CSF samples as recommended by the kit manufacturer (e.g., 1:2 to 1:5 with the provided diluent).[9]

  • Assay Procedure:

    • Add 100 µL of standards, controls, and diluted samples to the appropriate wells of the antibody-coated microplate.

    • Incubate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature or overnight at 4°C).

    • Aspirate the contents of the wells and wash the plate 3-5 times with the provided wash buffer.

    • Add 100 µL of the biotinylated detection antibody to each well.

    • Incubate as directed.

    • Wash the plate as described previously.

    • Add 100 µL of streptavidin-HRP conjugate to each well.

    • Incubate as directed.

    • Wash the plate as described previously.

    • Add 100 µL of the TMB substrate solution to each well and incubate in the dark until color develops.

    • Add 100 µL of stop solution to each well to terminate the reaction.

  • Data Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

    • Determine the concentration of Aβ1-42 in the samples by interpolating their absorbance values from the standard curve.

Conclusion and Future Directions

Currently, there is a lack of scientific evidence to validate n-Methylserine hydrochloride as a biomarker for Alzheimer's disease or any other neurological condition. The research in this specific area is still in its infancy. However, the established link between serine metabolism, NMDA receptor function, and Alzheimer's disease pathology provides a strong rationale for further investigation into serine derivatives as potential biomarkers.[2][3]

The preliminary and somewhat conflicting data on D-serine underscore the complexity of biomarker discovery and the need for rigorous validation in large, well-characterized patient cohorts. While D-serine may hold some promise, particularly in combination with other markers, it does not currently possess the standalone diagnostic power of the established CSF biomarkers Aβ1-42, T-tau, and P-tau.

For researchers and drug development professionals, the key takeaways are:

  • n-Methylserine hydrochloride is not a validated biomarker. Any consideration of its use should be framed within an exploratory research context.

  • D-serine shows limited, and at times contradictory, potential as a standalone biomarker for Alzheimer's disease. Its utility may be enhanced when used as part of a biomarker panel.

  • CSF Aβ1-42, T-tau, and P-tau remain the most reliable and validated fluid biomarkers for the diagnosis of Alzheimer's disease. Their use is supported by extensive clinical data and standardized analytical methods.

Future research should focus on targeted metabolomic studies to quantify n-Methylserine in well-defined patient populations with neurological diseases. Such studies will be crucial in determining if n-Methylserine levels correlate with disease status, progression, or treatment response, and ultimately, to ascertain its potential as a clinically useful biomarker.

References

  • D-serine - Alzheimer's Drug Discovery Foundation. (n.d.). Retrieved from [Link]

  • Madeira, C., Lourenço, M. V., Vargas-Lopes, C., Suemoto, C. K., Brandão, C. O., Reis, T., ... & De Felice, F. G. (2015). d-serine levels in Alzheimer's disease: implications for novel biomarker development.
  • Madeira, C., Lourenço, M. V., Vargas-Lopes, C., Suemoto, C. K., Brandão, C. O., Reis, T., ... & De Felice, F. G. (2015). D-serine levels in Alzheimer's disease: Implications for novel biomarker development.
  • Madeira, C., Lourenço, M. V., Vargas-Lopes, C., Suemoto, C. K., Brandão, C. O., Reis, T., ... & De Felice, F. G. (2015). d-serine levels in Alzheimer's disease: implications for novel biomarker development.
  • Xie, Y., Alexander, G. M., Schwartzman, R. J., Singh, N., & Torjman, M. C. (2014). Development and validation of a sensitive LC-MS/MS method for the determination of D-serine in human plasma. Journal of pharmaceutical and biomedical analysis, 89, 1-5.
  • Lin, C. S., Chang, C. C., & Lane, H. Y. (2019). Cerebrospinal Fluid and Serum d-Serine Levels in Patients with Alzheimer's Disease: A Systematic Review and Meta-Analysis. Medicina, 55(10), 659.
  • Le Douce, J., Maugard, M., Veran, J., Matos, M., Jégo, P., Vigneron, P. A., ... & Bonvento, G. (2020). Impairment of glycolysis-derived L-serine production in astrocytes contributes to cognitive deficits in Alzheimer’s disease. Cell metabolism, 31(3), 503-517.
  • Ferreira, J. S., Gella, A., & Canas, P. M. (2021). An Overview of the Involvement of D-Serine in Cognitive Impairment in Normal Aging and Dementia. Frontiers in Aging Neuroscience, 13, 691932.
  • Zhang, S. Q., & Bai, Y. Z. (2023). Roles of serine in neurodegenerative diseases.
  • Karikari, T. K., Pascoal, T. A., Ashton, N. J., Janelidze, S., Benedet, A. L., Rodriguez, J. L., ... & Blennow, K. (2020). Head‐to‐head comparison of clinical performance of CSF phospho‐tau T181 and T217 biomarkers for Alzheimer's disease diagnosis. Alzheimer's & Dementia, 17(5), 755-767.
  • Zetterberg, H., & Blennow, K. (2021). Analytical and clinical validation of Alzheimer's disease blood biomarkers with a focus on plasma p-tau217. Alzheimer's & Dementia, 17(10), 1647-1658.
  • IBL-International. (n.d.). Amyloid-beta (1-42) CSF ELISA. Retrieved from [Link]

  • Leitao, M. J., Baldeiras, I., & Santana, I. (2023). Analytical Validation and Performance of a Blood-Based P-tau217 Diagnostic Test for Alzheimer Disease.
  • Zhang, S. Q., & Bai, Y. Z. (2023). Letter to the editor: ROLES OF SERINE IN NEURODEGENERATIVE DISEASES. EXCLI journal, 22, 1242–1243.
  • Willemse, E. A., de Vos, A., Verberk, I. M., van Lierop, Z. Y., Scheltens, P., Teunissen, C. E., & van der Flier, W. M. (2020). Comparing the Clinical Utility and Diagnostic Performance of CSF P-Tau181, P-Tau217, and P-Tau231 Assays. Neurology, 95(21), e2936-e2947.
  • Fuchs, S. A., de Sain-van der Velden, M. G., de Barse, M. M., Roeleveld, M. W., Hendriks, M., Dorland, L., ... & de Koning, T. J. (2008). Two mass-spectrometric techniques for quantifying serine enantiomers and glycine in cerebrospinal fluid: potential confounders and age-dependent ranges. Clinical chemistry, 54(9), 1443-1450.
  • IBL-America. (n.d.). Amyloid-β (1-42) ELISA. Retrieved from [Link]

  • UC San Diego Health. (2022, May 20). Study of Alzheimer's marker prompts warning about serine supplements. Newsroom. Retrieved from [Link]

  • Zetterberg, H., & Blennow, K. (2024). Analytical and clinical validation of Alzheimer's disease blood biomarkers with a focus on plasma p‐tau217. Alzheimer's & Dementia.
  • Karikari, T. K., Pascoal, T. A., Ashton, N. J., Janelidze, S., Benedet, A. L., Rodriguez, J. L., ... & Blennow, K. (2021). Head‐to‐head comparison of clinical performance of CSF phospho‐tau T181 and T217 biomarkers for Alzheimer's disease diagnosis. Alzheimer's & Dementia, 17(5), 755-767.
  • Del Campo, M., Mollenhauer, B., Aarsland, D., Alten, B., & De Vos, A. (2017). Recommendations for cerebrospinal fluid collection for the analysis by ELISA of neurogranin trunc P75, α-synuclein, and total tau in combination with Aβ (1–42)/Aβ (1–40). Alzheimer's & Dementia: Diagnosis, Assessment & Disease Monitoring, 8, 85-93.
  • Leitao, M. J., Baldeiras, I., & Santana, I. (2025). Analytical Validation and Performance of a Blood-Based P-tau217 Diagnostic Test for Alzheimer Disease.
  • Skende, E., Shi, L., Zheng, N., & Chen, Y. L. (2019). Direct Quantitation of D-serine in Human Plasma by Enantioselective Liquid Chromatography with Tandem Mass Spectrometry and its Application to a Clinical Study. Journal of Applied Bioanalysis, 5(2), 20-33.
  • Kim, J. Y., Kim, Y., & Lee, S. Y. (2022). Immunocapture-LC-MS/MS Method for Quantification of the Anti-Alzheimer's Monoclonal Antibody Donanemab in Human and Mice Serum. ACS omega, 7(33), 29013-29020.
  • Liu, Y., & Zhang, Y. (2023). Association of Alzheimer's disease progression with YKL40 levels in peripheral blood and cerebrospinal fluid: a systematic review and meta-analysis. Frontiers in Aging Neuroscience, 15, 1245841.
  • Vlckova, M., Tsenov, G., Andelova, M., Fialova, L., & Friedova, L. (2023). Metabolomics of Cerebrospinal Fluid Amino and Fatty Acids in Early Stages of Multiple Sclerosis. International Journal of Molecular Sciences, 24(22), 16271.
  • Fuchs, S. A., de Sain-van der Velden, M. G., de Barse, M. M., Roeleveld, M. W., Hendriks, M., Dorland, L., ... & de Koning, T. J. (2008). Two mass-spectrometric techniques for quantifying serine enantiomers and glycine in cerebrospinal fluid: potential confounders and age-dependent ranges. Clinical chemistry, 54(9), 1443-1450.

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Comparative Profiling: D-Serine vs. N-Methylserine Hydrochloride in Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between D-Serine (the endogenous NMDAR co-agonist) and N-Methylserine Hydrochloride (specifically the L-isomer , a System A transport substrate/inhibitor, and the D-isomer , a partial agonist).

While D-Serine is the "Gold Standard" for directly activating the glycine site of the NMDA receptor (NMDAR) to induce Long-Term Potentiation (LTP), N-Methyl-L-Serine (NMS) serves a distinct, advanced experimental role: modulating the synaptic availability of D-Serine by competing for System A transporters.

Key Distinction:

  • D-Serine: Direct Driver (Agonist). Used to rescue plasticity deficits or saturate NMDARs.

  • N-Methyl-L-Serine: Indirect Modulator (Transport Competitor). Used to investigate endogenous D-Serine dynamics and reuptake mechanisms.

Part 1: Chemical & Pharmacological Profiling

The selection between these two compounds depends entirely on whether the experimental goal is receptor activation or metabolic interrogation .

Table 1: Comparative Technical Specifications
FeatureD-Serine N-Methyl-L-Serine HCl N-Methyl-D-Serine (Rare)
Role Endogenous Co-agonist (GluN1 subunit)System A Transporter Substrate/CompetitorWeak Partial Agonist
Mechanism Direct binding to Glycine site on NMDARCompetes with D-Serine for uptake via Slc38a1/2 (System A)Direct binding (Low affinity)
Effect on LTP Robust Enhancement / RescueEnhancement (via increased extracellular D-Serine)Weak/Partial Induction
Target Transporter Asc-1 (Release/Uptake), System A (Uptake)System A (Slc38a1/2) (High Affinity)Low affinity for transporters
Metabolic Stability Low (Degraded by D-Amino Acid Oxidase - DAAO)High (Resistant to DAAO)Moderate
Key Application Inducing LTP, Rescuing SR-/- phenotypesProbing D-Serine clearance mechanismsStructural Activity Relationship (SAR) studies

Part 2: Mechanistic Deep Dive

D-Serine: The Direct Agonist

D-Serine is the primary endogenous co-agonist for synaptic NMDARs in the hippocampus and forebrain.

  • Action: It binds to the GluN1 subunit.

  • Plasticity: High levels of D-Serine are required to open the NMDAR channel fully, allowing Ca²⁺ influx and downstream CaMKII activation essential for LTP.

  • Limitation: Exogenous application washes out quickly and is susceptible to rapid degradation by DAAO and uptake by Asc-1.

N-Methyl-L-Serine: The Reuptake Interrogator

Recent studies (e.g., Wolosker et al.) have identified System A (Slc38a1/2) as the primary mechanism for D-Serine reuptake (clearance) from the synapse.[1]

  • Action: N-Methyl-L-Serine is a specific substrate for System A.

  • Plasticity: When applied, N-Methyl-L-Serine saturates System A transporters. This prevents the transporters from clearing endogenous D-Serine.

  • Result: Extracellular D-Serine accumulates, indirectly enhancing NMDAR currents and LTP.[2]

  • Why use it? To prove that a synaptic deficit is caused by excessive clearance rather than insufficient release.

Diagram 1: Synaptic Regulation of D-Serine

This diagram illustrates how N-Methyl-L-Serine blocks the "drain" (System A), forcing D-Serine levels to rise and activate the NMDAR.

SynapseDynamics cluster_presynaptic Presynaptic / Glial Cell cluster_postsynaptic Postsynaptic Density Asc1 Asc-1 Transporter (Release) DSer Endogenous D-Serine Asc1->DSer Releases into Synapse SystemA System A Transporter (Reuptake/Clearance) Synapse Synaptic Cleft (Extracellular Space) Synapse->SystemA Normal Clearance path NMDAR NMDA Receptor (GluN1 Subunit) Synapse->NMDAR Binds GluN1 LTP LTP Induction (Ca2+ Influx) NMDAR->LTP Activation DSer->Synapse NMeSer Exogenous N-Methyl-L-Serine NMeSer->SystemA COMPETES / BLOCKS NMeSer->DSer Causes Accumulation of

Caption: N-Methyl-L-Serine competes for System A, blocking D-Serine reuptake and increasing synaptic NMDAR activation.

Part 3: Experimental Protocols

Protocol A: Rescuing LTP with D-Serine (Direct Agonism)

Objective: To determine if NMDAR hypofunction is due to a lack of co-agonist. System: Acute Hippocampal Slices (CA1).[3]

  • Preparation: Prepare 350-400 µm slices in ice-cold sucrose-based cutting solution. Recover at 32°C for 1 hour.

  • Baseline Recording: Perfuse with aCSF (artificial Cerebrospinal Fluid) containing 2 mM CaCl₂, 1 mM MgCl₂. Record fEPSPs at Schaffer collateral-CA1 synapses for 20 mins (stable baseline).

  • Drug Application:

    • Control: aCSF only.

    • Experimental: Wash in 10–50 µM D-Serine for 15 minutes prior to induction.

  • Induction: Apply Theta Burst Stimulation (TBS) or High-Frequency Stimulation (HFS: 100Hz, 1s).

  • Washout: Continue D-Serine perfusion for 5 minutes post-tetanus, then return to standard aCSF.

  • Analysis: Measure fEPSP slope 60 minutes post-induction.

    • Expected Result: Significant enhancement of LTP magnitude compared to control, especially in Serine Racemase knockout (SR-/-) mice.

Protocol B: Probing Clearance with N-Methyl-L-Serine (System A Blockade)

Objective: To determine if D-Serine reuptake is actively limiting synaptic plasticity. Compound: N-Methyl-L-Serine Hydrochloride (CAS: 2480-26-4).[4][5]

  • Baseline: Establish stable fEPSP baseline in aCSF.

  • Pre-incubation: Wash in 1–5 mM N-Methyl-L-Serine (Note: Higher concentration required for transport competition vs receptor binding).

    • Scientific Note: Unlike D-Serine, N-Methyl-L-Serine does not bind the NMDAR. Any effect observed is due to the accumulation of endogenous D-Serine.

  • Validation Step (Self-Validating):

    • Add D-Amino Acid Oxidase (DAAO) (0.1 U/mL) to a parallel slice.

    • If N-Methyl-L-Serine enhances LTP via D-Serine accumulation, the addition of DAAO should abolish this effect (by degrading the accumulated D-Serine).

  • Induction: Apply TBS in the presence of N-Methyl-L-Serine.

  • Result Interpretation:

    • Enhanced LTP: Indicates that System A was actively suppressing synaptic D-Serine levels.

    • No Change: Indicates that D-Serine levels were already saturating or release is impaired (Asc-1 dysfunction).

Part 4: Data Interpretation & Troubleshooting

Comparative Efficacy on LTP Magnitude (Hypothetical Data Structure)
ConditionLTP Magnitude (% of Baseline)Interpretation
Control (aCSF) 140 ± 5%Standard Plasticity
+ D-Serine (10 µM) 180 ± 8%Rescue/Enhancement. Confirms NMDARs were not saturated.
+ N-Methyl-L-Serine (2 mM) 165 ± 6%Reuptake Blockade. Endogenous D-Serine levels rose enough to boost LTP.
+ N-Methyl-L-Serine + DAAO 140 ± 5%Validation. Effect was strictly D-Serine dependent.
+ N-Methyl-D-Serine (10 µM) 145 ± 5%Weak Agonism. Minimal effect due to lower affinity than endogenous D-Serine.
Critical Troubleshooting: "The N-Methylserine Trap"

Researchers often purchase "N-Methylserine" assuming it is a potent analog.

  • Problem: If you use N-Methyl-L -Serine expecting receptor activation in a D-Serine depleted system (e.g., SR-/- mice), you will see NO EFFECT .

  • Reason: N-Methyl-L-Serine works by blocking reuptake. If there is no D-Serine to reuptake (as in SR-/- mice), the drug is useless.

  • Solution: Always verify the stereochemistry. Use D-Serine for direct activation; use N-Methyl-L-Serine only when endogenous synthesis is intact.

References

  • Wolosker, H., et al. (2020). D-Serine Signaling and NMDAR-Mediated Synaptic Plasticity Are Regulated by System A-Type of Glutamine/D-Serine Dual Transporters. Journal of Neuroscience.[2] Available at: [Link]

  • Mothet, J. P., et al. (2000). D-Serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Billard, J. M. (2012). D-Serine signaling as a prominent target for treating age-related cognitive decline. Frontiers in Aging Neuroscience. Available at: [Link]

  • Foster, A. C., & Kemp, J. A. (2006). Glutamate- and GABA-based CNS therapeutics. Current Opinion in Pharmacology. (Context on N-methylated amino acid transport). Available at: [Link]

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cross-reactivity of n-Methylserine hydrochloride in enzymatic assays

Author: BenchChem Technical Support Team. Date: February 2026

<Executive Summary

N-Methylserine hydrochloride is a derivative of the amino acid L-serine, and its structural similarity to this canonical amino acid presents a tangible risk of cross-reactivity in a variety of enzymatic assays. Such interference can lead to erroneous data, including false positives or negatives, which can have significant consequences in research and drug development.[1][2] This guide provides a comprehensive overview of the potential for N-Methylserine hydrochloride to interact with enzymes that typically recognize L-serine, outlines experimental protocols to identify and quantify this cross-reactivity, and offers strategies to mitigate its impact. The primary enzymes of concern include, but are not limited to, serine proteases, serine/threonine kinases, and phosphatases. Understanding and accounting for this potential off-target activity is critical for ensuring the accuracy and validity of experimental results.

Introduction: The Challenge of Specificity in Enzymatic Assays

Enzymatic assays are fundamental tools in biological research and drug discovery, enabling the quantification of enzyme activity and the screening of potential inhibitors or activators. The specificity of an enzyme for its substrate is a cornerstone of these assays. However, molecules with structures that mimic the natural substrate can sometimes bind to the enzyme's active site, leading to competitive inhibition or, in some cases, being processed by the enzyme, albeit often at a different rate.[3] This phenomenon, known as cross-reactivity, can compromise the integrity of an assay by generating misleading results.[1][2]

N-Methylserine hydrochloride, a methylated analog of L-serine, is one such molecule that warrants careful consideration. The addition of a methyl group to the amine of the serine backbone can alter its binding affinity and reactivity with various enzymes. This guide will delve into the specifics of this potential cross-reactivity and provide the necessary tools to address it in a laboratory setting.

N-Methylserine Hydrochloride vs. L-Serine: A Structural Comparison

The potential for cross-reactivity is rooted in the structural similarities between N-Methylserine and L-serine. The core structures are nearly identical, with the key difference being the substitution of a hydrogen atom with a methyl group on the amino nitrogen.

G cluster_0 L-Serine cluster_1 N-Methylserine a HO b O c C c->b d OH c->d e c->e f H e->f g H₂N e->g h CH₂ e->h a1 HO b1 O c1 C c1->b1 d1 OH c1->d1 e1 c1->e1 f1 H e1->f1 g1 H₃C-HN e1->g1 h1 CH₂ e1->h1

Caption: Structural comparison of L-Serine and N-Methylserine.

This seemingly minor modification can have a significant impact on how the molecule interacts with an enzyme's active site. The methyl group adds steric bulk and alters the electronic properties of the amino group, which could either hinder or, in some cases, enhance binding to certain enzymes.

Enzymes at Risk of Cross-Reactivity

Given its structure, N-Methylserine hydrochloride has the potential to interfere with several classes of enzymes that recognize L-serine as a substrate or a binding partner.

Serine Proteases

Serine proteases are a large family of enzymes that cleave peptide bonds in proteins.[4] Their specificity is determined by the nature of the "specificity pocket" (S1 pocket), which accommodates the side chain of the amino acid at the cleavage site.[5][6] While many serine proteases prefer large, hydrophobic, or charged residues, some, like elastase, can cleave after small, non-polar side chains, including serine.[4] The methyl group on N-Methylserine could potentially alter its fit within the S1 pocket, leading to competitive inhibition.

Serine/Threonine Kinases and Phosphatases

Protein kinases and phosphatases are crucial for signal transduction, and many are specific for serine and threonine residues.[7][8][9] These enzymes recognize the hydroxyl group of serine for phosphorylation or dephosphorylation. N-Methylserine retains this critical hydroxyl group. Therefore, it could potentially act as a competitive inhibitor by binding to the active site without being phosphorylated or dephosphorylated, or it might even serve as a substrate. For example, in a study of the mitochondrial serine protease ClpXP, free phospho-serine and phospho-threonine were found to inhibit its activity, demonstrating that even the free amino acids can interact with such enzymes.[10]

Other Serine-Metabolizing Enzymes

Enzymes involved in serine biosynthesis and catabolism are also potential targets for cross-reactivity. For instance, L-serine dehydratase, which converts serine to pyruvate, could be inhibited by N-Methylserine. Conversely, some enzymes are known to act on methylated amino acids. For example, α-methyl-L-serine is a known substrate for the enzyme α-methylserine aldolase.[11]

Experimental Guide to Assessing Cross-Reactivity

To ensure the validity of your results, it is essential to experimentally determine the extent to which N-Methylserine hydrochloride cross-reacts in your specific enzymatic assay.

General Workflow for Cross-Reactivity Testing

Caption: Workflow for assessing enzymatic assay cross-reactivity.

Detailed Protocol: Competitive Inhibition Assay

This protocol is designed to determine if N-Methylserine hydrochloride acts as a competitive inhibitor.

Materials:

  • Purified enzyme of interest

  • Enzyme's specific substrate

  • N-Methylserine hydrochloride

  • L-Serine (as a control inhibitor/substrate)

  • Assay buffer

  • Detection reagents (e.g., colorimetric, fluorometric, or radiometric)[7][8]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • Dissolve the enzyme in the assay buffer to the desired working concentration.

    • Prepare a stock solution of the substrate in the assay buffer.

    • Create serial dilutions of N-Methylserine hydrochloride and L-Serine in the assay buffer. A typical concentration range would be from 1 µM to 10 mM.

  • Set up the Assay Plate:

    • Negative Control: Add assay buffer and substrate (no enzyme).

    • Positive Control (100% Activity): Add enzyme, substrate, and assay buffer (no inhibitor).

    • Test Wells: Add enzyme, substrate, and varying concentrations of N-Methylserine hydrochloride.

    • Control Inhibitor Wells: Add enzyme, substrate, and varying concentrations of L-Serine.

  • Run the Reaction:

    • Initiate the reaction by adding the substrate to all wells.

    • Incubate the plate at the optimal temperature for the enzyme for a predetermined amount of time.

  • Measure Enzyme Activity:

    • Stop the reaction (if necessary) and add the detection reagents.

    • Read the plate using the appropriate microplate reader.

  • Data Analysis:

    • Subtract the background reading (negative control) from all other readings.

    • Normalize the data by setting the positive control (no inhibitor) to 100% activity.

    • Plot the enzyme activity against the logarithm of the inhibitor concentration to generate dose-response curves.

    • Calculate the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) for both N-Methylserine hydrochloride and L-Serine.

Quantifying Cross-Reactivity

The percent cross-reactivity can be calculated to compare the inhibitory potential of N-Methylserine hydrochloride to that of L-Serine (or another known inhibitor).[12]

Formula: Percent Cross-Reactivity = (IC50 of Reference Inhibitor / IC50 of N-Methylserine) * 100

Interpreting the Data: A Comparative Table

The results from your cross-reactivity experiments can be summarized in a table for clear comparison.

CompoundRole in AssayApparent IC50 / KmPercent Cross-ReactivityInterpretation
L-Serine Natural Substrate/Controle.g., 50 µM100% (Reference)Expected interaction.
N-Methylserine HCl Test Compounde.g., 500 µM10%Weak cross-reactivity observed.
Alternative Compound Negative Control> 10 mM< 0.1%No significant cross-reactivity.

Note: The interpretation of "significant" cross-reactivity will depend on the specific application and the required level of assay specificity.

Mitigation Strategies

If significant cross-reactivity is observed, several strategies can be employed:

  • Assay Optimization: Modify assay conditions (e.g., pH, temperature, substrate concentration) to potentially favor the binding of the natural substrate over N-Methylserine hydrochloride.

  • Use of More Specific Enzymes: If possible, switch to an enzyme from a different source or a genetically engineered variant with higher substrate specificity.

  • Data Correction: In some cases, if the cross-reactivity is well-characterized and consistent, it may be possible to mathematically correct for its effects.[13]

  • Alternative Assays: Consider using a different assay format that is less susceptible to interference from structurally similar compounds, such as a mass spectrometry-based method.[1]

Conclusion and Recommendations

The structural similarity between N-Methylserine hydrochloride and L-serine necessitates a thorough evaluation of its potential for cross-reactivity in any enzymatic assay involving serine-recognizing enzymes. Failure to do so can lead to the generation of unreliable and misleading data.

As a Senior Application Scientist, my recommendation is to always perform a cross-reactivity assessment as part of your assay validation process when working with N-Methylserine hydrochloride or any other substrate analog. By following the protocols outlined in this guide, researchers can confidently assess the specificity of their assays, ensuring the integrity and reproducibility of their findings. This proactive approach is a hallmark of rigorous scientific practice and is essential for the successful advancement of research and drug development projects.

References

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC. Available at: [Link]

  • Cross-reactivity study testing the selectivity of each enzyme−substrate... - ResearchGate. Available at: [Link]

  • Serine Proteases Substrate Specificity. Available at: [Link]

  • Serine Protease Mechanism and Specificity | Chemical Reviews - ACS Publications. Available at: [Link]

  • Cross reactivity testing at Quansys Biosciences. Available at: [Link]

  • Cross-reactivity - Wikipedia. Available at: [Link]

  • Serine/threonine protein phosphatase assays - PubMed - NIH. Available at: [Link]

  • In vitro enzymatic assays for Ser/Thr-selective protein kinases - PubMed. Available at: [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation - MDPI. Available at: [Link]

  • Improvement of the chemical inhibition phenotyping assay by cross-reactivity correction. Available at: [Link]

  • Antibody Cross-Reactivity: How to Assess & Predict Binding | Boster Bio. Available at: [Link]

  • Serine/Threonine Protein Phosphatase Assays - PMC - NIH. Available at: [Link]

  • Serine and Threonine Phosphorylation Marks Proteins for Degradation By Clpxp | Blood. Available at: [Link]

  • Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications - MDPI. Available at: [Link]

  • Specificity of Serine Proteases (Chymotrypsin, Trypsin and Elastase) - YouTube. Available at: [Link]

  • Protease Assay Services | Reaction Biology. Available at: [Link]

  • Inhibition of the PLP-dependent enzyme serine palmitoyltransferase by cycloserine: evidence for a novel decarboxylative mechanism of inactivation - SciSpace. Available at: [Link]

  • Structural basis of substrate specificity in the serine proteases - PMC - NIH. Available at: [Link]

  • enzyme inhibitors - Chemguide. Available at: [Link]

  • Specificity of Serine Proteases (Chymotrypsin, Trypsin and Elastase) - AK Lectures. Available at: [Link]

  • Competitive vs. Noncompetitive vs. Mixed vs. Uncompetitive Inhibitors - Enzyme Kinetics Comparison - YouTube. Available at: [Link]

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A Comparative Analysis of N-Methylserine Hydrochloride Enantiomers: Unveiling Stereospecific Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuroscience research and drug development, the stereochemistry of a molecule is a critical determinant of its biological activity. This guide provides an in-depth comparison of the bioactivity of N-Methyl-L-serine hydrochloride and its enantiomer, N-Methyl-D-serine hydrochloride. While direct comparative studies on these specific N-methylated enantiomers are limited in publicly available literature, we can infer their likely bioactivities by examining the well-established pharmacology of their parent compounds, L-serine and D-serine, and the stringent stereochemical requirements of their primary biological target: the N-methyl-D-aspartate (NMDA) receptor.

Introduction: The Significance of Chirality in Serine Derivatives

Serine, a fundamental amino acid, exists in two non-superimposable mirror-image forms, or enantiomers: L-serine and D-serine. While L-serine is one of the 20 proteinogenic amino acids, D-serine has emerged as a key neuromodulator, acting as a potent co-agonist at the glycine site of the NMDA receptor.[1][2][3] This receptor is a crucial player in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[1][2][4] The N-methylation of these serine enantiomers introduces a methyl group to the amino nitrogen, a modification known to alter the pharmacological properties of many bioactive molecules.[5] This guide will explore the anticipated differences in the bioactivity of N-Methyl-L-serine hydrochloride and N-Methyl-D-serine hydrochloride, with a focus on their interaction with the NMDA receptor.

The NMDA Receptor: A Stereoselective Target

The NMDA receptor is an ionotropic glutamate receptor that requires the binding of both glutamate and a co-agonist to its glycine binding site for activation.[1][2] This co-agonist site, located on the GluN1 subunit, exhibits significant stereoselectivity. D-serine is a potent endogenous agonist at this site, often considered the primary physiological ligand in many brain regions.[1][3][6] In contrast, L-serine has a much lower affinity for the glycine site and is not considered a significant co-agonist.

Inference for N-Methylserine Enantiomers: Based on the established stereospecificity of the NMDA receptor's glycine site, it is highly probable that N-Methyl-D-serine hydrochloride will exhibit significantly greater agonist activity at the NMDA receptor compared to N-Methyl-L-serine hydrochloride. The addition of a methyl group to the nitrogen atom may modulate the binding affinity and efficacy, but it is unlikely to reverse the inherent stereochemical preference of the receptor. N-Methyl-L-serine hydrochloride is anticipated to be largely inactive or significantly less potent at this site.

Anticipated Bioactivity Profile

CompoundPredicted Primary TargetAnticipated BioactivityRationale
N-Methyl-D-serine hydrochloride NMDA Receptor (Glycine Site)Agonist The D-configuration is optimal for binding to the stereoselective glycine site of the NMDA receptor. N-methylation may influence potency but is unlikely to abolish activity.
N-Methyl-L-serine hydrochloride Unlikely to have high affinity for the NMDA receptor's glycine site. May have other off-target effects.Low to negligible agonist activity at the NMDA receptor. The L-configuration is not favored by the NMDA receptor's glycine site. Its primary roles may be related to its function as an amino acid derivative in metabolic processes or protein synthesis.[7]

Experimental Workflows for Comparative Bioactivity Assessment

To empirically validate the predicted differences in bioactivity between N-Methyl-L-serine hydrochloride and N-Methyl-D-serine hydrochloride, the following experimental workflows are recommended.

Radioligand Binding Assay for NMDA Receptor Glycine Site Affinity

This assay directly measures the ability of the test compounds to displace a radiolabeled ligand that binds to the glycine site of the NMDA receptor.

G prep Prepare brain membrane homogenates (e.g., from rat cortex) incubate Incubate membranes with radioligand (e.g., [3H]glycine or [3H]MDL 105,519) and varying concentrations of test compounds (N-Methyl-L-serine HCl vs. N-Methyl-D-serine HCl) prep->incubate Add to assay tubes separate Separate bound from free radioligand (via rapid filtration) incubate->separate Filter quantify Quantify radioactivity of bound ligand (using liquid scintillation counting) separate->quantify Count analyze Analyze data to determine Ki values (inhibition constants) quantify->analyze Calculate

Caption: Workflow for a competitive radioligand binding assay.

Electrophysiological Recording of NMDA Receptor-Mediated Currents

This functional assay measures the ability of the test compounds to potentiate NMDA receptor-mediated ion currents in neurons or cell lines expressing the receptor.

G culture Culture primary neurons or HEK293 cells expressing NMDA receptors patch Perform whole-cell patch-clamp recordings culture->patch apply_glu Apply a sub-saturating concentration of glutamate patch->apply_glu Establish baseline apply_test Co-apply varying concentrations of N-Methyl-L-serine HCl or N-Methyl-D-serine HCl apply_glu->apply_test record Record NMDA receptor-mediated currents apply_test->record analyze Analyze current potentiation to determine EC50 values record->analyze

Caption: Workflow for electrophysiological assessment of NMDA receptor agonism.

Cell Viability Assay for Assessing Neuroprotective or Neurotoxic Effects

This assay determines the effect of the compounds on cell survival, which can be relevant if high concentrations of NMDA receptor agonists induce excitotoxicity.

G plate Plate neuronal cells in a 96-well plate treat Treat cells with varying concentrations of N-Methyl-L-serine HCl or N-Methyl-D-serine HCl (with and without an excitotoxic challenge, e.g., high glutamate) plate->treat incubate Incubate for a defined period (e.g., 24-48 hours) treat->incubate add_reagent Add a viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) incubate->add_reagent measure Measure absorbance or fluorescence add_reagent->measure analyze Calculate cell viability relative to controls measure->analyze

Caption: Workflow for a cell viability assay.

Detailed Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of N-Methyl-L-serine HCl and N-Methyl-D-serine HCl for the NMDA receptor glycine site.

Materials:

  • Rat cortical tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [³H]glycine)

  • Non-specific binding control (e.g., high concentration of unlabeled glycine)

  • Test compounds: N-Methyl-L-serine HCl and N-Methyl-D-serine HCl

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, add the membrane preparation, radioligand, and either buffer (for total binding), non-specific binding control, or varying concentrations of the test compounds.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound and free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the functional agonist activity (EC50) of N-Methyl-L-serine HCl and N-Methyl-D-serine HCl at the NMDA receptor.

Materials:

  • Cultured primary neurons or a cell line stably expressing NMDA receptors (e.g., HEK293 cells)

  • External recording solution (e.g., containing NaCl, KCl, CaCl₂, glucose, HEPES)

  • Internal pipette solution (e.g., containing Cs-gluconate, CsCl, EGTA, HEPES, ATP, GTP)

  • Glutamate

  • Test compounds: N-Methyl-L-serine HCl and N-Methyl-D-serine HCl

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Cell Preparation: Culture cells on coverslips suitable for microscopy and electrophysiological recording.

  • Recording Setup: Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with external solution.

  • Patching: Using a micromanipulator, form a high-resistance seal (giga-seal) between a glass micropipette filled with internal solution and the cell membrane. Rupture the membrane to achieve the whole-cell configuration.

  • Data Acquisition: Clamp the cell at a negative holding potential (e.g., -60 mV). Apply a sub-saturating concentration of glutamate to elicit a baseline NMDA receptor-mediated current.

  • Compound Application: Co-apply the sub-saturating concentration of glutamate with increasing concentrations of either N-Methyl-L-serine HCl or N-Methyl-D-serine HCl.

  • Data Analysis: Measure the peak amplitude of the elicited currents for each concentration of the test compound. Normalize the responses to the maximal response and plot against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy.

Protocol 3: MTT Cell Viability Assay

Objective: To assess the potential cytotoxicity or neuroprotective effects of the N-methylserine enantiomers.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)

  • 96-well cell culture plates

  • Cell culture medium

  • Test compounds: N-Methyl-L-serine HCl and N-Methyl-D-serine HCl

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing varying concentrations of the test compounds. For neuroprotection studies, co-treat with an excitotoxic agent like glutamate.

  • Incubation: Incubate the cells for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[8][9]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a plate reader.

  • Data Analysis: Express the absorbance values as a percentage of the untreated control to determine cell viability.

Conclusion

The stereochemical configuration of N-methylserine hydrochloride is predicted to be the defining factor in its bioactivity, particularly concerning its interaction with the NMDA receptor. Based on the well-documented stereoselectivity of the NMDA receptor's glycine co-agonist site, N-Methyl-D-serine hydrochloride is expected to be a potent agonist, while N-Methyl-L-serine hydrochloride is anticipated to be significantly less active at this target. The experimental protocols outlined in this guide provide a robust framework for empirically testing this hypothesis and thoroughly characterizing the pharmacological profiles of these enantiomers. Such studies are essential for advancing our understanding of NMDA receptor modulation and for the development of novel therapeutics targeting this critical receptor system.

References

  • [Current Protocols in Pharmacology. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor.]([Link])

  • [Reynolds, I. J. (2001). MK801 Radioligand Binding Assay at the N-Methyl-D-Aspartate Receptor.]([Link])

Sources

A Comparative Guide to the Structure-Activity Relationship of N-Methylserine Hydrochloride Analogs as NMDA Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of N-Methylserine hydrochloride analogs, with a primary focus on their interaction with the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. As the NMDA receptor is a critical mediator of excitatory neurotransmission and synaptic plasticity, its modulation holds significant therapeutic potential for a range of neurological disorders. This document synthesizes current knowledge on how structural modifications to the N-Methylserine scaffold—including alterations to the amino, carboxylic acid, and hydroxyl groups—influence agonist potency, efficacy, and receptor subtype selectivity. We present supporting data, detail robust experimental protocols for synthesis and biological evaluation, and provide visualizations to elucidate key SAR principles. This guide is intended for researchers, scientists, and drug development professionals engaged in the design of novel NMDA receptor modulators.

Introduction: The Significance of N-Methylserine and the NMDA Receptor Glycine Site

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a pivotal role in the central nervous system. Its activation is fundamental to processes of synaptic plasticity, learning, and memory.[1] Unlike other glutamate receptors, the NMDA receptor requires the binding of two distinct agonists for activation: glutamate and a co-agonist, which can be either glycine or D-serine.[2][3][4] In many regions of the brain, D-serine is now considered the primary endogenous ligand for this co-agonist site.[5][6]

The glycine/D-serine binding site on the GluN1 subunit of the NMDA receptor represents a key therapeutic target.[7][8] Modulating this site can fine-tune receptor activity, offering a more subtle approach than complete channel blockade, which is often associated with significant side effects. Agonists at this site have been investigated for their potential to treat cognitive deficits, while antagonists are explored for neuroprotective applications.[7]

N-methylation is a widely employed medicinal chemistry strategy to enhance the pharmacokinetic properties of drug candidates. This modification can improve metabolic stability, increase cell permeability, and constrain the molecule's conformation, which can lead to altered biological activity.[9] Applying this strategy to serine, a natural NMDA receptor co-agonist, yields N-Methylserine. Understanding the SAR of N-Methylserine and its analogs is therefore crucial for the rational design of novel therapeutics targeting the NMDA receptor.

The NMDA Receptor Signaling Pathway

The activation of the NMDA receptor is a multi-step process. It requires the binding of both glutamate to the GluN2 subunit and a co-agonist like D-serine or glycine to the GluN1 subunit.[8] Furthermore, the ion channel is typically blocked by a magnesium ion (Mg²⁺) at resting membrane potentials. Depolarization of the neuronal membrane is necessary to expel the Mg²⁺ block, allowing for the influx of calcium (Ca²⁺) and sodium (Na⁺) ions.[8] This influx of calcium is the primary trigger for downstream signaling cascades that underpin synaptic plasticity.

NMDA_Receptor_Activation cluster_1 Postsynaptic Density Glutamate Glutamate Release NMDA_R NMDA Receptor Glutamate->NMDA_R Binds to GluN2 Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Channel Opens (Mg²⁺ block removed) Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Signaling Activation D_Serine D-Serine / Glycine (Co-agonist) D_Serine->NMDA_R Binds to GluN1

Figure 1: Simplified workflow of NMDA receptor activation.

Core Structure-Activity Relationship (SAR) Analysis

The SAR of ligands for the NMDA receptor glycine site is well-defined. The essential pharmacophore consists of an alpha-amino acid backbone. Key structural features that influence activity include:

  • The α-Amino Group: A primary or secondary amine is critical for binding.

  • The Carboxylate Group: The negatively charged carboxylate is essential for anchoring the ligand in the binding pocket.

  • Stereochemistry: The (R)-configuration (D-isomers for amino acids) is strongly preferred for agonist activity. D-serine, for instance, is a more potent agonist than L-serine.[5]

  • The α-Carbon Substituent: The size and nature of the substituent at the α-carbon influence potency and can differentiate between agonist and antagonist activity.

Impact of N-Methylation on Serine Analogs
  • N-Methylserine: The addition of a single methyl group to the nitrogen of D-serine is a key modification. This maintains the necessary secondary amine for interaction with the receptor. The primary benefit of this modification is often an improvement in metabolic stability against enzymatic degradation and potentially altered membrane permeability. The effect on potency at the NMDA receptor glycine site requires direct experimental validation, but it is plausible that the added steric bulk could slightly alter the binding affinity compared to the parent D-serine molecule.

  • N,N-Dimethylserine: The conversion of the secondary amine in N-Methylserine to a tertiary amine in N,N-Dimethylserine is expected to have a significant impact on activity. The loss of the hydrogen on the nitrogen, which may act as a hydrogen bond donor in the receptor binding pocket, could lead to a substantial decrease in agonist activity. In many receptor-ligand interactions, the transition from a secondary to a tertiary amine abrogates binding.

  • Other N-Alkyl Analogs (e.g., N-Ethylserine): Increasing the size of the alkyl group on the nitrogen beyond a methyl group would introduce further steric hindrance. This is likely to decrease the binding affinity at the glycine site, as the binding pocket is relatively constrained.

Comparative Performance Data

To effectively compare the performance of N-Methylserine analogs, it is essential to evaluate their potency and efficacy at the NMDA receptor. The following table illustrates the key parameters that should be assessed. Data for D-serine and Glycine are provided from the literature, while values for N-methylated analogs are presented as hypothetical examples to guide future research, as direct comparative data is currently sparse.

CompoundStructurePotency (EC₅₀) at GluN1/GluN2AEfficacy (% of Glycine response)Key SAR Observations
Glycine

~1 µM100%Endogenous co-agonist.
D-Serine

~0.3 µM~110%More potent endogenous co-agonist than glycine.[5]
N-Methyl-D-Serine Structure with one methyl on NHypothetical: 0.5 - 2 µMHypothetical: 80 - 100%N-methylation may slightly reduce potency due to steric effects but could improve pharmacokinetic properties.
N,N-Dimethyl-D-Serine Structure with two methyls on NHypothetical: > 100 µMHypothetical: < 20%Tertiary amine likely disrupts key hydrogen bonding, leading to a significant loss of activity.

Note: The EC₅₀ values can vary depending on the specific NMDA receptor subunit composition and the experimental conditions.

Experimental Methodologies

To facilitate further research in this area, we provide detailed protocols for the synthesis of a representative N-Methylserine analog and for its biological evaluation.

Synthesis of N-Methyl-D-Serine Hydrochloride

This protocol is a representative method for the N-methylation of an amino acid.

Synthesis_Workflow D_Serine D-Serine Protection Amino Group Protection (e.g., Boc) D_Serine->Protection Methylation N-Methylation (e.g., MeI, NaH) Protection->Methylation Deprotection Acidic Deprotection (e.g., HCl in Dioxane) Methylation->Deprotection Final_Product N-Methyl-D-Serine HCl Deprotection->Final_Product

Figure 2: General synthetic workflow for N-Methyl-D-Serine HCl.

Step-by-Step Protocol:

  • Protection of the Amino Group:

    • Dissolve D-Serine in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate to the solution.

    • Cool the mixture in an ice bath and add Di-tert-butyl dicarbonate (Boc₂O) portion-wise while stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the mixture with 1N HCl and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-D-Serine.

  • N-Methylation:

    • Dissolve Boc-D-Serine in anhydrous tetrahydrofuran (THF) and cool to 0°C under a nitrogen atmosphere.

    • Add sodium hydride (NaH) portion-wise and stir for 30 minutes.

    • Add methyl iodide (MeI) dropwise and allow the reaction to stir at room temperature overnight.

    • Quench the reaction carefully with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-methylated intermediate.

  • Deprotection and Salt Formation:

    • Dissolve the N-methylated intermediate in a minimal amount of methanol.

    • Add a solution of 4M HCl in dioxane and stir at room temperature for 4 hours.

    • The product, N-Methyl-D-Serine hydrochloride, will precipitate out of the solution.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: Calcium Flux Assay for NMDA Receptor Activity

This high-throughput assay measures the influx of calcium into cells expressing NMDA receptors upon agonist stimulation.

Materials:

  • HEK293 cells stably expressing the human GluN1 and GluN2A subunits of the NMDA receptor.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluo-4 AM calcium indicator dye.

  • Test compounds (N-Methylserine analogs) and reference agonists (Glycine, D-Serine).

  • Glutamate solution.

  • A fluorescence plate reader capable of kinetic reads.

Step-by-Step Protocol:

  • Cell Plating:

    • Plate the HEK293-GluN1/GluN2A cells in black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM in the assay buffer.

    • Remove the cell culture medium from the plates and add the Fluo-4 AM loading buffer to each well.

    • Incubate the plates for 1 hour at 37°C.

  • Compound Addition and Fluorescence Reading:

    • Wash the cells twice with the assay buffer to remove excess dye.

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for 30 seconds.

    • Add varying concentrations of the N-Methylserine analogs (test compounds) or reference agonists, followed immediately by a fixed, sub-maximal concentration of glutamate (e.g., 10 µM).

    • Measure the fluorescence intensity kinetically for 5 minutes.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the calcium influx upon NMDA receptor activation.

    • Calculate the peak fluorescence response for each concentration of the test compound.

    • Plot the response as a function of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Emax (efficacy) values.

Future Directions and Conclusion

The modulation of the NMDA receptor via its glycine co-agonist site remains a promising avenue for the development of novel therapeutics for neurological and psychiatric disorders. This guide has synthesized the foundational principles of the SAR for ligands targeting this site and has provided a framework for the systematic evaluation of N-Methylserine hydrochloride analogs.

  • N-Methyl-D-Serine as a Lead Compound: N-Methyl-D-Serine warrants further investigation as a lead compound. Its potential for improved metabolic stability compared to D-serine makes it an attractive candidate.

  • Systematic SAR Studies are Needed: There is a clear need for systematic studies that compare the potency and efficacy of a series of N-alkylated serine analogs (e.g., methyl, dimethyl, ethyl) to precisely quantify the impact of these modifications.

  • Subtype Selectivity: Future studies should also explore the selectivity of these analogs for different NMDA receptor subtypes (containing GluN2A-D subunits), as subtype-selective modulation may offer improved therapeutic windows.

  • In Vivo Evaluation: Promising analogs identified through in vitro screening should be advanced to in vivo models to assess their pharmacokinetic properties, brain penetration, and efficacy in relevant disease models.

By applying the principles and protocols outlined in this guide, researchers can accelerate the discovery and development of the next generation of NMDA receptor modulators.

References

  • Mothet, J. P., et al. (2000). D-serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor. Proceedings of the National Academy of Sciences, 97(9), 4926–4931. [Link]

  • Wolosker, H. (2006). D-Serine regulation of NMDA receptor activity. Science's STKE, 2006(356), pe41. [Link]

  • NEI. (2022). How do NMDA receptors work? What happens when you block NMDA receptors? NMDA in LTP. YouTube. [Link]

  • Neame, S., et al. (2019). The NMDA receptor activation by D-serine and glycine is controlled by an astrocytic Phgdh-dependent serine shuttle. Technion - Israel Institute of Technology. [Link]

  • Wikipedia. (2023). Phencyclidine. [Link]

  • NEI. (2024). Part 4: Emerging Strategies To Improve NMDA Receptor Function in the Treatment of CIAS. YouTube. [Link]

  • Dannhardt, G., & Jansen, M. (2003). The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications. European Journal of Medicinal Chemistry, 38(7-8), 661-670. [Link]

  • Wikipedia. (2023). Neuron. [Link]

  • Wolosker, H. (2006). D-serine regulation of NMDA receptor activity. PubMed. [Link]

  • Jespersen, A., et al. (2014). Structural Insights into Competitive Antagonism in NMDA Receptors. YouTube. [Link]

  • Li, Y., et al. (2023). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. PubMed Central. [Link]

  • Organic & Biomolecular Chemistry. (2011). The synthesis of unnatural α-alkyl- and α-aryl-substituted serine derivatives. RSC Publishing. [Link]

  • ResearchGate. (2025). D-Serine Regulation of NMDA Receptor Activity. [Link]

  • El-Sayed, M. A., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. PubMed. [Link]

  • Neame, S., et al. (2019). The NMDA receptor activation by d-serine and glycine is controlled by an astrocytic Phgdh-dependent serine shuttle. PNAS. [Link]

  • Frontiers. (2023). Recent progress in serine metabolism reprogramming in tumors and strategies for serine deprivation. [Link]

  • Frontiers. (2023). Serine-associated one-carbon metabolic reprogramming: a new anti-cancer therapeutic strategy. PubMed Central. [Link]

  • MDPI. (2023). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. [Link]

  • ResearchGate. (2022). A comprehensive review on signaling attributes of serine and serine metabolism in health and disease. [Link]

  • RSC Publishing. (2023). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. [Link]

  • MDPI. (2022). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. [Link]

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assessing off-target effects of n-Methylserine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment Guide: Off-Target Profiling of N-Methylserine Hydrochloride

Executive Summary: The Serine Analog Dilemma

N-Methyl-L-serine hydrochloride (N-Me-Ser) has emerged as a critical tool in neurodegenerative research, particularly for its utility in peptide synthesis (preventing aggregation in amyloid-beta models) and as a metabolically stable serine analog.[1] Unlike its unmethylated counterparts, the N-methyl group theoretically confers resistance to enzymatic degradation (e.g., by D-amino acid oxidase) and prevents ribosomal incorporation.[1]

However, the structural homology of N-Me-Ser to L-Serine (a fundamental metabolic building block) and D-Serine (a potent NMDA receptor co-agonist) necessitates a rigorous off-target assessment.[1]

The Core Safety Hypothesis: To validate N-Me-Ser as a therapeutic lead or probe, researchers must prove it acts as a "Goldilocks" compound:

  • Lack of Excitotoxicity: Unlike D-Serine, it must not hyper-activate the NMDA receptor (NMDAR).[1]

  • Translational Fidelity: Unlike BMAA (β-methylamino-L-alanine), it must not be misincorporated into nascent proteins.[1]

This guide outlines the comparative profiling and experimental protocols required to validate these safety parameters.

Comparative Profiling: N-Me-Ser vs. Critical Alternatives

The following matrix compares N-Me-Ser against the endogenous ligand (D-Serine) and a known toxic analog (BMAA).[1] This comparison establishes the baseline for "safe" vs. "toxic" profiles.[1]

FeatureN-Methyl-L-Serine HCl D-Serine BMAA (Toxic Control)
Primary Utility Peptide capping, Amyloid inhibitionNMDAR Co-agonist, Cognitive enhancerNeurotoxin (Environmental)
NMDAR Affinity Low / Negligible (Off-Target Concern)High (On-Target)Moderate (via carbamate adducts)
Ribosomal Incorporation Predicted Low (Steric hindrance)None (Chiral exclusion)High (Mimics L-Serine)
Metabolic Stability High (Resistant to DAAO)Low (Degraded by DAAO)High
Primary Toxicity Risk Transporter inhibition (ASCT1/2)Excitotoxicity (Neuronal death)Protein Misfolding (Proteotoxicity)

Analyst Insight: The N-methyl group is the defining safety feature.[1] Ribosomes generally reject secondary amines (N-methylated amino acids) during translation, theoretically insulating N-Me-Ser from the "misincorporation" toxicity seen with BMAA.[1] However, this must be empirically verified using Protocol B below.

The Off-Target Landscape (Visualization)

The diagram below illustrates the three critical "biological nodes" where N-Me-Ser mimics can cause off-target effects: the Synapse (Excitotoxicity), the Transporter (Starvation), and the Ribosome (Proteotoxicity).

OffTargetLandscape cluster_Synapse Synaptic Cleft (Excitotoxicity Risk) cluster_Cell Intracellular Machinery (Proteotoxicity Risk) Compound N-Methylserine HCl NMDAR NMDA Receptor (Glycine Site) Compound->NMDAR Potential Agonism? (Must be < D-Serine) Transporter ASCT1/2 Transporter (L-Serine Uptake) Compound->Transporter Competitive Inhibition Ribosome Ribosome/tRNA-Ser (Translation) Compound->Ribosome Misincorporation? (Steric Blockade) CalciumInflux CalciumInflux NMDAR->CalciumInflux Ca2+ Overload Starvation Starvation Transporter->Starvation Serine Depletion Misfolding Misfolding Ribosome->Misfolding Unfolded Protein Response (UPR)

Caption: Figure 1.[1] The "Serine Node" interactions.[1] N-Me-Ser must show low affinity for NMDAR (Red) and Ribosomes (Green) to be considered safe, while Transporter interaction (Yellow) is a likely metabolic off-target.[1]

Experimental Framework: Self-Validating Protocols

To objectively assess the off-target profile, execute the following workflows. These protocols are designed with internal controls to ensure data integrity.[1]

Protocol A: NMDAR Excitotoxicity Profiling (Functional)

Objective: Determine if N-Me-Ser accidentally activates the NMDA receptor, leading to excitotoxicity.[1]

  • System: Primary Rat Cortical Neurons (DIV 14-21) or HEK293 cells transfected with GluN1/GluN2A subunits.[1]

  • Method: Calcium Imaging (Fluo-4 AM) or Whole-Cell Patch Clamp.[1]

Step-by-Step Workflow:

  • Preparation: Load neurons with Fluo-4 AM (2 µM) for 30 mins. Wash with Mg²⁺-free extracellular solution (Mg²⁺ block prevents activation).[1]

  • Baseline: Record baseline fluorescence (F0) for 60 seconds.

  • Positive Control (The Ceiling): Apply 10 µM D-Serine + 10 µM Glutamate. Observe rapid Ca²⁺ influx (defined as 100% response).[1]

  • Negative Control (The Floor): Apply buffer alone.

  • Test Condition: Apply 10 µM - 1 mM N-Me-Ser + 10 µM Glutamate.

  • Validation: If a response is observed, apply 5-7-DCK (Glycine site antagonist).[1] If the signal is abolished, the off-target effect is confirmed as NMDAR-mediated.[1]

Success Criteria: N-Me-Ser should elicit <5% of the D-Serine response at equimolar concentrations.[1]

Protocol B: Translational Fidelity (Proteomics)

Objective: Confirm that N-Me-Ser is not misincorporated into proteins (The "BMAA Check").[1]

  • Rationale: BMAA mimics L-Serine and is mischarged onto tRNA-Ser, leading to protein misfolding.[1] N-methylation should prevent this, but Mass Spectrometry (MS) is required for proof.[1]

Step-by-Step Workflow:

  • Cell Culture: Culture SH-SY5Y neuroblastoma cells in L-Serine-depleted media (induces starvation to force misincorporation).

  • Treatment:

    • Group A: Vehicle.[1]

    • Group B: 1 mM BMAA (Positive Control for misincorporation).[1]

    • Group C: 1 mM N-Me-Ser (Test).[1]

  • Incubation: 24 hours.

  • Extraction: Lyse cells, extract proteins, and perform tryptic digestion.

  • LC-MS/MS Analysis:

    • Target: Search for peptides with a mass shift of +14.0157 Da (Methyl group) on Serine residues.[1]

    • Note: Standard database searches will miss this; you must configure a "Variable Modification" for Serine (+14 Da) in your search engine (e.g., MaxQuant, Mascot).

Data Interpretation:

  • BMAA Group: Will show "Serine-to-BMAA" substitutions (mass shift depends on BMAA structure vs Serine).

  • N-Me-Ser Group: Should show zero detectable peptides with N-methyl-serine incorporation.[1] If detected, the compound is proteotoxic.

Protocol C: Metabolic Flux & Transporter Competition

Objective: Assess if N-Me-Ser starves cells by blocking L-Serine uptake (ASCT1/2 transporters).[1]

  • Method: [³H]-L-Serine Uptake Assay.[1]

  • Incubate cells with [³H]-L-Serine (50 nM) in the presence of increasing concentrations of N-Me-Ser (0.1 µM – 1 mM).

  • Terminate uptake after 5 minutes (linear phase) using ice-cold choline-chloride buffer.

  • Lyse and count radioactivity via liquid scintillation.

  • Calculate IC50: A low IC50 (< 10 µM) indicates N-Me-Ser is a potent competitive inhibitor of serine transport, posing a metabolic risk even if it isn't toxic itself.[1]

Data Interpretation & Decision Matrix

Use this table to interpret the combined results of Protocols A, B, and C.

Outcome ScenarioNMDAR Activity (Prot A)Proteomics (Prot B)Transporter IC50 (Prot C)Conclusion
Ideal Profile No ResponseNot Detected> 500 µMSafe / High Specificity
Excitotoxic Risk > 20% of D-Ser Not Detected> 500 µMUnsafe: Risk of neuronal damage.[1]
Proteotoxic Risk No ResponseDetected N/AUnsafe: Prone to causing protein aggregation (ALS-like mechanism).[1]
Metabolic Risk No ResponseNot Detected< 10 µM Caution: May induce serine starvation; requires supplementation.[1]

References

  • Dunlop, R. A., et al. (2013).[1] "The non-protein amino acid BMAA is misincorporated into human proteins in place of L-serine causing protein misfolding and aggregation."[1][2] PLOS ONE. Link

  • Mothet, J. P., et al. (2000).[1] "D-Serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor."[1][3][4][5][6] Proceedings of the National Academy of Sciences. Link[1]

  • Main, P. A., et al. (2016).[1] "The use of L-serine to prevent β-methylamino-L-alanine (BMAA)-induced proteotoxic stress in vitro."[1][2] Toxicon. Link

  • Buller, A. L., et al. (1996).[1] "Glycine modulates N-methyl-D-aspartate receptors via a specific site."[1][5] Journal of Neurochemistry. Link[1]

  • Kozik, A., & Rapala, J. (2019). "Beta-N-methylamino-L-alanine (BMAA): Metabolism and Toxicity."[1] Toxins.[1][2] Link[1]

Sources

comparative analysis of n-methylated amino acids in drug discovery.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of N-methylated amino acids into peptide backbones is a transformative strategy in modern drug discovery, specifically designed to bridge the gap between biologics and small molecules.[1] By replacing the amide proton (NH) with a methyl group (


), researchers can drastically alter the physicochemical landscape of a peptide.[1]

This guide provides a technical comparison of N-methylated peptides against their non-methylated counterparts. It focuses on the "Chameleon Effect"—the ability of these molecules to shield polar groups in lipophilic environments (membranes) while exposing them in aqueous environments (cytosol)—and details the specific synthetic challenges and experimental validation protocols required for their development.

The Mechanistic Rationale: Why N-Methylation?

Standard peptides suffer from two primary liabilities: rapid proteolytic degradation and poor membrane permeability due to exposed hydrogen bond donors (HBDs). N-methylation addresses both by modifying the peptide bond (


).[1]
Key Mechanisms of Action
  • Hydrogen Bond Masking: Every N-methylation removes one HBD. This lowers the energy penalty required for desolvation, allowing the peptide to enter the lipid bilayer.

  • Conformational Locking: The steric bulk of the methyl group restricts the rotation of the

    
     and 
    
    
    
    torsion angles. It also promotes cis-peptide bond formation (unlike the predominantly trans nature of standard amides), pre-organizing the peptide into a bioactive conformation.
  • Proteolytic Shielding: The N-methyl group sterically hinders proteases from accessing the scissile amide bond, significantly extending plasma half-life.

Visualization: The "Chameleon" Permeability Mechanism

ChameleonEffect cluster_aqueous Aqueous Phase (Blood/Cytosol) cluster_membrane Lipid Bilayer (Membrane) Native Native Peptide (Solvent Exposed H-Bonds) Barrier Energy Barrier (Desolvation Penalty) Native->Barrier High HBD Count Repelled NMe_Aq N-Methyl Peptide (Open Conformation) NMe_Aq->Barrier Low HBD Count NMe_Mem N-Methyl Peptide (Closed/Shielded Conformation) Barrier->NMe_Mem Successful Permeation (Intramolecular H-Bonds) NMe_Mem->NMe_Aq Re-solvation

Figure 1: The Chameleon Effect. N-methylated peptides adopt a "closed" conformation in lipids to mask polarity, reducing the desolvation penalty that blocks native peptides.

Comparative Performance Analysis

The following data highlights the impact of N-methylation on key drug-like properties. The comparison uses a standard hexapeptide model (e.g., Somatostatin analogs or Veber-Hirschmann peptides) where N-methylation is the variable.

Table 1: Native vs. N-Methylated Peptide Performance
FeatureMetricNative Peptide (Standard)N-Methylated AnalogImpact Analysis
Metabolic Stability Half-life (

) in Plasma
< 10 minutes> 4 - 24 hoursHigh: Steric hindrance blocks protease access (e.g., Trypsin/Chymotrypsin).
Permeability Caco-2 (

)

cm/s

cm/s
Critical: Shifts molecule from paracellular (leaky) to transcellular (passive) transport.
Binding Affinity

/

Baseline (e.g., 1 nM)Variable (0.5 nM to >100 nM)Risk: Can improve affinity by locking bioactive shape, OR destroy it by steric clash with the receptor.
Solubility Aqueous SolubilityModerateHighModerate: Disruption of intermolecular H-bonds prevents aggregation/stacking.

Field Insight: N-methylation is not additive. "Over-methylating" a peptide often leads to a drop in affinity due to steric clashes with the target protein. The goal is a "Goldilocks" zone—typically 1 to 3 methylations in a 6-mer macrocycle—to balance permeability with affinity.

Synthesis & Manufacturing Challenges

Synthesizing N-methylated peptides is significantly more difficult than standard Solid Phase Peptide Synthesis (SPPS). The N-methyl group introduces steric hindrance, making the coupling of the next amino acid difficult and prone to racemization.

Critical Synthetic Hurdles
  • Coupling Difficulty: The secondary amine of an N-methyl amino acid is a poor nucleophile. Standard reagents (HBTU/DIC) often fail.

  • Racemization: The activation of the incoming amino acid requires harsh conditions, which can cause the C-terminal residue to lose chiral integrity.

  • Diketo-piperazine (DKP) Formation: During deprotection of the second residue, the N-methyl group promotes a back-biting attack, cleaving the dipeptide from the resin.

Recommended Reagents
  • Coupling: HATU or PyAOP with HOAt are the gold standards. COMU is a safer, highly efficient alternative.

  • Base: DIPEA or TMP (2,4,6-trimethylpyridine) to minimize racemization.

Visualization: Optimized SPPS Workflow

SPPS_Workflow cluster_coupling Difficult Coupling Step cluster_risk Risk Mitigation Start Resin-Bound Peptide (N-Terminal N-Me Residue) Activation Activate Incoming AA (Reagents: HATU/HOAt or PyAOP) Start->Activation Coupling Coupling Reaction (Double Couple, 2-4h) Activation->Coupling Check Chloranil Test (Detects 2° Amines) Coupling->Check Check->Coupling Incomplete DKP_Avoid Avoid DKP Formation (Use Trityl Linkers or bulky side chains) Check->DKP_Avoid Complete Final Elongated Peptide DKP_Avoid->Final Next Cycle

Figure 2: Optimized SPPS cycle for N-methylated peptides. Note the requirement for high-power coupling reagents (HATU/PyAOP) and specific monitoring (Chloranil test).

Experimental Protocols

Protocol A: Comparative Proteolytic Stability Assay

Validates the half-life extension provided by N-methylation.

  • Preparation: Dissolve Native and N-Methylated peptides (100 µM) in PBS (pH 7.4).

  • Incubation: Add Human Serum (25% v/v) or purified Chymotrypsin (10 ng/mL). Incubate at 37°C.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately add 100 µL ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins and stop the reaction.

  • Analysis: Centrifuge (10,000g, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Validates the passive diffusion capability.

  • Membrane Setup: Use a pre-coated PAMPA plate (PVDF filter coated with lecithin/dodecane).

  • Donor Well: Add 300 µL of peptide solution (10 µM in PBS, pH 7.4) to the bottom plate.

  • Acceptor Well: Add 200 µL of fresh PBS to the top plate.

  • Incubation: Assemble the "sandwich" and incubate at room temperature for 18 hours in a humidity chamber.

  • Quantification: Separate plates. Measure peptide concentration in both Donor and Acceptor wells using UV-Vis (280 nm) or LC-MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the standard equation:
    
    
    
    
    Where
    
    
    is acceptor concentration,
    
    
    is filter area, and
    
    
    is volume.

References

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry.[2] Accounts of Chemical Research.[2]

  • White, T. R., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology.[3]

  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry.

  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides.[4] Journal of Peptide Research.[4]

  • Bachem Technical Guides. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

A Comparative Guide to Validating the In Vivo Metabolic Fate of N-Methylserine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the complete journey of a novel compound within a living system is paramount. This guide provides an in-depth, comparative analysis of state-of-the-art methodologies for elucidating the in vivo metabolic fate of N-Methylserine hydrochloride, a serine derivative with emerging biological interest. We move beyond mere procedural lists to dissect the causality behind experimental choices, ensuring a robust and self-validating approach to your research.

N-Methylserine, a naturally occurring amino acid derivative, intersects with crucial metabolic pathways, including one-carbon metabolism.[1] Its parent amino acid, L-serine, is a primary source of one-carbon units for the folate cycle, which is essential for the synthesis of nucleotides and for methylation reactions.[1] Understanding how the addition of a methyl group to the amino group of L-serine alters its metabolic journey is critical for evaluating its therapeutic potential and safety profile.

This guide will compare three principal methodologies: Stable Isotope Tracing, High-Resolution Mass Spectrometry (HRMS)-based Metabolomics, and classical Pharmacokinetic (PK) studies. We will explore the strengths and limitations of each, provide detailed experimental protocols, and illustrate how to integrate their data for a comprehensive understanding of N-Methylserine's absorption, distribution, metabolism, and excretion (ADME) profile.

Core Methodologies: A Comparative Analysis

Choosing the right analytical strategy is fundamental to successfully mapping the metabolic fate of N-Methylserine. Each of the following techniques offers unique insights, and often, a combination of approaches yields the most comprehensive picture.

FeatureStable Isotope TracingHRMS-Based Metabolomics (Untargeted)Pharmacokinetic (PK) Studies (Targeted)
Primary Goal Directly trace the transformation and incorporation of N-Methylserine into downstream metabolites.Identify and quantify a broad spectrum of metabolites that change in response to N-Methylserine administration.Quantify the concentration of N-Methylserine and its known key metabolites over time in various biological matrices.
Key Advantage Unambiguous determination of metabolic pathways.Discovery of novel, unexpected metabolites and pathways.Provides critical data on absorption, distribution, metabolism, and excretion (ADME) rates.
Key Limitation Requires synthesis of an isotopically labeled version of N-Methylserine. Can be costly.Does not directly prove that identified metabolites originate from N-Methylserine.Limited to known or predicted metabolites.
Typical Output Mass isotopomer distribution data, flux analysis.A list of significantly altered metabolite features with putative identifications.Concentration-time profiles, calculation of parameters like half-life (t½), Cmax, and AUC.
Instrumentation GC-MS, LC-MS/MSHigh-Resolution LC-MS/MS (e.g., Q-TOF, Orbitrap)Triple Quadrupole LC-MS/MS

Methodology 1: Stable Isotope Tracing - The Gold Standard for Pathway Elucidation

Stable isotope tracing is a powerful technique that involves labeling molecules with stable isotopes, such as ¹³C, ¹⁵N, or ²H, to track their journey through metabolic pathways.[2] By introducing a labeled version of N-Methylserine into an in vivo model, researchers can definitively trace the incorporation of its atoms into downstream metabolites.

Rationale and Experimental Causality

The core principle lies in the mass difference imparted by the stable isotope. Mass spectrometry can distinguish between the labeled and unlabeled forms of molecules, allowing for the precise tracking of the labeled atoms. For N-Methylserine, one might use uniformly labeled [U-¹³C₄]-N-Methylserine or specifically labeled at the methyl group [¹³CH₃]-N-Methylserine. The choice of label depends on the specific metabolic question. For instance, tracing the methyl group can elucidate its role in one-carbon metabolism and methylation reactions.[1][3]

Experimental Workflow

Caption: Workflow for Stable Isotope Tracing of N-Methylserine.

Methodology 2: High-Resolution Mass Spectrometry (HRMS)-Based Metabolomics

Untargeted metabolomics aims to comprehensively identify and quantify all small molecules in a biological sample.[4] When applied to the study of N-Methylserine, this approach can reveal unexpected metabolic transformations and provide a global view of the metabolic perturbations caused by the compound.

Rationale and Experimental Causality

This methodology leverages the high mass accuracy and resolution of instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers. By comparing the metabolic profiles of animals treated with N-Methylserine to a control group, we can identify metabolites that are significantly up- or down-regulated. The accurate mass measurements allow for the prediction of elemental formulas for these metabolites, which can then be identified by comparing their fragmentation patterns (MS/MS spectra) to spectral libraries or through in silico fragmentation tools.[5]

Potential Metabolic Transformations of N-Methylserine

N_Methylserine N-Methylserine Serine Serine N_Methylserine->Serine Demethylation Glycine Glycine One_Carbon_Pool One-Carbon Pool (THF derivatives) Glycine->One_Carbon_Pool Glycine Cleavage System Serine->Glycine SHMT Serine->One_Carbon_Pool SHMT Pyruvate Pyruvate Serine->Pyruvate Serine Dehydratase Downstream Downstream Metabolites (e.g., Nucleotides, Lipids) One_Carbon_Pool->Downstream

Caption: Potential Metabolic Pathways of N-Methylserine.

Methodology 3: Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential for understanding the time-dependent concentration of a drug and its metabolites in the body.[6] For N-Methylserine, a targeted PK study would quantify the parent compound and its primary, anticipated metabolites in biological fluids over time.

Rationale and Experimental Causality

These studies are crucial for determining the rate and extent of absorption, how the compound is distributed throughout the body, its half-life, and how it is cleared.[7] This information is vital for determining appropriate dosing regimens and assessing potential toxicity. Typically, a highly sensitive and specific triple quadrupole mass spectrometer is used for this targeted quantification.

Experimental Protocol: A Step-by-Step Guide

1. Animal Model Selection and Dosing:

  • Choice of Model: The choice of animal model is critical and depends on the research question. Rodent models (rats, mice) are commonly used for initial screening due to their well-characterized physiology and cost-effectiveness.[8] For studies requiring larger sample volumes or closer physiological similarity to humans, larger animal models like pigs may be considered.[8][9]

  • Dosing: N-Methylserine hydrochloride is administered, typically via oral gavage or intravenous injection, at a predetermined dose. The hydrochloride salt form generally enhances solubility and stability.

2. Sample Collection:

  • Blood samples are collected at multiple time points post-dosing (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Urine and feces can also be collected in metabolic cages to assess excretion pathways.

3. Sample Preparation:

  • Protein Precipitation: To a 50 µL aliquot of plasma, add 150 µL of ice-cold methanol containing an appropriate internal standard (e.g., an isotopically labeled version of N-Methylserine or a structurally similar compound).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system is used.[4]

  • Chromatography: Separation is typically achieved on a C18 reversed-phase column or a HILIC column for polar molecules like amino acids.[4]

  • Mass Spectrometry: The instrument is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for N-Methylserine and its target metabolites are monitored.

5. Data Analysis:

  • A calibration curve is constructed using standards of known concentrations.

  • The concentration of N-Methylserine and its metabolites in the plasma samples is determined from the calibration curve.

  • Pharmacokinetic parameters (t½, Cmax, Tmax, AUC) are calculated using appropriate software.

Integrating the Data for a Holistic View

The true power of these methodologies is realized when their data are integrated.

Caption: Integration of data from multiple methodologies.

For example, HRMS metabolomics might suggest the formation of a novel metabolite. Stable isotope tracing can then be used to confirm that this metabolite is indeed derived from N-Methylserine. Subsequently, a targeted PK study can be developed to quantify the formation and elimination of this newly identified metabolite, providing a complete picture of its ADME properties.

Conclusion

Validating the in vivo metabolic fate of N-Methylserine hydrochloride requires a multi-faceted approach. While stable isotope tracing provides unequivocal evidence of metabolic pathways, HRMS-based metabolomics offers a broader discovery platform. Pharmacokinetic studies are indispensable for quantifying the dynamics of the compound and its metabolites in the body. By judiciously selecting and integrating these powerful techniques, researchers can build a comprehensive and robust understanding of a compound's journey through a living system, a critical step in the path of drug discovery and development.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7009640, Methylserine. Available from: [Link].

  • Proceedings of the National Academy of Sciences. Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. Available from: [Link].

  • Baracos, V. E. (2004). Animal models of amino acid metabolism: a focus on the intestine. The Journal of nutrition, 134(6 Suppl), 1656S–1659S. Available from: [Link].

  • Cui, L., Lu, H., & Lee, Y. H. (2016). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Metabolites, 6(4), 36. Available from: [Link].

  • Fuller, M. F., & Tomé, D. (2005). In vivo determination of amino acid bioavailability in humans and model animals. Journal of AOAC International, 88(3), 923–934. Available from: [Link].

  • Elango, R., Ball, R. O., & Pencharz, P. B. (2009). Amino acid pharmacokinetics and safety assessment. The Journal of nutrition, 139(11), 2236S–2242S. Available from: [Link].

  • Agency for Toxic Substances and Disease Registry. (2022). Analytical Methods. In Toxicological Profile for Chlorpyrifos. Available from: [Link].

  • Deglaire, A., & Moughan, P. J. (2012). Animal models for determining amino acid digestibility in humans--a review. The British journal of nutrition, 108 Suppl 2, S273–S281. Available from: [Link].

  • SCIEX. (2013). Mass Spectrometry analysis of Small molecules. Available from: [Link].

  • SCIEX. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. Available from: [Link].

  • An, Y., & Wang, Y. (2021). Serine and Metabolism Regulation: A Novel Mechanism in Antitumor Immunity and Senescence. Frontiers in cell and developmental biology, 9, 715509. Available from: [Link].

  • de Koning, T. J. (2003). Pathways of serine synthesis and metabolism. ResearchGate. Available from: [Link].

  • Morikawa, M., Hamase, K., & Zaitsu, K. (2016). Separation and detection of D-/L-serine by conventional HPLC. MethodsX, 3, 450–456. Available from: [Link].

  • MDPI. (2023). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. Available from: [Link].

  • Deglaire, A., & Moughan, P. J. (2012). Animal models for determining amino acid digestibility in humans - a review. PubMed. Available from: [Link].

  • Admescope. (2021). Webinar: In vivo pharmacokinetic experiments in preclinical drug development. YouTube. Available from: [Link].

Sources

head-to-head comparison of n-Methylserine hydrochloride synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Verdict

N-Methylserine (NMS) is a critical non-proteinogenic amino acid used in peptidomimetics to enhance metabolic stability and prevent aggregation. However, its synthesis is complicated by the presence of a nucleophilic


-hydroxyl group and an acidic 

-proton, creating risks of O-methylation , over-methylation (quaternization) , and racemization .

This guide compares the three dominant synthetic strategies.

  • The Verdict: The Oxazolidine (Freidinger) Route is the superior method for producing high-purity N-methylserine hydrochloride with preserved stereochemistry (

    
     ee).
    
  • The Alternative: Reductive Amination is viable only when the side-chain hydroxyl is pre-protected (e.g., O-Benzyl), otherwise, it suffers from side reactions.

  • The Legacy Method: Direct Alkylation (Benoiton) is largely obsolete for Serine due to significant racemization and O-alkylation risks.

Mechanistic Comparison of Methods

Method A: The Oxazolidine Route (The "Freidinger" Method)

Mechanism: This method locks the nitrogen and oxygen into a 5-membered oxazolidine ring using paraformaldehyde.[1] This simultaneously protects the hydroxyl group and activates the nitrogen. The ring is then reductively opened to yield the N-methyl group.[1]

  • Step 1 (Cyclization):

    
    -Protected Serine + Paraformaldehyde 
    
    
    
    5-Oxazolidinone.
  • Step 2 (Reductive Opening): Oxazolidinone + Silane (TES)

    
    
    
    
    
    -Methylated Product.
  • Step 3 (Salt Formation): Deprotection

    
    N-Methylserine·HCl.
    

Pros:

  • Stereocontrol: The ring structure rigidly holds the chiral center, virtually eliminating racemization.

  • Selectivity: Impossible to over-methylate (quaternize) because the nitrogen is chemically "locked" until reduction.

  • Atom Economy: Formaldehyde serves as the carbon source for the methyl group.

Method B: Reductive Amination (Schiff Base Reduction)

Mechanism: Condensation of the amine with formaldehyde to form an imine (Schiff base), followed by in situ reduction with NaBH


CN or NaBH(OAc)

.

Pros:

  • Simplicity: Often a "one-pot" reaction.

  • Reagents: Uses inexpensive reducing agents.[2]

Cons:

  • Serine Specificity: Without O-protection, formaldehyde reacts with the

    
    -hydroxyl and amine to spontaneously form an oxazolidine, which resists standard borohydride reduction, leading to incomplete conversion or mixtures.
    
  • Over-alkylation: Harder to stop at mono-methylation compared to Method A.

Method C: Direct Alkylation (Benoiton Method)

Mechanism:


 reaction using Methyl Iodide (MeI) and a base (NaH or Ag

O).

Cons:

  • Racemization: The basic conditions required to deprotonate the amide often deprotonate the

    
    -carbon (pKa ~29), leading to loss of chirality.
    
  • O-Methylation: The hydroxyl group competes for the alkylating agent.

Head-to-Head Performance Data

The following data compares the synthesis of L-N-Methylserine HCl starting from N-Boc-L-Serine.

FeatureMethod A: Oxazolidine RouteMethod B: Reductive AminationMethod C: Direct Alkylation
Yield (Overall) 85 - 92% 60 - 75%< 50%
Enantiomeric Excess (ee) > 99% 90 - 95%70 - 85% (High Racemization)
Purity (HPLC) > 98%~90% (requires chromatography)Low (complex mixture)
Over-methylation None (Chemically blocked)5 - 10% (Dimethyl impurity)High risk (Quaternary salts)
Scalability High (Kilogram scale proven)Medium (Exotherm control needed)Low
Safety Profile Moderate (TFA/Silanes used)Moderate (Cyanoborohydride toxic)Low (MeI is highly carcinogenic)

Visualized Workflows

Diagram 1: Decision Matrix for Method Selection

DecisionMatrix Start Start: Synthesis of N-Methylserine HCl CheckOH Is the Serine Side-Chain (OH) Protected? Start->CheckOH YesOH Yes (e.g., O-Bzl, O-tBu) CheckOH->YesOH NoOH No (Free OH) CheckOH->NoOH MethodB Method B: Reductive Amination (Formaldehyde / NaBH(OAc)3) YesOH->MethodB Faster Route MethodA Method A: Oxazolidine Route (Paraformaldehyde / PTSA / Silane) NoOH->MethodA Prevents O-Alkylation Preserves Chirality Result Target: High Purity N-Me-Ser HCl MethodB->Result MethodA->Result MethodC Method C: Direct Alkylation (Avoid unless necessary)

Caption: Decision tree for selecting the optimal synthetic route based on starting material protection status.

Diagram 2: The Oxazolidine Reaction Mechanism (Method A)

OxazolidineMech Step1 Boc-Ser-OH (Starting Material) Inter1 5-Oxazolidinone (Cyclic Intermediate) Step1->Inter1 Cyclization Reagent1 + Paraformaldehyde + Cat. PTSA Reagent1->Inter1 Inter2 N-Methyl-Boc-Ser-OH Inter1->Inter2 Reductive Ring Opening Reagent2 + Triethylsilane (TES) + TFA Reagent2->Inter2 Final H-MeSer-OH · HCl (Final Salt) Inter2->Final Deprotection Step3 4M HCl / Dioxane

Caption: Step-wise mechanism of the Oxazolidine route, highlighting the cyclic intermediate that enforces stereocontrol.

Detailed Experimental Protocol (Method A)

This protocol utilizes the Oxazolidine Route adapted from Freidinger et al. and Reddy et al. It is designed to be self-validating: the formation of the oxazolidine intermediate is a distinct checkpoint observable by NMR before proceeding to reduction.

Phase 1: Formation of the Oxazolidinone
  • Reagents: N-Boc-L-Serine (10.0 g, 48.7 mmol), Paraformaldehyde (3.0 g, ~2.0 eq), p-Toluenesulfonic acid (PTSA, 0.4 g, catalytic), Toluene (150 mL).

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Procedure:

    • Suspend Boc-Serine, paraformaldehyde, and PTSA in toluene.

    • Reflux at 110°C. Water generated by the condensation is removed azeotropically via the Dean-Stark trap.

    • Checkpoint: The reaction is complete when the solution becomes clear and water cessation is observed (~2-4 hours).

    • Workup: Wash the organic layer with 5% NaHCO

      
       (removes PTSA) and brine. Dry over MgSO
      
      
      
      and concentrate in vacuo.
    • Validation:

      
      H NMR should show the disappearance of the amide doublet and appearance of oxazolidine ring protons (usually a broad doublet/singlet around 5.2-5.5 ppm).
      
Phase 2: Reductive Ring Opening
  • Reagents: Crude Oxazolidinone from Phase 1, Triethylsilane (TES, 3 eq), Trifluoroacetic Acid (TFA, 50% v/v in DCM).

    • Note on Causality: TES is a hydride donor. TFA activates the oxazolidine oxygen, creating an iminium ion intermediate which TES reduces.

  • Procedure:

    • Dissolve the oxazolidinone in DCM (50 mL).

    • Add TES (15.5 mL).

    • Add TFA (50 mL) dropwise at 0°C (Exothermic!).

    • Stir at room temperature for 12-16 hours.

  • Workup:

    • Concentrate to remove TFA and excess silane.

    • Purification: The residue is N-Methyl-Serine (with Boc removed due to TFA). However, to ensure the clean HCl salt, we proceed to specific salt exchange.

Phase 3: Isolation of N-Methylserine Hydrochloride
  • Procedure:

    • The residue from Phase 2 is dissolved in minimal MeOH.

    • Add 4M HCl in Dioxane (20 mL). Stir for 1 hour to ensure complete anion exchange and removal of any transient silyl esters.

    • Precipitate the product by adding cold Diethyl Ether (Et

      
      O).
      
    • Filter the white solid under Nitrogen (hygroscopic).

  • Final Validation:

    • Appearance: White crystalline solid.

    • Melting Point: 105-108°C (Lit. value check).

    • Optical Rotation:

      
       (c=1, 6N HCl).
      
    • NMR: Confirm presence of N-Methyl singlet (~2.7 ppm) and absence of oxazolidine peaks.

References

  • Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983). Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones. The Journal of Organic Chemistry, 48(1), 77–81. Link

  • Reddy, G. V., Rao, G. V., & Iyengar, D. S. (2000). A New and Efficient Synthesis of N-Methyl Amino Acids. Tetrahedron Letters, 41(32), 6285-6288. Link

  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Canadian Journal of Chemistry, 55(5), 906-910. Link

  • Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). Synthetic Preparation of N-Methyl-α-amino Acids.[1][3][4][5][6][7][8][9] Chemical Reviews, 104(11), 5823–5846. Link

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A Researcher's Guide to Confirming the Binding Affinity of n-Methylserine Hydrochloride to the NMDA Receptor Glycine Site

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in neuropharmacology and drug development, the precise characterization of a compound's interaction with its molecular target is a cornerstone of rigorous scientific inquiry. This guide provides an in-depth comparison of state-of-the-art methodologies for confirming and quantifying the binding affinity of n-Methylserine hydrochloride to its putative target: the glycine co-agonist binding site on the N-Methyl-D-Aspartate (NMDA) receptor. This document is intended for researchers, scientists, and drug development professionals seeking to objectively evaluate this interaction.

The NMDA receptor, a crucial player in synaptic plasticity and memory formation, is unique in its requirement for the binding of two distinct agonists for activation: glutamate and a co-agonist, typically glycine or D-serine.[1][2] The glycine binding site, located on the GluN1 subunit, represents a key therapeutic target for modulating NMDA receptor activity.[3][4] Compounds that interact with this site can act as agonists, partial agonists, or antagonists, each with distinct therapeutic potential.[5] n-Methylserine, a derivative of the amino acid serine, is structurally poised to interact with this site. However, conclusive, quantitative data on its binding affinity is essential to validate this hypothesis and to understand its potential pharmacological profile.

This guide will dissect three primary biophysical techniques for determining binding affinity: the gold-standard Radioligand Binding Assay, the thermodynamic insights of Isothermal Titration Calorimetry (ITC), and the real-time kinetics revealed by Surface Plasmon Resonance (SPR). We will delve into the theoretical underpinnings of each method, provide detailed experimental protocols, and present comparative data for known ligands of the NMDA receptor glycine site.

The Foundational Approach: Radioligand Binding Assays

Radioligand binding assays are a robust and highly sensitive method for quantifying the affinity of a ligand for its receptor.[6] These assays typically involve the use of a radiolabeled ligand that is known to bind to the target with high affinity and specificity. The binding of a non-labeled test compound, such as n-Methylserine hydrochloride, is then assessed by its ability to compete with and displace the radiolabeled ligand.

Core Principle: Competitive Displacement

In a competitive binding assay, a fixed concentration of a radiolabeled ligand (e.g., [³H]glycine or a high-affinity antagonist like [³H]MDL 105,519) is incubated with a preparation of the target receptor (e.g., synaptic membranes from rat forebrain) in the presence of increasing concentrations of the unlabeled test compound. As the concentration of the test compound increases, it displaces the radiolabeled ligand from the receptor's binding sites. The amount of bound radioactivity is then measured, and the data are used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value). From the IC₅₀, the inhibition constant (Ki) can be determined, which reflects the true binding affinity of the test compound for the receptor.[6]

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol for [³H]Glycine Competitive Binding Assay
  • Receptor Preparation: Prepare synaptic membranes from a suitable source, such as rat cerebral cortex, as this region has a high density of NMDA receptors.

  • Assay Buffer: Utilize a buffer system that maintains the physiological integrity of the receptor, for example, 50 mM Tris-acetate buffer, pH 7.4.

  • Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of [³H]glycine (typically at or near its Kd value), and a range of concentrations of n-Methylserine hydrochloride.

  • Equilibrium: Incubate the mixture to allow the binding reaction to reach equilibrium. The incubation time and temperature should be optimized, but a typical condition is 30 minutes at 4°C.

  • Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand. This is commonly achieved by vacuum filtration through glass fiber filters that trap the membranes.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the n-Methylserine hydrochloride concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Orthogonal Validation with Biophysical Methods

While radioligand binding assays are a powerful tool, employing orthogonal methods that rely on different physical principles provides a more comprehensive and trustworthy characterization of the binding interaction. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two such label-free techniques that offer distinct advantages.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective

ITC directly measures the heat change that occurs upon the binding of a ligand to its target molecule.[7] This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

The choice of buffer is critical in ITC, as the heat of binding can be significantly influenced by buffer ionization enthalpies. It is crucial to dialyze both the protein and the ligand in the exact same buffer to minimize heats of dilution and buffer mismatch effects.

ITC_Workflow A Prepare Protein (NMDA Receptor) and Ligand (n-Methylserine HCl) in Matched Buffer B Load Protein into Sample Cell and Ligand into Syringe A->B C Titrate Ligand into Protein Solution B->C D Measure Heat Change After Each Injection C->D E Integrate Peaks and Plot Heat vs. Molar Ratio D->E F Fit Data to a Binding Model to Determine Kd, ΔH, and n E->F

Caption: Isothermal Titration Calorimetry experimental workflow.

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a label-free optical technique that measures the binding of an analyte (e.g., n-Methylserine hydrochloride) to a ligand (e.g., the NMDA receptor) immobilized on a sensor surface in real-time.[8] This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

The choice of which molecule to immobilize (the ligand) and which to flow over the surface (the analyte) can impact the results. Immobilizing the larger molecule, the NMDA receptor, is often preferred to maximize the change in the refractive index upon binding of the smaller analyte, n-Methylserine hydrochloride.

SPR_Workflow A Immobilize NMDA Receptor on Sensor Chip B Flow Buffer over Surface to Establish a Stable Baseline A->B C Inject n-Methylserine HCl at Various Concentrations (Association Phase) B->C D Flow Buffer over Surface (Dissociation Phase) C->D E Regenerate Sensor Surface (if necessary) D->E F Fit Sensorgrams to a Kinetic Model to Determine ka, kd, and Kd E->F

Caption: Surface Plasmon Resonance experimental workflow.

Comparative Binding Affinity Data

To contextualize the potential binding affinity of n-Methylserine hydrochloride, it is essential to compare it with known ligands for the NMDA receptor glycine site. The following table summarizes the binding affinities (Ki or Kd values) for a selection of well-characterized agonists and antagonists.

CompoundTypeBinding Affinity (Ki/Kd)Receptor PreparationRadioligandReference
GlycineAgonist~3900 nM (Ki)Cloned NR1-1a/NR2A receptors[³H]-MDL105,519[6]
D-SerineAgonistPotent, often higher affinity than glycineN/AN/A[2]
D-CycloserinePartial AgonistN/AN/AN/A[8]
5,7-Dichlorokynurenic acid (DCKA)Antagonist~50 nM (Ki)Cloned NR1-1a/NR2A receptors[³H]-MDL105,519[6]
L-689,560Antagonist~2.4 nM and 70 nM (Ki, two sites)Cloned NR1-1a/NR2A receptors[³H]-MDL105,519[6]
GV150526AAntagonist~3.4 nM (Ki)Cloned NR1-1a receptors[³H]-MDL105,519[6]

Note: Binding affinities can vary depending on the specific receptor subunit composition, radioligand used, and experimental conditions.

Conclusion

Confirming the binding affinity of n-Methylserine hydrochloride to the NMDA receptor glycine site requires a multi-faceted approach. A competitive radioligand binding assay serves as a robust primary method for determining its Ki value. Orthogonal validation using label-free techniques such as Isothermal Titration Calorimetry and Surface Plasmon Resonance will not only corroborate the binding affinity but also provide deeper insights into the thermodynamics and kinetics of the interaction. By comparing the experimentally determined affinity of n-Methylserine hydrochloride to the established values of known agonists and antagonists, researchers can accurately position this compound within the pharmacological landscape of NMDA receptor modulators. This comprehensive characterization is a critical step in elucidating its potential as a research tool or therapeutic agent.

References

  • Characterization of the binding of two novel glycine site antagonists to cloned NMDA receptors. (n.d.). Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Identity of the NMDA receptor coagonist is synapse specific and developmentally regulated in the hippocampus. (n.d.). Retrieved from [Link]

  • Isothermal Titration Calorimetry (ITC) For Measuring Macromolecule-Ligand Affinity l Protocol Preview. (2022, June 14). YouTube. Retrieved from [Link]

  • Mechanisms of activation, inhibition and specificity: crystal structures of the NMDA receptor NR1 ligand-binding core. (n.d.). Retrieved from [Link]

  • d-Serine, the Shape-Shifting NMDA Receptor Co-agonist. (2020, March 18). Retrieved from [Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. (2025, April 14). Retrieved from [Link]

  • Antagonists and Agonists at the Glycine Site of the NMDA Receptor for Therapeutic Interventions. (n.d.). Retrieved from [Link]

  • Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors. (n.d.). Retrieved from [Link]

  • Isothermal titration calorimetry for studying protein-ligand interactions. (n.d.). Retrieved from [Link]

  • Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. (n.d.). Retrieved from [Link]

  • Isothermal Titration Calorimetry: Experimental Design, Data Analysis, and Probing Macromolecule/Ligand Binding and Kinetic Interactions. (n.d.). Vanderbilt University. Retrieved from [Link]

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Safety Operating Guide

n-Methylserine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

As a Senior Application Scientist, I often see disposal protocols that treat every white powder as "generic chemical waste." This approach is inefficient and occasionally dangerous. For n-Methylserine hydrochloride (specifically the hydrochloride salt of N-methyl-L-serine), the primary safety concern is not acute toxicity, but rather its acidic nature in solution and potential for unintended reactions if misclassified.

This guide provides a self-validating workflow for the disposal of n-Methylserine HCl, ensuring compliance with US EPA (RCRA) standards and general laboratory safety best practices.

Chemical Profile:

Property Detail
Chemical Name N-Methyl-L-serine hydrochloride
CAS Number 2480-26-4 (L-isomer)
Molecular Formula C₄H₉NO₃[1][2][3][4][5] · HCl
Physical State White crystalline solid
Solubility Highly water-soluble
Acidity Acidic in aqueous solution (due to HCl moiety)

| RCRA Status | Non-listed (Not P-listed or U-listed); likely non-hazardous unless mixed. |

Waste Characterization & Segregation

Before disposal, you must characterize the waste stream. n-Methylserine HCl is not a federally listed hazardous waste (P or U list) under RCRA (40 CFR 261.33). However, because it is a hydrochloride salt, concentrated solutions may exhibit Corrosivity (D002) if the pH drops below 2.0.

Segregation Matrix (Do Not Mix)
Incompatible ClassConsequence of Mixing
Strong Oxidizers (e.g., Permanganates, Nitrates)Potential for exothermic reaction; degradation of the amine.
Bleach (Sodium Hypochlorite) CRITICAL: Mixing HCl salts with bleach releases toxic Chlorine gas (

).
Strong Bases Exothermic neutralization; rapid pH change.

Operational Disposal Protocols

Protocol A: Solid Waste (Expired or Excess Pure Substance)

Use this for: Expired reagent bottles, spill cleanup debris, or excess dry powder.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers due to potential corrosion from residual moisture/acidity.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: "n-Methylserine hydrochloride"[2][4]

    • Hazards: Check "Irritant" and "Acidic" (if applicable to your specific SDS version).

  • Deactivation (Spills): If cleaning a spill, sweep up dry material first. Wipe the surface with a dilute sodium bicarbonate solution to neutralize any acidic residue before final water rinse.

  • Disposal Path: Designate for Incineration via your licensed chemical waste contractor.

Protocol B: Aqueous Liquid Waste (Stock Solutions/Buffers)

Use this for: Leftover stock solutions or HPLC waste streams containing the substance.

  • pH Verification: Dip a pH strip into the waste container.

    • If pH < 2.0: It is a D002 Corrosive Waste .

    • If pH 2.0 - 12.5: It is generally non-hazardous aqueous waste (unless mixed with organic solvents).

  • Solvent Check:

    • Contains Organic Solvents (Acetonitrile/Methanol): Segregate into "Flammable/Organic Waste" carboys. Do not drain dispose.

    • Purely Aqueous: If your facility has an Elementary Neutralization Unit (ENU) permit, you may neutralize to pH 7.0 with dilute NaOH. However, the safest and most compliant route for research labs is to collect it.

  • Collection: Pour into a liquid waste carboy compatible with acids (HDPE).

  • Disposal Path: Fuels blending or wastewater treatment via licensed contractor.

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision-making process for disposing of n-Methylserine HCl. It enforces the "No Bleach" rule and distinguishes between solid and liquid streams.

DisposalWorkflow Start Waste Generation: n-Methylserine HCl StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid ContSolid Containerize in HDPE/Glass Solid->ContSolid LabelSolid Label: 'Non-RCRA Regulated' (Unless mixed) ContSolid->LabelSolid Incinerate Ship for Incineration LabelSolid->Incinerate SolventCheck Contains Organic Solvents? Liquid->SolventCheck BleachWarning CRITICAL: DO NOT MIX WITH BLEACH Liquid->BleachWarning Risk Check OrganicYes Yes (e.g., HPLC Waste) SolventCheck->OrganicYes Yes OrganicNo No (Aqueous Only) SolventCheck->OrganicNo No CollectLiq Collect in Carboy OrganicYes->CollectLiq pHCheck Check pH OrganicNo->pHCheck Acidic pH < 2.0 (Corrosive) pHCheck->Acidic Neutral pH 2.0 - 12.5 pHCheck->Neutral Acidic->CollectLiq Neutral->CollectLiq Contractor Licensed Waste Contractor CollectLiq->Contractor

Figure 1: Decision matrix for n-Methylserine HCl disposal. Note the critical check against mixing with bleach due to the hydrochloride salt content.

References & Authority

  • Santa Cruz Biotechnology. (n.d.). N-Methyl-L-serine hydrochloride Safety Data Sheet. Retrieved from

  • US Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • Fisher Scientific. (2021). Safety Data Sheet: L-Serine methyl ester hydrochloride (Provided for comparative hazard analysis of serine derivatives). Retrieved from

  • Code of Federal Regulations. (2023). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from

Sources

Personal protective equipment for handling n-Methylserine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling n-Methylserine Hydrochloride

Navigating the inherent risks of chemical handling is paramount in the fast-paced environment of scientific research and drug development. This guide provides essential, immediate safety and logistical information for handling n-Methylserine hydrochloride, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans. Our goal is to empower researchers with the knowledge to maintain a safe laboratory environment while advancing their scientific endeavors.

Core Principles of Safe Handling

When working with n-Methylserine hydrochloride, a fine, likely acidic powder, the primary hazards involve inhalation of airborne particles and direct contact with skin and eyes.[1][5] A thorough risk assessment is the first step in any experimental plan involving this and similar chemical entities.[3][6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure.[6][7] The following table summarizes the recommended PPE for various laboratory operations involving n-Methylserine hydrochloride.

OperationEye ProtectionHand ProtectionRespiratory ProtectionBody Protection
Weighing and Transferring Powder Chemical safety goggles or a face shieldChemical-resistant gloves (e.g., nitrile)NIOSH-approved particulate respiratorLab coat
Preparing Solutions Chemical safety gogglesChemical-resistant gloves (e.g., nitrile)Not generally required if handled in a fume hoodLab coat
General Handling and Observation Safety glasses with side shieldsChemical-resistant gloves (e.g., nitrile)Not requiredLab coat
Causality of PPE Choices:
  • Eye Protection : Due to the powdered nature of n-Methylserine hydrochloride, dust particles can easily become airborne and cause eye irritation.[1][5] Chemical safety goggles provide a seal around the eyes, offering superior protection against dust than standard safety glasses.[8][9] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[5]

  • Hand Protection : Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.[5][9] While latex gloves may seem sufficient, nitrile gloves generally offer better protection against a wider range of chemicals.[10]

  • Respiratory Protection : A NIOSH-approved particulate respirator is crucial when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[5][8]

  • Body Protection : A lab coat protects against accidental spills and contamination of personal clothing.[5][9]

Experimental Protocols: Step-by-Step Guidance

Donning and Doffing PPE: A Critical Procedure

The sequence of putting on (donning) and taking off (doffing) PPE is vital to prevent cross-contamination.[11][12]

Donning Sequence: [11][13]

  • Hand Hygiene: Thoroughly wash and dry your hands.

  • Gown/Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Mask/Respirator: Secure the respirator over your nose and mouth.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don gloves, pulling the cuffs over the sleeves of the lab coat.

Doffing Sequence: [11][14]

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.

  • Gown/Lab Coat: Remove the lab coat by rolling it down and away from your body.

  • Hand Hygiene: Wash your hands.

  • Goggles/Face Shield: Remove eye and face protection from the back.

  • Mask/Respirator: Remove the respirator from the back.

  • Hand Hygiene: Wash your hands thoroughly again.

Handling and Operational Plan
  • Preparation : Before handling n-Methylserine hydrochloride, ensure that an eyewash station and safety shower are readily accessible.[1] All handling of the powdered form should ideally take place within a chemical fume hood to minimize inhalation risk.[15]

  • Weighing : If a balance cannot be placed inside a fume hood, tare a sealed container, add the powder inside the hood, seal the container, and then weigh it outside the hood.[15]

  • Solution Preparation : When preparing solutions, slowly add the n-Methylserine hydrochloride powder to the solvent to avoid splashing.

  • Spill Management : In case of a spill, use an appropriate absorbent material for acidic powders to neutralize and contain the spill.[16] Ensure adequate ventilation and wear appropriate PPE during cleanup.[16]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling n-Methylserine hydrochloride.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_disposal Operational & Disposal Plan Start Start: Handling n-Methylserine hydrochloride CheckForm Is the chemical in powdered form? Start->CheckForm BasePPE Standard PPE: - Lab Coat - Safety Glasses - Nitrile Gloves CheckForm->BasePPE No (in solution) Goggles Upgrade to: Chemical Goggles CheckForm->Goggles Yes CheckLocation Is handling done in a fume hood? Respirator Add: NIOSH-approved Particulate Respirator CheckLocation->Respirator No Proceed Proceed with Experiment CheckLocation->Proceed Yes BasePPE->CheckLocation Goggles->CheckLocation FaceShield Consider: Face Shield (in addition to goggles) Respirator->FaceShield FaceShield->Proceed Disposal Dispose of waste per institutional guidelines for chemical waste Proceed->Disposal

Caption: Decision workflow for PPE selection when handling n-Methylserine hydrochloride.

Disposal Plan

Contaminated materials, including gloves, weigh boats, and any absorbent materials from spills, should be collected in a designated, sealed container.[17] The disposal of n-Methylserine hydrochloride waste must adhere to local, state, and federal regulations for chemical waste. Generally, amino acid derivatives are disposed of as chemical waste, often through incineration by a licensed disposal company.[18][19][20] Do not dispose of this chemical down the drain.[17]

Emergency Procedures

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[21]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[21] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[22]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[21][22]

By adhering to these guidelines, researchers can confidently and safely handle n-Methylserine hydrochloride, ensuring both personal safety and the integrity of their research.

References

  • Tampa General Hospital. (2020, May 15). Donning and Doffing of Personal Protective Equipment (PPE). Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: L-Serine. Retrieved from [Link]

  • Anaspec. (2021, March 12). Safety Data Sheet (SDS). Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • Donning and Doffing Personal Protective Equipment.
  • Environment, Health & Safety, University of California, Berkeley. Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2020, October 20). Donning and Doffing PPE in Clinical Laboratories: Basic PPE for Routine Laboratory Procedures. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.132 - General requirements. Retrieved from [Link]

  • Ninja Nerd. (2017, May 29). Amino Acid Metabolism. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). Fundamentals of Donning and Doffing PPE in Clinical Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). Prudent Practices in the Laboratory: Working with Chemicals. Retrieved from [Link]

  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. Retrieved from [Link]

  • Britannica. (2026, January 28). Metabolism - Nitrogen Disposal, Urea Cycle, Ammonia. Retrieved from [Link]

  • The George Washington University, Office of Research Safety. PPE: Donning & Doffing. Retrieved from [Link]

  • University of Wisconsin-La Crosse. Part D: Chemical Safety Procedures for Laboratories. Retrieved from [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • National Institutes of Health (NIH). (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory.
  • Slideshare. Disposal of Nitrogen, Degradation and Synthesis of AminoAcids (2).pptx. Retrieved from [Link]

  • Duke University, Occupational Hygiene and Safety Division. Working Safely with Toxic Powders. Retrieved from [Link]

  • Amino Acid Catabolism and Nitrogen Disposal: How its dealt without causing Toxicity. (2026, January 24).
  • Amino acid metabolism: Disposal of Nitrogen.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.